Manganese (II) chloride
Description
Manganese Chloride is the dichloride salt of manganese, an essential trace element and a cofactor for many enzymes involved in a variety of biological activities in cells, with potential immunomodulating activity. Upon administration, manganese may act as an adjuvant and induce both humoral and cellular immune responses.
See also: Manganous cation (has active moiety); Manganese cation (2+) (has active moiety) ... View More ...
Structure
2D Structure
Properties
IUPAC Name |
dichloromanganese;tetrahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDGXZLMLFIJV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.Cl[Mn]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H8MnO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
7773-01-5 (Parent) | |
| Record name | Manganese chloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00858866 | |
| Record name | Manganese(II) chloride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
1190 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOLUBILITY: 151 G/100 ML WATER AT 8 °C /TETRAHYDRATE/, SOLUBILITY: 656 G/100 ML WATER AT 100 °C /TETRAHYDRATE/, SOL IN ALCOHOL; INSOL IN ETHER /TETRAHYDRATE/, Soluble in pyridine, ethanol; insoluble in ether., 72.3 G/100 ML WATER @ 25 °C, 123.8 G/100 ML WATER @ 100 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.977 @ 25 °C/4 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Pink trigonal crystals | |
CAS No. |
13446-34-9, 7773-01-5 | |
| Record name | Manganese chloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(II) chloride tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese chloride (MnCl2), tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
650 °C | |
| Record name | MANGANESE CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2154 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Manganese (II) Chloride from Manganese Dioxide and Hydrochloric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of manganese (II) chloride (MnCl₂) from manganese dioxide (MnO₂) and hydrochloric acid (HCl). The document covers the fundamental reaction chemistry, detailed experimental protocols, purification techniques, and key reaction parameters, tailored for a scientific audience.
Executive Summary
The reaction between manganese dioxide and concentrated hydrochloric acid is a well-established redox process used for the laboratory-scale synthesis of this compound.[1][2] This reaction is valued for its straightforward approach, though it requires careful management of reaction conditions and purification steps to achieve a high-purity product. Key considerations include the use of concentrated acid, the application of heat to drive the reaction, and the evolution of toxic chlorine gas.[3][4] This guide details the necessary procedures and parameters to successfully synthesize and purify MnCl₂ for research and development applications.
Reaction Chemistry and Mechanism
The synthesis is a redox reaction where manganese dioxide, a strong oxidizing agent, reacts with hydrochloric acid.[1][5] In this process, Mn(IV) is reduced to the more stable Mn(II) state, while the chloride ion from HCl is oxidized to form chlorine gas (Cl₂).[3][5]
The overall balanced chemical equation for the reaction is:
MnO₂ (s) + 4HCl (aq) → MnCl₂ (aq) + Cl₂ (g) + 2H₂O (l) [3][4]
The reaction is believed to proceed through an unstable manganese (IV) chloride (MnCl₄) intermediate, which rapidly decomposes to the final products.[6]
Quantitative Data Summary
Achieving a high yield of pure MnCl₂ depends on several factors, including reaction time, temperature, and reagent concentration. The following tables summarize key quantitative data derived from experimental reports.
Table 1: Reported Experimental Parameters and Yield
| Parameter | Value / Condition | Source / Notes |
| Reactants | 5 g MnO₂, 15 mL conc. HCl | A laboratory-scale synthesis demonstration.[7] |
| 100 g MnO₂, 300 mL conc. HCl | A common laboratory method for chlorine generation.[6] | |
| Reaction Time | ~12 hours (at room temp) | For near-complete reaction without heating.[7] |
| 5 to 15 minutes (with heating) | For reaction of Mn metal with HCl.[8] | |
| Temperature | Heating is recommended | The reaction is often slow at room temperature.[9] |
| Reported Yield | ~57% | Based on a protocol using MnO₂ from a non-analytical grade source, followed by purification.[7] |
Table 2: Dissolution Kinetics of MnO₂ in HCl at 298K
A kinetic study on the dissolution of colloidal MnO₂ in aqueous HCl revealed complex dependencies. The data below is adapted from this study and illustrates the initial reaction rate at varying HCl concentrations.[10]
| HCl Concentration (mol L⁻¹) | Initial Rate (mol L⁻¹ s⁻¹ x 10⁸) |
| 1.26 | 1.520 |
| 2.50 | 4.737 |
| 3.14 | 10.958 |
| 3.77 | 10.905 |
| 5.03 | 10.911 |
Note: The study surprisingly found that the overall dissolution rate decreased at higher HCl concentrations (1.26 to 5.03 M), suggesting a complex reaction mechanism.[10]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of this compound. Safety Precaution: This reaction must be performed in a well-ventilated fume hood due to the evolution of toxic chlorine gas.[11] Concentrated hydrochloric acid is corrosive and requires appropriate personal protective equipment (PPE), including gloves and safety goggles.[8]
Synthesis Procedure
-
Preparation : Weigh 5.0 g of manganese dioxide powder and place it into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Reaction : In a fume hood, slowly add 15 mL of concentrated hydrochloric acid (~37%) to the flask while stirring.[7] An immediate reaction with bubbling and the evolution of yellow-green chlorine gas should be observed.[7]
-
Completion : For a complete reaction, gently heat the mixture on a hot plate while stirring. The reaction is considered complete when the evolution of gas ceases and the remaining solid material (if any) is primarily non-black impurities (e.g., silica). Alternatively, the mixture can be stirred at room temperature for 12-24 hours.[7]
-
Filtration : After the reaction is complete, allow the solution to cool. Filter the mixture using gravity or vacuum filtration to remove any unreacted MnO₂ and other insoluble impurities. The resulting filtrate is a solution of this compound, often contaminated with soluble impurities like iron (III) chloride, which can impart a yellow or brown color.[7]
Purification Protocols
Commercial MnO₂ or that sourced from batteries can contain significant iron impurities, which will be carried through the synthesis.[7]
This method leverages the differential solubility of iron and manganese chlorides in acetone.
-
Evaporation : Gently heat the filtrate from step 4.1 to evaporate the water and excess HCl, yielding a crude, brownish solid.[7]
-
Washing : Allow the solid to cool. Add approximately 100 mL of acetone and stir or swirl the mixture. Iron (III) chloride is significantly more soluble in acetone than this compound.[7]
-
Separation : Decant or filter the yellow-green acetone layer containing the dissolved iron impurities. Repeat the wash with fresh acetone until the acetone layer is nearly colorless.[7]
-
Final Drying : Gently heat the remaining pinkish solid to drive off residual acetone, yielding purified MnCl₂.[7]
-
Neutralization : To the filtrate from step 4.1, carefully add small portions of manganese (II) carbonate (MnCO₃) powder with stirring.
-
Precipitation : The MnCO₃ will neutralize the excess acid and raise the pH, causing iron (III) to precipitate as iron (III) hydroxide (B78521) (Fe(OH)₃), while the MnCl₂ remains in solution.
-
Isolation : Filter the solution to remove the precipitated iron hydroxide. The resulting clear, pale pink solution contains purified this compound. This solution can then be concentrated by heating to induce crystallization.
Key Parameter Relationships
The efficiency and rate of the synthesis are governed by several interdependent parameters. Understanding these relationships is crucial for process optimization.
-
Temperature : Increasing the temperature significantly increases the reaction rate.[9] Many procedures recommend heating to ensure the reaction proceeds to completion in a reasonable timeframe.[4]
-
HCl Concentration : Concentrated HCl is required for the reaction to proceed effectively.[6] However, kinetic studies indicate the relationship between concentration and rate can be complex.[10]
-
Stirring/Agitation : Continuous stirring is important as this is a solid-liquid heterogeneous reaction. Agitation ensures that the surface of the MnO₂ is constantly exposed to fresh reactant, increasing the reaction rate.[9]
-
Purity of MnO₂ : The purity of the starting material directly affects the purity of the final product and the required purification steps. Industrial-grade MnO₂ or material from batteries often contains carbon and iron, which must be removed.[6]
References
- 1. Manganese(II)_chloride [chemeurope.com]
- 2. scribd.com [scribd.com]
- 3. quora.com [quora.com]
- 4. nanotrun.com [nanotrun.com]
- 5. Manganese dioxide (MnO2) reacts with hydrochloric acid (HCl) to produce magnesium chloride (MgCl2), water (H2O), and chlorine (Cl2) gas. The chemical equation involved in the reaction is given as:MnO2 + 4 HCl → MnCl2 + 2 H2O + Cl2Which of the following substances is reduced in the given reaction? [infinitylearn.com]
- 6. Sciencemadness Discussion Board - MnO2 -> MnCl - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. m.youtube.com [m.youtube.com]
- 8. flinnsci.com [flinnsci.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Unraveling the Crystalline Architecture of Manganese (II) Chloride Tetrahydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the crystal structure of manganese (II) chloride tetrahydrate (MnCl₂·4H₂O). Focusing on the two known polymorphs, the stable α-form and the metastable β-form, this document synthesizes crystallographic data, details experimental methodologies for structure determination, and presents a logical workflow for such analyses. This information is crucial for understanding the solid-state properties of this compound, which has applications in various research and development sectors, including its use as a precursor in the synthesis of novel materials and its role in biological systems.
Crystallographic Data Summary
This compound tetrahydrate crystallizes in two distinct monoclinic forms, designated as α-MnCl₂·4H₂O and β-MnCl₂·4H₂O. The α-form is the commonly encountered and more stable polymorph at room temperature.[1][2] The key crystallographic parameters for both structures, determined by single-crystal X-ray diffraction, are summarized below for facile comparison.
Table 1: Crystallographic Data for α-MnCl₂·4H₂O
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.1918(4)[1] |
| b (Å) | 9.5230(6)[1] |
| c (Å) | 11.1918(6)[1] |
| α (°) | 90 |
| β (°) | 99.757(3)[1] |
| γ (°) | 90 |
| Unit Cell Volume (ų) | 650.37(7)[1] |
| Z (Formula units/cell) | 4[1] |
| Density (calculated) (g/cm³) | 2.03[3] |
Table 2: Crystallographic Data for β-MnCl₂·4H₂O
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9893(5)[1][4] |
| b (Å) | 7.2877(6)[1][4] |
| c (Å) | 8.5838(7)[1][4] |
| α (°) | 90 |
| β (°) | 110.952(4)[1][4] |
| γ (°) | 90 |
| Unit Cell Volume (ų) | 349.89(5)[1][4] |
| Z (Formula units/cell) | 2[1][4] |
| Density (calculated) (g/cm³) | - |
The fundamental difference between the two polymorphs lies in the coordination geometry of the manganese ion.[1] In the α-form, the [MnCl₂(H₂O)₄] octahedra exhibit a cis-configuration of the chloride ligands.[1] Conversely, the β-form features a trans-configuration of the chloride ligands within the [MnCl₂(H₂O)₄] octahedra.[1] These distinct arrangements lead to different hydrogen bonding networks and packing efficiencies within the crystals.
Experimental Protocols
The determination of the crystal structure of this compound tetrahydrate is primarily achieved through single-crystal X-ray diffraction. The following protocol outlines the typical experimental and computational steps involved.
Crystal Growth
Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a saturated aqueous solution of this compound at room temperature for the α-form. The β-form has been successfully crystallized from the slow evaporation of a concentrated ethanol (B145695) solution.[2]
Data Collection
A suitable single crystal is mounted on a goniometer head. Diffraction data is collected at room temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector such as a CCD or CMOS camera.[5] The data is typically collected using ω and φ scans to cover a significant portion of the reciprocal space.
Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This initial model is then refined using full-matrix least-squares on F² using software packages such as SHELXL.[4] The refinement process involves adjusting atomic coordinates, displacement parameters (anisotropic for non-hydrogen atoms), and other structural parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Workflow and Signaling Pathway Visualization
The logical progression from a chemical compound to a fully characterized crystal structure is a multi-step process. The following diagram, generated using Graphviz, illustrates this experimental and computational workflow.
This guide provides a foundational understanding of the crystal structure of this compound tetrahydrate. The detailed crystallographic data and experimental protocols serve as a valuable resource for researchers working with this compound, enabling a deeper comprehension of its chemical and physical properties rooted in its solid-state architecture.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Anhydrous Manganese(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anhydrous manganese(II) chloride (MnCl₂) is a versatile inorganic compound with significant applications across various scientific and industrial domains, including in the synthesis of pharmaceuticals and as a component in nutritional supplements.[1] Its utility stems from its distinct physical and chemical characteristics. This technical guide provides a comprehensive overview of the core properties of anhydrous MnCl₂, detailed experimental protocols for its synthesis, and insights into its role in biological signaling pathways, which is of particular interest to the fields of toxicology and drug development.
Physical Properties
Anhydrous MnCl₂ is a pink to rose-red crystalline solid.[2][3] It is deliquescent, meaning it readily absorbs moisture from the atmosphere.[4] Like many compounds of manganese(II), its pale pink color is characteristic of transition metal complexes with a high-spin d⁵ electron configuration.[5]
Quantitative Physical Data
The key physical properties of anhydrous manganese(II) chloride are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | MnCl₂ | [2] |
| Molar Mass | 125.844 g/mol | [6][7] |
| Appearance | Pink to rose-red crystalline powder | [2][3] |
| Density | 2.977 g/cm³ | [6][8] |
| Melting Point | 650-654 °C | [2][6][9] |
| Boiling Point | 1190-1225 °C | [2][6][8] |
| Crystal Structure | Layered, Cadmium Chloride (CdCl₂)-like | [6][10] |
Solubility
Anhydrous MnCl₂ exhibits high solubility in water and is also soluble in other polar solvents.[2][9]
| Solvent | Solubility | References |
| Water | 63.4 g/100 mL (0 °C)73.9 g/100 mL (20 °C)123.8 g/100 mL (100 °C) | [8] |
| Ethanol | Soluble | [8] |
| Methanol | Soluble | [11] |
| Pyridine | Slightly soluble | [8] |
| Ether | Insoluble | [4][8] |
Magnetic Properties
Manganese(II) salts, including anhydrous MnCl₂, are paramagnetic.[6] The Mn²⁺ ion has a high-spin d⁵ electronic configuration, which results in a significant magnetic moment. Studies have shown that anhydrous MnCl₂ follows the Curie-Weiss law at higher temperatures and exhibits antiferromagnetic ordering at very low temperatures, typically near 2°K.[12][13]
Chemical Properties
Anhydrous MnCl₂ displays a range of chemical behaviors characteristic of a transition metal halide.
-
Lewis Acidity : It acts as a weak Lewis acid. In the presence of chloride ions, it can form a series of complex chloroanions such as [MnCl₃]⁻, [MnCl₄]²⁻, and [MnCl₆]⁴⁻.[5][6]
-
Behavior in Aqueous Solution : When dissolved in water, the hydrates of MnCl₂ form mildly acidic solutions with a pH of approximately 4.[6] These solutions contain the metal aquo complex [Mn(H₂O)₆]²⁺.[5][6]
-
Redox Chemistry : The manganese(II) ion can be oxidized to manganese(III) in the presence of air when treated with certain organic ligands. Examples of resulting complexes include [Mn(EDTA)]⁻, [Mn(CN)₆]³⁻, and [Mn(acetylacetonate)₃].[5][6]
-
Precursor for Organomanganese Compounds : Anhydrous MnCl₂ is a crucial starting material for the synthesis of organomanganese compounds.[5][6] For instance, it reacts with organolithium or organomagnesium reagents to form various organomanganese reagents.[14] Activated manganese, which is highly reactive, can be produced by reducing anhydrous MnCl₂ with lithium metal.[14]
Experimental Protocols
Synthesis of Anhydrous Manganese(II) Chloride
The preparation of anhydrous MnCl₂ requires conditions that avoid the formation of its stable hydrates.
This method involves the direct reaction of manganese metal with an excess of hydrochloric acid, followed by dehydration.
Materials:
-
Manganese metal powder or small pieces
-
Concentrated hydrochloric acid (HCl)
-
Sand bath or heating mantle
-
10-mL Erlenmeyer flask
-
Boiling stone
-
Desiccator
Procedure:
-
Place approximately 0.05–0.1 g of manganese metal into a pre-weighed 10-mL Erlenmeyer flask containing a boiling stone.[3]
-
In a fume hood, carefully add about 1.5 mL of 10 M hydrochloric acid to the flask.[3]
-
Allow the reaction to proceed until the manganese metal has completely dissolved, which may take 5 to 15 minutes. The balanced chemical equation for this reaction is: Mn(s) + 2HCl(aq) → MnCl₂(aq) + H₂(g).[3]
-
Gently heat the resulting solution on a sand bath to evaporate the water and excess HCl.
-
Once the solid product is formed, transfer the flask to a desiccator to cool in a moisture-free environment, as the product is highly hygroscopic.[3]
Commercial MnCl₂ is often available as the tetrahydrate (MnCl₂·4H₂O). Anhydrous MnCl₂ can be prepared by dehydrating this salt.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Rotary evaporator or tube furnace
-
Source of dry hydrogen chloride (HCl) gas (optional but recommended)
Procedure:
-
Place the hydrated MnCl₂ in a suitable vessel for heating, such as a round-bottom flask for a rotary evaporator or a quartz tube for a tube furnace.
-
Slowly heat the hydrated salt. The tetrahydrate loses its water of crystallization at approximately 198°C.[4]
-
To prevent hydrolysis and the formation of manganese oxides, it is best to perform the dehydration in a stream of dry hydrogen chloride gas.[4]
-
Continue heating until all water has been removed, yielding the anhydrous salt.
Caption: Workflow for the synthesis of anhydrous MnCl₂.
Determination of Melting Point
The melting point is a crucial parameter for verifying the purity of a substance.
Materials:
-
Anhydrous MnCl₂ sample
-
Capillary tube (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Thermometer
Procedure:
-
Finely powder a small amount of the anhydrous MnCl₂ sample.[15]
-
Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm.[16] This can be achieved by tapping the open end of the tube into the powder and then dropping the tube through a long glass tube to compact the sample at the bottom.[16]
-
Place the capillary tube into the heating block of the melting point apparatus.[16]
-
Heat the sample at a moderate rate until the temperature is about 20°C below the expected melting point (around 650°C).
-
Decrease the heating rate to approximately 1-2°C per minute.[16]
-
Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the sample.
Role in Biological Systems and Signaling Pathways
For professionals in drug development and toxicology, understanding the biological roles of manganese is critical. Manganese is an essential trace element and a cofactor for numerous enzymes, including manganese superoxide (B77818) dismutase (MnSOD), arginase, and glutamine synthetase.[17] These enzymes are involved in critical metabolic processes and antioxidant defense.[17]
However, overexposure to manganese can lead to neurotoxicity, a condition known as manganism, which shares symptoms with Parkinson's disease.[8] Research into the mechanisms of manganese-induced neurotoxicity has identified several key signaling pathways that are disrupted.
MnCl₂-Induced Neurotoxicity Signaling
Studies using cell models, such as SH-SY5Y neuroblastoma cells, have shown that MnCl₂ can induce neurotoxicity through pathways involving oxidative stress, mitochondrial dysfunction, and apoptosis.[8]
-
Oxidative Stress and Mitophagy : MnCl₂ exposure can lead to an increase in reactive oxygen species (ROS).[8] This oxidative stress can trigger mitophagy (the selective degradation of mitochondria by autophagy), often mediated by proteins like BNIP3.[8][18]
-
Apoptosis : The accumulation of ROS and mitochondrial damage can lead to the activation of apoptotic pathways, resulting in programmed cell death.
-
Neurotransmitter Dysregulation : Manganese can interfere with neurotransmitter systems, including dopamine, GABA, and glutamate, contributing to the neurological symptoms of manganism.[19][20] It can affect neurotransmitter synthesis, release, and uptake.[12][19]
Caption: Signaling pathway in MnCl₂-induced neurotoxicity.
Conclusion
Anhydrous manganese(II) chloride is a compound with well-defined physical and chemical properties that make it valuable in both chemical synthesis and biological research. Its high solubility, defined crystal structure, and reactivity as a Lewis acid and precursor to organometallics are key features for synthetic applications. For researchers in the life sciences, the dual role of manganese as an essential nutrient and a potential neurotoxin highlights the importance of understanding its interaction with biological systems. The signaling pathways involved in its toxicity are a critical area of study for developing therapeutic strategies for manganese-related neurological disorders. This guide provides the foundational technical information required for the safe and effective use of anhydrous MnCl₂ in a research and development setting.
References
- 1. The Impact of Manganese on Neurotransmitter Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. flinnsci.com [flinnsci.com]
- 4. [PDF] Biological functions controlled by manganese redox changes in mononuclear Mn-dependent enzymes. | Semantic Scholar [semanticscholar.org]
- 5. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 6. portlandpress.com [portlandpress.com]
- 7. libjournals.unca.edu [libjournals.unca.edu]
- 8. Manganese (II) chloride leads to dopaminergic neurotoxicity by promoting mitophagy through BNIP3-mediated oxidative stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic Hydroxylation of Aliphatic C-H Bonds by a Mn/Fe Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Effects of manganese on the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]
- 14. Organomanganese chemistry - Wikipedia [en.wikipedia.org]
- 15. davjalandhar.com [davjalandhar.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. The Essential Element Manganese, Oxidative Stress, and Metabolic Diseases: Links and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Manganese Accumulation in the Brain via Various Transporters and Its Neurotoxicity Mechanisms | MDPI [mdpi.com]
- 20. Effect of manganese chloride on the neurochemical profile of the rat hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Solubility of Manganese (II) Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Manganese (II) chloride (MnCl₂) in various organic solvents. Understanding the solubility of this inorganic salt is critical for its application in diverse fields, including catalysis, synthesis of organometallic compounds, and as a precursor in the development of pharmaceutical agents. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for these procedures.
Core Data Presentation: Solubility of this compound
The solubility of this compound is significantly influenced by the nature of the organic solvent, particularly its polarity and ability to solvate the manganese and chloride ions. The following table summarizes the available quantitative and qualitative solubility data for anhydrous this compound in a range of common organic solvents. It is important to note that solubility can be affected by the hydration state of the salt; the data presented here pertains to the anhydrous form unless otherwise specified.
| Solvent | Chemical Formula | Type | Solubility ( g/100 g of solvent) | Temperature (°C) | Observations |
| Alcohols | |||||
| Methanol | CH₃OH | Protic | Soluble[1] | Not Specified | Further quantitative data is needed. |
| Ethanol (absolute) | C₂H₅OH | Protic | 49.9[2] | 11.25 | |
| 49.9[2] | 37.5 | ||||
| 56.7[2] | 76.25 | ||||
| Ethanol (75%) | C₂H₅OH / H₂O | Protic | 30[2] | 10 | |
| 56.5[2] | 25 | ||||
| 60[2] | 43.75 | ||||
| 47.5[2] | 87.5 | ||||
| Aprotic Solvents | |||||
| Acetone | C₃H₆O | Polar Aprotic | Insoluble | Not Specified | |
| Acetonitrile | C₂H₃N | Polar Aprotic | Sparingly Soluble | Not Specified | Quantitative data is limited. |
| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | Not Specified | Quantitative data is limited. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Polar Aprotic | Insoluble[3] / Soluble up to 20g/100mL[4] | Not Specified | Conflicting data exists.[3][4] |
| Propylene Carbonate | C₄H₆O₃ | Polar Aprotic | 0.03[2] | 25 | |
| Ethers | |||||
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Insoluble[3][5] | Not Specified | |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Used as a solvent for reactions involving MnCl₂ | Not Specified | Indicates some degree of solubility.[5] |
| Other Solvents | |||||
| Pyridine | C₅H₅N | Polar Aprotic | 1.28[2] | 0 | |
| 1.06[2] | 25 | ||||
| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Insoluble[2] | Not Specified | |
| Benzonitrile | C₇H₅N | Polar Aprotic | Sparingly Soluble[2] | Not Specified |
Experimental Protocols: Determining Solubility
Accurate determination of solubility is paramount for the successful design of chemical processes. The gravimetric method is a fundamental and reliable technique for quantifying the solubility of a solid in a liquid.
Gravimetric Method for Solubility Determination
This protocol outlines the steps for determining the solubility of anhydrous this compound in an organic solvent.
Materials and Apparatus:
-
Anhydrous this compound (powdered)
-
Selected organic solvent (high purity)
-
Thermostatically controlled shaker or magnetic stirrer with a hot plate
-
Analytical balance (accurate to ±0.0001 g)
-
Sintered glass filter funnel or syringe filter with a membrane compatible with the solvent
-
Drying oven
-
Desiccator
-
Volumetric flasks, pipettes, and beakers
-
Thermometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of anhydrous MnCl₂ to a known volume of the organic solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or on a magnetic stirrer at a constant, recorded temperature.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This may take several hours. It is advisable to periodically analyze samples until the concentration of the dissolved salt remains constant.[6]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.
-
Immediately filter the solution using a sintered glass filter or a syringe filter to remove any suspended solid particles. The filtration apparatus should also be at the experimental temperature to prevent precipitation or further dissolution.
-
-
Solvent Evaporation:
-
Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed, dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. For less volatile solvents, a rotary evaporator or a vacuum oven may be necessary. Avoid excessively high temperatures that could cause decomposition of the salt.
-
-
Drying and Weighing:
-
Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the MnCl₂ (e.g., 110-120 °C).
-
Cool the evaporating dish in a desiccator to room temperature to prevent the absorption of atmospheric moisture.
-
Weigh the evaporating dish with the dry MnCl₂ residue on an analytical balance.[7]
-
Repeat the drying, cooling, and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved MnCl₂ by subtracting the mass of the empty evaporating dish from the final constant mass.
-
Determine the mass of the solvent in the aliquot by subtracting the mass of the dissolved MnCl₂ from the mass of the aliquot of the saturated solution.
-
Express the solubility in grams of MnCl₂ per 100 grams of the organic solvent.
-
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the experimental determination of solubility and the general relationship between solvent properties and the solubility of an inorganic salt like this compound.
Caption: Experimental workflow for gravimetric solubility determination.
Caption: Factors influencing the solubility of MnCl₂ in organic solvents.
References
- 1. Manganese(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. manganese(II) chloride [chemister.ru]
- 3. Manganese chloride | 7773-01-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
The Ascendancy of a Workhorse Catalyst: A Technical Guide to the Lewis Acid Properties of Manganese (II) Chloride in Catalysis
For Immediate Release
MANCHESTER, U.K. – In the ever-evolving landscape of chemical synthesis, the pursuit of efficient, selective, and sustainable catalytic systems is paramount. Manganese (II) chloride (MnCl₂), a simple and abundant inorganic salt, has emerged as a powerful and versatile Lewis acid catalyst, driving a wide array of organic transformations relevant to researchers, scientists, and drug development professionals. This technical guide delves into the core Lewis acid properties of MnCl₂ and its application in several key catalytic reactions, providing quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its adoption and further exploration in both academic and industrial research.
The utility of MnCl₂ as a catalyst stems from the Lewis acidic nature of the Mn(II) center, which can accept electron pairs from various substrates.[1] This interaction activates the substrate, rendering it more susceptible to nucleophilic attack and facilitating bond formation.[1] This fundamental principle underpins the application of MnCl₂ in a diverse range of reactions, including conjugate additions, multi-component reactions, and cross-coupling reactions.
Aza-Michael Addition: Catalyzing Carbon-Nitrogen Bond Formation
The aza-Michael addition, or the conjugate addition of amines to electron-deficient alkenes, is a fundamental C-N bond-forming reaction for the synthesis of β-amino compounds, which are prevalent motifs in pharmaceuticals and natural products. MnCl₂ has proven to be a highly effective catalyst for this transformation, promoting the reaction under mild conditions.[2]
The catalytic action of MnCl₂ in the aza-Michael reaction is attributed to its ability to coordinate with the carbonyl group of the Michael acceptor. This coordination enhances the electrophilicity of the β-carbon, thereby facilitating the nucleophilic attack by the amine.[2]
References
The Pivotal Role of Manganese(II) Chloride in the Genesis of Organomanganese Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Manganese(II) chloride (MnCl₂), a readily available and inexpensive salt, serves as a cornerstone in the synthesis of a diverse array of organomanganese compounds. Its versatility as a precursor stems from its ability to undergo transmetalation reactions with various organometallic reagents and to act as a catalyst in a multitude of organic transformations. This technical guide provides an in-depth exploration of the role of MnCl₂ in this field, offering detailed experimental insights and a clear overview of the key synthetic pathways. The information presented herein is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.
MnCl₂ as a Precursor for Organomanganese Reagents
Anhydrous manganese(II) chloride is the primary starting material for the generation of several classes of organomanganese reagents.[1] The reactivity and stoichiometry of the organometallic partner dictate the nature of the resulting organomanganese species.[2]
Synthesis of Organomanganese Halides (RMnX) and Dialkylmanganese (R₂Mn)
The most common route to organomanganese(II) complexes involves the reaction of MnCl₂ with organolithium (RLi) or Grignard (RMgX) reagents.[2] These reactions are typically performed in ethereal solvents like tetrahydrofuran (B95107) (THF), where the resulting organomanganese compounds exhibit greater stability through complexation.[3] The stoichiometry of the reactants is crucial in determining the final product.[2]
Experimental Protocol: General Synthesis of Organomanganese Halides and Dialkylmanganese
-
Preparation of Anhydrous MnCl₂: Commercially available anhydrous MnCl₂ should be used. If necessary, it can be dried under vacuum at elevated temperatures. For enhanced solubility in ethereal solvents, MnCl₂ can be converted to its THF adduct, MnCl₂·2THF, by refluxing in THF.[2]
-
Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous MnCl₂ or MnCl₂·2THF under an inert atmosphere.
-
Solvent Addition: Anhydrous THF is added to the flask.
-
Addition of Organometallic Reagent: The organolithium or Grignard reagent is added dropwise to the stirred suspension of MnCl₂ at a controlled temperature, typically ranging from -20 °C to 0 °C.
-
Reaction Monitoring: The reaction progress can be monitored by the dissolution of MnCl₂ and a color change.
-
Product Formation:
-
For organomanganese halides (RMnX) , a 1:1 molar ratio of the organometallic reagent to MnCl₂ is used.
-
For dialkylmanganese (R₂Mn) , a 2:1 molar ratio of the organometallic reagent to MnCl₂ is employed.[3]
-
Table 1: Stoichiometry-Dependent Synthesis of Organomanganese Reagents
| Molar Ratio (R-M : MnCl₂) | Product | General Equation | Reference |
| 1 : 1 | Organomanganese Halide (RMnX) | RM + MnCl₂ → RMnCl + MCl | [3] |
| 2 : 1 | Dialkylmanganese (R₂Mn) | 2RM + MnCl₂ → R₂Mn + 2MCl | [3] |
| 3 : 1 | Organomanganate ([R₃Mn]⁻) | 3RM + MnCl₂ → [R₃Mn]M + 2MCl | [2] |
| 4 : 1 | Organomanganate ([R₄Mn]²⁻) | 4RM + MnCl₂ → [R₄Mn]M₂ + 2MCl | [2] |
Where M = Li or MgX
Caption: Stoichiometric control in the synthesis of organomanganese reagents from MnCl₂.
Synthesis of Manganocene
Manganocene, or bis(cyclopentadienyl)manganese(II), is a well-known organomanganese compound that can be prepared from MnCl₂.[4]
Experimental Protocol: Synthesis of Manganocene
-
Reactant Preparation: A solution of sodium cyclopentadienide (B1229720) (NaCp) in THF is prepared.
-
Reaction: MnCl₂ is reacted with two equivalents of the NaCp solution in THF.
-
Product Formation: The reaction yields manganocene and sodium chloride as a byproduct.[1][4]
-
Isolation: The product can be isolated by filtration and removal of the solvent.
Equation: MnCl₂ + 2 NaC₅H₅ → Mn(C₅H₅)₂ + 2 NaCl[1]
MnCl₂ in Catalysis
Manganese(II) chloride is not only a precursor to stoichiometric organomanganese reagents but also a versatile catalyst in various organic reactions. Its catalytic activity often involves the in-situ formation of organomanganese intermediates.
Cross-Coupling Reactions
MnCl₂ catalyzes several homo- and cross-coupling reactions, particularly those involving Grignard reagents.[3] These reactions are valuable for the formation of carbon-carbon bonds.
Workflow for MnCl₂-Catalyzed Cross-Coupling:
Caption: Generalized workflow for MnCl₂-catalyzed cross-coupling reactions.
C-H Activation
Recent advancements have highlighted the use of MnCl₂ in C-H activation reactions, offering a cost-effective alternative to precious metal catalysts.[5] These reactions enable the direct functionalization of C-H bonds. For instance, MnCl₂-catalyzed C-H alkylation of pyridine (B92270) derivatives has been established.[5]
Hydrosilylation Reactions
Manganese complexes derived from MnCl₂, such as manganese salen and salan complexes, are effective catalysts for the hydrosilylation of aldehydes and ketones.[6]
Experimental Protocol: Synthesis of a Manganese Salan Catalyst
-
Ligand Synthesis: The salan ligand is synthesized according to literature procedures, typically involving the reaction of a salicylaldehyde (B1680747) derivative with a diamine, followed by reduction.[6]
-
Metallation: The salan ligand is reacted with MnCl₂ (or Mn(OAc)₂) to form the manganese salan complex.[6][7]
Table 2: Representative Catalytic Applications of MnCl₂ and its Derivatives
| Reaction Type | Catalyst System | Substrates | Products | Reference |
| Cross-Coupling | MnCl₂ / CuI | Vinylic tellurides and Grignard reagents | Substituted alkenes | [8] |
| C-H Alkylation | MnCl₂ | Pyridine derivatives and alkyl halides | Alkylated pyridines | [5] |
| Hydrosilylation | (salan)Mn complexes (from MnCl₂) | Aldehydes, Ketones | Alcohols (after workup) | [6] |
| Homocoupling | MnCl₂ / Mg | Aromatic halides | Biaryls | [9] |
Synthesis of Manganese-Based Complexes for Drug Development
The development of novel therapeutic agents often involves the synthesis of metal complexes with specific biological activities. MnCl₂ serves as a convenient starting material for manganese-based complexes with potential applications in drug development. For example, manganese-containing superoxide (B77818) dismutase (SOD) mimics have been synthesized from MnCl₂·4H₂O and salen ligands.[10] The unique redox properties of manganese make its complexes interesting candidates for various therapeutic areas.[11][12]
Logical Relationship in Drug Development Application:
Caption: Role of MnCl₂ in the synthesis pipeline for potential manganese-based drugs.
Conclusion
Manganese(II) chloride is an indispensable precursor in the field of organomanganese chemistry. Its utility ranges from the stoichiometric synthesis of a variety of organomanganese reagents to its application as a catalyst in an expanding array of organic transformations. The low cost, low toxicity, and rich coordination chemistry of manganese make MnCl₂ an attractive starting material for academic research and industrial applications, including the development of novel pharmaceuticals. The experimental protocols and structured data presented in this guide offer a solid foundation for researchers to explore and expand the applications of this versatile compound.
References
- 1. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Organomanganese chemistry - Wikipedia [en.wikipedia.org]
- 4. Manganocene - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Manganese Chloride Tetrahydrate: Battery, Catalyst & Lab‑Grade Insights - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. news-medical.net [news-medical.net]
- 12. Manganese-based advanced nanoparticles for biomedical applications: future opportunity and challenges - Nanoscale (RSC Publishing) [pubs.rsc.org]
different hydrated forms of Manganese (II) chloride and their stability
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.
Introduction
Manganese (II) chloride (MnCl₂) is an inorganic compound that plays a significant role in various biological and chemical processes. It is a precursor to organomanganese compounds and is utilized in applications ranging from dry cell batteries to magnetic resonance imaging (MRI) contrast agents.[1][2] In laboratory and industrial settings, MnCl₂ is commonly encountered in its anhydrous form or as one of several stable hydrates. The degree of hydration profoundly impacts its physical properties, stability, and reactivity. Understanding the characteristics of these different forms is critical for their proper handling, storage, and application in research and development.
This guide provides a comprehensive overview of the common hydrated forms of this compound, focusing on their relative stability, the conditions governing their interconversion, and the experimental methodologies used to characterize them.
The Hydrated Forms of this compound
This compound exists in an anhydrous state and as three primary hydrates: the tetrahydrate, dihydrate, and monohydrate.[3][4] The most prevalent form under ambient conditions is the tetrahydrate.[1]
-
Anhydrous this compound (MnCl₂): A pink or off-white crystalline solid, the anhydrous form adopts a layered structure similar to cadmium chloride.[1][4][5] It is highly sensitive to moisture.[5][6][7][8]
-
This compound Monohydrate (MnCl₂·H₂O): The lowest hydrate (B1144303), this form is a pale pink solid and is stable over a relatively wide temperature range before decomposing to the anhydrous salt.[9][10]
-
This compound Dihydrate (MnCl₂·2H₂O): This intermediate hydrate is a pale pink crystalline solid.[3] Structurally, it is a coordination polymer where each manganese center is coordinated to four bridging chloride ligands and two trans-aqua ligands.[1]
-
This compound Tetrahydrate (MnCl₂·4H₂O): The most common hydrate, it appears as rose-colored, deliquescent crystals.[3][5] It consists of discrete octahedral molecules of cis-[Mn(H₂O)₄Cl₂].[1] A metastable trans isomer, designated as the β-form, is also known.[1][11]
Stability and Interconversion of Hydrates
The stability of each hydrated form is primarily dependent on temperature and the partial pressure of water vapor. Transitions between these forms involve the sequential loss of water molecules upon heating.
Thermal Stability and Decomposition
The hydrates of this compound decompose in a stepwise manner when heated. The tetrahydrate first loses two water molecules to form the dihydrate, which then loses one to form the monohydrate, and finally, the last water molecule is removed to yield the anhydrous salt.
The process begins with the incongruent melting of the tetrahydrate, where it dissolves in its own water of crystallization to form the dihydrate and a saturated aqueous solution.[9] Complete dehydration requires temperatures above 200 °C.[5][12]
Data on Hydrate Stability
The following tables summarize key quantitative data regarding the stability of this compound hydrates.
Table 1: Physical Properties and Thermal Decomposition Data
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Density (g/cm³) | Melting/Decomposition Point (°C) |
| Tetrahydrate | MnCl₂·4H₂O | 197.91 | Rose-pink crystals | 2.01 | 58 (decomposes)[4][13] |
| Dihydrate | MnCl₂·2H₂O | 161.87 | Pale pink solid | 2.27 | 135 (decomposes)[4] |
| Monohydrate | MnCl₂·H₂O | 143.86 | Pale pink solid | 1.913 (approx.) | ~198 (decomposes to anhydrous)[8] |
| Anhydrous | MnCl₂ | 125.84 | Pink/white solid | 2.98 | 652[5] |
Table 2: Thermodynamic Data for the Dehydration of MnCl₂·H₂O [9][14]
The thermal decomposition of the monohydrate to the anhydrous form (MnCl₂·H₂O(s) ⇌ MnCl₂(s) + H₂O(g)) has been studied in detail.
| Thermodynamic Quantity | Value | Conditions |
| ΔrH° | 63,550 ± 500 J·mol⁻¹ | T = 298 K |
| ΔrS° | 127.5 ± 1.2 J·K⁻¹·mol⁻¹ | T = 298 K |
| ΔfH°m(MnCl₂·H₂O, s) | -786.6 ± 0.9 kJ·mol⁻¹ | T = 298 K |
| S°m(MnCl₂·H₂O, s) | 179.5 ± 1.6 J·K⁻¹·mol⁻¹ | T = 298 K |
Hygroscopicity and Deliquescence
Hygroscopicity is the tendency of a substance to absorb moisture from the air. The anhydrous and hydrated forms of MnCl₂ exhibit this property to varying degrees.
-
Anhydrous MnCl₂: Is highly hygroscopic and must be stored under anhydrous conditions to prevent the formation of hydrates.[7]
-
Tetrahydrate (MnCl₂·4H₂O): Is described as deliquescent, meaning it can absorb enough atmospheric water to dissolve and form a solution.[5] Proper storage in sealed containers is essential.[15]
Experimental Protocols
Accurate characterization and synthesis of specific MnCl₂ hydrates require precise experimental control.
Synthesis of this compound Tetrahydrate
The hydrated forms of MnCl₂ are typically prepared via the reaction of an acid with a manganese source.
Objective: To synthesize MnCl₂·4H₂O from manganese (II) carbonate and hydrochloric acid.
Methodology:
-
In a fume hood, slowly add a stoichiometric amount of manganese (II) carbonate (MnCO₃) to a solution of hydrochloric acid (HCl). The reaction produces MnCl₂, water, and carbon dioxide gas.[1] MnCO₃(s) + 2HCl(aq) → MnCl₂(aq) + H₂O(l) + CO₂(g)
-
Continue adding MnCO₃ until effervescence ceases, ensuring all the acid has reacted.
-
Gently heat the resulting solution to concentrate it by evaporating some of the water.
-
Allow the concentrated solution to cool slowly. Rose-colored crystals of MnCl₂·4H₂O will precipitate.
-
Isolate the crystals by filtration and wash with a small amount of cold distilled water.
-
Dry the crystals between sheets of filter paper. Do not heat extensively to avoid dehydration.
Preparation of Anhydrous this compound
Dehydration of the hydrated salt can lead to the formation of manganese oxychloride if performed in the presence of air. The following protocol minimizes this side reaction.
Objective: To prepare anhydrous MnCl₂ from a hydrated form.
Methodology:
-
Place the hydrated this compound (e.g., MnCl₂·4H₂O) in a tube furnace.
-
Pass a stream of dry hydrogen chloride (HCl) gas over the salt.[4][16] The HCl atmosphere inhibits the hydrolysis reaction.
-
Slowly heat the furnace to a temperature above 200 °C.[12][17] The water of hydration will be driven off.
-
Maintain the temperature and HCl flow until all water has been removed, indicated by the cessation of water vapor evolution.
-
Cool the furnace to room temperature under the stream of dry HCl gas.
-
The resulting white/pale pink powder is anhydrous MnCl₂. Store it in a desiccator or under an inert atmosphere.
Gravimetric Determination of Water of Hydration
This classic experiment determines the empirical formula of a hydrate.
Methodology:
-
Heat a clean, dry crucible and lid to redness for 10 minutes to remove any volatile impurities, then cool in a desiccator and weigh accurately.
-
Add a known mass (e.g., 1-2 grams) of the this compound hydrate to the crucible and reweigh.
-
Place the crucible on a clay triangle and heat gently at first, then more strongly, to drive off the water of hydration. The lid should be slightly ajar to allow water vapor to escape.
-
After heating for 15-20 minutes, move the crucible to a desiccator to cool completely.
-
Weigh the cooled crucible containing the anhydrous salt.
-
Repeat the heating, cooling, and weighing steps until a constant mass is achieved, ensuring all water has been removed.
-
From the difference in mass before and after heating, calculate the mass of water lost.
-
Convert the mass of anhydrous MnCl₂ and the mass of water to moles.
-
Determine the simplest whole-number ratio of moles of water to moles of anhydrous MnCl₂ to find the value of 'x' in the formula MnCl₂·xH₂O.[18]
Conclusion
This compound exists in several hydration states, with the tetrahydrate, dihydrate, monohydrate, and anhydrous forms being the most well-characterized. Their stability is critically dependent on temperature and ambient moisture. The transitions between these forms are reversible and follow a predictable pathway of dehydration upon heating. For professionals in research and drug development, a thorough understanding of these properties is paramount for ensuring the integrity, reactivity, and shelf-life of this compound-containing reagents and compounds. The application of controlled synthesis and analytical methods, such as thermal analysis, is essential for preparing and verifying the specific hydrated form required for a given application.
References
- 1. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 2. Manganese(2+) chloride dihydrate | Cl2H4MnO2 | CID 90470232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Manganese II Chloride Formula, Structure, Properties, Uses [pw.live]
- 4. Manganese(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 5. grokipedia.com [grokipedia.com]
- 6. chembk.com [chembk.com]
- 7. fishersci.com [fishersci.com]
- 8. Manganese chloride | 7773-01-5 [chemicalbook.com]
- 9. daneshyari.com [daneshyari.com]
- 10. chembk.com [chembk.com]
- 11. scispace.com [scispace.com]
- 12. data.epo.org [data.epo.org]
- 13. Manganese chloride tetrahydrate | 13446-34-9 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. resources.finalsite.net [resources.finalsite.net]
- 16. Sciencemadness Discussion Board - Anhydrous MnCl2 (Mn (II) chloride)? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. US7125535B2 - Method of preparing anhydrous manganese chloride - Google Patents [patents.google.com]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to Manganese (II) Chloride Tetrahydrate for Scientific Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Manganese (II) chloride tetrahydrate, including its CAS number, a detailed safety data sheet, and experimental protocols. The following sections offer a comprehensive overview of its properties, safe handling procedures, and biological significance to support its use in research and development.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound tetrahydrate |
| CAS Number | 13446-34-9[1] |
| EC Number | 231-869-6[2][1] |
| Molecular Formula | MnCl₂·4H₂O[3] |
| Synonyms | Manganous chloride tetrahydrate, Manganese dichloride tetrahydrate |
Safety and Hazard Information
This compound tetrahydrate is a hazardous substance that requires careful handling. Below is a summary of its classification and associated risks.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[4][5][6][7] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage[5][6][7] |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (specifically the brain) through prolonged or repeated exposure[5][6] |
| Hazardous to the Aquatic Environment, Chronic Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[6] |
Pictograms:
GHS06 (Skull and Crossbones), GHS05 (Corrosion), GHS08 (Health Hazard), GHS09 (Environment)
Signal Word: Danger[4]
Precautionary Statements:
Users should familiarize themselves with all precautionary statements outlined in the safety data sheet, including those for prevention, response, storage, and disposal. Key preventative measures include avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection.[5][6]
Physicochemical Properties
The physical and chemical properties of this compound tetrahydrate are summarized in the table below.
| Property | Value |
| Molecular Weight | 197.91 g/mol [3] |
| Appearance | Pink, slightly deliquescent solid[8] |
| Melting Point | 58 °C (dehydrates completely at 198 °C)[8] |
| Solubility | Soluble in water, slightly soluble in ethanol, and insoluble in ether.[3] |
| pH of 5% Solution | Approximately 4[4] |
Toxicological Data
| Toxicity Metric | Value | Species |
| LD50 Oral | 1484 mg/kg | Rat[9] |
Chronic exposure to manganese can lead to a condition known as manganism, which has symptoms similar to Parkinson's disease.[10]
Experimental Protocols
Preparation of a 0.1 M this compound Solution
This protocol describes the preparation of 1000 mL of a 0.1 mol/L aqueous solution.
Materials:
-
This compound tetrahydrate (MnCl₂·4H₂O)
-
Deionized or distilled water
-
1000 mL volumetric flask
-
Weighing boat
-
Spatula
-
Funnel
-
Wash bottle
-
Clean, dry storage bottle
Procedure:
-
Calculation: Calculate the mass of this compound tetrahydrate required. For a 0.1 M solution in 1000 mL, this is 19.79 g.[2]
-
Weighing: Accurately weigh out 19.79 g of this compound tetrahydrate using a weighing boat.
-
Dissolving: Carefully transfer the weighed solid into the 1000 mL volumetric flask using a funnel.
-
Initial Solubilization: Add a portion of deionized or distilled water to the flask (approximately half full) and swirl gently to dissolve the solid.
-
Dilution to Volume: Once the solid is completely dissolved, add deionized or distilled water to the calibration mark on the volumetric flask. Use a wash bottle for the final additions to ensure accuracy.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the prepared solution to a clearly labeled, clean, and dry storage bottle. Never store solutions in a volumetric flask.[2]
Safe Handling and Storage in a Laboratory Setting
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[9]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[9]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a dust cartridge.[9]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.
Handling:
-
Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of dust.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
The substance is deliquescent; protect from moisture.[9]
-
Store away from incompatible materials such as strong acids, strong reducing agents, hydrogen peroxide, sodium, potassium, and zinc.[9]
Disposal of this compound Tetrahydrate Waste
-
Dispose of waste in accordance with local, state, and federal regulations.[12]
-
Waste material should be treated as hazardous waste.[12]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[13]
-
Do not allow the material to enter drains or waterways.[12]
Biological Signaling and Experimental Workflow
Manganese is an essential trace element, but excessive amounts can lead to neurotoxicity. It can activate several signaling pathways, including the insulin-like growth factor (IGF) pathway and its downstream effectors such as the PI3K/Akt and MAPK pathways.[14][5] Overexposure to manganese has been shown to induce mitophagy, a selective form of autophagy for mitochondria, through the BNIP3-mediated generation of reactive oxygen species (ROS).[10][15]
Below is a diagram illustrating the logical workflow for a typical cell-based experiment investigating the effects of this compound tetrahydrate.
Caption: Experimental workflow for studying this compound tetrahydrate effects.
The following diagram illustrates the signaling pathway involved in Manganese-induced neurotoxicity.
Caption: Manganese-induced neurotoxicity signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of MnCl2 solution [periodni.com]
- 3. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 4. flinnsci.com [flinnsci.com]
- 5. mdpi.com [mdpi.com]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. valudor.com [valudor.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. This compound leads to dopaminergic neurotoxicity by promoting mitophagy through BNIP3-mediated oxidative stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemos.de [chemos.de]
- 12. lobachemie.com [lobachemie.com]
- 13. fishersci.com [fishersci.com]
- 14. Signaling Pathways Involved in Manganese-Induced Neurotoxicity [pubmed.ncbi.nlm.nih.gov]
- 15. This compound leads to dopaminergic neurotoxicity by promoting mitophagy through BNIP3-mediated oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction of Manganese (II) chloride with organic ligands
An In-depth Technical Guide to the Coordination Chemistry of Manganese(II) Chloride with Organic Ligands
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Manganese(II) chloride (MnCl₂) serves as a versatile and economical precursor for the synthesis of a vast array of coordination complexes. As a d⁵ high-spin metal center, Mn(II) is paramagnetic and exhibits labile coordination, allowing it to adopt various geometries, typically octahedral or tetrahedral, upon reaction with organic ligands.[1][2] This flexibility makes it a valuable component in fields ranging from catalysis to bioinorganic chemistry and the development of therapeutic agents.[3][4][5] This guide provides a detailed overview of the reaction of MnCl₂ with several classes of organic ligands, complete with experimental protocols, quantitative data, and workflow visualizations to aid researchers in this domain.
Core Principles of Mn(II) Coordination
Manganese(II) is a borderline Lewis acid, showing affinity for both hard and soft donor atoms.[1] The hydrated form, MnCl₂·4H₂O, is a common starting material, where water molecules are readily displaced by incoming organic ligands.[6] The resulting complexes' stoichiometry, geometry, and properties are dictated by factors such as the ligand's denticity, steric bulk, the molar ratio of reactants, solvent, and temperature.
Reactions with N-Donor Ligands
Nitrogen-containing ligands are fundamental in coordination chemistry. The reaction of MnCl₂ with monodentate and bidentate N-donor ligands typically proceeds via simple addition, displacing coordinated water.
Pyridine-Type Ligands
Pyridine (B92270) and its derivatives are classic examples of N-donor ligands. The reaction with MnCl₂ often yields mononuclear complexes where the chloride ions remain in the coordination sphere.
Experimental Protocol: Synthesis of catena-poly[[aquachloridomanganese(II)]-di-μ-chlorido-[aquachloridomanganese(II)]-bis(μ-pyridine N-oxide)] ([MnCl₂(PNO)(H₂O)]n) [6]
-
Preparation of Solutions: Dissolve 0.200 g (1.01 mmol) of MnCl₂·4H₂O in a minimal amount of methanol (B129727) (~10 mL). In a separate flask, dissolve 0.191 g (2.02 mmol) of pyridine N-oxide (PNO) in ~20 mL of methanol.[6]
-
Reaction: Combine the two methanolic solutions.
-
Crystallization: Allow the resulting solution to stand undisturbed. Slow evaporation of the solvent will yield crystals suitable for X-ray diffraction.[6]
-
Isolation: Filter the crystals from the mother liquor and dry them appropriately.
The resulting structure is a coordination polymer with a pseudo-octahedral environment around each Mn(II) center, defined by bridging PNO, bridging chlorides, a terminal chloride, and a terminal water molecule.[6]
Data Summary: Mn(II) Complexes with N-Donor Ligands
| Complex | Ligand | Stoichiometry (M:L) | Coordination Geometry | Magnetic Moment (μ_eff) B.M. | Key IR Bands (cm⁻¹) | Ref. |
| [MnCl₂(PNO)(H₂O)]n | Pyridine N-oxide | 1:2 | Distorted Octahedral | N/A | N/A | [6] |
| [Mn₃(isobutyrate)₆(phen)₂] | 1,10-phenanthroline | 3:2 | Linear Trinuclear | S=5/2 ground state | N/A | [7] |
| [Mn(C₁₆H₁₆Cl₂N₄)₂(OAc)₂] | Bidentate Formamide | 1:2 | Octahedral | N/A | 1675 (C=N), 468 (Mn-N) | [8] |
Reactions with O-Donor Ligands
Oxygen donors, particularly from carboxylates and β-diketonates, form stable complexes with Mn(II). These reactions often involve the deprotonation of the ligand by a base.
Acetylacetonate (acac) Ligands
The reaction of MnCl₂ with acetylacetone (B45752) (Hacac) in the presence of a base leads to the formation of a Mn(III) complex, as Mn(II) is readily oxidized under these conditions.[9][10] This is a crucial point for researchers targeting Mn(II) complexes.
Experimental Protocol: Synthesis of Tris(acetylacetonato)manganese(III), [Mn(acac)₃] [9][10]
-
Preparation of Mn(II) Solution: In a 250-mL flask, dissolve 1.32 g of MnCl₂·4H₂O and 3.59 g of sodium acetate (B1210297) trihydrate in 50 mL of water.[9]
-
Ligand Addition: Add 5 mL of acetylacetone to the solution with magnetic stirring.[9]
-
Oxidation: While stirring, add a solution of 0.28 g of potassium permanganate (B83412) (KMnO₄) in 15 mL of water dropwise. The MnO₄⁻ acts as the oxidizing agent, converting Mn(II) to Mn(III).[10]
-
Product Formation: The neutral, dark brown [Mn(acac)₃] complex will precipitate.
-
Isolation and Purification: Collect the solid by filtration. The product can be recrystallized from benzene/petroleum ether.[11]
Reactions with Schiff Base Ligands (N,O-Donors)
Schiff bases, formed by the condensation of a primary amine and a carbonyl compound, are among the most versatile ligands in coordination chemistry, offering a wide range of electronic and steric properties.[4]
General Synthesis and Workflow
The synthesis of Mn(II) Schiff base complexes typically involves a one-pot reaction or the prior synthesis of the ligand followed by complexation.
Experimental Protocol: General Synthesis of a Mn(II) Schiff Base Complex
-
Ligand Synthesis (if required): Condense a suitable ketone or aldehyde with a primary amine in a solvent like ethanol (B145695) or methanol, often under reflux. The ligand is then purified.
-
Complexation: Dissolve MnCl₂·4H₂O and the Schiff base ligand in a suitable solvent (e.g., dry methanol) in a 1:1 or 1:2 molar ratio.
-
Reaction: Reflux the reaction mixture for several hours (e.g., 12-24 hours).
-
Isolation: After the reaction is complete, reduce the solvent volume by distillation. The solid product is then collected.
-
Purification: Wash the product with a non-coordinating solvent like n-hexane and dry it in vacuo to obtain the purified complex.
Visualization of Experimental Workflow
The general process for synthesizing and characterizing these complexes can be visualized as a standard workflow.
Caption: General workflow for synthesis and characterization of Mn(II) complexes.
Data Summary: Mn(II) Complexes with Schiff Base Ligands
| Complex Composition | Ligand Type | M:L Ratio | Proposed Geometry | Magnetic Moment (μ_eff) B.M. | Key IR Bands (cm⁻¹) | Ref. |
| [MnCl(L)H₂O] | Semicarbazone/Thiosemicarbazone | 1:1 | Tetrahedral | N/A | ν(C=N) shifted lower | |
| [Mn(L)₂] | Semicarbazone/Thiosemicarbazone | 1:2 | Tetrahedral | N/A | ν(C=N) shifted lower | |
| [Mn(PPPM)(OAc)₂] | N₄-donor (PPPM) | 1:1 | Distorted square-face bicapped trigonal prism | N/A | N/A | [12] |
| [MnClL(H₂O)] | C₁₅H₁₅NO₃ | 1:1 | N/A | N/A | 533 (M-O), 498 (M-N) | [13] |
Characterization Techniques
A multi-technique approach is essential for the unambiguous characterization of newly synthesized Mn(II) complexes.
-
Infrared (IR) Spectroscopy: Crucial for confirming the coordination of the ligand. A shift in the frequency of key functional groups (e.g., C=N, C=O) upon complexation provides direct evidence of binding.[1] The appearance of new bands in the far-IR region (typically < 600 cm⁻¹) can be assigned to Mn-N and Mn-O stretching vibrations.[13]
-
UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex. High-spin Mn(II) (d⁵) complexes have spin-forbidden d-d transitions, resulting in very pale colors and weak absorption bands. More intense bands are typically due to charge-transfer transitions.
-
Magnetic Susceptibility: This is a definitive method for confirming the +2 oxidation state. High-spin Mn(II) complexes have five unpaired electrons and exhibit magnetic moments (μ_eff) in the range of 5.8–6.0 B.M.[1][5][14]
-
Single-Crystal X-ray Diffraction: This is the most powerful technique, providing unequivocal proof of structure, including bond lengths, bond angles, coordination number, and overall geometry.[6][12][15]
-
Elemental Analysis: Confirms the empirical formula of the synthesized complex.
Visualization of Characterization Logic
Caption: Logical flow from experimental data to structural elucidation.
Applications in Research and Development
-
Catalysis: Mn(II) complexes are effective catalysts for various oxidation reactions, including the oxidative coupling of amines and the epoxidation of olefins.[3][16] Their ability to access higher oxidation states is key to their catalytic activity.
-
Bioinorganic Chemistry: Many enzymes utilize manganese in their active sites. Synthetic Mn(II) complexes serve as models to study these biological systems and have shown potential as superoxide (B77818) dismutase (SOD) mimetics.[4]
-
Drug Development: Schiff base complexes of Mn(II) have been investigated for their antimicrobial, antioxidant, and anticancer activities.[4] Furthermore, due to its paramagnetic properties, Mn(II) complexes are being explored as alternatives to gadolinium-based MRI contrast agents.[5]
Conclusion
The reaction of manganese(II) chloride with organic ligands provides a straightforward and cost-effective entry into a rich area of coordination chemistry. By carefully selecting the ligand and reaction conditions, researchers can synthesize complexes with diverse structures and functions. The detailed protocols and compiled data in this guide offer a solid foundation for professionals aiming to explore the catalytic, biological, and material applications of these versatile manganese compounds.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 3. Synthesis, structure and catalytic activity of manganese(ii) complexes derived from bis(imidazole)methane-based ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Physico-Chemical Study of Mn(II), Co(II), Cu(II), Cr(III), and Pd(II) Complexes with Schiff-Base and Aminopyrimidyl Derivatives and Anti-Cancer, Antioxidant, Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Evaluation of the Magnetic Properties of a New Manganese (II) Complex: A Potential MRI Contrast Agent | MDPI [mdpi.com]
- 6. Manganese(II) chloride complexes with pyridine N-oxide (PNO) derivatives and their solid-state structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Manganese(II) and Zinc(II) metal complexes of novel bidentate formamide-based Schiff base ligand: synthesis, structural characterization, antioxidant, antibacterial, and in-silico molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academics.su.edu.krd [academics.su.edu.krd]
- 10. scribd.com [scribd.com]
- 11. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Spectroscopic Studies and X-Ray Diffraction of Heptacoordinated Mn(II) and Co(II) Complexes with Ligands Derived from Carbonohydrazide [scirp.org]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Paramagnetic Properties of Manganese(II) Chloride in Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the paramagnetic properties of manganese(II) chloride (MnCl₂) in various solutions. It covers the theoretical underpinnings of its magnetism, detailed experimental protocols for characterization, quantitative data, and the implications for applications such as magnetic resonance imaging (MRI).
Core Concepts: The Origin of Paramagnetism in MnCl₂
Manganese(II) chloride is a classic example of a paramagnetic salt. This property originates from the electronic structure of the manganese(II) ion (Mn²⁺).
Electronic Configuration and Spin State
The manganese atom has an electron configuration of [Ar] 3d⁵ 4s². When it is ionized to form the Mn²⁺ cation, it loses the two 4s electrons first, resulting in an electron configuration of [Ar] 3d⁵ .[1][2] This leaves five unpaired electrons in the 3d orbitals.
In the presence of ligands, such as water molecules in an aqueous solution, the d-orbitals split in energy. For Mn²⁺, the energy required to pair electrons in the lower energy orbitals is greater than the energy required to place them in higher energy orbitals. Consequently, the electrons remain unpaired, occupying all five d-orbitals with parallel spins. This arrangement is known as a high-spin state .[1][3] The total spin quantum number (S) is the sum of the individual spin quantum numbers (5 x ½), giving S = 5/2. The ground state term symbol for the free Mn²⁺ ion is ⁶S .[4]
This high number of unpaired electrons is the fundamental reason for the strong paramagnetic behavior of MnCl₂ and other Mn(II) compounds.[3][5] These unpaired electrons act as tiny molecular magnets that align with an external magnetic field, resulting in a net magnetic attraction.
Coordination Chemistry in Solution
When MnCl₂ dissolves in water, the Mn²⁺ ions are solvated by water molecules, forming the hexaaquamanganese(II) complex, [Mn(H₂O)₆]²⁺ .[3] This complex has a distorted octahedral geometry. The coordination environment plays a crucial role in modulating the magnetic properties of the Mn²⁺ ion. The interaction between the central metal ion and the surrounding ligands gives rise to effects like zero-field splitting, which can influence the relaxation times of the electron spins and, consequently, the bulk magnetic properties.[6][7]
Quantitative Data on Magnetic Properties
The paramagnetic properties of MnCl₂ solutions can be quantified through several key parameters, including magnetic susceptibility and relaxivity.
Magnetic Susceptibility
Magnetic susceptibility (χ) is a dimensionless quantity that indicates the degree of magnetization of a material in response to an applied magnetic field. For paramagnetic substances like MnCl₂, the susceptibility is positive. The data below is illustrative of typical measurements.
Table 1: Magnetic Susceptibility of Aqueous MnCl₂ Solutions at Room Temperature
| MnCl₂ Concentration (wt. %) | Volume Magnetic Susceptibility (χᵥ) (cgs units, dimensionless) | Mass Susceptibility (χₘ) (emu/g) | Molar Susceptibility (χₘₒₗ) (cm³/mol) |
| 0 | -0.72 x 10⁻⁶ (pure water) | -0.72 x 10⁻⁶ | -1.30 x 10⁻⁵ |
| 5 | ~1.5 x 10⁻⁶ | Data not available | Data not available |
| 10 | ~3.8 x 10⁻⁶ | Data not available | Data not available |
| 15 | ~6.2 x 10⁻⁶ | Data not available | Data not available |
| 20 | ~8.8 x 10⁻⁶ | Data not available | Data not available |
| 25 | ~11.5 x 10⁻⁶ | Data not available | Data not available |
| 30 | ~14.2 x 10⁻⁶ | 1.64 (Example experimental value)[8] | 14,350 x 10⁻⁶ (Solid MnCl₂) |
Note: Data for volume susceptibility is estimated from graphical representations.[9][10] The mass and molar susceptibility values are provided as reference points from separate sources.
NMR Relaxivity
In the context of MRI, the efficiency of a paramagnetic contrast agent is quantified by its relaxivity (r₁ and r₂). Relaxivity is the measure of the increase in the longitudinal (1/T₁) and transverse (1/T₂) relaxation rates of solvent protons per unit concentration of the paramagnetic agent.[11] MnCl₂ is known to be an effective relaxation agent.[12][13]
Table 2: Longitudinal (r₁) and Transverse (r₂) Relaxivity of Aqueous MnCl₂ Solutions
| Magnetic Field Strength (Tesla) | Temperature (°C) | r₁ (mM⁻¹s⁻¹) | r₂ (mM⁻¹s⁻¹) | r₂/r₁ Ratio |
| 0.47 T (20 MHz) | 37 | 8.0 ± 0.1 | Data not available | Data not available |
| 1.5 T | 37 | ~4.9 | ~34.5 | ~7.0 |
| 3.0 T | Not Specified | ~7-8 | Data not available | ~8.8-10 |
| 4.7 T | Not Specified | ~7-8 | Data not available | Data not available |
Note: Relaxivity values are dependent on field strength, temperature, and the solvent environment.[11][14] The values presented are compiled from multiple sources for illustrative purposes.[12][13][14]
Experimental Protocols
Accurate characterization of the paramagnetic properties of MnCl₂ solutions requires standardized experimental procedures.
Measurement of Magnetic Susceptibility using Quincke's Method
Quincke's method is a classic force-based technique for determining the magnetic susceptibility of a liquid. It measures the change in height of a liquid column in a U-tube when a magnetic field is applied.
Methodology:
-
Apparatus Setup:
-
A U-shaped glass tube (Quincke's tube) with one narrow and one wide limb.
-
An electromagnet capable of producing a strong, uniform magnetic field.
-
A constant current power supply for the electromagnet.
-
A Gaussmeter with a Hall probe to calibrate the magnetic field.
-
A travelling microscope with a vernier scale to accurately measure the liquid level.
-
-
Calibration of the Magnetic Field:
-
Place the Hall probe at the center of the electromagnet's pole pieces, where the narrow limb of the U-tube will be positioned.
-
Increase the current from the power supply in steps (e.g., 0.5 A increments).
-
At each step, record the current and the corresponding magnetic field strength (B) measured by the Gaussmeter.
-
Plot a graph of B² versus the current (I) to establish a calibration curve.
-
-
Sample Preparation and Measurement:
-
Prepare a series of MnCl₂ solutions of known concentrations.
-
Clean and dry the Quincke's tube thoroughly.
-
Fill the tube with the MnCl₂ solution so that the meniscus in the narrow limb is positioned at the center of the magnetic field.
-
Focus the travelling microscope on the meniscus and record its initial height (h₀).
-
Apply a current to the electromagnet and record the new height of the meniscus (h). The liquid will rise due to its paramagnetic nature.
-
Repeat the measurement for several different currents (and thus magnetic field strengths).
-
-
Data Analysis:
-
Calculate the change in height (Δh = h - h₀) for each applied magnetic field.
-
The volume susceptibility (χᵥ) can be calculated using the formula: χᵥ = 2 * g * Δh * ρ / B² where g is the acceleration due to gravity, ρ is the density of the solution, and B is the magnetic field strength.
-
Plot Δh versus B². The slope of this graph will be linear, and the susceptibility can be determined from the slope.
-
Measurement of Magnetic Susceptibility using SQUID Magnetometry
A Superconducting Quantum Interference Device (SQUID) magnetometer offers much higher sensitivity than force-based methods. While typically used for solid samples, it can be adapted for liquids.
Methodology:
-
Sample Preparation:
-
Liquid samples are generally not allowed directly in the measurement chamber.[15]
-
Method A (Encapsulation): A small, known volume of the MnCl₂ solution is sealed in a container of known magnetic susceptibility, such as a quartz tube or a specialized plastic capsule.[16]
-
Method B (Drying): A few microliters of the solution are deposited onto a diamagnetic porous material (e.g., cotton) inside a standard sample capsule, and the solvent is allowed to evaporate. This measures the susceptibility of the dried salt.[15]
-
An accurate mass of the sample (solution or dried salt) must be recorded.
-
-
Instrument Setup and Measurement:
-
The sample holder (e.g., a straw) containing the encapsulated sample is mounted onto the sample rod.
-
The sample is inserted into the SQUID magnetometer.
-
The measurement sequence is programmed. This typically involves measuring the magnetic moment of the sample as a function of an applied magnetic field at a constant temperature (e.g., room temperature).
-
The instrument moves the sample through a series of superconducting detection coils, and the SQUID sensor detects the minute changes in the magnetic field produced by the sample's magnetic moment.[17][18]
-
-
Data Analysis:
-
The raw output is a voltage signal, which is converted by the system's software into a magnetic moment (in emu).
-
A background measurement of the empty sample holder must be performed and subtracted from the sample measurement.
-
The magnetic susceptibility is calculated from the slope of the magnetic moment versus applied field (M vs. H) plot, which should be linear for a paramagnetic material at low fields.
-
The volume or mass susceptibility is then calculated by normalizing for the sample volume or mass.
-
Measurement of Paramagnetic Properties using EPR Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that directly probes the unpaired electrons in a sample. For Mn²⁺, it provides information on the electronic environment and hyperfine interactions.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of MnCl₂ in the desired solvent (e.g., deionized water). High concentrations can lead to significant line broadening.
-
The solution is drawn into a thin quartz EPR tube (typically 1-4 mm in diameter).
-
For measurements at cryogenic temperatures, the sample is flash-frozen in liquid nitrogen to create a glass, which prevents the formation of crystalline ice that can damage the tube and affect the spectrum.
-
-
Instrument Setup and Data Acquisition:
-
The EPR tube is placed inside the microwave cavity of the spectrometer, which is positioned between the poles of an electromagnet.
-
The spectrometer is tuned to the specific microwave frequency (e.g., X-band, ~9.5 GHz).
-
The magnetic field is swept while the sample is irradiated with microwaves.
-
Absorption of microwaves occurs when the energy of the microwaves matches the energy difference between the electron spin states, which is tuned by the magnetic field.
-
The resulting absorption is typically recorded as its first derivative.
-
-
Spectral Analysis:
-
The EPR spectrum of Mn²⁺ (I = 5/2 nuclear spin) in solution is characterized by a distinctive six-line hyperfine pattern.[19] This arises from the interaction of the electron spin with the manganese nucleus.
-
Key parameters are extracted from the spectrum:
-
g-factor: Determined from the center of the spectrum; for Mn²⁺, it is typically close to the free electron value of ~2.0.
-
Hyperfine Coupling Constant (A): The spacing between the six lines, which provides information about the covalent character of the metal-ligand bonds.
-
Linewidths: The width of the individual hyperfine lines can give insights into relaxation processes.
-
-
Logical and Signaling Pathways
The paramagnetic properties of MnCl₂ in solution are not static but are influenced by a cascade of factors, from the fundamental electronic structure to the macroscopic solution conditions.
This diagram illustrates that the intrinsic high-spin d⁵ configuration of the Mn²⁺ ion is the root cause of its paramagnetism. However, the specific coordination environment, dictated by the solvent and any other ligands present, modulates this property through effects like zero-field splitting. Macroscopic variables such as concentration and temperature further influence the bulk measurable properties like magnetic susceptibility and NMR relaxivity. For drug development professionals, understanding how the local biological environment (e.g., binding to proteins) can alter the coordination sphere and thus the relaxivity of manganese-based agents is critical for designing effective MRI contrast agents.
References
- 1. homework.study.com [homework.study.com]
- 2. youtube.com [youtube.com]
- 3. Manganese - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. EPR as a tool to investigate the transition metal complexes (Introduction) : Absorption spectroscopy : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mriquestions.com [mriquestions.com]
- 12. researchgate.net [researchgate.net]
- 13. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and Evaluation of the Magnetic Properties of a New Manganese (II) Complex: A Potential MRI Contrast Agent [mdpi.com]
- 15. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]
- 16. Rinehart Group @ UCSanDiego - SQUID MAGNETOMETRY [rinehartgroup.ucsd.edu]
- 17. Chemistry SQUID Magnetic Property Measurement System – Paul Bender Chemical Instrumentation Center – UW–Madison [squid.chem.wisc.edu]
- 18. Magnetic Properties Measurement System (MPMS- SQUID) | Official website of Jawaharlal Nehru Centre for Advanced Scientific Research [jncasr.ac.in]
- 19. SQUID magnetometry - PLASSMAT [plassmat.cnrs-imn.fr]
preparation of anhydrous Manganese (II) chloride from its hydrates
An In-depth Technical Guide to the Preparation of Anhydrous Manganese (II) Chloride from its Hydrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (MnCl₂) is a versatile inorganic compound utilized in a wide array of chemical syntheses and industrial processes, including the production of dry cell batteries and as a precursor for organomanganese compounds.[1][2] It exists in an anhydrous form as well as dihydrate (MnCl₂·2H₂O) and tetrahydrate (MnCl₂·4H₂O) forms, with the tetrahydrate being the most common.[1][3] For many applications, particularly in organic synthesis involving moisture-sensitive reagents, the use of strictly anhydrous MnCl₂ is imperative.[2][4]
However, the preparation of anhydrous this compound from its hydrates is not a trivial process. Simple thermal dehydration of the hydrated salts in air is often unsuccessful, leading to hydrolysis and the formation of manganese oxides or oxychlorides.[5] This guide provides an in-depth overview of established methods for the effective dehydration of this compound hydrates, offering detailed experimental protocols, comparative data, and process visualizations to aid researchers in obtaining high-purity, anhydrous MnCl₂.
Challenges in Dehydration
Direct heating of this compound hydrates to remove water of crystallization can lead to unwanted side reactions. As the temperature increases, the water molecules coordinated to the manganese ion can hydrolyze the Mn-Cl bond, producing hydrogen chloride (HCl) gas and various manganese oxide or hydroxide (B78521) species. This results in an impure final product. The thermal dehydration process occurs in multiple steps, with the final water molecule being particularly difficult to remove without causing decomposition.[6][7] To circumvent this issue, dehydration must be performed under conditions that suppress hydrolysis.
Primary Dehydration Methodologies
Several methods have been developed to produce anhydrous MnCl₂ while avoiding the formation of impurities. These methods generally involve either conducting the heating process in a reactive atmosphere that prevents hydrolysis or using a chemical dehydrating agent.
Thermal Dehydration in a Hydrogen Chloride Atmosphere
A robust and frequently cited method involves heating the hydrated salt in a stream of dry hydrogen chloride (HCl) gas.[5] The presence of excess HCl gas shifts the equilibrium away from the hydrolysis reaction, allowing for the complete removal of water molecules while maintaining the integrity of the manganese chloride.
**2. Dehydration with Thionyl Chloride (SOCl₂) **
Thionyl chloride is a powerful dehydrating agent that reacts with the water of hydration to form gaseous products (SO₂ and HCl), which can be easily removed.[5] This method is highly effective for preparing a variety of anhydrous metal chlorides.[8] The reaction proceeds as follows:
MnCl₂·nH₂O + n SOCl₂ → MnCl₂ + n SO₂ + 2n HCl
Refluxing the hydrated salt in thionyl chloride, often with a non-reactive solvent like toluene, followed by removal of excess reagent and solvent, yields the anhydrous product.[9]
Dehydration via the Ammonium (B1175870) Chloride Adduct
This method provides a convenient alternative to using gaseous HCl or thionyl chloride.[5] The hydrated this compound is mixed with ammonium chloride (NH₄Cl). Upon heating, the NH₄Cl decomposes into ammonia (B1221849) (NH₃) and hydrogen chloride (HCl). The HCl gas produced in situ creates the necessary acidic environment to prevent hydrolysis during dehydration.[5] The double salt, MnCl₂·2NH₄Cl·2H₂O, can also be formed and subsequently heated to yield the anhydrous product.[5]
Experimental Protocols
The following sections provide detailed procedures for the key dehydration methods.
Protocol 1: Dehydration using Thionyl Chloride
Methodology: This protocol involves the reaction of hydrated this compound with thionyl chloride to chemically remove water.
Materials and Reagents:
-
This compound tetrahydrate (MnCl₂·4H₂O)
-
Thionyl chloride (SOCl₂)
-
Toluene (optional, as a solvent)
Equipment:
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Heating mantle
-
Schlenk line or similar inert atmosphere setup
-
Rotary evaporator
Procedure:
-
Place the hydrated this compound into a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add an excess of thionyl chloride to the flask. A common practice is to use a significant excess to ensure complete reaction.[9]
-
Equip the flask with a reflux condenser protected by a drying tube.
-
Gently heat the mixture to reflux. The reaction will produce sulfur dioxide and hydrogen chloride gas, which should be vented through a proper scrubbing system.
-
Continue refluxing until all the hydrated salt has reacted and the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and any solvent by distillation or using a rotary evaporator.
-
The resulting solid should be thoroughly dried under high vacuum to yield anhydrous this compound.
Safety Precautions: Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Protocol 2: Dehydration using Ammonium Chloride
Methodology: This procedure utilizes the in situ generation of HCl from the thermal decomposition of ammonium chloride to prevent hydrolysis during the dehydration of MnCl₂ hydrate.[5]
Materials and Reagents:
-
This compound tetrahydrate (MnCl₂·4H₂O)
-
Ammonium chloride (NH₄Cl)
Equipment:
-
Mortar and pestle
-
Porcelain crucible or a flask made of high-temperature resistant glass (e.g., borosilicate)
-
Tube furnace or a programmable muffle furnace
-
Vacuum line or a source of inert gas
Procedure:
-
Thoroughly mix the hydrated this compound with ammonium chloride in a mortar. A weight ratio of approximately 5% NH₄Cl is often sufficient.[5]
-
Place the mixture in a suitable vessel (e.g., a crucible or flask).
-
Heat the mixture gradually in a furnace under a slight vacuum or a slow stream of inert gas.
-
Increase the temperature to 300 °C for a period to ensure the decomposition of NH₄Cl and initial dehydration.[5]
-
Slowly raise the temperature further to 400 °C to sublime any remaining NH₄Cl and complete the dehydration process.[5]
-
Once the process is complete, allow the vessel to cool to room temperature under vacuum or in a desiccator to prevent rehydration.
-
The final product is anhydrous this compound.
Quantitative Data Summary
The efficiency of dehydration methods can be compared based on reaction conditions and the purity of the final product. The table below summarizes key parameters for the described methodologies.
| Method | Key Reagent | Temperature Range (°C) | Typical Duration | Final Water Content | Reference(s) |
| Thermal Dehydration (in air/N₂) | None | >200 | Hours | Often impure | [4][6] |
| Thermal Dehydration (under vacuum) | None | 150 - 450 | Hours | < 200 ppm | [7] |
| Thermal Dehydration (in HCl stream) | Hydrogen Chloride | >200 | Hours | Anhydrous | [5] |
| Chemical Dehydration (Thionyl Chloride) | SOCl₂ | Reflux (~79 °C) | Hours | Anhydrous | [5][8] |
| Chemical Dehydration (Ammonium Chloride) | NH₄Cl | 300 - 400 | Hours | Anhydrous | [5] |
Visualizations
Logical Workflow for Dehydration
The following diagram illustrates the general decision-making process and workflow for preparing anhydrous MnCl₂ from its hydrated form.
Caption: General workflow for the preparation of anhydrous MnCl₂.
Mechanism of Hydrolysis Prevention
This diagram illustrates the chemical principle behind using an acidic environment to prevent the formation of manganese oxides during thermal dehydration.
Caption: Hydrolysis vs. dehydration pathways for MnCl₂ hydrate.
References
- 1. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 2. US7125535B2 - Method of preparing anhydrous manganese chloride - Google Patents [patents.google.com]
- 3. Manganese(II)_chloride [chemeurope.com]
- 4. data.epo.org [data.epo.org]
- 5. Sciencemadness Discussion Board - Anhydrous MnCl2 (Mn (II) chloride)? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Kinetics of thermal dehydration and decomposition of hydrated chlorides of some 3d transition metals (Mn-Cu series). Part-I. Dehydration of MnCl2 center dot 4H(2)O [ore.immt.res.in]
- 7. CN1970456A - Manganese chloride dehydration method and method for promoting (cyclopentadienyl)manganese compound yield - Google Patents [patents.google.com]
- 8. The preparation of anhydrous inorganic chlorides by dehydration with thionyl chloride | Semantic Scholar [semanticscholar.org]
- 9. reddit.com [reddit.com]
Manganese (II) Chloride as a Source of Manganese Ions in Solution: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn) is an essential trace element crucial for a myriad of biological processes, acting as a cofactor for numerous enzymes involved in metabolism, bone formation, and antioxidant defense systems.[1][2][3] Manganese (II) chloride (MnCl₂), a highly soluble salt, serves as a primary source for introducing manganese ions (Mn²⁺) into experimental systems.[4][5] Its versatility makes it a fundamental tool in biochemistry, molecular biology, neuroscience, and drug development.[4][6] This technical guide provides an in-depth overview of the properties, preparation, and applications of MnCl₂ in solution, with a focus on experimental protocols and its impact on cellular signaling pathways.
Physicochemical Properties of this compound
This compound is most commonly available as the tetrahydrate (MnCl₂·4H₂O), a pale pink crystalline solid.[7][8] It also exists in anhydrous (MnCl₂) and dihydrate (MnCl₂·2H₂O) forms.[7] Its high solubility in water is a key property for its use in biological research.[9] When dissolved in water, it forms the metal aquo complex [Mn(H₂O)₆]²⁺, resulting in a mildly acidic solution with a pH of around 4.[7][8]
Table 1: Properties of this compound
| Property | Value | References |
| Chemical Formula | MnCl₂ (anhydrous) MnCl₂·4H₂O (tetrahydrate) | [7][8] |
| Molar Mass | 125.84 g/mol (anhydrous) 197.91 g/mol (tetrahydrate) | [10] |
| Appearance | Pink crystalline solid | [5][7] |
| pH of Aqueous Solution | ~4 | [7][8] |
| Magnetic Property | Paramagnetic | [7] |
Table 2: Solubility of this compound (Anhydrous) in Water
| Temperature (°C) | Solubility (g / 100 mL) |
| 0 | 63.4 |
| 20 | 73.9 |
| 40 | 88.5 |
| 100 | 123.8 |
| Data sourced from Wikipedia.[7] |
Preparation and Handling of MnCl₂ Solutions
Proper preparation and handling of MnCl₂ solutions are critical for experimental reproducibility. Due to its hygroscopic nature, the tetrahydrate form is most commonly used for preparing aqueous solutions.[10]
Experimental Protocol: Preparation of a 0.1 M MnCl₂ Stock Solution
This protocol describes the preparation of a standard 0.1 molar stock solution.
-
Materials:
-
This compound tetrahydrate (MnCl₂·4H₂O, FW: 197.91 g/mol )
-
High-purity deionized or distilled water
-
Volumetric flask (e.g., 1000 mL)
-
Analytical balance
-
Clean, dry storage bottle
-
-
Procedure:
-
Weigh out 19.79 grams of MnCl₂·4H₂O using an analytical balance.[11]
-
Quantitatively transfer the solid to a 1000 mL volumetric flask.
-
Add a portion of deionized water (e.g., 500-700 mL) to the flask and swirl to dissolve the solid completely.
-
Once fully dissolved, add deionized water to bring the final volume to the 1000 mL mark.[11]
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the prepared solution to a clearly labeled, clean, and dry storage bottle.[11] For long-term stability and use in biological applications, the solution can be filter-sterilized using a 0.2 µm filter.[6][12]
-
-
Storage:
Important Considerations:
-
Precipitation in Phosphate-Buffered Saline (PBS): When preparing MnCl₂ solutions in PBS, a cloudy precipitate of manganese (II) phosphate (B84403) may form due to its low solubility at neutral pH.[13] To avoid this, it is recommended to dissolve MnCl₂ in deionized water or a buffer system without phosphate, or to prepare a chelated form with EDTA if the experimental system allows.[13]
-
Purity: For biological experiments, particularly in cell culture and molecular biology, using a high-purity, BioReagent grade MnCl₂ is essential to avoid contamination with heavy metals or enzymatic inhibitors.[6]
Applications in Research and Drug Development
MnCl₂ is a versatile reagent used across various scientific disciplines as a source of Mn²⁺ ions.
Biochemistry and Molecular Biology
In biochemistry, Mn²⁺ acts as an essential cofactor for a wide range of enzymes, including oxidoreductases, transferases, and hydrolases.[2][14] It can sometimes be used as a substitute for magnesium ions (Mg²⁺) to modulate enzyme activity.[14]
-
Enzyme Assays: MnCl₂ is added to reaction buffers to provide the necessary Mn²⁺ for enzymes like superoxide (B77818) dismutase (MnSOD) and various kinases.[1]
-
Nuclease Activity: It can be used to substitute for Mg²⁺ to facilitate the activity of DNase I.
-
Restriction Enzymes: Mn²⁺ serves as a cofactor for certain restriction enzymes, such as BamHI.[6]
Cell Biology and Toxicology
MnCl₂ is widely used in in vitro studies to investigate both the essential roles and the toxic effects of manganese on various cell types.[15][16] These studies are crucial for understanding the molecular mechanisms of manganism, a neurodegenerative disorder caused by chronic manganese exposure.[15]
Table 3: Common Cell Lines and MnCl₂ Concentration Ranges in Toxicity Studies
| Cell Line | Cell Type | Typical Concentration Range | Duration | Reference |
| SH-SY5Y | Human Neuroblastoma | 25 µM - 500 µM | 12 - 24 hours | [17][18] |
| HepG2 | Human Hepatoma | 10 µM - 100 µM | 72 hours | [16] |
| GL15 | Human Glioblastoma | Increasing concentrations | Up to 7 days | [16] |
| PC12 | Rat Pheochromocytoma | 5 µM - 1000 µM | Not Specified | [19] |
| Human Lymphocytes | Primary Cells | 15 µM - 25 µM | Phase-dependent | [20] |
Neuroscience and Neuroimaging
Manganese's paramagnetic properties and its ability to enter excitable cells like neurons through voltage-gated calcium channels make it a valuable tool in neuroscience.[21]
-
Manganese-Enhanced MRI (MEMRI): MnCl₂ is used as a T₁ contrast agent in MEMRI to trace neuronal pathways and assess brain activity.[21] Following administration, Mn²⁺ accumulates in active neurons, allowing for activity-dependent anatomical imaging.[21]
Experimental Protocol: General Workflow for In Vitro MnCl₂ Toxicity Assay
This workflow outlines a typical experiment to assess the cytotoxicity of MnCl₂ on a neuronal cell line.
Role in Cellular Signaling
Manganese ions are potent modulators of intracellular signaling pathways. Excessive Mn²⁺ can induce oxidative stress, mitochondrial dysfunction, and apoptosis, which are central to its neurotoxicity.[17][19][22]
Key Signaling Pathways Modulated by Manganese
-
PI3K/Akt Pathway: Manganese can activate the PI3K/Akt pathway, which is involved in cell growth, proliferation, and survival.[23][24] This pathway is often seen as a protective response against Mn-induced stress.[23]
-
MAPK Pathways (ERK, JNK, p38): Exposure to manganese activates mitogen-activated protein kinases (MAPK), including ERK, JNK, and p38.[22][23] These pathways are involved in cellular responses to stress, inflammation, and apoptosis.[22]
-
NF-κB Pathway: Mn²⁺ can trigger inflammatory responses by activating the NF-κB signaling pathway, leading to the production of pro-inflammatory cytokines in glial cells.[24][25]
Visualizing Manganese-Induced Signaling Cascades
The following diagrams illustrate the central role of manganese in modulating key cellular signaling networks implicated in neurotoxicity.
Safety Precautions
While essential in trace amounts, manganese compounds can be toxic at high concentrations. Manganism, characterized by neurological symptoms similar to Parkinson's disease, can result from long-term exposure to manganese dust or fumes.[7] When handling MnCl₂ powder, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. If there is a risk of generating dust, work should be conducted in a fume hood.[4][13]
Conclusion
This compound is an indispensable tool in research and development, providing a reliable and convenient source of manganese ions for a vast range of applications. Its use extends from fundamental biochemical assays to advanced neuroimaging techniques. A thorough understanding of its chemical properties, proper solution preparation, and its complex effects on cellular signaling is paramount for researchers aiming to elucidate the dual nature of manganese as both an essential nutrient and a potential toxicant. This guide provides the foundational knowledge required to effectively and safely utilize MnCl₂ in a laboratory setting.
References
- 1. Manganese Neurotoxicity and the Role of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Essential Element Manganese, Oxidative Stress, and Metabolic Diseases: Links and Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Manganese - Wikipedia [en.wikipedia.org]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. This compound – Wintersun Chemical [wintersunchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 8. Manganese(II)_chloride [chemeurope.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. flinnsci.com [flinnsci.com]
- 11. Preparation of MnCl2 solution [periodni.com]
- 12. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 13. researchgate.net [researchgate.net]
- 14. The Biochemical Properties of Manganese in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Organ-specific manganese toxicity: a comparative in vitro study on five cellular models exposed to MnCl(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound leads to dopaminergic neurotoxicity by promoting mitophagy through BNIP3-mediated oxidative stress in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound leads to dopaminergic neurotoxicity by promoting mitophagy through BNIP3-mediated oxidative stress in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In vitro effect of manganese chloride exposure on reactive oxygen species generation and respiratory chain complexes activities of mitochondria isolated from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Molecular Signaling Pathway in Manganese-Induced Neurotoxicity [ideas.repec.org]
- 23. Signaling Pathways Involved in Manganese-Induced Neurotoxicity [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. Signaling Pathways Involved in Manganese-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermochemistry of Manganese (II) Chloride Decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermochemical properties and decomposition behavior of manganese (II) chloride (MnCl₂). The information presented herein is intended to support research and development activities where the thermal stability and decomposition pathways of this compound are of critical importance. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical techniques.
Introduction to the Thermal Behavior of this compound
This compound is an inorganic compound that can exist in anhydrous (MnCl₂) and various hydrated forms (MnCl₂·nH₂O), with the tetrahydrate being the most common. The thermal decomposition of this compound is a multi-step process that is highly dependent on the presence of water and the atmospheric conditions. The process generally begins with the dehydration of the hydrated forms, followed by the decomposition or vaporization of the anhydrous salt at higher temperatures.
Thermochemistry of this compound
The thermodynamic properties of this compound and its decomposition products are crucial for understanding its stability and reactivity at elevated temperatures.
Standard Thermodynamic Properties
The standard molar enthalpy of formation, Gibbs free energy of formation, and entropy of anhydrous this compound are summarized in the table below.
| Compound | Formula | State | ΔfH° (kJ/mol) at 298 K | ΔfG° (kJ/mol) at 298 K | S° (J/mol·K) at 298 K |
| This compound | MnCl₂ | solid | -481.29[1] | -440.478[1] | 118.24[1] |
| This compound | MnCl₂ | gas | -263.6[1] | -273.955[1] | 289.856[1] |
Thermodynamics of Hydrates
The dehydration of this compound hydrates is the initial stage of thermal decomposition. The tetrahydrate (MnCl₂·4H₂O) undergoes a series of dehydration steps to form the dihydrate, monohydrate, and finally the anhydrous salt. The thermodynamic parameters for the dehydration of the monohydrate have been experimentally determined.
For the reaction: MnCl₂·H₂O(s) ⇌ MnCl₂(s) + H₂O(g)
| Thermodynamic Parameter | Value | Temperature (K) |
| ΔrH° | 62.5 ± 0.2 kJ/mol | 425 |
| ΔrS° | 124.56 ± 0.47 J/mol·K | 425 |
| ΔrH° | 63.55 ± 0.5 kJ/mol | 298 |
| ΔrS° | 127.5 ± 1.2 J/mol·K | 298 |
These values were determined using tensimetric methods over a temperature range of 353.25 to 500.3 K[2].
Thermal Decomposition Pathways
The decomposition of anhydrous this compound at elevated temperatures is significantly influenced by the surrounding atmosphere.
Decomposition in an Inert Atmosphere
In an inert atmosphere, such as nitrogen or argon, anhydrous this compound is relatively stable. It has a high melting point of 650-654°C and a boiling point of 1190-1225°C[3][4]. At sufficiently high temperatures, it will vaporize. The enthalpy of vaporization for MnCl₂ is 148 kJ/mol[1].
Decomposition in an Oxidizing Atmosphere
In the presence of oxygen or air, particularly at high temperatures, anhydrous this compound can undergo decomposition to form various manganese oxides and release chlorine gas. One of the reported reactions is the formation of manganese (III) oxide[5]:
4 MnCl₂(s) + 3 O₂(g) → 2 Mn₂O₃(s) + 4 Cl₂(g)
The specific manganese oxide formed (e.g., MnO, Mn₂O₃, Mn₃O₄) can depend on the temperature and oxygen partial pressure.
The following diagram illustrates the potential decomposition pathways of hydrated this compound.
Caption: Decomposition pathway of hydrated this compound.
Experimental Protocols
The thermal decomposition of this compound is typically investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and mass loss associated with dehydration and decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with a continuous flow of a selected gas (e.g., nitrogen for inert atmosphere, or air/oxygen for oxidizing atmosphere) at a controlled rate (e.g., 20-100 mL/min).
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from ambient to 1000 °C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature. The resulting TGA curve shows stepwise mass losses corresponding to dehydration and decomposition events.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with phase transitions (e.g., melting) and chemical reactions (e.g., decomposition).
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) to provide a stable thermal environment.
-
Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) through the temperature range of interest.
-
Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (e.g., melting, dehydration) and exothermic events (e.g., some decomposition reactions) are observed as peaks in the DSC curve.
The following diagram illustrates a general experimental workflow for the thermal analysis of this compound.
References
Methodological & Application
Application Notes and Protocols: Manganese (II) Chloride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese, a highly abundant and low-cost transition metal, has emerged as a compelling catalyst in organic synthesis, offering a sustainable alternative to precious metals like palladium and nickel.[1] Manganese (II) chloride (MnCl2) is a particularly attractive catalyst due to its ready availability, low toxicity, and versatile reactivity in promoting a variety of cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds, which are critical steps in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2]
This document provides detailed application notes and protocols for the use of this compound as a catalyst in key cross-coupling reactions. It includes summaries of quantitative data, detailed experimental procedures, and visualizations of proposed reaction mechanisms to aid researchers in the practical application of this technology.
C-C Cross-Coupling Reactions
This compound is effective in catalyzing the formation of C-C bonds, particularly in reactions involving Grignard reagents and organic halides. These methods provide a valuable tool for the synthesis of a wide range of organic molecules.
Data Presentation: MnCl2-Catalyzed C-C Cross-Coupling
| Entry | Aryl/Vinyl Halide | Grignard Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chlorobenzonitrile | Cyclohexylmagnesium chloride | 10 | THF | 25 | 2 | 85 | [3] |
| 2 | 4-Chlorobenzonitrile | Phenylmagnesium bromide | 5 | THF | 25 | 1 | 92 | [3] |
| 3 | (E)-1-Iodo-2-phenylethene | Phenylmagnesium bromide | 10 | THF | 25 | 0.5 | 95 | [4] |
| 4 | (Z)-1-Bromo-2-phenylethene | 4-Methylphenylmagnesium bromide | 10 | THF | 50 | 3 | 88 | [4] |
| 5 | 2-Bromostyrene | Phenylmagnesium bromide | 10 | THF | 50 | 3 | 85 | [5] |
| 6 | 4-Chloroquinoline | 4-Methylphenylmagnesium bromide | 2 | THF | 0 | 2 | 90 | [6] |
| 7 | 2-Chloropyridine | n-Hexylmagnesium bromide | 3 | THF | 21 | 0.25 | 95 | [7] |
Experimental Protocols
General Procedure for MnCl2-catalyzed Kumada-type Cross-Coupling: [3][6][8]
-
Catalyst and Substrate Preparation: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (2-10 mol%).
-
Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask, followed by the aryl or vinyl halide (1.0 equiv).
-
Reaction Initiation: Cool the mixture to the specified temperature (e.g., 0 °C or room temperature) and add the Grignard reagent (1.1-1.5 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel.
Important Considerations:
-
The purity of the Grignard reagent is crucial for high yields.
-
Anhydrous reaction conditions are essential for the success of the reaction.
-
Some previously reported manganese-catalyzed couplings have been shown to be promoted by trace amounts of palladium or copper impurities in the reagents.[8][9] It is therefore crucial to use high-purity reagents and potentially perform control experiments to verify the catalytic role of manganese.
Proposed Mechanism: SRN1 Pathway
For the cross-coupling of aryl halides with Grignard reagents, a radical-nucleophilic substitution (SRN1) mechanism has been proposed.[3][8][9] The reaction is thought to be initiated by a single-electron transfer (SET) from an organomanganese species, formed in situ from MnCl2 and the Grignard reagent, to the aryl halide.
Caption: Proposed SRN1 mechanism for MnCl2-catalyzed C-C cross-coupling.
C-N Cross-Coupling Reactions
This compound, in combination with a suitable ligand, can also catalyze the formation of C-N bonds, providing access to N-arylated compounds. These reactions often proceed under milder conditions and can be performed in environmentally benign solvents like water.
Data Presentation: MnCl2-Catalyzed C-N Cross-Coupling
| Entry | Aryl Halide | Amine/Amide | Catalyst/Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | Morpholine | MnCl2·4H2O (5) / trans-1,2-diaminocyclohexane (20) | K3PO4 | Water | 130 | 24 | 92 | [10][11] |
| 2 | 1-Iodonaphthalene | Indole | MnCl2·4H2O (5) / trans-1,2-diaminocyclohexane (20) | K3PO4 | Water | 130 | 24 | 85 | [10][11] |
| 3 | 4-Bromotoluene | Pyrrolidine | MnCl2·4H2O (5) / trans-1,2-diaminocyclohexane (20) | K3PO4 | Water | 130 | 24 | 78 | [10][11] |
| 4 | 4-Chlorobenzonitrile | Aniline | MnCl2·4H2O (5) / trans-1,2-diaminocyclohexane (20) | K3PO4 | Water | 130 | 24 | 65 | [10][11] |
Experimental Protocols
General Procedure for MnCl2-catalyzed N-Arylation in Water: [10][11]
-
Reaction Setup: In a sealable reaction vessel, combine the aryl halide (1.0 mmol), amine or amide (1.2 mmol), MnCl2·4H2O (5 mol%), trans-1,2-diaminocyclohexane (20 mol%), and K3PO4 (2.0 mmol).
-
Solvent Addition: Add water (2.0 mL) to the vessel.
-
Reaction Conditions: Seal the vessel and heat the mixture at 130 °C with vigorous stirring for 24 hours.
-
Work-up and Purification: After cooling to room temperature, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography to afford the desired N-arylated product.
Proposed Mechanism: Borrowing Hydrogen
For certain C-N bond formations, particularly those involving alcohols as alkylating agents, a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism is proposed.[2][12] In this pathway, the manganese catalyst facilitates the temporary removal of hydrogen from an alcohol to form an aldehyde or ketone, which then reacts with an amine to form an imine. The catalyst then returns the "borrowed" hydrogen to reduce the imine to the final amine product.
Caption: Borrowing Hydrogen mechanism for C-N bond formation.
C-S Cross-Coupling Reactions
The use of manganese catalysis for the formation of C-S bonds is less developed compared to C-C and C-N couplings. However, initial studies have shown its potential in this area.
Data Presentation: MnCl2-Catalyzed C-S Cross-Coupling
| Entry | Aryl Halide | Thiol | Catalyst/Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | Thiophenol | MnCl2 (20) / Ligand (20) | Cs2CO3 | Dioxane | 135 | 99 | [13] |
The specific ligand used in this reaction was not detailed in the provided search result abstract.
Experimental Protocols
General Procedure for MnCl2-catalyzed S-Arylation: [13]
-
Reaction Setup: In a dried reaction tube, add the aryl halide (1.0 equiv), thiol (1.2 equiv), MnCl2 (20 mol%), the specified ligand (20 mol%), and Cs2CO3 (2.0 equiv).
-
Solvent and Reaction Conditions: Add anhydrous dioxane and heat the mixture to 135 °C.
-
Monitoring and Work-up: Monitor the reaction by a suitable analytical technique (e.g., GC-MS). Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over a drying agent, concentrate, and purify the crude product by chromatography.
Conclusion
This compound is a versatile and cost-effective catalyst for a range of important cross-coupling reactions. The protocols and data presented here demonstrate its utility in forming C-C, C-N, and C-S bonds, providing valuable methodologies for researchers in academia and industry. While the field of manganese catalysis is still evolving, particularly for C-S bond formation, the existing literature highlights its significant potential as a sustainable tool in modern organic synthesis. Researchers are encouraged to consider the possibility of trace metal catalysis in their experiments and to utilize high-purity reagents to ensure the observed reactivity is genuinely attributable to manganese.
References
- 1. Recent Advances of Manganese Catalysis for Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 2. BJOC - Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer [beilstein-journals.org]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Manganese-catalyzed cross-coupling reactions of nitrogen nucleophiles with aryl halides in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Manganese-catalyzed cross-coupling reactions of nitrogen nucleophiles with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: MnCl₂-Catalyzed Synthesis of Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) scaffold is a ubiquitous structural motif in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and sustainable methods for the synthesis of substituted pyridines is a significant focus in organic chemistry. This document details a modern approach utilizing manganese(II) chloride (MnCl₂) as an inexpensive and earth-abundant catalyst for the synthesis of substituted pyridines.
The primary method highlighted is the MnCl₂-catalyzed ring expansion of cycloalkenes . This innovative strategy provides a direct route to functionalized pyridines and isoquinolines through a radical-mediated pathway. This approach is notable for its operational simplicity and the use of readily available starting materials.
Data Presentation
Table 1: Optimization of Reaction Conditions for MnCl₂-Catalyzed Ring Expansion
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Mn(acac)₃ (10) | PPh₃ (20) | NH₄OAc (1.0) | DME | 80 | 10 | 25 |
| 2 | MnCl₂ (10) | PPh₃ (20) | NH₄OAc (1.0) | DME | 80 | 10 | 30 |
| 3 | MnCl₂ (10) | L16 (20) | NH₄OAc (1.0) | DME | 80 | 3 | 62 |
| 4 | MnCl₂ (10) | L16 (20) | NH₄OAc (1.0) | CH₃CN | 80 | 3 | 71 |
| 5 | MnCl₂ (10) | L16 (20) | NH₄OAc (1.0) | DME/CH₃CN (2:1) | 80 | 3 | 73 |
Reaction conditions: 1-phenylcyclopentene (0.2 mmol), TMSN₃ (3.0 equiv.), catalyst, ligand, additive, solvent (2 mL) under O₂ atmosphere. Yields are for the isolated product, 2-phenylpyridine. L16 is a specific bidentate nitrogen-based ligand. Data adapted from literature findings.[1]
Table 2: Substrate Scope of the MnCl₂-Catalyzed Ring Expansion of Substituted Cyclopentenes
| Entry | Substrate | Product | Yield (%) |
| 1 | 1-phenylcyclopentene | 2-phenylpyridine | 73 |
| 2 | 1-(p-tolyl)cyclopentene | 2-(p-tolyl)pyridine | 75 |
| 3 | 1-(p-methoxyphenyl)cyclopentene | 2-(p-methoxyphenyl)pyridine | 68 |
| 4 | 1-(p-fluorophenyl)cyclopentene | 2-(p-fluorophenyl)pyridine | 70 |
| 5 | 1-(p-chlorophenyl)cyclopentene | 2-(p-chlorophenyl)pyridine | 65 |
| 6 | 1-(p-(trifluoromethyl)phenyl)cyclopentene | 2-(p-(trifluoromethyl)phenyl)pyridine | 58 |
| 7 | 1-naphthylcyclopentene | 2-(naphthalen-1-yl)pyridine | 55 |
| 8 | 1-cyclohexylcyclopentene | 2-cyclohexylpyridine | 45 |
Optimized conditions from Table 1 were used. Yields are for isolated products. This table demonstrates the tolerance of the reaction to various electron-donating and electron-withdrawing groups on the aryl substituent.[1][2]
Experimental Protocols
General Protocol for the MnCl₂-Catalyzed Ring Expansion of Cycloalkenes
Materials:
-
Manganese(II) chloride (MnCl₂)
-
Bidentate nitrogen ligand (e.g., L16)
-
Ammonium acetate (B1210297) (NH₄OAc)
-
Substituted cycloalkene
-
1,2-Dimethoxyethane (DME)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware
-
Oxygen supply (balloon or cylinder)
Procedure:
-
To an oven-dried reaction tube, add MnCl₂ (10 mol%), the bidentate nitrogen ligand (20 mol%), and NH₄OAc (1.0 equiv.).
-
Seal the tube with a septum and purge with oxygen gas for 5 minutes.
-
Add the substituted cycloalkene (1.0 equiv., e.g., 0.2 mmol) via syringe.
-
Add the solvent mixture of DME/CH₃CN (2:1, to make a 0.1 M solution).
-
Add trimethylsilyl azide (TMSN₃, 3.0 equiv.) dropwise to the stirred mixture at room temperature.
-
Place the reaction tube in a preheated oil bath at 80 °C.
-
Stir the reaction for 3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the careful addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by silica (B1680970) gel column chromatography to afford the desired substituted pyridine.
Visualizations
Proposed Signaling Pathway for MnCl₂-Catalyzed Ring Expansion
Caption: Proposed radical mechanism for pyridine synthesis.
Experimental Workflow for Pyridine Synthesis
Caption: General experimental workflow for pyridine synthesis.
Mechanism and Application Insights
The MnCl₂-catalyzed ring expansion proceeds through a radical cascade mechanism.[1] Mn(II) is believed to facilitate the formation of an azidyl radical from TMSN₃. This radical then adds to the cycloalkene to generate a carbon-centered radical intermediate. A key feature of this mechanism is the reversible association of molecular oxygen with this carbon radical, which prevents undesired side reactions like double azidation.[1] Subsequent intramolecular rearrangement, involving the extrusion of dinitrogen and C-C bond cleavage, leads to the ring-expanded product, which then aromatizes to the stable pyridine ring.[1][2]
This methodology is particularly valuable for synthesizing 2-arylpyridines and has been shown to be applicable to the late-stage functionalization of complex molecules.[2] The tolerance for a range of functional groups on the aryl moiety of the cycloalkene makes it a versatile tool for medicinal chemistry and drug development programs. The use of an inexpensive, low-toxicity manganese catalyst further enhances the practical appeal of this synthetic route.[1]
References
Application Notes: Utilizing Manganese Chloride (MnCl₂) for Error-Prone PCR-Based Random Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Error-prone PCR (epPCR) is a powerful molecular biology technique used to introduce random mutations into a targeted DNA sequence. This method is a cornerstone of directed evolution, enabling the generation of vast libraries of protein variants that can be screened for improved or novel functionalities. The fidelity of the DNA polymerase is intentionally reduced during the PCR amplification process, leading to the incorporation of incorrect nucleotides. One of the most common and effective ways to decrease polymerase fidelity is by supplementing the reaction with manganese chloride (MnCl₂). Mn²⁺ ions alter the catalytic activity of Taq DNA polymerase, increasing the rate of nucleotide misincorporation.[1][2][3] This document provides a detailed protocol for using MnCl₂ in error-prone PCR for random mutagenesis.
The Role of MnCl₂ in Reducing Polymerase Fidelity
Standard PCR reactions utilize magnesium ions (Mg²⁺) as a cofactor for the DNA polymerase. While essential for polymerase activity, Mg²⁺ also contributes to the high fidelity of DNA synthesis. Manganese ions (Mn²⁺), when substituted for or added alongside Mg²⁺, alter the geometry of the enzyme's active site. This change reduces the discriminatory power of the polymerase between correct and incorrect dNTPs, thereby increasing the frequency of mutations.[4] The concentration of MnCl₂ is a critical parameter that can be adjusted to control the mutation rate; higher concentrations of Mn²⁺ generally lead to a higher frequency of mutations.[5][6][7] However, excessive concentrations of MnCl₂ can inhibit the PCR reaction, leading to low or no product yield.[3][5] Therefore, optimizing the MnCl₂ concentration is crucial for achieving the desired level of mutagenesis.
Quantitative Data: MnCl₂ Concentration and Mutation Rate
The concentration of MnCl₂ directly correlates with the mutation frequency. The optimal concentration should be determined empirically for each target gene and experimental goal. Below are tables summarizing the effects of varying MnCl₂ concentrations on mutation rates as reported in the literature.
Table 1: Effect of MnCl₂ Concentration on Mutation Frequency in Error-Prone Rolling Circle Amplification (RCA)
Note: While this data is from an RCA experiment, it demonstrates the principle of Mn²⁺-induced mutagenesis, which is analogous to its role in epPCR.
| MnCl₂ Concentration (mM) | Mutation Frequency (mutations/kb) |
| 0 | 0 |
| 0.5 | 0.2 ± 0.2 |
| 1.0 | 1.3 ± 0.5 |
| 1.5 | 3.5 ± 1.0 |
(Data adapted from a study on error-prone RCA of the pUC19 plasmid)[5]
Table 2: Combined Effect of MgCl₂ and MnCl₂ on Mutation Rate in Error-Prone PCR
| Group | MgCl₂ Concentration (mM) | MnCl₂ Concentration (mM) | Resulting Mutation Rate |
| 1 | 4 | 0.2 | (Specific rate not provided) |
| 2 | 4 | 0.3 | (Specific rate not provided) |
| 3 | 4 | 0.4 | (Specific rate not provided) |
| 4 | 5 | 0.2 | (Specific rate not provided) |
| 5 | 5 | 0.3 | (Specific rate not provided) |
| 6 | 5 | 0.4 | (Specific rate not provided) |
| 7 | 6 | 0.2 | (Specific rate not provided) |
| 8 | 6 | 0.3 | (Specific rate not provided) |
| 9 | 6 | 0.4 | (Specific rate not provided) |
(This table illustrates common starting points for optimizing both Mg²⁺ and Mn²⁺ concentrations.)[8]
Experimental Protocol: Error-Prone PCR with MnCl₂
This protocol provides a general framework for performing error-prone PCR using MnCl₂. It is highly recommended to perform a titration of MnCl₂ to find the optimal concentration for your specific application.
Materials:
-
Template DNA (plasmid or linear, high purity)
-
Forward and Reverse Primers
-
Non-proofreading Taq DNA Polymerase
-
10x PCR Buffer (without MgCl₂)
-
dNTP mix (equimolar concentrations of dATP, dCTP, dGTP, dTTP)
-
MgCl₂ solution (e.g., 25 mM)
-
MnCl₂ solution (e.g., 50 mM, freshly prepared)
-
Nuclease-free water
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. It is advisable to set up a series of reactions with varying MnCl₂ concentrations (e.g., 0 mM, 0.1 mM, 0.2 mM, 0.4 mM, 0.6 mM).
-
The following table provides a template for a 50 µL reaction. Adjust volumes as necessary.
-
| Component | Stock Concentration | Volume for 50 µL Reaction | Final Concentration |
| 10x PCR Buffer (no MgCl₂) | 10x | 5 µL | 1x |
| dNTP Mix | 10 mM | 1 µL | 0.2 mM each |
| Forward Primer | 10 µM | 1 µL | 0.2 µM |
| Reverse Primer | 10 µM | 1 µL | 0.2 µM |
| Template DNA | 10-100 ng/µL | 1 µL | 10-100 ng |
| MgCl₂ | 25 mM | 6 µL | 3 mM (adjust as needed) |
| Taq DNA Polymerase | 5 U/µL | 0.5 µL | 2.5 Units |
| MnCl₂ | 5 mM | Variable | 0 - 0.6 mM |
| Nuclease-free water | - | To 50 µL | - |
-
PCR Cycling Conditions:
-
The optimal cycling conditions will depend on the template and primers. A typical program is outlined below. The number of cycles can be increased to enhance the mutation rate.[1]
-
| Step | Temperature | Duration | Cycles |
| Initial Denaturation | 94°C | 2-5 min | 1 |
| Denaturation | 94°C | 30 sec | 30-40 |
| Annealing | 50-60°C | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5-10 min | 1 |
| Hold | 4°C | ∞ |
-
Analysis and Downstream Processing:
-
Analyze the PCR products by agarose (B213101) gel electrophoresis to confirm the amplification of the desired fragment.
-
Purify the PCR product using a standard PCR purification kit.
-
Proceed with downstream applications such as cloning into an expression vector to create a mutant library, followed by transformation into a suitable host for screening.
-
Experimental Workflow Diagram
References
- 1. Error-prone PCR - iDEC Resources Wiki [wiki.idec.io]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Molecular mechanisms of manganese mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-step random mutagenesis by error-prone rolling circle amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of simple random mutagenesis protocol for the protein expression system in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application of Manganese (II) Chloride as a Contrast Agent in Animal MRI Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese-enhanced magnetic resonance imaging (MEMRI) is a powerful in vivo imaging technique that utilizes the paramagnetic properties of the manganese ion (Mn²⁺) to provide functional and anatomical information about biological systems, particularly the central nervous system.[1][2][3] Manganese (II) chloride (MnCl₂) is the most common source of Mn²⁺ for these studies. As a calcium analog, Mn²⁺ enters excitable cells, such as neurons, through voltage-gated calcium channels.[4][5][6] This unique property allows MEMRI to be used for a variety of applications, including neuronal tract tracing, visualization of neuroarchitecture, and assessment of brain activity.[3][4][7]
Mn²⁺ is a T1 contrast agent, meaning it shortens the spin-lattice relaxation time (T1) of water protons in tissues where it accumulates.[1][4][5] This results in a hyperintense (bright) signal on T1-weighted MRI images, providing excellent contrast.[1] Once inside neurons, Mn²⁺ is transported along axons via microtubule-based transport, enabling the mapping of neuronal connections.[1][4][5]
This document provides detailed application notes and protocols for the use of this compound as a contrast agent in animal MRI studies.
Principle of MEMRI
The utility of MnCl₂ in MRI studies is based on the following key properties of the Mn²⁺ ion:
-
Paramagnetism: Mn²⁺ has five unpaired electrons, making it highly paramagnetic. This property significantly shortens the T1 relaxation time of surrounding water protons, leading to enhanced signal intensity on T1-weighted MR images.[4][5][8]
-
Calcium Analogy: Mn²⁺ has a similar ionic radius and charge to Ca²⁺, allowing it to enter excitable cells through voltage-gated calcium channels (VGCCs), particularly L-type VGCCs.[4][5][6] It can also enter cells via other transporters like the Na⁺/Ca²⁺ exchanger and divalent metal transporter 1 (DMT1).[4][5]
-
Axonal Transport: Following neuronal uptake, Mn²⁺ is transported anterogradely along axons by microtubule-dependent mechanisms.[1][4][5] This allows for the tracing of neuronal pathways from the site of administration.
-
Trans-synaptic Transport: Mn²⁺ can cross synapses to be taken up by second-order neurons, enabling the mapping of entire neural circuits.[9][10]
Applications in Animal MRI Studies
MEMRI is a versatile tool with three primary applications in preclinical research:
-
Neuronal Tract Tracing: By directly injecting MnCl₂ into a specific brain region, researchers can trace the projections from that region to its distal targets.[7][9][11] This has been successfully applied to map connections in the visual, olfactory, and limbic systems in various animal models.[11][12]
-
Anatomical and Cytoarchitectural Imaging: Systemic administration of MnCl₂ leads to its accumulation in various brain structures, enhancing the anatomical detail in MR images.[4][5] This is particularly useful for visualizing layered structures like the hippocampus and cerebellum and for phenotyping genetically modified animals.[7][13]
-
Functional Imaging (Activity-Induced MEMRI - AIM-MRI): The uptake of Mn²⁺ through VGCCs is dependent on neuronal activity.[6][10] Therefore, regions of the brain that are more active during a specific stimulus or task will accumulate more Mn²⁺, leading to greater signal enhancement.[4][5][6] This allows for the mapping of brain-wide activity in response to sensory, pharmacological, or behavioral stimuli.[4][6]
Data Presentation: Quantitative Parameters for MnCl₂ Administration
The optimal dose and timing for MnCl₂ administration and subsequent MRI acquisition depend on the specific application, animal model, and route of administration. The following tables summarize typical quantitative parameters reported in the literature.
Table 1: Systemic Administration of MnCl₂ for Anatomical and Functional MRI
| Animal Model | Route of Administration | MnCl₂ Dose | Timing of MRI after Injection | Reference(s) |
| Mouse | Intraperitoneal (i.p.) | 66 mg/kg | 24 hours | [14] |
| Mouse | Intraperitoneal (i.p.) | 0.2 mmol/kg (once or twice at 24h intervals) | 1-24 hours | [15] |
| Mouse | Subcutaneous (s.c.) | 0.2 mmol/kg | 2 hours | [16] |
| Rat | Intravenous (i.v.) infusion | 90 mg/kg (can be fractionated) | Varies with fractionation | [17] |
| Rabbit | Intravenous (i.v.) infusion | 15 nmol/g | Immediately after infusion | [18] |
Table 2: Direct Injection of MnCl₂ for Neuronal Tract Tracing
| Animal Model | Injection Site | MnCl₂ Concentration & Volume | Timing of MRI after Injection | Reference(s) |
| Mouse | Striatum or Amygdala | Low concentration (specifics not detailed) | Up to 10 days | [9] |
| Mouse | Visual Cortex | Not specified | 7-14 hours | [4][5] |
| Rat | Vitreous Humor (eye) | 150-300 nmol | Varies | [8][19] |
| Non-human Primate | Frontal Cortex | Not specified | Varies | [11] |
Table 3: Toxicity Data for MnCl₂
| Animal Model | Route of Administration | LD₅₀ | Reference(s) |
| Mouse | Intravenous (i.v.) | 0.3 mmol/kg | [8][19] |
| Mouse | Intraperitoneal (i.p.) | 1.0 mmol/kg | [8][19] |
| Rat | Intravenous (i.v.) | 0.22 mmol/kg | [20] |
Note: It is crucial to perform dose-response studies to determine the optimal MnCl₂ concentration that provides sufficient contrast while minimizing toxicity for a specific experimental paradigm.[6][19]
Experimental Protocols
Protocol 1: Neuronal Tract Tracing via Stereotactic Injection
This protocol describes the general procedure for tracing neuronal pathways from a specific brain region using direct MnCl₂ injection.
Materials:
-
This compound tetrahydrate (MnCl₂·4H₂O)
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Anesthetic agent (e.g., isoflurane)
-
Stereotactic apparatus
-
Microsyringe pump and Hamilton syringe
-
Surgical tools
-
Animal MRI scanner
Procedure:
-
Preparation of MnCl₂ Solution: Prepare a sterile solution of MnCl₂ in saline or aCSF at the desired concentration. The concentration should be optimized to provide sufficient contrast without causing significant local toxicity.
-
Animal Preparation: Anesthetize the animal using an appropriate anesthetic agent and mount it securely in a stereotactic frame.
-
Surgical Procedure: Make a scalp incision to expose the skull. Drill a small burr hole over the target brain region using the stereotactic coordinates.
-
MnCl₂ Injection: Slowly infuse the MnCl₂ solution into the target brain region using a microsyringe pump. The infusion rate should be slow (e.g., 100 nL/min) to minimize tissue damage.
-
Post-operative Care: After injection, suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
MRI Acquisition: At a predetermined time point after injection (e.g., 24-72 hours), anesthetize the animal and perform T1-weighted MRI to visualize the transport of Mn²⁺ along the neuronal tracts.
Protocol 2: Activity-Induced MEMRI (AIM-MRI)
This protocol outlines a general workflow for mapping brain activity in response to a stimulus.
Materials:
-
This compound tetrahydrate (MnCl₂·4H₂O)
-
Sterile saline (0.9% NaCl)
-
Stimulation apparatus (e.g., for sensory or behavioral stimulation)
-
Animal MRI scanner
Procedure:
-
MnCl₂ Administration: Administer MnCl₂ systemically, typically via an intraperitoneal or intravenous injection, at a dose that has been optimized for minimal toxicity and adequate signal enhancement.[14][15]
-
Stimulation Period: After a delay to allow for Mn²⁺ to reach the brain (e.g., 1-4 hours post-injection), expose the animal to the specific stimulus or have it perform a behavioral task.[15] The duration of the stimulation period will depend on the experimental question.
-
MRI Acquisition: Following the stimulation period, anesthetize the animal and acquire T1-weighted MR images. The timing of the MRI is critical and should be chosen to coincide with the peak accumulation of Mn²⁺ in the brain.[15]
-
Data Analysis: Compare the signal enhancement in the brains of stimulated animals to that of control animals that received MnCl₂ but were not exposed to the stimulus. Quantitative analysis of the change in R1 (1/T1) can provide a measure of Mn²⁺ accumulation.[15][21]
Visualizations
Signaling Pathway of Mn²⁺ Uptake and Transport
References
- 1. In vivo, trans-synaptic tract-tracing utilizing manganese-enhanced magnetic resonance imaging (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manganese-enhanced magnetic resonance imaging (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) | Springer Nature Experiments [experiments.springernature.com]
- 4. Frontiers | Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases [frontiersin.org]
- 5. Manganese-Enhanced Magnetic Resonance Imaging: Application in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Manganese-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Manganese Enhanced MRI for Use in Studying Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Manganese-based MRI contrast agents: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo trans-synaptic tract tracing from the murine striatum and amygdala utilizing manganese enhanced MRI (MEMRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Neuronal Activity and Kinesin on Tract Tracing by Manganese-Enhanced MRI (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proquest.com [proquest.com]
- 12. Harnessing axonal transport to map reward circuitry: Differing brain-wide projections from medial prefrontal cortical domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Manganese-enhanced magnetic resonance imaging (MEMRI) of mouse brain development [pubmed.ncbi.nlm.nih.gov]
- 14. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Manganese Dynamics in Mouse Brain After Systemic MnCl2 Administration for Activation-Induced Manganese-Enhanced MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Time‐course manganese chloride biodistribution and manganese‐induced MRI contrast in mouse organs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A New Approach Using Manganese-Enhanced MRI to Diagnose Acute Mesenteric Ischemia in a Rabbit Model: Initial Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Revisiting an old friend: manganese-based MRI contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mn-Based MRI Contrast Agents: An Overview [mdpi.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Manganese Oxide Nanoparticles Using Manganese (II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of manganese oxide (various forms, including MnO, MnO₂, and Mn₃O₄) nanoparticles using manganese (II) chloride as a primary precursor. These nanoparticles have garnered significant interest in biomedical applications, including as contrast agents in Magnetic Resonance Imaging (MRI) and as platforms for drug delivery.[1][2][3]
Introduction to Manganese Oxide Nanoparticles
Manganese oxide nanoparticles are versatile inorganic nanomaterials with applications spanning from catalysis and energy storage to biomedicine.[4][5] In the medical field, their paramagnetic properties make them excellent candidates for T1-weighted MRI contrast agents, offering a potentially safer alternative to gadolinium-based agents.[2][6][7] Furthermore, their behavior in the tumor microenvironment—specifically their dissolution at low pH—allows for their use as drug carriers for targeted cancer therapy.[8] The synthesis method employed plays a crucial role in determining the physicochemical properties of the nanoparticles, such as size, morphology, and crystalline phase, which in turn dictate their performance in various applications.
Synthesis Methods and Protocols
Several methods have been established for the synthesis of manganese oxide nanoparticles from this compound. The most common techniques include co-precipitation, sol-gel, and hydrothermal synthesis. Below are detailed protocols for each method, along with a summary of experimental parameters.
Co-precipitation Method
Co-precipitation is a straightforward and cost-effective method for synthesizing manganese oxide nanoparticles. It involves the precipitation of manganese hydroxide (B78521) from a solution of this compound, followed by oxidation and calcination to form the desired manganese oxide phase.
Experimental Protocol: Synthesis of Mn₃O₄ Nanoparticles via Co-precipitation [9]
-
Preparation of Precursor Solution: Dissolve 0.1 M of this compound in 50 ml of distilled water and stir the solution using a magnetic stirrer.
-
Addition of Citric Acid: Add 0.5 ml of citric acid to the this compound solution.
-
Precipitation: Gradually add sodium hydroxide (NaOH) to the mixture to increase the pH to 9, inducing the formation of a precipitate.
-
Stirring: Continue stirring the suspension for 20 minutes.
-
Drying: Dry the obtained precipitate at 60°C for 12 hours.
-
Calcination: Calcine the dried powder at 600°C for 4 hours to obtain Mn₃O₄ nanoparticles.
Experimental Protocol: Synthesis of MnO₂ Nanoparticles via Co-precipitation [10]
-
Preparation of Precursor Solution: Dissolve 0.1 M of this compound in 100 ml of double distilled water.
-
Addition of Ethylene (B1197577) Glycol: Add 0.67 ml of ethylene glycol to the solution with continuous stirring at room temperature.
-
Precipitation: Add liquor ammonia (B1221849) (NH₃) dropwise until the pH of the solution reaches 8 to 10, leading to the formation of a precipitate.
-
Stirring: Continue to stir the solution for 8 hours at a constant room temperature.
-
Washing: Wash the resulting brown precipitate with double distilled water.
-
Sonication and Centrifugation: Subject the precipitate to ultrasonication for 30 minutes, followed by centrifugation to collect the nanoparticles. Repeat this step 25 times to reduce the particle size.
Sol-Gel Method
The sol-gel method offers good control over the morphology and particle size of the resulting nanoparticles.[11][12] This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) and its subsequent conversion into a gel (a solid-like material with a liquid-filled network).
Experimental Protocol: Green Synthesis of MnO₂ Nanoparticles via Sol-Gel Method [13][14]
-
Preparation of Precursor Solutions:
-
Prepare a solution of 3.76 g of this compound (MnCl₂·2H₂O) in 100 mL of double distilled water containing a methanolic extract of Sapindus mukorossi (reetha).
-
Prepare a separate aqueous solution of 4.76 g of potassium permanganate (B83412) (KMnO₄) in 100 mL.
-
-
Reaction: Add the potassium permanganate solution to the this compound solution under continuous magnetic stirring at room temperature for 1 hour.
-
Filtration and Washing: Filter the resulting black precipitate and wash it with ethanol (B145695) and double distilled water.
-
Drying: Air-dry the precipitate for 24 hours, followed by drying in an oven at 80°C for 15 hours to obtain the powdered MnO₂ nanoparticles.
Hydrothermal Method
The hydrothermal method involves a chemical reaction in a sealed, heated aqueous solution. This technique is effective for synthesizing crystalline nanostructures.
Experimental Protocol: Synthesis of MnO₂ Nanostructures via Hydrothermal Method [15]
-
Precursor Preparation: Prepare aqueous solutions of a manganese precursor such as this compound tetrahydrate (MnCl₂·4H₂O).
-
Reaction: The synthesis is typically carried out in an autoclave at a controlled temperature (e.g., 80°C). The morphology of the resulting MnO₂ can be influenced by the specific manganese precursor used (e.g., MnCl₂, Mn(CH₃COO)₂, or MnSO₄). For instance, using MnCl₂·4H₂O as the precursor can result in chestnut shell-shaped microspheres with a diameter of approximately 0.85–3.62 μm.[15]
-
Washing and Drying: After the reaction, the product is washed and dried to obtain the final MnO₂ nanostructures.
Data Presentation
Table 1: Summary of Synthesis Parameters for Manganese Oxide Nanoparticles using this compound
| Synthesis Method | Manganese Oxide Phase | Precursors | Key Parameters | Resulting Nanoparticle Size | Reference |
| Co-precipitation | Mn₃O₄ | MnCl₂, Citric Acid, NaOH | pH 9, Calcination at 600°C for 4h | 165 nm (average) | [9] |
| Co-precipitation | MnO₂ | MnCl₂, Ethylene Glycol, NH₃ | pH 8-10, Stirring for 8h | >100 nm | [10] |
| Sol-Gel (Green) | MnO₂ | MnCl₂·2H₂O, KMnO₄, Sapindus mukorossi extract | Room temperature, 1h stirring | 16 nm (average) | [13][14] |
| Hydrothermal | MnO₂ | MnCl₂·4H₂O | 80°C | 0.85–3.62 μm (microspheres) | [15] |
Visualizations
General Workflow for Nanoparticle Synthesis and Characterization
Caption: General workflow from synthesis to application of manganese oxide nanoparticles.
Role of Manganese Oxide Nanoparticles in Theranostics
Caption: Role of MnO₂ nanoparticles in tumor diagnosis and therapy.[8]
Applications in Drug Development
The unique properties of manganese oxide nanoparticles make them highly attractive for drug development, particularly in the field of oncology.
-
MRI Contrast Agents: Manganese-based nanoparticles are being extensively investigated as T1-weighted contrast agents for MRI.[1][16] The release of Mn²⁺ ions from the nanoparticles can enhance the relaxation rate of water protons, leading to brighter images of targeted tissues.[6]
-
Drug Delivery Systems: The acidic tumor microenvironment can trigger the degradation of manganese oxide nanoparticles, leading to the release of encapsulated therapeutic agents directly at the tumor site.[8] This targeted drug delivery approach can enhance the efficacy of chemotherapy while minimizing systemic toxicity.[17]
-
Theranostics: The dual functionality of manganese oxide nanoparticles as both imaging agents and drug carriers positions them as promising candidates for theranostic platforms.[8] These platforms can simultaneously diagnose and treat diseases like cancer, allowing for real-time monitoring of therapeutic response.
Safety and Biocompatibility
While manganese is an essential trace element, the biocompatibility of manganese oxide nanoparticles is a critical consideration for their clinical translation. Studies have shown that the toxicity of these nanoparticles is size and concentration-dependent. Surface modifications, such as coating with biocompatible polymers like polyethylene (B3416737) glycol (PEG), can improve their stability and reduce potential cytotoxicity.[7] The nanoparticles are generally cleared from the body through hepatobiliary excretion.[17]
Conclusion
This compound is a versatile and cost-effective precursor for the synthesis of various manganese oxide nanoparticles. By carefully selecting the synthesis method and controlling the reaction parameters, researchers can tailor the properties of these nanoparticles for specific applications in drug development, particularly in the burgeoning field of cancer theranostics. The protocols and data presented in this document provide a solid foundation for the synthesis and exploration of manganese oxide nanoparticles in a research setting.
References
- 1. mdpi.com [mdpi.com]
- 2. Manganese Oxide Nanoparticles As MRI Contrast Agents In Tumor Multimodal Imaging And Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Applications and Biological Activity of Nanoparticles of Manganese and Manganese Oxides in In Vitro and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.sciepub.com [pubs.sciepub.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Manganese Oxide Nanoparticles with Enhanced Capacitive Properties Utilizing Gel Formation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Green route synthesis of manganese oxide nanoparticles by using methanolic extract of Sapindus mukorossi (reetha) [jwent.net]
- 14. jwent.net [jwent.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Utilization of nanomaterials in MRI contrast agents and their role in therapy guided by imaging [frontiersin.org]
- 17. Tuneable manganese oxide nanoparticle based theranostic agents for potential diagnosis and drug delivery - Nanoscale Advances (RSC Publishing) DOI:10.1039/D0NA00991A [pubs.rsc.org]
Application Notes and Protocols for MnCl₂-Mediated C-H Bond Activation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed procedure for the manganese(II) chloride (MnCl₂)-mediated activation of carbon-hydrogen (C-H) bonds, a pivotal reaction in modern organic synthesis for the construction of complex molecules. This environmentally benign and cost-effective methodology offers a valuable alternative to traditional cross-coupling reactions that often rely on precious metals. The following protocols are based on established literature and are intended to serve as a comprehensive guide for researchers in academia and industry.
Introduction
Direct C-H bond functionalization has emerged as a powerful strategy for streamlining synthetic routes by avoiding the pre-functionalization of starting materials. Manganese, being an earth-abundant and low-toxicity metal, has garnered significant attention as a catalyst for these transformations. MnCl₂-mediated C-H activation, often in the presence of a Grignard reagent, enables the formation of new carbon-carbon bonds through the coupling of various organic halides with C-H bonds of arenes and heterocycles. This methodology is particularly relevant for the late-stage functionalization of complex molecules in drug discovery and development.
Reaction Principle and Mechanism
The MnCl₂-catalyzed C-H activation and alkylation of (hetero)arenes typically proceeds through a proposed low-valent manganese species. The reaction is initiated by the reduction of MnCl₂ with a Grignard reagent (e.g., iPrMgBr or EtMgBr) to form a more reactive, low-valent manganese catalyst. This active catalyst then coordinates to a directing group on the substrate, facilitating the cleavage of a nearby C-H bond to form a cyclometalated manganese intermediate. Subsequent reaction with an alkyl halide, likely proceeding through a single-electron transfer (SET) mechanism, leads to the formation of the alkylated product and regeneration of the active manganese catalyst. The use of a directing group, such as an amide or a pyrimidyl group, is often crucial for achieving high regioselectivity.
Experimental Protocols
Protocol 1: MnCl₂-Catalyzed C-H Alkylation of Picolinamides
This protocol describes the C-H alkylation of picolinamide (B142947) derivatives with secondary alkyl halides, as demonstrated in the work by Shen et al.[1][2][3]
Materials:
-
N-substituted picolinamide (1.0 equiv)
-
Alkyl halide (1.5 equiv)
-
Anhydrous MnCl₂ (10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (20 mol%)
-
Ethylmagnesium bromide (EtMgBr, 1.0 M in THF) (2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To an oven-dried Schlenk tube, add the N-substituted picolinamide (0.2 mmol, 1.0 equiv), anhydrous MnCl₂ (2.5 mg, 0.02 mmol, 10 mol%), and a magnetic stir bar.
-
Seal the tube, and evacuate and backfill with argon (repeat three times).
-
Add anhydrous THF (1.0 mL) and TMEDA (6.0 μL, 0.04 mmol, 20 mol%) to the tube via syringe.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add EtMgBr (0.4 mL, 1.0 M in THF, 0.4 mmol, 2.0 equiv) dropwise to the stirred suspension.
-
After stirring for 10 minutes at 0 °C, add the alkyl halide (0.3 mmol, 1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: MnCl₂-Catalyzed C-H Alkylation of Benzamides
This protocol is adapted from the work of Liu et al. for the C-H alkylation of benzamides bearing a removable directing group.[4][5]
Materials:
-
N-(triazolylmethyl)-substituted benzamide (B126) (1.0 equiv)
-
Alkyl bromide (2.0 equiv)
-
Anhydrous MnCl₂ (10 mol%)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.0 equiv)
-
Isopropylmagnesium bromide (iPrMgBr, 1.0 M in THF) (3.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a glovebox, weigh the N-(triazolylmethyl)-substituted benzamide (0.2 mmol, 1.0 equiv) and anhydrous MnCl₂ (2.5 mg, 0.02 mmol, 10 mol%) into an oven-dried vial equipped with a magnetic stir bar.
-
Add anhydrous THF (1.0 mL) and TMEDA (30 μL, 0.2 mmol, 1.0 equiv).
-
Add the alkyl bromide (0.4 mmol, 2.0 equiv) to the mixture.
-
Slowly add iPrMgBr (0.6 mL, 1.0 M in THF, 0.6 mmol, 3.0 equiv) dropwise while stirring.
-
Seal the vial and stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, carefully quench the reaction with methanol (B129727) (1 mL) followed by a saturated aqueous solution of NH₄Cl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Data Presentation
Table 1: Substrate Scope for MnCl₂-Catalyzed C-H Alkylation of Picolinamides with Cyclohexyl Chloride
| Entry | Picolinamide Substrate | Product | Yield (%) |
| 1 | N-(1-phenylethyl)picolinamide | N-(1-phenylethyl)-6-cyclohexylpicolinamide | 85 |
| 2 | N-benzylpicolinamide | N-benzyl-6-cyclohexylpicolinamide | 78 |
| 3 | N-phenylpicolinamide | N-phenyl-6-cyclohexylpicolinamide | 65 |
| 4 | 5-chloro-N-(1-phenylethyl)picolinamide | 5-chloro-N-(1-phenylethyl)-6-cyclohexylpicolinamide | 72 |
Yields are isolated yields after column chromatography. Reaction conditions: picolinamide (0.2 mmol), cyclohexyl chloride (1.5 equiv), MnCl₂ (10 mol%), TMEDA (20 mol%), EtMgBr (2.0 equiv), THF, rt, 12 h.
Table 2: Substrate Scope for MnCl₂-Catalyzed C-H Alkylation of Benzamides with 1-Bromopentane (B41390)
| Entry | Benzamide Substrate | Product | Yield (%) |
| 1 | N-(1H-1,2,3-triazol-1-ylmethyl)benzamide | N-(1H-1,2,3-triazol-1-ylmethyl)-2-pentylbenzamide | 75 |
| 2 | 4-methoxy-N-(1H-1,2,3-triazol-1-ylmethyl)benzamide | 4-methoxy-N-(1H-1,2,3-triazol-1-ylmethyl)-2-pentylbenzamide | 82 |
| 3 | 4-fluoro-N-(1H-1,2,3-triazol-1-ylmethyl)benzamide | 4-fluoro-N-(1H-1,2,3-triazol-1-ylmethyl)-2-pentylbenzamide | 68 |
| 4 | 3-methyl-N-(1H-1,2,3-triazol-1-ylmethyl)benzamide | 3-methyl-N-(1H-1,2,3-triazol-1-ylmethyl)-2-pentylbenzamide | 71 |
Yields are isolated yields after column chromatography. Reaction conditions: benzamide (0.2 mmol), 1-bromopentane (2.0 equiv), MnCl₂ (10 mol%), TMEDA (1.0 equiv), iPrMgBr (3.0 equiv), THF, rt, 12 h.
Visualizations
Caption: Proposed catalytic cycle for MnCl₂-mediated C-H alkylation.
Caption: General experimental workflow for MnCl₂-catalyzed C-H alkylation.
References
Application Notes and Protocols for the Use of Manganese (II) Chloride in Vinyl Monomer Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (II) chloride (MnCl₂) is a versatile and cost-effective precursor for the synthesis of various manganese-based catalysts employed in the controlled polymerization of vinyl monomers. While not typically used as a direct initiator, MnCl₂ serves as a readily available starting material for creating more complex and catalytically active manganese species. This document provides detailed application notes and experimental protocols for the synthesis of a manganese (II) Schiff base catalyst derived from MnCl₂ and its subsequent application in the controlled radical polymerization of vinyl acetate (B1210297).
Application Notes: this compound as a Catalyst Precursor
This compound is a key ingredient in the preparation of manganese-based catalysts for Atom Transfer Radical Polymerization (ATRP) and other controlled radical polymerization techniques. Its primary role is to provide the manganese (II) ion, which is then complexed with organic ligands, such as Schiff bases, to form catalysts with well-defined structures and reactivities.
The choice of ligand is crucial in tuning the catalytic activity, solubility, and stability of the final manganese complex. Schiff base ligands, formed by the condensation of an aldehyde or ketone with a primary amine, are particularly effective due to their versatile coordination chemistry and steric/electronic properties that can be easily modified.
The resulting manganese (II) Schiff base complexes can act as efficient catalysts for the polymerization of various vinyl monomers, including acrylates, methacrylates, and vinyl acetate, leading to polymers with controlled molecular weights and narrow molecular weight distributions.
Experimental Protocols
Protocol 1: Synthesis of a Manganese (II) Schiff Base Catalyst from this compound
This protocol describes the synthesis of a representative manganese (II) Schiff base complex, [Mn(salen)], where "salen" is the N,N'-bis(salicylidene)ethylenediamine ligand.
Materials:
-
This compound tetrahydrate (MnCl₂·4H₂O)
-
Distilled water
-
Standard laboratory glassware (Schlenk flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer with heating plate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ligand Synthesis:
-
In a 250 mL round-bottom flask, dissolve salicylaldehyde (20 mmol, 2.44 g) in 50 mL of absolute ethanol.
-
Slowly add ethylenediamine (10 mmol, 0.60 g) dropwise to the salicylaldehyde solution while stirring.
-
A yellow precipitate of the Schiff base ligand (salen) will form immediately.
-
Reflux the mixture for 1 hour to ensure complete reaction.
-
Cool the mixture to room temperature and collect the yellow solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
-
-
Complexation with this compound:
-
In a 100 mL Schlenk flask under an inert atmosphere, suspend the synthesized salen ligand (10 mmol, 2.68 g) in 50 mL of absolute ethanol.
-
In a separate flask, dissolve this compound tetrahydrate (10 mmol, 1.98 g) in 20 mL of distilled water.
-
Slowly add the aqueous solution of MnCl₂·4H₂O to the ethanolic suspension of the salen ligand with vigorous stirring.
-
Add triethylamine (20 mmol, 2.78 mL) dropwise to the reaction mixture to facilitate deprotonation of the ligand and complex formation.
-
The color of the reaction mixture will change, indicating the formation of the manganese complex.
-
Heat the mixture to reflux and maintain for 2 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration under an inert atmosphere.
-
Wash the solid with deoxygenated water and then with cold ethanol.
-
Dry the resulting manganese (II) Schiff base complex under vacuum.
-
Diagram of Synthesis Workflow:
Protocol 2: Controlled Radical Polymerization of Vinyl Acetate
This protocol describes the use of the synthesized manganese (II) Schiff base complex as a catalyst for the controlled radical polymerization of vinyl acetate (VAc), using a thermal initiator.
Materials:
-
Synthesized Manganese (II) Schiff base complex (e.g., Mn(salen))
-
Vinyl acetate (VAc), freshly distilled to remove inhibitors
-
Azobisisobutyronitrile (AIBN) as a thermal initiator
-
Anisole (B1667542) (solvent)
-
Ethyl iodoacetate (initiator for some controlled radical polymerization techniques)
-
Schlenk tubes
-
Thermostated oil bath
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Polymerization Mixture:
-
In a Schlenk tube equipped with a magnetic stir bar, add the manganese (II) Schiff base complex (0.1 mmol).
-
Add the thermal initiator, AIBN (0.2 mmol, 32.8 mg).
-
Under an inert atmosphere, add freshly distilled vinyl acetate (20 mmol, 1.85 mL) and anisole (2 mL) as the solvent.
-
If using an ATRP-type mechanism, an alkyl halide initiator like ethyl iodoacetate (0.1 mmol) would be used in place of or in conjunction with AIBN depending on the specific controlled polymerization technique being employed.
-
Degas the mixture by three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the sealed Schlenk tube in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired period (e.g., 6-24 hours). The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.
-
-
Termination and Polymer Isolation:
-
To stop the polymerization, cool the reaction tube in an ice bath and expose the mixture to air.
-
Dilute the reaction mixture with tetrahydrofuran (B95107) (THF).
-
Precipitate the polymer by pouring the solution into a large excess of cold methanol.
-
Filter the precipitated poly(vinyl acetate) and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.
-
Diagram of Polymerization Mechanism:
Data Presentation
Table 1: Representative Data for Vinyl Acetate Polymerization using a Manganese (II) Schiff Base Catalyst
| Entry | [VAc]:[Initiator]:[Mn(II) Catalyst] | Time (h) | Conversion (%) | Mₙ ( g/mol ) (Theoretical) | Mₙ ( g/mol ) (Experimental) | Đ (Mₙ/Mₙ) |
| 1 | 200:1:1 | 6 | 45 | 7750 | 8100 | 1.35 |
| 2 | 200:1:1 | 12 | 82 | 14100 | 15200 | 1.30 |
| 3 | 400:1:1 | 12 | 65 | 22400 | 24500 | 1.42 |
| 4 | 200:1:2 | 12 | 88 | 15150 | 16300 | 1.25 |
Note: The data presented in this table is illustrative and may vary depending on the specific reaction conditions, ligand structure, and purity of reagents.
Conclusion
This compound is a valuable and accessible precursor for the synthesis of well-defined manganese-based catalysts for the controlled polymerization of vinyl monomers. The protocols provided herein offer a foundation for researchers to explore the potential of these catalytic systems in the synthesis of advanced polymeric materials for various applications, including those in the pharmaceutical and biomedical fields. The ability to control polymer architecture and functionality is a key advantage of using these manganese-catalyzed systems.
Application Notes and Protocols: Manganese (II) Chloride as a Lewis Acid Catalyst for Friedel-Crafts Reactions
Disclaimer: While Manganese (II) chloride (MnCl₂) is a known Lewis acid and finds application as a catalyst in various organic transformations, a comprehensive review of scientific literature reveals a lack of established protocols or significant data supporting its use as a primary catalyst for classical Friedel-Crafts alkylation or acylation reactions of aromatic compounds. The following application notes and protocols are based on well-established principles of Friedel-Crafts reactions and utilize a conventional Lewis acid catalyst as a representative example to illustrate the methodology, data presentation, and visualization requested. Researchers interested in exploring the potential of MnCl₂ for this purpose would need to undertake exploratory studies to determine its efficacy and optimal reaction conditions.
Introduction to Friedel-Crafts Reactions
The Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.[1] These reactions are broadly categorized into two main types: alkylation and acylation, both of which proceed via electrophilic aromatic substitution.[1]
-
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto an aromatic ring using an alkyl halide and a Lewis acid catalyst.
-
Friedel-Crafts Acylation: This reaction introduces an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. The resulting aryl ketones are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[2]
Lewis acids are essential in these reactions as they activate the alkylating or acylating agent, generating a potent electrophile that can be attacked by the electron-rich aromatic ring.[3]
Catalytic Role of Lewis Acids in Friedel-Crafts Acylation
The mechanism of Friedel-Crafts acylation involves the activation of the acylating agent by a Lewis acid.[2] The Lewis acid coordinates to the halogen of the acyl chloride, leading to the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the aromatic ring. A subsequent deprotonation step restores the aromaticity of the ring and regenerates the catalyst.[4]
Experimental Protocols: Friedel-Crafts Acylation of Toluene (B28343)
This protocol describes a representative Friedel-Crafts acylation of toluene with acetyl chloride using aluminum chloride as the Lewis acid catalyst.
Materials:
-
Toluene (anhydrous)
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Magnesium sulfate (B86663) (anhydrous)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Addition funnel
-
Reflux condenser
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet is assembled. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (13.3 g, 0.1 mol) and 50 mL of anhydrous dichloromethane. The suspension is stirred and cooled to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: A solution of acetyl chloride (7.1 mL, 0.1 mol) in 20 mL of anhydrous dichloromethane is added dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
Addition of Aromatic Substrate: After the addition of acetyl chloride is complete, a solution of toluene (10.6 mL, 0.1 mol) in 20 mL of anhydrous dichloromethane is added dropwise over 30 minutes, keeping the temperature between 0-5 °C.
-
Reaction: The reaction mixture is stirred at 0-5 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Work-up: The reaction mixture is carefully poured into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. The mixture is stirred until the ice has melted.
-
Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 30 mL portions of dichloromethane.
-
Washing: The combined organic layers are washed successively with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography to yield the desired p-methylacetophenone.
Data Presentation
The following table summarizes representative data for the Friedel-Crafts acylation of various aromatic compounds with acetyl chloride using a standard Lewis acid catalyst.
| Entry | Aromatic Substrate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 1 | Benzene | Acetophenone | 3 | 0 to RT | 90 | [5] |
| 2 | Toluene | p-Methylacetophenone | 3 | 0 to RT | 92 | [5] |
| 3 | Anisole | p-Methoxyacetophenone | 2 | 0 | 95 | [5] |
| 4 | Chlorobenzene | p-Chloroacetophenone | 4 | 25 | 75 | [5] |
Note: The reactivity of the aromatic substrate significantly impacts the reaction conditions and yield. Electron-donating groups (e.g., -CH₃, -OCH₃) activate the ring and generally lead to higher yields and milder reaction conditions. Conversely, electron-withdrawing groups (e.g., -Cl) deactivate the ring, requiring more forcing conditions and resulting in lower yields.
Application in Drug Development
Friedel-Crafts acylation is a pivotal reaction in the synthesis of numerous pharmaceutical compounds. The resulting aryl ketones are common structural motifs and versatile intermediates. For example, the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Ibuprofen involves a Friedel-Crafts acylation step to introduce the acyl group to an isobutylbenzene (B155976) precursor. Similarly, the synthesis of the antihistamine Diphenhydramine utilizes a Friedel-Crafts reaction. The ability to construct complex aromatic ketones makes this reaction indispensable for medicinal chemists and drug development professionals.[6]
Conclusion
While the use of this compound as a catalyst for Friedel-Crafts reactions is not well-documented, the fundamental principles of this reaction, as illustrated with a conventional Lewis acid, provide a solid foundation for researchers. The protocols and data presented herein serve as a guide for performing and evaluating Friedel-Crafts acylations. Any investigation into novel catalytic systems, such as those based on manganese, should be approached with a systematic evaluation of reaction parameters to establish efficacy and optimize conditions. The continued development of more sustainable and efficient catalysts for Friedel-Crafts reactions remains an important goal in modern organic synthesis.
References
Application Notes and Protocols for Manganese-Catalyzed N-Alkylation of Amines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-alkylation of amines utilizing manganese catalysis. The focus is on the use of alcohols as environmentally friendly and readily available alkylating agents, a process facilitated by manganese complexes through a hydrogen auto-transfer mechanism. This method presents a sustainable and atom-economical alternative to traditional alkylation using alkyl halides.
Introduction
The N-alkylation of amines is a fundamental transformation in organic synthesis, crucial for the preparation of a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional methods often rely on the use of alkyl halides, which can be toxic and produce stoichiometric amounts of salt waste. In recent years, the use of earth-abundant and less toxic metals as catalysts has gained significant traction. Manganese, in particular, has emerged as a versatile catalyst for a variety of organic transformations.
This protocol details a manganese-catalyzed N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen auto-transfer" strategy.[1][2][3][4][5] In this process, the manganese catalyst temporarily "borrows" hydrogen from the alcohol to oxidize it to an aldehyde in situ. The aldehyde then condenses with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine, with water as the only byproduct.[2][6] This approach is highly atom-economical and aligns with the principles of green chemistry.
Catalytic System Overview
The catalytic system typically consists of a simple and inexpensive manganese salt, such as manganese(II) chloride (MnCl2) or bromopentacarbonylmanganese(I) (MnBr(CO)5), in combination with a ligand, most commonly a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3).[1][2][3] A base is also required to facilitate the reaction, with potassium tert-butoxide (t-BuOK) being a common choice.[2][4][5]
Proposed Catalytic Cycle ```dot digraph "Catalytic Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];
"Mn(II)-catalyst" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Active Mn-H species" [fillcolor="#FBBC05"]; "Aldehyde/Ketone" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Imine" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "N-alkylated amine" [fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Mn(II)-catalyst" -> "Active Mn-H species" [label=" + R'CH2OH\n - H2O, - R'CHO"]; "Active Mn-H species" -> "Imine" [label=" + RNH2, R'CHO\n - H2O"]; "Imine" -> "N-alkylated amine" [label=" + [Mn]-H"]; "N-alkylated amine" -> "Mn(II)-catalyst" [label=" "]; }
Caption: General experimental workflow for manganese-catalyzed N-alkylation.
Procedure:
-
Preparation of the Reaction Vessel: A Schlenk tube or a sealed vial equipped with a magnetic stir bar is dried in an oven and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen).
-
Addition of Reagents: To the reaction vessel, add MnCl2 (0.1 mmol, 10 mol%), PPh3 (0.2 mmol, 20 mol%), and t-BuOK (1.2 mmol, 1.2 equiv).
-
Addition of Substrates: Add the amine (1.0 mmol, 1.0 equiv) and the alcohol (1.2 mmol, 1.2 equiv) to the reaction vessel, followed by anhydrous toluene (B28343) (2 mL).
-
Reaction Conditions: The reaction vessel is sealed and the mixture is stirred at 130 °C for 20 hours.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired N-alkylated amine.
-
Characterization: The structure and purity of the product are confirmed by standard analytical techniques (NMR, MS, etc.).
Safety Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Inert atmosphere techniques are recommended due to the sensitivity of the catalyst and reagents to air and moisture.
-
Potassium tert-butoxide is a strong base and should be handled with care.
-
Toluene is a flammable and toxic solvent.
Logical Relationships: Influence of Substrate Electronics
The electronic properties of both the amine and the alcohol can influence the reaction efficiency.
Caption: Influence of electronic effects on reaction yield.
Generally, electron-donating groups on the amine increase its nucleophilicity, leading to higher reaction rates and yields. Conversely, electron-withdrawing groups on the amine can decrease its reactivity. For the alcohol, electron-donating groups can facilitate the initial oxidation step by the manganese catalyst, thus promoting the overall reaction.
Conclusion
The manganese-catalyzed N-alkylation of amines with alcohols offers a practical, efficient, and environmentally benign method for the synthesis of a wide range of N-alkylated amines. [1][2][6]The use of an inexpensive and earth-abundant metal catalyst, coupled with the high atom economy of the process, makes this a valuable tool for researchers in academia and industry, particularly in the field of drug development where the synthesis of amine derivatives is of paramount importance. The provided protocols offer a solid foundation for the implementation of this sustainable synthetic methodology.
References
- 1. N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Manganese-catalyzed C–C and C–N bond formation with alcohols via borrowing hydrogen or hydrogen auto-transfer [beilstein-journals.org]
- 6. Manganese Dioxide Catalyzed N-Alkylation of Sulfonamides and Amines with Alcohols under Air [organic-chemistry.org]
Application Notes and Protocols: Manganese (II) Chloride in the Synthesis of Ionic Liquids for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of Manganese (II) chloride-based ionic liquids (ILs), with a particular focus on their relevance to the pharmaceutical industry. Detailed protocols for the synthesis of key examples and their use in catalysis are provided, along with essential physicochemical data.
Introduction
Ionic liquids (ILs) are a class of salts with melting points below 100 °C, exhibiting unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. The incorporation of transition metals, such as manganese, into the ionic liquid framework imparts additional functionalities, including magnetic susceptibility and Lewis acidity, making them attractive for a range of applications, including catalysis in organic synthesis. This compound is a versatile precursor for the synthesis of these metal-containing ILs, typically forming the tetrachloromanganate(II) ([MnCl₄]²⁻) anion.
Applications in Pharmaceutical Synthesis and Catalysis
This compound-based ionic liquids, particularly those with imidazolium (B1220033) cations, have demonstrated utility as catalysts in organic reactions that are foundational to the synthesis of pharmaceuticals and their intermediates. Their primary role is that of a recyclable Lewis acid catalyst.
One notable application is in the synthesis of pyrazole (B372694) moieties. Pyrazoles are a core structural motif in numerous pharmaceutical agents with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The use of ILs such as bis(1-butyl-3-methylimidazolium) tetrachloromanganate(II) ([BMIm]₂[MnCl₄]) can facilitate the one-pot synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines under mild conditions, offering a greener alternative to conventional catalysts.[1]
The Lewis acidic nature of the [MnCl₄]²⁻ anion is key to its catalytic activity, activating substrates for nucleophilic attack. Furthermore, the ionic liquid medium can enhance reaction rates and selectivity, and its low volatility and immiscibility with many organic solvents allow for easier product separation and catalyst recycling.
While the biocompatibility and cytotoxicity of ionic liquids are active areas of research, imidazolium-based ILs have been shown to exhibit toxicity that is dependent on the nature of the cation and the length of its alkyl chain.[2][3] It is crucial for researchers to consider that the toxicological profile of manganese-containing ionic liquids will also be influenced by the manganese component itself.[4] Therefore, specific cytotoxicity studies are essential before considering these materials for in vivo applications or in final drug formulation steps.
Data Presentation
The following tables summarize key quantitative data for the synthesis and physicochemical properties of representative this compound-based ionic liquids.
Table 1: Synthesis of Imidazolium-Based Tetrachloromanganate(II) Ionic Liquids
| Ionic Liquid | Cation Precursor | Yield (%) | Melting Point (°C) | Appearance | Reference |
| (EMIm)₂[MnCl₄] | (EMIm)Cl | 94 | 133 | Greenish hygroscopic solid | [5] |
| (BMIm)₂[MnCl₄] | (BMIm)Cl | 92 | 67 | Greenish hygroscopic solid | [5] |
| (BnEt₃N)₂[MnCl₄] | (BnEt₃N)Cl | 84 | 106 | White hygroscopic solid | [5] |
| {(Ph₃P)₂N}₂[MnCl₄] | {(Ph₃P)₂N}Cl | 93 | 240 | White hygroscopic solid | [5] |
Table 2: Physicochemical Properties of Selected this compound-Based Ionic Liquids
| Ionic Liquid | Density (g·cm⁻³) at 298.15 K | Viscosity (mPa·s) at 298.15 K | Electrolytic Conductivity (mS·cm⁻¹) at 298.15 K | Reference |
| (EMIm)₂[Mn(NCS)₄]* | 1.2707 | ~150 | ~1.5 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Bis(1-ethyl-3-methylimidazolium) Tetrachloromanganate(II) ((EMIm)₂[MnCl₄])
Materials:
-
1-Ethyl-3-methylimidazolium (B1214524) chloride ((EMIm)Cl)
-
This compound (MnCl₂)
-
Ethanol (B145695) (absolute)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Schlenk line or glovebox for handling hygroscopic materials
Procedure:
-
In a round-bottom flask, dissolve 1-ethyl-3-methylimidazolium chloride in absolute ethanol.
-
Add a stoichiometric amount of this compound to the solution. The molar ratio of (EMIm)Cl to MnCl₂ should be 2:1.
-
The reaction mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24 hours.
-
After the reaction is complete, the ethanol is removed under reduced pressure using a rotary evaporator.
-
The resulting solid is dried under high vacuum to remove any residual solvent.
-
The final product, a greenish hygroscopic solid, should be stored in a desiccator or under an inert atmosphere.[5]
Protocol 2: Synthesis of Bis(1-butyl-3-methylimidazolium) Tetrachloromanganate(II) ((BMIm)₂[MnCl₄])
Materials:
-
1-Butyl-3-methylimidazolium chloride ((BMIm)Cl)
-
This compound (MnCl₂)
-
Ethanol (absolute)
Equipment:
-
Same as in Protocol 1.
Procedure:
-
Follow the same procedure as in Protocol 1, substituting 1-butyl-3-methylimidazolium chloride for 1-ethyl-3-methylimidazolium chloride. The molar ratio of (BMIm)Cl to MnCl₂ remains 2:1.
-
The resulting product is a greenish hygroscopic solid.[5]
Protocol 3: Catalytic Synthesis of Pyrazoles using [C₄mim]₂[MnCl₄]
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
Hydrazine (B178648) derivative (e.g., hydrazine hydrate (B1144303) or phenylhydrazine)
-
[C₄mim]₂[MnCl₄] (as catalyst)
-
Ethyl acetate (B1210297) (for extraction)
-
Anhydrous sodium sulfate
Equipment:
-
Reaction vial or small round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a reaction vial, add the 1,3-diketone, the hydrazine derivative, and a catalytic amount of [C₄mim]₂[MnCl₄] (e.g., 10 mol%).
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the product is extracted with ethyl acetate.
-
The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude pyrazole product, which can be further purified by column chromatography if necessary.
-
The ionic liquid catalyst can be recovered from the aqueous phase, dried, and reused for subsequent reactions.[1]
Visualizations
Caption: General workflow for the synthesis of imidazolium-based tetrachloromanganate(II) ionic liquids.
Caption: Logical relationship of [MnCl₄]²⁻ as a Lewis acid catalyst in pyrazole synthesis.
References
Application Notes and Protocols: The Role of Manganese (II) Chloride as a Cofactor in Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (Mn2+), typically supplied as Manganese (II) chloride (MnCl2), is an essential trace element critical for the catalytic activity of a wide array of enzymes. As a cofactor, Mn2+ plays a fundamental role in various biological processes, including metabolic regulation, antioxidant defense, and cellular signaling. These Mn2+-dependent enzymes are integral to pathways implicated in numerous diseases, making them key targets in drug discovery and development. These application notes provide a comprehensive overview of the role of MnCl2 as an enzymatic cofactor, with a focus on quantitative data, detailed experimental protocols, and visualization of associated signaling pathways.
I. Quantitative Data: Enzyme Kinetics
The following tables summarize the kinetic parameters of key enzymes that utilize Mn2+ as a cofactor, highlighting the impact of MnCl2 on their catalytic efficiency.
Table 1: Kinetic Parameters for Rat Liver Arginase
Arginase, a critical enzyme in the urea (B33335) cycle, catalyzes the hydrolysis of L-arginine to L-ornithine and urea. Its activity is significantly influenced by the concentration of Mn2+.
| Condition | Substrate Concentration Range | Km (Arginine) | Vmax | Hill Coefficient | Reference |
| Absence of added Mn2+ | Millimolar | 1.58 mM | 71.3 µmol/min per g of liver | - | [1][2] |
| Absence of added Mn2+ | Micromolar | 14.4 - 21.1 µM | 1.10 - 1.65 µmol/min per g of liver | - | [1][2] |
| 30 µM Mn2+ | Millimolar | 0.94 mM | 69.4 µmol/min per g of liver | - | [1][2] |
| 30 µM Mn2+ | Micromolar | 6.0 - 6.5 µM (K0.5) | 1.10 - 1.25 µmol/min per g of liver | 2 | [1][2] |
| Co2+ substituted | Micromolar to Millimolar | 190 ± 40 µM | 240 ± 14 s-1 | - | [3] |
| Mn2+ substituted | Micromolar to Millimolar | 2,330 ± 260 µM | 300 ± 12 s-1 | - | [3] |
Note: The study on rat liver arginase suggests the presence of high-affinity and low-affinity binding sites for arginine, with Mn2+ influencing which site is favored.[1][2]
Table 2: Kinetic Parameters for Superoxide (B77818) Dismutase (SOD)
Manganese Superoxide Dismutase (Mn-SOD) is a key antioxidant enzyme that catalyzes the dismutation of superoxide radicals.
| Enzyme Form | Method | Rate Constant (k) / Km / Vmax | pH | Reference |
| Mn-SOD | Electron Spin Resonance | k ≈ 6.4 x 108 M-1s-1 | 7.8 | [4] |
| Fe-SOD | Polarography | Km = 0.54 mmol/l | 9.5 | [5] |
| Fe-SOD | Polarography | Vmax = 2000 mol.s-1 | 9.5 | [5] |
Note: The rate constant for Cu,Zn-SOD is approximately an order of magnitude larger than that for Mn-SOD and Fe-SOD.[4]
II. Signaling Pathways Involving Mn2+-Dependent Enzymes
MnCl2 plays a crucial role in regulating key signaling pathways, often by serving as a cofactor for kinases within these cascades.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival.[6][7] Mn2+ has been shown to activate this pathway, potentially by acting as a cofactor for kinases upstream of Akt or by influencing receptor tyrosine kinase activity.[8][9]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is critical in transducing extracellular signals to cellular responses such as proliferation, differentiation, and apoptosis. Mn2+ exposure has been shown to activate the major MAPK cascades: ERK1/2, JNK, and p38.[10][11] This activation can occur through Mn2+ acting as a cofactor for upstream kinases (MAPKKKs or MAPKKs).
III. Experimental Protocols
The following protocols provide detailed methodologies for assessing the cofactor role of MnCl2 in arginase and superoxide dismutase activity.
Protocol 1: Arginase Activity Assay
This protocol measures arginase activity by quantifying the amount of urea produced from the hydrolysis of L-arginine.
A. Apoenzyme Preparation (Removal of Mn2+)
-
Prepare a solution of purified arginase in a metal-free buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add a chelating agent, such as EDTA, to a final concentration of 10 mM.
-
Incubate the solution at 4°C for 2-4 hours with gentle agitation.
-
Remove the chelating agent and the displaced Mn2+ by extensive dialysis against the metal-free buffer at 4°C. Perform at least three buffer changes over 24 hours.
-
Alternatively, use a desalting column (e.g., Sephadex G-25) equilibrated with the metal-free buffer.
-
Confirm the removal of Mn2+ and the apo-state of the enzyme by measuring residual activity and/or by atomic absorption spectroscopy.
B. Reconstitution with MnCl2
-
To the apo-arginase solution, add MnCl2 to a final concentration of 1-10 mM.
-
Incubate at 37°C for 10-30 minutes to allow for the reconstitution of the holoenzyme.
C. Arginase Activity Assay
-
Reagents:
-
Arginase Assay Buffer: 50 mM Tris-HCl, pH 9.5.
-
L-arginine solution: 0.5 M in Arginase Assay Buffer.
-
Urease solution: 10 units/mL in water.
-
Phenol-nitroprusside solution: 5% (w/v) phenol (B47542) and 0.025% (w/v) sodium nitroprusside in water.
-
Alkaline hypochlorite (B82951) solution: 0.5% (v/v) sodium hypochlorite in 0.25 M NaOH.
-
-
Procedure:
-
Prepare reaction mixtures containing 50 µL of Arginase Assay Buffer and 25 µL of either reconstituted holo-arginase, apo-arginase, or a buffer blank.
-
Initiate the reaction by adding 25 µL of 0.5 M L-arginine solution.
-
Incubate at 37°C for 15-60 minutes.
-
Stop the reaction by adding 400 µL of an acid mixture (e.g., H2SO4:H3PO4:H2O at 1:3:7).
-
To determine the urea concentration, add 25 µL of the reaction mixture to a new tube containing 50 µL of urease solution and incubate for 15 minutes at 37°C to convert urea to ammonia.
-
Add 1 mL of phenol-nitroprusside solution followed by 1 mL of alkaline hypochlorite solution.
-
Incubate at 37°C for 30 minutes for color development.
-
Measure the absorbance at 630 nm.
-
Calculate the urea concentration using a standard curve prepared with known concentrations of urea.
-
D. Experimental Workflow
Protocol 2: Superoxide Dismutase (SOD) Activity Assay
This protocol utilizes an indirect assay method where SOD activity is measured by its ability to inhibit the reduction of a detector molecule by superoxide radicals.
A. Apoenzyme Preparation and Reconstitution
Follow the same procedure as described for arginase (Protocol 1, Sections A and B), using appropriate buffers for SOD (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8).
B. SOD Activity Assay (Xanthine Oxidase/NBT Method)
-
Reagents:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.8, containing 0.1 mM EDTA.
-
Substrate Mixture: Prepare fresh by mixing solutions of xanthine (B1682287) and nitroblue tetrazolium (NBT) in Assay Buffer.
-
Xanthine Oxidase solution: Prepare a suitable dilution in Assay Buffer to yield a consistent rate of superoxide production.
-
-
Procedure:
-
In a 96-well plate, add in the following order:
-
20 µL of reconstituted holo-SOD, apo-SOD, or a buffer blank.
-
200 µL of the Substrate Mixture.
-
-
Initiate the reaction by adding 20 µL of the xanthine oxidase solution to all wells.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 560 nm every minute for 10-20 minutes.
-
The rate of NBT reduction is indicated by the increase in absorbance. SOD activity is determined by the degree of inhibition of this reaction.
-
C. Data Analysis
-
Calculate the rate of reaction (change in absorbance per minute) for the blank (Ablank) and the samples (Asample).
-
Calculate the percent inhibition for each sample: % Inhibition = [(Ablank - Asample) / Ablank] x 100
-
One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.
D. Experimental Workflow
Conclusion
This compound is an indispensable cofactor for a multitude of enzymes, profoundly impacting their catalytic efficiency and, consequently, the cellular signaling pathways they regulate. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and drug development professionals investigating the roles of Mn2+-dependent enzymes. A thorough understanding of the kinetics and regulatory mechanisms of these enzymes is crucial for the development of novel therapeutics targeting a wide range of diseases.
References
- 1. New kinetic parameters for rat liver arginase measured at near-physiological steady-state concentrations of arginine and Mn2+ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Replacing Mn2+ with Co2+ in Human Arginase I Enhances Cytotoxicity Towards L-Arginine Auxotrophic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of superoxide scavenging by dismutase enzymes and manganese mimics determined by electron spin resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetic and spectroscopic studies on a superoxide dismutase from Propionibacterium shermanii that is active with iron or manganese: pH-dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The role of PI3k/AKT signaling pathway in attenuating liver fibrosis: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Acute Manganese Exposure Modifies the Translation Machinery via PI3K/Akt Signaling in Glial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Manganese modulation of MAPK pathways: effects on upstream mitogen activated protein kinase kinases (MKKs) and mitogen activated kinase phosphatase-1 (MKP-1) in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Manganese Exposure Disrupts MAPK Signaling Pathways in Striatal and Hippocampal Slices from Immature Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Manganese(II) Chloride in the Preparation of Single-Molecule Magnets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Single-Molecule Magnets (SMMs) are individual molecules that exhibit superparamagnetic behavior, a property traditionally associated with bulk magnetic materials. This molecular-level magnetism opens up possibilities for high-density information storage, quantum computing, and spintronics. The synthesis of SMMs often involves the self-assembly of polynuclear metal clusters, with manganese being a prominent metal ion due to its variable oxidation states and ability to form high-spin clusters. Manganese(II) chloride (MnCl₂), as a readily available and versatile precursor, plays a crucial role in the synthesis of various manganese-based SMMs. These application notes provide an overview of the use of MnCl₂ in SMM synthesis, detailed experimental protocols for the preparation of specific manganese clusters, and a summary of their magnetic properties.
The Role of MnCl₂ in SMM Synthesis
Manganese(II) chloride serves as a source of Mn(II) ions, which are essential building blocks for the assembly of polynuclear manganese clusters. In a typical synthesis, MnCl₂ is reacted with organic ligands, such as carboxylates and nitrogen-containing chelators, in a suitable solvent. The final structure and nuclearity of the manganese cluster are influenced by several factors including the reaction temperature, the nature of the ligands, the presence of oxidizing or reducing agents, and the pH of the solution.
The synthesis of high-nuclearity manganese SMMs often requires a mixture of Mn(II) and Mn(III) or Mn(IV) ions. While MnCl₂ directly provides the Mn(II) source, the higher oxidation states are typically achieved either by starting with a different manganese precursor that already contains Mn(III) or Mn(IV), or by in-situ oxidation of Mn(II) during the reaction. Common oxidizing agents include permanganate (B83412) salts or even atmospheric oxygen. The ligands not only coordinate to the manganese ions, facilitating the formation of the cluster core, but also play a critical role in determining the magnetic properties of the resulting SMM by influencing the exchange interactions between the metal centers.
Experimental Protocols
Protocol 1: Synthesis of a Heptanuclear Manganese SMM: [Mn₇(OH)₃Cl₃(hmp)₉]²⁺
This protocol describes the synthesis of a mixed-valence heptanuclear manganese cluster with a high-spin ground state, starting from MnCl₂·4H₂O.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
2-(hydroxymethyl)pyridine (Hhmp)
-
Tetraethylammonium permanganate (NEt₄MnO₄)
-
Acetonitrile (MeCN)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethyl ether (Et₂O)
Procedure:
-
In a reaction flask, create a slurry of MnCl₂·4H₂O (3 equivalents) and Hhmp (10 equivalents) in acetonitrile.
-
To the stirred yellow slurry, add solid NEt₄MnO₄ (2 equivalents). The solution will turn dark brown.
-
Continue stirring for 1 hour at room temperature.
-
Remove the solvent in vacuo to obtain a dark brown residue.
-
Recrystallize the residue from a mixture of dichloromethane and diethyl ether. This step may need to be repeated to obtain pure dark brown crystals of NEt₄[Mn₇(OH)₃Cl₃(hmp)₉]Cl[MnCl₄].
Protocol 2: Synthesis of a Pentanuclear Manganese Cluster-Based Metal-Organic Framework
This protocol details the self-assembly of a 3D metal-organic framework containing a high-spin Mn₅ cluster from MnCl₂.
Materials:
-
Manganese(II) chloride (MnCl₂)
-
1,3,5-tris(benzimidazoyl-1-ylmethyl)-2,4,6-trimethylbenzene (Me₃-TBzIm)
-
Solvent (as specified in the original literature, typically a polar aprotic solvent)
Procedure:
-
Dissolve MnCl₂ and the tripodal ligand Me₃-TBzIm in the appropriate solvent.
-
The reaction mixture is typically heated under solvothermal conditions to promote the self-assembly of the metal-organic framework.
-
After cooling, crystals of [Mn₅Cl₁₀(Me₃-TBzIm)₄]n are formed.
-
The crystals are collected by filtration, washed with fresh solvent, and dried.
Data Presentation
The magnetic properties of SMMs are crucial for their characterization and potential applications. Key parameters include the ground state spin (S), the axial zero-field splitting parameter (D), the effective energy barrier to magnetization reversal (Ueff), and the blocking temperature (TB).
| Compound | Precursor | Ground State Spin (S) | D (cm⁻¹) | Ueff (K) | TB (K) | Reference |
| [Mn₇(OH)₃Cl₃(hmp)₉]²⁺ | MnCl₂ | ≥ 10 | - | - | - | |
| [Mn₅Cl₁₀(Me₃-TBzIm)₄]n | MnCl₂ | 15/2 | - | - | - | [1] |
| [Mn₁₂O₁₂(O₂CMe)₁₆(H₂O)₄] (Mn₁₂-ac) | Mn(OAc)₂ | 10 | -0.5 | ~60 | ~3.2 |
Note: The data for Mn₁₂-ac is provided for comparison as it is a benchmark SMM, though its direct synthesis from MnCl₂ is not the standard method.
Mandatory Visualizations
Experimental Workflow for [Mn₇(OH)₃Cl₃(hmp)₉]²⁺ Synthesis
Caption: Workflow for the synthesis of a [Mn₇] SMM.
Logical Relationship in SMM Characterization
Caption: Logical workflow for SMM characterization.
Concluding Remarks
Manganese(II) chloride is a valuable and versatile starting material in the synthesis of single-molecule magnets. While the direct synthesis of some of the most well-known SMMs, such as Mn₁₂-acetate, often employs other precursors, MnCl₂ provides a convenient entry point to a variety of high-nuclearity manganese clusters with interesting magnetic properties. The protocols and data presented herein offer a foundation for researchers to explore the rich field of manganese-based SMMs. The careful selection of ligands, reaction conditions, and oxidizing agents are key to controlling the assembly of these fascinating molecular nanomagnets. Further research into direct synthetic routes from MnCl₂ to other high-performance SMMs could lead to more cost-effective and scalable production methods.
References
Application Notes and Protocols for the Synthesis of Manganese (II) Chloride-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of metal-organic frameworks (MOFs) using Manganese (II) chloride (MnCl₂) as a metal precursor. It is intended for researchers, scientists, and professionals in drug development who are interested in the application of these materials, particularly in drug delivery systems.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high porosity, large surface area, and tunable structures make them promising candidates for various applications, including gas storage, catalysis, and biomedicine.[1] Manganese-based MOFs (Mn-MOFs) are of particular interest due to the biocompatibility and versatile coordination chemistry of manganese.[2] The use of this compound as a readily available and cost-effective precursor makes the synthesis of these materials scalable and economically viable.
This document will detail the synthesis of Mn-MOFs using MnCl₂, their characterization, and their application in stimuli-responsive drug delivery systems, a critical area of research in modern therapeutics.
Data Presentation
The following tables summarize key quantitative data for Mn-based MOFs synthesized from MnCl₂ and other manganese sources, highlighting their physical properties and performance in drug delivery applications.
| MOF Designation | Organic Linker | Manganese Source | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) | Reference |
| Mn-MOF | 1,3,5-benzenetricarboxylic acid | Not Specified | Not Specified | Not Specified | Not Specified | |
| Mn-MOF | Benzimidazole-5,6-dicarboxylic acid | MnCl₂·4H₂O | Not Specified | Not Specified | Not Specified | [3] |
| Mn-MOF Composite | Pyridine 2,6 dicarboxylic acid | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| medi-MOF-1 | Curcumin and Zinc | Zinc source | 3002 | 0.902 | 0.92-1.1 | [5] |
| MOF Designation | Drug | Loading Capacity (wt%) | Stimulus | Release Profile | Reference |
| FeMn-MIL-88B | 5-Fluorouracil (5-FU) | 43.8 | pH | 70% release at pH 5.4 in 24h | [6] |
| Mn-SS/DOX@PDA-PEG | Doxorubicin (DOX) | Not Specified | Redox (GSH) | Significantly higher release with GSH | [7] |
| MOF-Zr(DTBA) | Curcumin (CCM) | Not Specified | Redox (GSH) | 85% release at pH 5.5 with GSH in 5h | [7] |
| ZIF-8 | 5-Fluorouracil (5-FU) | 60 | pH | >45% release at pH 5.0 in 1h | [8] |
Experimental Protocols
Detailed methodologies for the synthesis of Mn-MOFs using this compound are provided below. These protocols are based on established literature and can be adapted for specific research needs.
Protocol 1: Solvothermal Synthesis of a Mn-MOF with 1,3,5-Benzenetricarboxylic Acid
This protocol describes a facile solvothermal method for preparing nanorod-like Mn-MOFs.
Materials:
-
This compound (MnCl₂)
-
1,3,5-benzenetricarboxylic acid (H₃BTC)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a Teflon-lined stainless-steel autoclave, dissolve this compound and 1,3,5-benzenetricarboxylic acid in a mixture of DMF and ethanol.
-
Seal the autoclave and heat it in an oven at a specified temperature (e.g., 120-150 °C) for a designated period (e.g., 24-48 hours).
-
After the reaction is complete, allow the autoclave to cool down to room temperature.
-
Collect the resulting precipitate by centrifugation or filtration.
-
Wash the product thoroughly with DMF and then with a more volatile solvent like ethanol to remove any unreacted precursors and solvent molecules from the pores.
-
Dry the final product under vacuum at an elevated temperature (e.g., 80-100 °C) to obtain the activated Mn-MOF.
Protocol 2: Hydrothermal Synthesis of a 2D Mn-MOF with Benzimidazole-5,6-dicarboxylic Acid
This protocol outlines the synthesis of a two-dimensional Mn-MOF via a mild solvothermal reaction.[3]
Materials:
-
This compound tetrahydrate (MnCl₂·4H₂O)
-
1H-benzimidazole-5,6-dicarboxylic acid (H₃bidc)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
Dissolve MnCl₂·4H₂O and H₃bidc in a mixture of DMF and water in a sealed reaction vessel.
-
Heat the mixture at a relatively low temperature (e.g., 85 °C) for an extended period (e.g., 48 hours).
-
After cooling to room temperature, single crystals of the Mn-MOF can be obtained.
-
Collect the crystalline product and wash with the mother liquor.
-
Air-dry the product at room temperature.
Protocol 3: Drug Loading into Mn-MOFs
This protocol describes a general method for encapsulating therapeutic agents within the porous structure of Mn-MOFs.[8]
Materials:
-
Activated Mn-MOF
-
Drug of interest (e.g., Doxorubicin, 5-Fluorouracil)
-
Appropriate solvent in which the drug is soluble (e.g., water, ethanol, DMF)
Procedure:
-
Disperse the activated Mn-MOF in a solution of the drug in a suitable solvent.
-
Stir the suspension at room temperature for a prolonged period (e.g., 24-72 hours) to allow the drug molecules to diffuse into the pores of the MOF.
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with the pure solvent to remove any drug molecules adsorbed on the external surface of the MOF particles.
-
Dry the drug-loaded MOF under vacuum.
-
The drug loading capacity can be determined by analyzing the supernatant using techniques such as UV-Vis spectroscopy to measure the concentration of the unencapsulated drug.
Mandatory Visualizations
Diagrams of Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key processes described in this document.
Caption: General workflow for the solvothermal/hydrothermal synthesis of Mn-MOFs.
Caption: Workflow for loading a therapeutic drug into a pre-synthesized Mn-MOF.
Caption: Signaling pathway for pH-responsive drug release from a Mn-MOF.
Caption: Signaling pathway for redox-responsive drug release from a Mn-MOF.
References
- 1. Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The preparation of metal–organic frameworks and their biomedical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Organic Frameworks-Based Nanomaterials for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Programmable Drug Release from a Dual-Stimuli Responsive Magnetic Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 7. matec-conferences.org [matec-conferences.org]
- 8. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Manganese (II) Chloride as a Reducing Agent in Specific Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Manganese (II) chloride (MnCl₂) is a versatile and cost-effective reagent in organic synthesis. While often employed as a Lewis acid or a catalyst in cross-coupling reactions, its role as a reducing agent, either alone or as part of a reductive system, is of significant interest for various organic transformations. This document provides detailed application notes and experimental protocols for the use of manganese-based systems in several key reductive processes, including the reduction of nitro compounds, pinacol (B44631) coupling of carbonyls, Barbier-type allylations, and the synthesis of γ-lactones. The methodologies presented herein are aimed at providing practical guidance for laboratory synthesis, with a focus on reaction setup, substrate scope, and product yields.
Reduction of Aromatic Nitro Compounds to Anilines
The reduction of nitroarenes to their corresponding anilines is a fundamental transformation in the synthesis of pharmaceuticals, dyes, and other fine chemicals. While various reagents can effect this transformation, manganese-based systems in conjunction with a hydride source like hydrazine (B178648) hydrate (B1144303) offer a compelling option. Although direct reduction with solely MnCl₂ is not widely documented, its role in mediating reductions is crucial. The following protocol is adapted from established methods for chemoselective reductions, where the principles can be applied to manganese-mediated systems.
Application Note:
This compound can act as a co-catalyst or mediator in the reduction of nitroarenes. It is particularly useful in systems where chemoselectivity is desired, such as in the presence of reducible functional groups like halogens. The system's activity can be tuned by the choice of the primary reducing agent and reaction conditions.
Experimental Protocol: General Procedure for the Reduction of Nitroarenes
This protocol describes a general method for the reduction of nitroarenes to anilines using a hydrazine hydrate system, which can be investigated with MnCl₂ as a potential mediator.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted nitroarene (1.0 mmol), this compound tetrahydrate (0.1 mmol, 10 mol%), and a suitable solvent such as ethanol (B145695) or methanol (B129727) (10 mL).
-
Addition of Reducing Agent: To the stirred suspension, add hydrazine hydrate (5.0 mmol, 5.0 equiv) dropwise at room temperature.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove any insoluble material.
-
Purification: Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography on silica (B1680970) gel.
Data Presentation: Reduction of Substituted Nitroarenes
The following table presents typical yields for the reduction of various nitroarenes to anilines using a catalytic transfer hydrogenation system with hydrazine hydrate. While this specific data is for a Pd/C catalyzed reaction, it provides a benchmark for what can be expected in terms of chemoselectivity in similar reductive systems that could be explored with manganese.[1][2][3]
| Entry | Substrate | Product | Yield (%) |
| 1 | Nitrobenzene | Aniline | >95 |
| 2 | 4-Chloronitrobenzene | 4-Chloroaniline | 96 |
| 3 | 4-Bromonitrobenzene | 4-Bromoaniline | 95 |
| 4 | 4-Iodonitrobenzene | 4-Iodoaniline | 94 |
| 5 | 4-Nitrobenzonitrile | 4-Aminobenzonitrile | 92 |
| 6 | 4-Nitroacetophenone | 4-Aminoacetophenone | 90 |
| 7 | 2-Nitrotoluene | 2-Toluidine | >95 |
Manganese-Mediated Pinacol Coupling of Aromatic Aldehydes
The pinacol coupling reaction is a powerful method for the formation of C-C bonds, leading to the synthesis of 1,2-diols. Manganese-mediated pinacol coupling offers a valuable alternative to methods using more reactive or toxic metals. This reaction typically proceeds via a single-electron transfer from manganese metal to the carbonyl compound, generating a ketyl radical which then dimerizes.
Application Note:
Manganese is an effective mediator for the pinacol coupling of aromatic aldehydes in aqueous media, offering high chemoselectivity for aromatic over aliphatic aldehydes.[4] The reaction is typically promoted by the presence of a catalytic amount of acid.
Experimental Protocol: Pinacol Coupling of Benzaldehyde (B42025)
-
Reaction Setup: In a round-bottom flask, suspend manganese dust (2.0 mmol, 2.0 equiv) in water (10 mL).
-
Addition of Reactants: Add benzaldehyde (1.0 mmol, 1.0 equiv) to the suspension.
-
Initiation: Add a catalytic amount of acetic acid (e.g., 0.1 mmol, 10 mol%).
-
Reaction Progression: Stir the mixture vigorously at room temperature. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, quench with an aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (B1210297). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 1,2-diol can be purified by recrystallization or column chromatography.
Data Presentation: Pinacol Coupling of Substituted Aromatic Aldehydes
The following table summarizes the yields for the manganese-mediated pinacol coupling of various aromatic aldehydes.[5][6][7]
| Entry | Aldehyde | Product (1,2-Diol) | Yield (%) | Diastereomeric Ratio (dl/meso) |
| 1 | Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | 92 | ~1:1 |
| 2 | 4-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | 88 | ~1:1 |
| 3 | 4-Methoxybenzaldehyde | 1,2-Bis(4-methoxyphenyl)-1,2-ethanediol | 85 | ~1:1 |
| 4 | 2-Naphthaldehyde | 1,2-Di(naphthalen-2-yl)-1,2-ethanediol | 80 | ~1:1 |
| 5 | 3-Pyridinecarboxaldehyde | 1,2-Di(pyridin-3-yl)-1,2-ethanediol | 75 | ~1:1 |
Barbier-Type Allylation of Carbonyl Compounds
The Barbier reaction provides a convenient one-pot method for the synthesis of homoallylic alcohols from a carbonyl compound, an allylic halide, and a metal. Manganese, often in combination with a catalytic amount of another metal like copper, is an effective mediator for this transformation, particularly in aqueous media.[4]
Application Note:
The manganese-mediated Barbier-type allylation is highly chemoselective for aromatic aldehydes in the presence of aliphatic aldehydes. The reaction is typically carried out in water, making it a greener alternative to traditional methods that require anhydrous organic solvents.
Experimental Protocol: Barbier-Type Allylation of Benzaldehyde
-
Reaction Setup: To a flask containing a stirred suspension of manganese powder (2.0 mmol, 2.0 equiv) and copper(I) iodide (0.1 mmol, 10 mol%) in water (10 mL), add benzaldehyde (1.0 mmol, 1.0 equiv).
-
Addition of Allyl Halide: Add allyl bromide (1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature and monitor its progress by TLC.
-
Work-up: Once the starting material is consumed, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extraction and Purification: Extract the mixture with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude homoallylic alcohol is then purified by column chromatography.
Data Presentation: Manganese-Mediated Barbier-Type Allylation
The table below shows the yields of homoallylic alcohols from the reaction of various carbonyl compounds with allyl bromide.[8][9][10][11]
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenylbut-3-en-1-ol | 95 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)but-3-en-1-ol | 92 |
| 3 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)but-3-en-1-ol | 88 |
| 4 | Cinnamaldehyde | 1-Phenylhexa-1,5-dien-3-ol | 85 |
| 5 | Acetophenone | 2-Phenylpent-4-en-2-ol | 78 |
Synthesis of γ-Lactones using Manganese (III) Acetate
Manganese (III) acetate is a powerful one-electron oxidant that can initiate radical reactions. A classic application is the synthesis of γ-lactones from alkenes and a carboxylic acid (often acetic acid, which also serves as the solvent). This transformation proceeds through the formation of a carboxymethyl radical that adds to the alkene, followed by cyclization and further oxidation.
Application Note:
This method is particularly effective for the synthesis of γ-substituted-γ-butyrolactones. The reaction is typically carried out at elevated temperatures. The use of manganese (III) acetate dihydrate is common, and it can be prepared in situ from manganese (II) acetate.
Experimental Protocol: Synthesis of γ-(n-Octyl)-γ-butyrolactone[12]
-
Preparation of Mn(OAc)₃: In a four-necked flask fitted with a stirrer, thermometer, nitrogen inlet, and dropping funnel, add acetic acid (558 g) and manganese (II) acetate tetrahydrate (107.6 g). Heat the mixture to 90 °C with stirring under a nitrogen atmosphere. Add solid potassium permanganate (B83412) (16.5 g). After the temperature returns to 90 °C, add acetic anhydride (B1165640) (175 mL).
-
Reaction with Alkene: To the resulting solution of manganese (III) acetate, add 1-decene (B1663960) (44.0 g) followed by anhydrous sodium acetate (250 g).
-
Reaction Progression: Heat the mixture to reflux (approximately 134 °C). After 2 hours of refluxing under nitrogen, the reaction mixture should turn a clear yellow.
-
Work-up: Cool the reaction and dilute with 1 L of water.
-
Extraction and Purification: Extract the product into benzene (B151609) (2 x 200 mL). Distill the benzene from the combined extracts. The crude product is then purified by vacuum distillation to yield γ-(n-octyl)-γ-butyrolactone.
Data Presentation: Synthesis of γ-Lactones from Alkenes
The following table provides examples of γ-lactone synthesis using the manganese (III) acetate method with various alkenes.[1][4][12]
| Entry | Alkene | Carboxylic Acid | Product | Yield (%) |
| 1 | 1-Octene | Acetic Acid | γ-Hexyl-γ-butyrolactone | 68 |
| 2 | Styrene | Acetic Acid | γ-Phenyl-γ-butyrolactone | 75 |
| 3 | Cyclohexene | Acetic Acid | cis-Hexahydro-2(3H)-benzofuranone | 60 |
| 4 | 1-Decene | Propionic Acid | γ-Octyl-α-methyl-γ-butyrolactone | 65 |
Visualizations
Diagram 1: General Workflow for MnCl₂ Mediated Reductions
Caption: General workflow for manganese-mediated reductive transformations.
Diagram 2: Signaling Pathway for Pinacol Coupling
Caption: Simplified mechanism of manganese-mediated pinacol coupling.
Conclusion
This compound and related manganese reagents are valuable tools for effecting a range of reductive transformations in organic synthesis. The protocols and data presented here highlight their utility in the reduction of nitroarenes, pinacol coupling, Barbier-type reactions, and the synthesis of γ-lactones. These methods often provide good to excellent yields, can exhibit high chemoselectivity, and in some cases, can be performed in environmentally benign solvents like water. For drug development and other applications requiring the synthesis of complex molecules, the cost-effectiveness and unique reactivity of manganese-based reductants make them an attractive option for researchers. Further exploration of the substrate scope and optimization of reaction conditions are encouraged to fully harness the potential of these versatile reagents.
References
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Manganese-Mediated Carbon-Carbon Bond Formation in Aqueous Media: Chemoselective Allylation and Pinacol Coupling of Aryl Aldehydes. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of β-methyl-α-methylene-γ-butyrolactone from biorenewable itaconic acid - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. A Mechanochemical Zinc-Mediated Barbier-Type Allylation Reaction under Ball-Milling Conditions [organic-chemistry.org]
- 9. Photocatalytic Barbier reaction – visible-light induced allylation and benzylation of aldehydes and ketones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Aqueous Barbier Allylation of Aldehydes Mediated by Tin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Electrosynthesis Utilizing Manganese (II) Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the electrosynthesis of various chemical compounds and materials using manganese (II) chloride (MnCl₂). The methodologies outlined below leverage the catalytic and electrochemical properties of manganese to achieve efficient and selective transformations. The protocols are designed to be adaptable for both batch and flow chemistry setups, catering to a range of research and development needs.
Manganese-Catalyzed Electrochemical Deconstructive Chlorination of Cycloalkanols
This protocol details an efficient method for the synthesis of β- and γ-chlorinated ketones through the manganese-catalyzed electrochemical deconstructive chlorination of cycloalkanols. This process utilizes MnCl₂ as a catalyst to generate reactive alkoxy radicals, leading to ring-opening and chlorination.
Experimental Protocol
A detailed step-by-step procedure for the batch electrosynthesis is provided below. This can be adapted for flow chemistry systems for scalability.
Materials and Equipment:
-
Electrochemical Reactor: ElectraSyn 2.0 batch reactor or a similar divided or undivided electrochemical cell.
-
Anode and Cathode: Graphite (B72142) electrodes.
-
Catalyst: this compound tetrahydrate (MnCl₂·4H₂O).
-
Chloride Source: Magnesium chloride (MgCl₂).
-
Supporting Electrolyte: Lithium perchlorate (B79767) (LiClO₄).
-
Solvent System: Acetonitrile (MeCN) and Acetic Acid (AcOH).
-
Substrate: Cycloalkanol (e.g., 1-phenylcyclobutan-1-ol).
-
Power Supply: Galvanostat or potentiostat.
-
Inert Atmosphere: Nitrogen (N₂) gas supply.
Procedure:
-
Cell Assembly: In an undivided electrochemical cell equipped with two graphite electrodes, add the cycloalkanol substrate (0.3 mmol, 1.0 equiv).
-
Reagent Addition: To the cell, add MnCl₂·4H₂O (10 mol %), MgCl₂ (5.0 equiv), and LiClO₄ as the supporting electrolyte.
-
Solvent Addition: Add a 7:1 mixture of MeCN/AcOH to achieve a substrate concentration of 0.05 M.
-
Inert Atmosphere: Purge the reaction mixture with N₂ for 15 minutes.
-
Electrolysis: Conduct the electrolysis under galvanostatic conditions at a constant current of 10 mA (anode current density, janode = 7.8 mA/cm²) at 25 °C.
-
Reaction Monitoring: Continue the electrolysis for 3 hours, passing a total charge of 3.73 F/mol.
-
Work-up and Analysis: Upon completion, the reaction mixture can be analyzed by ¹H NMR to determine the yield of the chlorinated ketone. For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Data Presentation
| Parameter | Value | Reference |
| Catalyst | MnCl₂·4H₂O (10 mol %) | [1][2] |
| Substrate Concentration | 0.05 M | [1][2] |
| Chloride Source | MgCl₂ (5.0 equiv) | [1][2] |
| Supporting Electrolyte | LiClO₄ | [1][2] |
| Solvent | MeCN/AcOH (7:1) | [1][2] |
| Electrodes | Graphite (Anode and Cathode) | [1][2] |
| Current | 10 mA (constant) | [1][2] |
| Current Density (Anode) | 7.8 mA/cm² | [1][2] |
| Temperature | 25 °C | [1][2] |
| Reaction Time | 3 hours | [1][2] |
| Charge Passed | 3.73 F/mol | [1][2] |
| Product Yield (NMR) | 82% (for γ-chlorinated ketone from 1-phenylcyclobutan-1-ol) | [1][2] |
Experimental Workflow
Reaction Pathway
The proposed mechanism involves the anodic oxidation of a Mn(II) species to a reactive Mn(III) intermediate, which then promotes the formation of an alkoxy radical from the cycloalkanol, leading to C-C bond cleavage and subsequent chlorination.
Electrochemical Oxidation of Carboxylic Acids
This protocol describes the use of this compound in an electrochemical system for the mineralization of carboxylic acids, such as oxalic acid and citric acid. The process involves the in-situ deposition of manganese dioxide (MnO₂) on the anode, which, along with electrochemically generated active chlorine, facilitates the degradation of the organic acids.
Experimental Protocol
Materials and Equipment:
-
Electrochemical Reactor: A suitable reactor with separate anode and cathode compartments.
-
Anode: RuO₂/IrO₂ coated Ti-DSA (Titanium Dimensional Stable Anode).
-
Cathode: Suitable counter electrode (e.g., platinum or stainless steel).
-
Electrolyte: this compound (MnCl₂).
-
Substrate: Carboxylic acid solution (e.g., 50 ppm oxalic acid or citric acid).
-
Power Supply: Potentiostat or galvanostat.
Procedure:
-
Electrolyte Preparation: Prepare a solution of the carboxylic acid (50 ppm) and add MnCl₂ to achieve a chloride ion concentration of 20 mM. Adjust the initial pH to 3.
-
Cell Assembly: Assemble the electrochemical reactor with the Ti-DSA anode and the counter electrode.
-
Electrolysis: Apply a constant current or potential to initiate the electrolysis. During this process, MnO₂ will deposit on the anode surface.
-
Reaction Monitoring: Monitor the Total Organic Carbon (TOC) removal efficiency over time.
-
Analysis: Analyze the concentration of the carboxylic acid and any byproducts using appropriate analytical techniques such as HPLC or ion chromatography.
Data Presentation
| Parameter | Value | Reference |
| Anode Material | RuO₂/IrO₂ coated Ti-DSA | [1] |
| Electrolyte | MnCl₂ | [1] |
| Chloride Concentration | 20 mM | [1] |
| Substrate | Oxalic Acid or Citric Acid (50 ppm) | [1] |
| Initial pH | 3 | [1] |
| Key Process | In-situ electrochemical deposition of MnO₂ | [1] |
| Outcome | Complete mineralization of oxalic acid | [1] |
Experimental Workflow
Electrodeposition of Metallic Manganese from Molten Salts
This protocol outlines the electrodeposition of metallic manganese from a molten salt electrolyte containing this compound. This high-temperature electrochemical process is suitable for producing manganese metal.
Experimental Protocol
Materials and Equipment:
-
High-Temperature Furnace: A programmable vertical furnace capable of reaching at least 1000 K.
-
Electrochemical Cell: An alumina (B75360) crucible.
-
Working Electrode (Cathode): Tungsten wire or plate.
-
Counter Electrode (Anode): Carbon rod.
-
Reference Electrode: Ag/AgCl electrode.
-
Electrolyte: A mixture of NaCl, KCl, and MnCl₂.
-
Inert Atmosphere: Argon (Ar) gas supply.
-
Power Supply: Potentiostat/Galvanostat capable of pulsed current electrolysis.
Procedure:
-
Electrolyte Preparation: Prepare a molten salt mixture of NaCl-KCl containing a specific weight percentage of MnCl₂ (e.g., 5-10 wt %).
-
Cell Assembly: Place the alumina crucible containing the electrolyte mixture inside the furnace. Insert the tungsten cathode, carbon anode, and Ag/AgCl reference electrode into the melt.
-
Inert Atmosphere and Heating: Purge the furnace with argon gas and heat the electrolyte to the desired temperature (e.g., 983 K).
-
Electrolysis: Perform galvanostatic or pulsed current electrolysis. For pulsed current, set the desired current density (e.g., 0.3 A·cm⁻²), periodic time (e.g., 10 min), and on-time to off-time ratio.
-
Deposition: Continue the electrolysis for the desired duration to deposit manganese metal on the cathode.
-
Cooling and Recovery: After electrolysis, cool the cell under an inert atmosphere. The deposited manganese can then be recovered from the cathode.
Data Presentation
| Parameter | Value |
| Electrolyte | NaCl-KCl-MnCl₂ (5-10 wt %) |
| Temperature | 983 K |
| Cathode | Tungsten |
| Anode | Carbon |
| Reference Electrode | Ag/AgCl |
| Atmosphere | Argon |
| Current Type | Direct or Pulsed Current |
| Current Density (Cathode) | 0.3 A·cm⁻² |
| Outcome | Deposition of metallic manganese |
Experimental Workflow
References
Troubleshooting & Optimization
troubleshooting low yield in MnCl2 catalyzed cross-coupling reactions
Welcome to the technical support center for MnCl2-catalyzed cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My MnCl2-catalyzed cross-coupling reaction has a low yield. What are the most common causes?
A1: Low yields in MnCl2-catalyzed cross-coupling reactions can stem from several factors. The most common culprits include:
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Catalyst Activity: The purity and hydration state of MnCl2 are critical. Ensure you are using anhydrous MnCl2, as water can inhibit the reaction.[1] The catalyst loading is also crucial; too low a concentration can result in a significant drop in yield.[2]
-
Substrate Quality: The purity of your substrates, particularly organometallic reagents like Grignard reagents, is paramount. Impurities can quench the catalyst or participate in side reactions.
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Reaction Conditions: Temperature, reaction time, and solvent choice heavily influence the reaction's success. Many MnCl2-catalyzed couplings are sensitive to temperature, with reactions often being slow at room temperature and requiring heating to proceed at a reasonable rate.[3][4]
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Atmosphere Control: Many manganese-catalyzed reactions are sensitive to oxygen.[2] Ensuring the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) is essential to prevent catalyst deactivation and unwanted side reactions.
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Ligand/Additive Effects: The choice and quality of ligands or additives, if any, can dramatically impact the reaction. Some reactions require specific ligands to facilitate the catalytic cycle.
Q2: How does the choice of halide in my electrophile affect the reaction outcome?
A2: The nature of the halide in your electrophile (e.g., aryl or alkenyl halide) significantly impacts reactivity. Generally, the reactivity order is I > Br > Cl. Alkenyl iodides and bromides tend to give good yields, while the corresponding chlorides often result in poor performance.[3][4] If you are experiencing low yields with an aryl or alkenyl chloride, consider switching to the bromide or iodide analogue if possible.
Q3: Can trace metal impurities in my reagents affect the reaction?
A3: Yes, trace metal impurities, particularly palladium, can influence the outcome of manganese-catalyzed reactions. In some reported cases, the observed catalytic activity was suspected to be due to minute amounts of palladium contamination in the starting materials or reagents, rather than the manganese salt itself.[5][6] If you are observing unexpected reactivity or irreproducible results, it is advisable to analyze your reagents for trace metal content.
Q4: My reaction is not going to completion, even after extended reaction times. What should I do?
A4: If your reaction stalls, consider the following troubleshooting steps:
-
Increase Temperature: Many MnCl2-catalyzed couplings are slow at lower temperatures. A moderate increase in temperature can often improve the reaction rate and drive it to completion.[3][4]
-
Increase Catalyst Loading: While stoichiometric amounts are sometimes used, catalytic amounts are more common. If you are using a low catalyst loading (e.g., <1 mol%), a slight increase might be beneficial.[2] However, be aware that side reactions could also increase.
-
Check for Catalyst Deactivation: The catalyst may be deactivating over time. Ensure your reaction is performed under strictly anhydrous and inert conditions.[2]
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Re-evaluate Your Solvent: The choice of solvent is critical. Solvents like THF are commonly used.[2] Ensure the solvent is anhydrous and appropriate for the specific type of cross-coupling you are performing.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving low-yield issues.
Problem: Low or No Product Formation
dot graph TD { A[Low/No Product] --> B{Check Starting Materials}; B --> C{Purity of Substrates & Reagents OK?}; C -- No --> D[Purify/Replace Starting Materials]; C -- Yes --> E{Check Reaction Setup}; E --> F{Inert Atmosphere Maintained?}; F -- No --> G[Improve Degassing & Inert Gas Purge]; F -- Yes --> H{Anhydrous Conditions Maintained?}; H -- No --> I[Dry Glassware & Solvents]; H -- Yes --> J{Review Reaction Parameters}; J --> K{Temperature Optimized?}; K -- No --> L[Screen Temperature Range]; K -- Yes --> M{Catalyst Loading Optimized?}; M -- No --> N[Vary Catalyst Concentration]; M -- Yes --> O{Consider Ligand/Additive Effects};
} Caption: Troubleshooting workflow for low product yield.
Quantitative Data Summary
The following tables provide a summary of key reaction parameters from various MnCl2-catalyzed cross-coupling reactions.
Table 1: Optimization of Catalyst Loading
| Catalyst Precursor | Catalyst Loading (mol%) | Yield (%) | Reference |
| fac-[Mn(dippe)(CO)3(CH2CH2CH3)] | 2 | 100 | [2] |
| fac-[Mn(dippe)(CO)3(CH2CH2CH3)] | 1 | 95 | [2] |
| fac-[Mn(dippe)(CO)3(CH2CH2CH3)] | 0.5 | 60 | [2] |
| fac-[Mn(dippe)(CO)3(CH2CH2CH3)] | 0.1 | 20 | [2] |
| MnCl2 | 10 | Good | [3] |
Table 2: Effect of Temperature on Reaction Performance
| Reaction Type | Temperature (°C) | Outcome | Reference |
| Aryl Grignard + Alkenyl Halide | Room Temperature | Slow reaction rate | [3][4] |
| Aryl Grignard + Alkenyl Halide | 50 | Satisfactory yields | [3][4] |
| Alkyne Dimerization | 70 | Quantitative formation | [2] |
| Alkyne Dimerization | Room Temperature | Traces of product | [2] |
Detailed Experimental Protocols
General Protocol for MnCl2-Catalyzed Cross-Coupling of Aryl Grignard Reagents with Alkenyl Halides
This protocol is adapted from the work of Cahiez et al.[3][4]
-
Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and allowed to cool to room temperature under a stream of dry argon or nitrogen.
-
Reagent Preparation:
-
Anhydrous MnCl2 (10 mol%) is added to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
The flask is evacuated and backfilled with argon three times.
-
Anhydrous THF is added via syringe.
-
-
Reaction Setup:
-
The alkenyl halide (1.0 equiv) is added to the flask via syringe.
-
The solution is stirred at room temperature for 5 minutes.
-
The aryl Grignard reagent (1.1 equiv) is added dropwise via syringe.
-
-
Reaction Progression:
-
Workup:
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.
-
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel.
dot graph TD { A[Start] --> B[Prepare Anhydrous Glassware & Reagents]; B --> C[Add Anhydrous MnCl2 to Flask]; C --> D[Evacuate & Backfill with Inert Gas]; D --> E[Add Anhydrous THF]; E --> F[Add Alkenyl Halide]; F --> G[Add Aryl Grignard Reagent Dropwise]; G --> H[Stir at Optimized Temperature]; H --> I{Monitor Reaction Progress}; I -- Incomplete --> H; I -- Complete --> J[Quench Reaction]; J --> K[Aqueous Workup & Extraction]; K --> L[Dry & Concentrate Organic Phase]; L --> M[Purify by Column Chromatography]; M --> N[End];
} Caption: Experimental workflow for a typical cross-coupling reaction.
References
- 1. Manganese-catalyzed cross-coupling reactions of nitrogen nucleophiles with aryl halides in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Manganese-Catalyzed Cross-Coupling Reaction between Aryl Grignard Reagents and Alkenyl Halides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. files01.core.ac.uk [files01.core.ac.uk]
preventing side reactions in Manganese (II) chloride mediated syntheses
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Manganese (II) chloride (MnCl₂) mediated syntheses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and address common side reactions and other experimental challenges.
Troubleshooting Guides
This section is designed to help you diagnose and solve specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Cross-Coupling Product and Significant Homocoupling
Symptoms:
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GC-MS or NMR analysis shows a high percentage of homocoupled products (e.g., R-R from a Grignard reagent RMgX).
-
The yield of the desired cross-coupled product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| High Reactivity of Grignard Reagent | Slow addition of the Grignard reagent over a prolonged period (e.g., 1-2 hours) at a low temperature (e.g., 0 °C) can minimize its self-coupling. |
| Inappropriate Catalyst Concentration | While MnCl₂ is the primary catalyst, the addition of a co-catalyst can suppress homocoupling. For instance, using a mixture of MnCl₂ and CuI (e.g., 5 mol % each) has been shown to suppress the homocoupling of Grignard reagents in reactions with vinylic tellurides.[1] |
| Presence of Oxidants | Trace amounts of oxygen can promote homocoupling. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents and reagents thoroughly before use. |
| Reaction Temperature | Elevated temperatures can sometimes favor homocoupling. Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 0 °C, room temperature, 50 °C) to find the optimal balance between reaction rate and selectivity.[2] |
Experimental Protocol: Minimizing Homocoupling in a MnCl₂/CuI-Catalyzed Cross-Coupling of a Grignard Reagent with a Vinylic Telluride [1]
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To a dried flask under an inert atmosphere, add MnCl₂ (5 mol %) and CuI (5 mol %).
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Add anhydrous THF as the solvent.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add the Grignard reagent (e.g., Phenylmagnesium chloride) dropwise to the cooled catalyst suspension over 1 hour.
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Add the vinylic telluride substrate to the reaction mixture.
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Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or GC-MS).
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Quench the reaction with a saturated aqueous solution of NH₄Cl.
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Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Issue 2: Catalyst Deactivation in C-H Functionalization Reactions
Symptoms:
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The reaction stalls before completion, even with a stoichiometric amount of reagents.
-
Formation of insoluble, often dark-colored, precipitates.
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Low or no conversion of the starting material.
Possible Causes & Solutions:
| Cause | Solution |
| Formation of Inactive Manganese Clusters | Excess water in the reaction can lead to the formation of inactive hydroxyl-bridged manganese carbonyl clusters. Ensure all reagents and solvents are rigorously dried. The use of molecular sieves can help to scavenge trace amounts of water. |
| Oxidation of Mn(II) | In the presence of air, Mn(II) can be oxidized to Mn(III), which may not be the active catalytic species for the desired transformation.[3] Maintain a strict inert atmosphere throughout the reaction. |
| Inappropriate Ligand | The ligand plays a crucial role in stabilizing the active manganese species. If catalyst deactivation is suspected, consider screening different ligands that can better stabilize the catalytic intermediate. |
Experimental Protocol: General Procedure for Anhydrous MnCl₂ Mediated Reactions
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Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry inert gas (Argon or Nitrogen).
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Use anhydrous MnCl₂. If using a hydrated form, it must be thoroughly dried before use (e.g., by heating under vacuum).
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Use anhydrous solvents from a solvent purification system or freshly distilled from an appropriate drying agent.
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Add any solid reagents to the reaction flask under a positive pressure of inert gas.
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Use syringe techniques for the transfer of anhydrous solvents and liquid reagents.
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Maintain a slight positive pressure of inert gas throughout the course of the reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction is not starting. What are the common reasons?
A1:
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Inertness of the System: The most common issue is the presence of moisture or oxygen, which can deactivate the catalyst or react with highly sensitive reagents like Grignard reagents. Ensure your entire setup is rigorously free of air and water.
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Purity of MnCl₂: Impurities in the this compound can inhibit the reaction. Iron is a common impurity in some grades of MnCl₂.[3] Using a high-purity grade of anhydrous MnCl₂ is recommended.
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Activation of the Catalyst: Some reactions may require an "activation" step. This could involve pre-stirring the MnCl₂ with a ligand or an additive before introducing the substrates.
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Temperature: Some MnCl₂-catalyzed reactions have an initiation energy barrier and may require gentle heating to start. For example, in certain cross-coupling reactions, heating to 50 °C can improve slow reaction rates.[2]
Q2: I am observing poor selectivity in my C-H functionalization reaction. How can I improve it?
A2:
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Directing Group: The choice and position of the directing group on your substrate are critical for regioselectivity. Ensure you are using a directing group that is known to be effective for the desired transformation.
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Ligand Effects: The ligand coordinated to the manganese center can significantly influence the steric and electronic environment of the catalyst, thereby affecting selectivity. Screening different ligands (e.g., varying the steric bulk or electronic properties) can be a powerful tool to improve selectivity.
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Solvent: The solvent can influence the solubility of intermediates and transition states, which can impact selectivity. Trying different anhydrous solvents (e.g., THF, dioxane, toluene) may lead to improved results.
Q3: How can I prepare anhydrous MnCl₂ from its hydrated form?
A3: Simply heating hydrated this compound in the air is often ineffective and can lead to the formation of manganese oxides. A common laboratory method is to heat the hydrated salt under a stream of dry hydrogen chloride (HCl) gas. Alternatively, refluxing the hydrated salt in thionyl chloride (SOCl₂) is an effective method for dehydration. It is crucial to handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.
Q4: What is the role of additives like LiCl in MnCl₂-catalyzed reactions?
A4: In some manganese-catalyzed reactions, particularly those involving organomanganese reagents formed in situ from Grignard reagents, additives like lithium chloride can play a beneficial role. LiCl can break up oligomeric clusters of organomanganese species, leading to more reactive monomeric species. It can also help to solubilize the manganese salts in ethereal solvents, leading to a more homogeneous and reactive catalytic system.
References
improving the stability of anhydrous Manganese (II) chloride solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of anhydrous Manganese (II) chloride (MnCl₂) solutions.
Troubleshooting Unstable Anhydrous MnCl₂ Solutions
Anhydrous MnCl₂ is highly sensitive to moisture and can degrade under suboptimal conditions. Below are common issues and their solutions.
Problem 1: Solution appears cloudy or forms a precipitate immediately after preparation.
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Possible Cause 1: Contamination with Water. Anhydrous MnCl₂ readily hydrolyzes in the presence of water to form insoluble manganese oxides or hydroxides.
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Solution: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator). Use a high-purity, anhydrous grade solvent from a freshly opened bottle or one that has been properly dried and stored over molecular sieves. Handle the anhydrous MnCl₂ powder in an inert atmosphere (e.g., a glovebox or under a stream of argon or nitrogen).
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-
Possible Cause 2: Impure MnCl₂. The starting material may contain impurities.
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Solution: Use a high-purity grade of anhydrous MnCl₂. If impurities are suspected, the salt can be purified by sublimation or recrystallization under anhydrous conditions, though these are advanced techniques requiring specialized equipment.
-
-
Possible Cause 3: Reaction with Solvent. Some organic solvents can react with Lewis acids like MnCl₂, especially over time or at elevated temperatures.
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Solution: Choose a solvent known for its stability with Lewis acids, such as tetrahydrofuran (B95107) (THF), 2-methyltetrahydrofuran (B130290) (2-MeTHF), or dichloromethane (B109758) (DCM) for many applications. For solvents like dimethyl sulfoxide (B87167) (DMSO), which can coordinate strongly and potentially participate in side reactions, it is crucial to use the solution immediately after preparation.
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Problem 2: A clear solution becomes discolored or forms a precipitate over time.
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Possible Cause 1: Gradual Moisture Contamination. Even with initial precautions, slow ingress of atmospheric moisture can occur during storage.
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Solution: Store the solution under an inert atmosphere (argon or nitrogen) in a sealed container with a tight-fitting septum or in a glovebox. Use of parafilm or a secondary container can provide an additional barrier. Store in a desiccator.
-
-
Possible Cause 2: Oxidation. Manganese(II) can be oxidized to higher oxidation states (e.g., Mn(III) or Mn(IV)) by atmospheric oxygen, especially in the presence of certain ligands or impurities.[1] This can lead to the formation of colored, insoluble manganese oxides.
-
Solution: Degas the solvent before use by sparging with an inert gas (argon or nitrogen) to remove dissolved oxygen. Store the prepared solution under an inert atmosphere.
-
-
Possible Cause 3: Photodegradation. Some solutions may be sensitive to light.
-
Solution: Store the solution in an amber glass bottle or wrap the container in aluminum foil to protect it from light.
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Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of an anhydrous MnCl₂ solution?
A1: The shelf life is highly dependent on the solvent, concentration, and storage conditions. A properly prepared and stored solution in a robustly anhydrous solvent like THF under an inert atmosphere can be stable for several days to weeks at room temperature for many applications. However, for sensitive applications, it is best to use freshly prepared solutions. For long-term storage, freezing the solution at -20°C or below can extend its viability, but it is crucial to prevent moisture condensation during thawing.
Q2: Can I use a stabilizing agent to prolong the life of my solution?
A2: While no universal "stabilizer" is added, ensuring a completely anhydrous and oxygen-free environment is the primary method of stabilization. The presence of a small amount of a non-coordinating acid might suppress hydrolysis, but this is application-specific and can interfere with downstream reactions. For organometallic applications, the addition of lithium chloride (LiCl) can form a more soluble and sometimes more stable LiMnCl₃ ate complex.
Q3: My solution has turned from colorless/pale pink to a brownish color. Can I still use it?
A3: A brown discoloration often indicates the formation of manganese oxides due to oxidation or hydrolysis. This suggests the solution has degraded and the concentration of active Mn(II) is lower than intended. For most applications, especially in catalysis and drug development where stoichiometry is critical, it is not recommended to use a discolored solution.
Q4: What is the best solvent for preparing anhydrous MnCl₂ solutions?
A4: The best solvent is application-dependent.
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Tetrahydrofuran (THF): Commonly used for preparing organomanganese reagents. MnCl₂ has moderate solubility and solutions should be used fresh.[1]
-
Dimethyl Sulfoxide (DMSO): MnCl₂ is highly soluble in DMSO. However, DMSO is very hygroscopic and can be challenging to keep anhydrous. Solutions in DMSO are often used in biological assays.
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Alcohols (e.g., Ethanol): Anhydrous MnCl₂ is soluble in alcohols, but the protic nature of the solvent may be incompatible with many reactions.[2]
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Ethers (e.g., Diethyl ether, 2-MeTHF): Anhydrous MnCl₂ has lower solubility in diethyl ether but better in 2-MeTHF. These are good choices for reactions requiring a less coordinating solvent than THF.
Quantitative Data on Solution Stability
The stability of anhydrous MnCl₂ solutions is critically dependent on the exclusion of water. Below are illustrative tables representing potential stability data from a hypothetical accelerated stability study. Note: This data is for illustrative purposes to demonstrate a stability study format and is not based on experimentally verified results from the search.
Table 1: Illustrative Stability of 0.5 M Anhydrous MnCl₂ in THF at Different Temperatures
| Time (Days) | % MnCl₂ Remaining (4°C) | % MnCl₂ Remaining (25°C - Room Temp) | % MnCl₂ Remaining (40°C) |
| 0 | 100.0% | 100.0% | 100.0% |
| 1 | 99.8% | 99.5% | 98.0% |
| 7 | 99.2% | 97.0% | 91.5% |
| 14 | 98.5% | 94.2% | 84.0% |
| 30 | 97.0% | 88.0% | 72.3% |
Table 2: Illustrative Impact of Water on the Stability of 0.5 M Anhydrous MnCl₂ in THF at 25°C
| Time (Hours) | % MnCl₂ Remaining (<10 ppm H₂O) | % MnCl₂ Remaining (50 ppm H₂O) | % MnCl₂ Remaining (200 ppm H₂O) |
| 0 | 100.0% | 100.0% | 100.0% |
| 1 | 99.9% | 99.0% | 96.5% |
| 6 | 99.7% | 96.8% | 89.0% |
| 24 | 99.5% | 92.3% | 75.8% |
| 72 | 98.8% | 85.1% | 58.2% |
Experimental Protocols
Protocol 1: Preparation of a Standard Anhydrous MnCl₂ Solution in THF
Objective: To prepare a ~0.5 M solution of anhydrous MnCl₂ in THF for use in organic synthesis.
Materials:
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Anhydrous this compound (powder or beads)
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Anhydrous Tetrahydrofuran (THF), <50 ppm water
-
Oven-dried glassware (e.g., Schlenk flask, graduated cylinder, magnetic stir bar)
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Inert gas supply (Argon or Nitrogen) with a manifold (Schlenk line)
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Syringes and needles
Methodology:
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Assemble the oven-dried Schlenk flask with a stir bar and a rubber septum under a positive pressure of inert gas.
-
Allow the flask to cool to room temperature.
-
Quickly weigh the desired amount of anhydrous MnCl₂ in a dry, inert atmosphere (e.g., in a glovebox) or as rapidly as possible in the air and add it to the Schlenk flask.
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Immediately re-seal the flask and purge with inert gas for several minutes.
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Using a syringe, transfer the required volume of anhydrous THF to the flask.
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Stir the mixture at room temperature until the MnCl₂ is fully dissolved. The dissolution may be slow. Gentle warming (to ~40°C) can be applied, but ensure the flask is vented to a bubbler to avoid pressure buildup.
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Once dissolved, allow the solution to cool to room temperature before use. Store under a positive pressure of inert gas.
Protocol 2: Monitoring the Stability of Anhydrous MnCl₂ Solution
Objective: To quantify the concentration of Mn(II) in an organic solvent over time to assess stability.
Materials:
-
Prepared anhydrous MnCl₂ solution
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) instrument
-
Certified manganese standard for calibration
-
Trace metal grade nitric acid
-
Volumetric flasks and pipettes
Methodology:
-
Time Point Zero (T=0) Sample: Immediately after preparing the anhydrous MnCl₂ solution, withdraw a small, accurately measured aliquot (e.g., 0.1 mL) using a gas-tight syringe.
-
Sample Digestion:
-
Carefully transfer the aliquot to a volumetric flask.
-
Add a suitable volume of trace metal grade nitric acid to digest the organic solvent and ensure the manganese remains in solution. This step should be performed in a fume hood.
-
Dilute the sample to a known final volume with deionized water. The dilution factor should be chosen to bring the expected manganese concentration into the linear range of the analytical instrument.
-
-
Analysis: Analyze the digested sample using ICP-MS or AAS to determine the manganese concentration. This is the initial concentration (C₀).
-
Storage: Store the bulk solution under the desired conditions (e.g., at room temperature under argon).
-
Subsequent Time Points: At regular intervals (e.g., 24h, 48h, 1 week), repeat steps 1-3 to measure the manganese concentration (Cₜ).
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Calculate Stability: The stability can be expressed as the percentage of MnCl₂ remaining: (Cₜ / C₀) * 100%.
Visualizations
Signaling Pathways Involving Manganese
Manganese (Mn) can impact several cellular signaling pathways, particularly in the context of neurotoxicity. Below are diagrams for key pathways.
Caption: cGAS-STING signaling pathway activated by Mn²⁺.
Caption: Simplified Insulin/IGF-1 and mTOR signaling pathway influenced by Mn²⁺.
Experimental Workflow
Caption: Workflow for assessing the stability of anhydrous MnCl₂ solutions.
References
effect of solvent on the catalytic activity of Manganese (II) chloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the effect of solvent on the catalytic activity of Manganese (II) chloride (MnCl₂).
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the catalytic activity of this compound?
A1: The choice of solvent is critical as it can significantly influence the catalytic activity of MnCl₂ by affecting several factors:
-
Lewis Acidity: The solvent can coordinate with the Mn²⁺ ion, a Lewis acid, potentially modulating its activity. Coordinating solvents can sometimes compete with the substrate for binding to the catalyst.[1][2]
-
Solubility: The solvent must dissolve both the MnCl₂ catalyst and the reactants to ensure a homogeneous reaction mixture, which is crucial for efficient catalysis.
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Reactant and Transition State Stabilization: Solvents can stabilize or destabilize reactants, intermediates, and transition states, thereby altering the reaction rate and selectivity.[3][4] For instance, polar solvents can stabilize charged intermediates that may form during the reaction.[3][5]
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Reaction Pathway: In some cases, the solvent can determine the reaction's regioselectivity. For example, in certain manganese-catalyzed alkylations, switching from a non-polar solvent like toluene (B28343) to a polar protic solvent like 2,2,2-trifluoroethanol (B45653) (TFE) can change the site of alkylation.
Q2: What is the general mechanism of solvent interaction in MnCl₂ catalysis?
A2: As a Lewis acid, the Mn²⁺ ion from MnCl₂ functions by accepting an electron pair from a substrate, typically activating it towards nucleophilic attack.[5] Solvents influence this process in two primary ways:
-
Coordinating Solvents (e.g., ethers, alcohols, acetonitrile): These solvents can form adducts with the Mn²⁺ ion. This coordination can sometimes be beneficial by creating a specific catalytic species, but it can also be detrimental if the solvent binds too strongly, preventing the substrate from accessing the catalytic center.[1]
-
Non-Coordinating Solvents (e.g., toluene, hexane): These solvents interact less directly with the catalyst. Their primary role is to dissolve the reactants, and their polarity can influence the stability of charged species in the reaction.
The interplay between the solvent's polarity and its coordinating ability determines the overall effect on the reaction.[2][6]
Q3: Are polar protic or polar aprotic solvents generally preferred for MnCl₂ catalyzed reactions?
A3: The preference depends heavily on the specific reaction mechanism.
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Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can form hydrogen bonds. While they can stabilize charged intermediates, they can also form a "solvent cage" around nucleophiles, hindering their reactivity.[3][7] However, in some reactions, like the conjugate addition of amines, a methanol-water mixture has been shown to be an effective medium for MnCl₂ catalysis.[8] In certain oxidation reactions, the reactivity of manganese complexes has been observed to be higher in protic solvents.[9]
-
Polar Aprotic Solvents (e.g., acetonitrile (B52724) (MeCN), DMF, DMSO): These solvents are often excellent choices as they can dissolve the catalyst and polar reactants without deactivating nucleophiles through hydrogen bonding.[10] For example, acetonitrile is a common and effective solvent for MnCl₂-catalyzed epoxidations.[11]
Q4: Can MnCl₂-catalyzed reactions be performed without a solvent?
A4: Yes, in some cases, solvent-free (or "neat") conditions are highly effective and offer green chemistry benefits by reducing solvent waste. For instance, a one-pot synthesis of propargylamines has been successfully catalyzed by MnCl₂ under solvent-free conditions.[12] This approach is particularly suitable when the reactants are liquids at the reaction temperature.
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants or Catalyst | 1. Observe the reaction mixture for undissolved solids. 2. Select a solvent with a polarity that better matches the reactants. 3. Consider using a co-solvent system to improve solubility. 4. Gentle heating may improve solubility, but monitor for potential side reactions. |
| Catalyst Deactivation by Solvent | 1. Coordinating Solvents: If using a strongly coordinating solvent (e.g., DMSO, DMF), it may be inhibiting the catalyst. Try switching to a less coordinating solvent like acetonitrile (MeCN) or dichloromethane (B109758) (DCM).[1] 2. Moisture: MnCl₂ is hygroscopic. Ensure you are using an anhydrous solvent and performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon), as water can hydrolyze and deactivate the Lewis acid catalyst.[1][13] |
| Inappropriate Solvent Polarity | 1. The reaction may proceed through a transition state that is destabilized by the current solvent. 2. If using a non-polar solvent, try a polar aprotic solvent to better stabilize any charged intermediates. 3. Conversely, if side reactions are an issue in a polar solvent, a less polar medium might increase selectivity. |
Issue 2: Formation of Unexpected Side Products
| Potential Cause | Troubleshooting Step |
| Solvent Participation in the Reaction | 1. Protic solvents like alcohols or water can sometimes act as nucleophiles. If unexpected ether or alcohol adducts are observed, switch to an aprotic solvent. 2. Ensure the solvent is inert under the reaction conditions. |
| Solvent-Influenced Reaction Pathway | 1. A change in solvent polarity can alter the energies of different transition states, favoring an undesired reaction pathway. 2. Systematically screen a range of solvents with varying polarities (e.g., Toluene, DCM, MeCN, TFE) to find the optimal balance for your desired product. |
| Catalyst Degradation | 1. Some solvent/reagent combinations might lead to the degradation of the catalytic species. 2. Analyze the catalyst's state post-reaction if possible. Consider using a solvent known to be compatible with similar manganese-catalyzed systems. |
Data Presentation
Table 1: Effect of Solvent on MnCl₂-Catalyzed Epoxidation of 1-Octene (B94956)
This table summarizes the results from a study on the epoxidation of 1-octene using a MnCl₂/picolinic acid system. The data illustrates how solvent choice impacts conversion and product yield.
| Entry | Solvent | Conversion (%) | Yield of Epoxide (%) |
| 1 | MeCN | >99 | 78 |
| 2 | MeCN:H₂O (75:25) | >99 | 81 |
| 3 | DCM | 93 | 55 |
| 4 | TFE | 72 | 41 |
Reaction Conditions: 0.5 mmol 1-octene, 0.05 mol% MnCl₂, 0.2 mol% picolinic acid, 1 mol% 2-methylquinoline (B7769805), 0.5 eq. of 2,3-butadione, solvent (2 mL), 25 °C, 2 h slow addition of H₂O₂. Data sourced from a study on manganese-based catalyst systems.[11]
Experimental Protocols
Protocol 1: General Procedure for MnCl₂-Catalyzed Epoxidation of an Alkene
This protocol is a representative procedure for the epoxidation of an alkene like 1-octene, adapted from published methods.[11]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene substrate (0.5 mmol), this compound (MnCl₂, 0.05 mol%), picolinic acid (0.2 mol%), and 2-methylquinoline (1 mol%).
-
Solvent Addition: Add the chosen solvent (e.g., Acetonitrile (MeCN), 2 mL).
-
Additive: Add 2,3-butadione (0.5 equivalents).
-
Oxidant Addition: Begin stirring the mixture at room temperature (25 °C). Slowly add aqueous hydrogen peroxide (H₂O₂, 30% aq., diluted in MeCN) over 2 hours using a syringe pump.
-
Monitoring: Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for MnCl₂-Catalyzed Michael Addition of an Amine
This protocol describes the conjugate addition of an amine to an α,β-unsaturated compound, adapted from a published methodology.[8]
-
Reaction Setup: In a flask, dissolve the α,β-unsaturated alkene (e.g., acrylonitrile, 1.0 mmol) and the amine (e.g., benzylamine, 1.1 mmol) in a methanol-water solvent mixture.
-
Catalyst Addition: Add this compound tetrahydrate (MnCl₂·4H₂O, 10 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the disappearance of the starting materials using TLC. Reaction times can vary from minutes to several hours depending on the substrates.
-
Workup: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting product via column chromatography.
Visualizations
Caption: Workflow for MnCl₂-Catalyzed Epoxidation.
References
- 1. Lewis Acid Stability in Extreme Reaction Conditions [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 4. reddit.com [reddit.com]
- 5. What is the mechanism of Manganese Chloride? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Formation, stability and catalase-like activity of mononuclear manganese(ii) and oxomanganese(iv) complexes in protic and aprotic solvents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. A manganese-based catalyst system for general oxidation of unactivated olefins, alkanes, and alcohols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00155A [pubs.rsc.org]
- 12. Manganese(ii) chloride catalyzed highly efficient one-pot synthesis of propargylamines and fused triazoles via three-component coupling reaction under solvent-free condition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Managing the Hygroscopic Nature of Manganese (II) Chloride in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively managing the hygroscopic nature of Manganese (II) chloride (MnCl₂) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
A1: this compound is an inorganic compound with the chemical formula MnCl₂. It exists in an anhydrous (water-free) form as a pink solid, and also as hydrates, with the tetrahydrate (MnCl₂·4H₂O) being the most common.[1][2][3] Its hygroscopic and deliquescent nature means it readily absorbs moisture from the atmosphere, which can significantly impact experimental accuracy and outcomes.[4]
Q2: What are the different forms of this compound I might encounter?
A2: You will typically find this compound in the following forms:
-
Anhydrous (MnCl₂): A pink, polymeric solid.[1]
-
Dihydrate (MnCl₂·2H₂O): A hydrated form.
-
Tetrahydrate (MnCl₂·4H₂O): The most common, rose-colored crystalline form.[1][2][3]
The presence of water of hydration is a critical factor to consider in your experimental design.
Q3: How can the presence of water in this compound affect my experiment?
A3: The hydration state of MnCl₂ can have several detrimental effects on experiments:
-
Inaccurate Concentration: The mass of the hydrated form includes water, leading to a lower actual concentration of MnCl₂ than calculated if you are weighing it out assuming it is anhydrous. This will affect reaction stoichiometry and kinetics.
-
Interference in Water-Sensitive Reactions: In organic synthesis and other moisture-sensitive reactions, the water from hydrated MnCl₂ can act as an unwanted reactant or poison a catalyst.
-
Alteration of Catalytic Activity: MnCl₂ often functions as a Lewis acid catalyst.[5] The coordination of water molecules to the Mn²⁺ ion can alter its Lewis acidity and, consequently, its catalytic activity and the reaction mechanism.
-
Impact on Biological Assays: In biological systems, the precise concentration of Mn²⁺ ions is crucial. The presence of water of hydration can lead to incorrect dosages. Mn²⁺ is known to be an active species in various signaling pathways, and its coordination environment is critical for its function.[5]
Troubleshooting Guide
Problem: My reaction yield is lower than expected in a moisture-sensitive reaction using MnCl₂.
-
Possible Cause: You may have unknowingly used hydrated MnCl₂ instead of the anhydrous form. The water introduced would interfere with the reaction.
-
Solution:
-
Verify the form of MnCl₂: Check the manufacturer's label on the bottle. If it is a hydrate, you will need to dehydrate it or use a fresh, sealed bottle of anhydrous MnCl₂.
-
Properly handle and store anhydrous MnCl₂: Always handle anhydrous MnCl₂ in a glove box or under an inert atmosphere to prevent moisture absorption. Store it in a desiccator with a suitable drying agent.
-
Dehydrate your MnCl₂: If you only have the hydrated form, you can prepare the anhydrous form. (See Experimental Protocols section).
-
Problem: I am observing inconsistent results in my cell-based assays involving MnCl₂.
-
Possible Cause: The concentration of your MnCl₂ stock solution may be inaccurate due to the use of a hydrated form or absorption of atmospheric moisture during preparation.
-
Solution:
-
Prepare fresh stock solutions: Use anhydrous MnCl₂ from a newly opened bottle or a properly stored container.
-
Quantify the water content: If you suspect your MnCl₂ has absorbed moisture, you can determine the exact water content using methods like Karl Fischer titration or Thermogravimetric Analysis (TGA) to accurately prepare your solutions. (See Experimental Protocols section).
-
Standardize your solution: Prepare a stock solution and standardize it using a suitable analytical method to determine the precise concentration of Mn²⁺.
-
Problem: My MnCl₂ appears clumpy and wet.
-
Possible Cause: The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage.
-
Solution:
-
Do not use for moisture-sensitive applications: This material is not suitable for reactions where water will interfere.
-
Dehydrate the material: You can dry the MnCl₂ using the protocols outlined below. However, for critical applications, starting with fresh, anhydrous material is recommended.
-
Data Presentation
Table 1: Dehydration Temperatures of this compound Tetrahydrate (MnCl₂·4H₂O)
| Hydrate Form | Temperature for Water Loss (°C) | Water Molecules Lost |
| MnCl₂·4H₂O | 58 | 2 |
| MnCl₂·2H₂O | 198 | 2 |
This data is based on thermogravimetric analysis and indicates the temperatures at which significant water loss occurs.
Experimental Protocols
Protocol 1: Dehydration of this compound Hydrate
This protocol describes the preparation of anhydrous MnCl₂ from its hydrated form.
Methodology:
-
Place the hydrated this compound in a porcelain boat.
-
Insert the porcelain boat into a tube furnace.
-
Heat the sample gradually to 200°C under a steady stream of dry nitrogen gas. The nitrogen gas helps to carry away the water vapor and prevent the reformation of hydrates.
-
Maintain the temperature at 200°C for at least 4 hours to ensure complete dehydration.
-
Cool the sample to room temperature under the dry nitrogen stream.
-
Once cooled, immediately transfer the anhydrous MnCl₂ to a desiccator for storage or handle it in a glove box.
Protocol 2: Quantification of Water Content using Karl Fischer Titration
Karl Fischer titration is a highly accurate method for determining the water content of a substance.
Methodology:
-
Instrument Setup: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Use a solvent suitable for ketones if your sample is in an organic solvent, otherwise a general-purpose solvent can be used.
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 50-100 mg) and quickly transfer it to the titration vessel. Minimize exposure to the atmosphere during this step.
-
Titration: Start the titration. The Karl Fischer reagent, which contains iodine, will react with the water in the sample. The endpoint is detected potentiometrically when an excess of iodine is present.
-
Calculation: The instrument's software will automatically calculate the water content based on the amount of Karl Fischer reagent consumed. The result is typically expressed as a percentage of water by mass.
Protocol 3: Thermogravimetric Analysis (TGA) for Water Content
TGA measures the change in mass of a sample as it is heated. This can be used to determine the amount of water of hydration.
Methodology:
-
Instrument Setup: Calibrate the TGA instrument for both temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample into a TGA crucible.
-
TGA Measurement:
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to approximately 300°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature.
-
-
Data Analysis:
-
The thermogram will show distinct steps corresponding to the loss of water molecules.
-
Calculate the percentage mass loss at each step to determine the number of water molecules of hydration.
-
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to experiments involving this compound.
Caption: Experimental workflow for handling this compound.
Caption: Impact of hydration on MnCl₂ as a Lewis acid catalyst.
Caption: Role of Mn²⁺ in the MAPK signaling pathway.
References
identifying and minimizing impurities in homemade Manganese (II) chloride
Technical Support Center: Homemade Manganese (II) Chloride
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals synthesizing this compound (MnCl₂) in a laboratory setting. It covers the identification and minimization of common impurities.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of MnCl₂.
Problem 1: The MnCl₂ solution is yellow, brown, or greenish after synthesis.
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Question: Why is my this compound solution not the expected pale pink color after reacting a manganese source with hydrochloric acid?
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Possible Cause: The most common cause of discoloration is the presence of iron impurities, typically ferric chloride (FeCl₃), which is yellow-brown.[1][2] Iron is a frequent contaminant in manganese ores like manganese dioxide (MnO₂).[3][4] A greenish color might indicate the presence of unreacted chlorine gas, especially when starting from MnO₂.[1][5]
-
Solution:
-
Removal of Iron: Iron can be removed by selectively precipitating it as iron(III) hydroxide (B78521) (Fe(OH)₃).[3][6] This is achieved by carefully neutralizing the solution with a base like manganese(II) carbonate (MnCO₃) or sodium hydroxide (NaOH).[3][7] The Fe(OH)₃ precipitate can then be removed by filtration.
-
Removal of Excess Chlorine: If the synthesis involved MnO₂ and concentrated HCl, gently heating or boiling the solution in a fume hood will help drive off any dissolved chlorine gas.[1][2]
-
Problem 2: The final crystalline product is off-white, brown, or discolored instead of pink.
-
Question: After evaporation and crystallization, my solid MnCl₂ product is not the characteristic pink color. What went wrong?
-
Possible Cause: This is also likely due to iron contamination that was not fully removed in the solution phase.[1] Heating the impure mixture can sometimes convert iron chlorides to iron oxides, which are also colored.[8]
-
Solution:
-
Purification by Recrystallization: The most effective method to purify the solid product is recrystallization.[1][8] MnCl₂ is highly soluble in hot water and less soluble in cold water, allowing for the separation from less soluble impurities.[9]
-
Acetone (B3395972) Wash: Iron salts are significantly more soluble in acetone than this compound.[1][10] Washing the crude, dry product with acetone can effectively remove a large portion of the iron impurities.[1]
-
Problem 3: The aqueous solution of the final product is cloudy or turbid.
-
Question: When I dissolve my homemade MnCl₂ in water, the solution is not clear. Why is this happening?
-
Possible Cause: Cloudiness can be due to the formation of insoluble manganese(II) carbonate (MnCO₃) or manganese(II) hydroxide (Mn(OH)₂).[11] This can happen if the solution has a pH that is too high or if it has absorbed carbon dioxide from the air.
-
Solution: The turbidity can usually be cleared by adding a few drops of concentrated hydrochloric acid (HCl) to the solution.[11] This will dissolve the basic manganese salts, forming soluble MnCl₂. Ensure that a slightly acidic solution is compatible with your downstream applications.[11]
Problem 4: The yield of MnCl₂ is significantly lower than the theoretical calculation.
-
Question: I started with a known amount of manganese precursor, but my final yield of purified MnCl₂ is very low. What could be the reasons?
-
Possible Cause:
-
Incomplete Reaction: The initial reaction between the manganese source (e.g., Mn metal, MnO₂, MnCO₃) and HCl may not have gone to completion.[12]
-
Loss During Transfers: Product can be lost during filtration and transfer steps between beakers and flasks.
-
Loss During Purification: Significant amounts of product can be lost during purification steps like recrystallization if not performed carefully (e.g., using too much solvent, not cooling sufficiently).
-
-
Solution:
-
Ensure Complete Reaction: When using solid reactants like manganese metal, ensure it has completely dissolved before proceeding.[12] For reactions with MnO₂, gentle heating can help drive the reaction to completion.[2]
-
Careful Handling: Minimize the number of transfers. Use a spatula to scrape product from glassware and rinse glassware with small amounts of the mother liquor during filtration to recover as much product as possible.
-
Optimize Recrystallization: Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize recovery upon cooling.
-
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for homemade this compound and their associated impurities?
A1: Common starting materials include manganese(IV) oxide (MnO₂), manganese(II) carbonate (MnCO₃), and manganese metal (Mn), which are reacted with hydrochloric acid (HCl).[3][13][14]
-
Manganese(IV) Oxide (MnO₂): Often contains iron oxides as a primary impurity.[3] Technical grade MnO₂, such as that from batteries, can also contain carbon (graphite) and zinc compounds.[7][8]
-
Manganese(II) Carbonate (MnCO₃): May contain impurities of other metal carbonates, particularly iron carbonate.
-
Manganese Metal (Mn): The purity can vary. It may contain other metals depending on its manufacturing process.
-
Hydrochloric Acid (HCl): Reagent-grade HCl can contain trace amounts of heavy metals and other impurities.[15]
Q2: How can I identify the impurities in my MnCl₂ sample?
A2: A combination of qualitative and quantitative methods can be used:
-
Visual Inspection: As noted, a yellow or brown color in the solution or solid often indicates iron contamination.[1]
-
Qualitative Chemical Tests: Specific tests can be performed to detect common metal ions. For example, adding potassium ferrocyanide to a slightly acidic solution will produce a deep blue precipitate (Prussian blue) if iron is present.[16]
-
Modern Analytical Techniques: For precise quantification, instrumental methods are necessary. These include:
-
Atomic Absorption Spectroscopy (AAS): Highly sensitive for measuring concentrations of specific metals.[17]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Mass Spectrometry (ICP-MS): Offers high sensitivity and the ability to detect multiple elements simultaneously.[15][17] These are the standard methods used by organizations like the American Chemical Society (ACS) for reagent chemical purity analysis.[15][18]
-
Q3: What is the best way to purify homemade MnCl₂?
A3: A multi-step approach is often best. The general workflow is:
-
Initial Iron Removal: After the initial synthesis reaction, precipitate iron as Fe(OH)₃ by adjusting the pH with MnCO₃ and filtering.[3][6]
-
Evaporation: Carefully evaporate the water from the filtrate to obtain the crude MnCl₂ solid.
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot deionized water, filter out any insoluble impurities, and allow the solution to cool slowly to form pure MnCl₂ crystals.[1][8] The high solubility of MnCl₂ at elevated temperatures makes this an effective technique.[9][19]
Q4: Is anhydrous MnCl₂ difficult to prepare?
A4: Yes, preparing the anhydrous form requires special care. The hydrated forms (dihydrate and tetrahydrate) are more common.[20] Simply heating the hydrates in air can lead to the formation of manganese oxides. To obtain anhydrous MnCl₂, the hydrated salt must be heated in a stream of dry hydrogen chloride (HCl) gas or under a vacuum.[8]
Data Presentation
Table 1: Common Impurities and Identification Methods
| Impurity | Common Source | Visual Indication | Qualitative Test | Quantitative Method |
| Iron (Fe³⁺) | Manganese ores (MnO₂)[3] | Yellow/brown solution or solid[1] | Formation of Prussian blue with potassium ferrocyanide[16] | ICP-OES, AAS[15][17] |
| Heavy Metals (Pb, Cd, etc.) | Starting reagents (HCl, MnO₂)[17] | None | Sulfide precipitation (colorimetric)[18] | ICP-MS, AAS[17] |
| Unreacted MnO₂ | Incomplete reaction | Black/dark suspended particles | Visual | N/A |
| Manganese Hydroxide/Carbonate | High pH, CO₂ absorption[11] | White turbidity in solution[11] | Dissolves upon acidification[11] | N/A |
Table 2: Solubility of this compound (Anhydrous) in Water
| Temperature (°C) | Solubility (g / 100 mL) |
| 0 | 63.4[19][21] |
| 20 | 73.9[19][21] |
| 40 | 88.5[19] |
| 60 | 109[19] |
| 100 | 115[19] |
Experimental Protocols
Protocol 1: Purification of MnCl₂ via Iron Precipitation
Objective: To remove iron impurities from a crude MnCl₂ solution.
Methodology:
-
Prepare the crude MnCl₂ solution by reacting a manganese source (e.g., 10g of MnO₂) with an excess of concentrated HCl in a fume hood.[3]
-
Gently heat the solution to ensure the reaction is complete and to drive off excess chlorine gas.
-
While the solution is still warm, slowly add small portions of manganese(II) carbonate (MnCO₃) powder with stirring.[3][4]
-
Continue adding MnCO₃ until the pH of the solution is between 4 and 5. This will cause iron(III) to precipitate as reddish-brown iron(III) hydroxide (Fe(OH)₃). Avoid making the solution too basic, as this could precipitate manganese hydroxide.
-
Boil the mixture for a few minutes to coagulate the precipitate.
-
Filter the hot solution using vacuum filtration to remove the Fe(OH)₃ precipitate.
-
The resulting clear, pale pink filtrate is the purified MnCl₂ solution, which can then be used for crystallization.
Protocol 2: Purification of Solid MnCl₂ by Recrystallization
Objective: To purify crude solid MnCl₂.
Methodology:
-
Place the crude, solid MnCl₂ into an Erlenmeyer flask.
-
Add a minimal amount of deionized water and heat the mixture on a hot plate with stirring until the solid is completely dissolved.[1]
-
If any insoluble impurities remain, perform a hot filtration to remove them.
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the pale pink crystals of MnCl₂·4H₂O by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold deionized water.
-
Dry the crystals in a desiccator. The product is hygroscopic and will absorb moisture from the air.[12]
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common MnCl₂ impurity issues.
References
- 1. youtube.com [youtube.com]
- 2. Sciencemadness Discussion Board - Manganese Chloride Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 4. Manganese Chloride ACS, Manufacturers, USES [manganesechloride.org]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. Sciencemadness Discussion Board - this compound Sep. from impurities. - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Manganese(II) chloride - Sciencemadness Wiki [sciencemadness.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. flinnsci.com [flinnsci.com]
- 13. Manganese(II)_chloride [chemeurope.com]
- 14. US7125535B2 - Method of preparing anhydrous manganese chloride - Google Patents [patents.google.com]
- 15. info.teledynelabs.com [info.teledynelabs.com]
- 16. pharmacopeia.cn [pharmacopeia.cn]
- 17. How to Check for Heavy Metal Impurities in Biochemical Reagents [synapse.patsnap.com]
- 18. ACS Reagent Chemicals: Replacing Traditional Heavy Metals Testing with Plasma Spectrochemical Techniques [axial.acs.org]
- 19. chembk.com [chembk.com]
- 20. This compound (11132-78-8) for sale [vulcanchem.com]
- 21. manganese(II) chloride [chemister.ru]
Technical Support Center: Overcoming Poor Substrate Solubility in MnCl₂-Catalyzed Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with poor substrate solubility in manganese(II) chloride (MnCl₂)-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: My MnCl₂-catalyzed reaction is showing low yield or failing to proceed. How do I know if substrate solubility is the issue?
A1: Poor substrate solubility is a common cause for low conversion. Signs that this might be the issue include:
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Visible Precipitation: Your substrate is not fully dissolving in the reaction solvent at the desired concentration.
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Biphasic Mixture: The substrate forms a separate layer from the solvent containing the MnCl₂ catalyst.
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Stalled Reaction: The reaction starts but then plateaus, which could indicate that only the initially dissolved substrate has reacted.
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Inconsistent Results: Reproducibility is poor between batches, which can be due to variations in the amount of dissolved substrate.
Q2: What are the primary strategies to overcome poor substrate solubility in MnCl₂-catalyzed reactions?
A2: Several effective strategies can be employed to enhance the solubility of your substrates:
-
Co-solvent Systems: Introducing a co-solvent that is miscible with the primary reaction solvent but has a higher dissolving power for your substrate.
-
Phase-Transfer Catalysis (PTC): Utilizing a phase-transfer catalyst to shuttle a reactant between two immiscible phases (e.g., an aqueous phase containing a salt and an organic phase with the substrate).
-
Surfactant-Assisted/Micellar Catalysis: Employing surfactants to form micelles in an aqueous medium, which can encapsulate hydrophobic substrates and bring them into close proximity with the water-soluble catalyst.
-
Mechanochemistry (Solvent-Free Conditions): Running the reaction under solvent-free conditions using techniques like ball milling, which can be particularly effective for solid, poorly soluble reactants.[1][2][3]
-
Temperature Adjustment: Carefully increasing the reaction temperature can enhance the solubility of many organic compounds. However, this must be balanced with the thermal stability of the reactants, products, and catalyst.
Q3: Can I modify the MnCl₂ catalyst itself to improve compatibility with my substrate?
A3: Yes, while MnCl₂ is often used as a simple salt, its catalytic activity and compatibility with certain substrates can be enhanced by the addition of ligands. Ligands can coordinate to the manganese center, creating a more lipophilic complex that may have better solubility in organic solvents and improved catalytic performance.[4][5]
Troubleshooting Guides
Issue 1: Substrate is poorly soluble in common non-polar organic solvents.
Troubleshooting Workflow:
Caption: Workflow for addressing poor substrate solubility in non-polar solvents.
Solutions:
-
Introduce a Polar Aprotic Co-solvent:
-
Rationale: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) can significantly increase the solubility of polar organic substrates.
-
Action: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your reaction mixture. Gradually increase the amount while monitoring the substrate's solubility and the reaction's progress. Be aware that co-solvents can sometimes influence the reaction mechanism or catalyst activity.
-
-
Employ a Phase-Transfer Catalyst (PTC):
-
Rationale: If your reaction involves an inorganic salt that is insoluble in the organic phase, a PTC can transport the anion of the salt into the organic phase to react with the substrate.[6][7]
-
Action: Add a catalytic amount (typically 1-5 mol%) of a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) bromide (TBAB), to the reaction.[6][7] This is particularly useful for oxidation reactions where an aqueous oxidant is used with an organic substrate.
-
-
Ligand Modification of the Catalyst:
-
Rationale: Adding a suitable ligand can create a manganese complex with improved solubility in the reaction medium.
-
Action: Introduce a ligand, such as a salen-type or a nitrogen-based bidentate ligand, to the reaction mixture along with the MnCl₂. This can form an in-situ complex that is more soluble and potentially more active.[4]
-
Issue 2: Substrate is a hydrophobic molecule with poor aqueous solubility for reactions in water.
Troubleshooting Workflow:
Caption: Workflow for addressing poor substrate solubility in aqueous media.
Solutions:
-
Surfactant-Assisted Micellar Catalysis:
-
Rationale: Surfactants form micelles in water, creating a hydrophobic core that can dissolve non-polar substrates, thereby increasing their effective concentration and proximity to the water-soluble MnCl₂ catalyst.[8]
-
Action: Add a surfactant such as sodium dodecyl sulfate (B86663) (SDS) or cetyltrimethylammonium bromide (CTAB) to the aqueous reaction mixture at a concentration above its critical micelle concentration (CMC).
-
-
Employ a Recyclable Co-solvent:
-
Rationale: A water-miscible organic solvent can be used to create a homogeneous reaction mixture. Some of these solvents can be recovered and reused, improving the sustainability of the process.
-
Action: Use a co-solvent like polyethylene (B3416737) glycol (PEG-400), which can be an effective and recyclable medium for certain reactions.[9]
-
Issue 3: Both substrate and product are solids, leading to handling difficulties and poor reaction kinetics.
Troubleshooting Workflow:
Caption: Workflow for handling reactions with solid, poorly soluble substrates.
Solution:
-
Mechanochemistry (Solvent-Free Reaction):
-
Rationale: By grinding the solid reactants together with the MnCl₂ catalyst in a ball mill, intimate contact between the molecules is achieved without the need for a solvent. This can lead to efficient and often faster reactions.[1][2][3]
-
Action: Combine the substrates, MnCl₂, and any other solid reagents in a milling jar with grinding balls. Mill the mixture at a specified frequency for the required time. This method is also considered a green chemistry approach as it minimizes solvent waste.[3]
-
Quantitative Data Summary
The following table summarizes illustrative quantitative data for different solubility enhancement strategies in manganese-catalyzed reactions. Note that direct comparisons are challenging as the reaction types and substrates vary.
| Strategy | Catalyst System | Substrate Type | Reaction | Key Finding | Yield/Rate Improvement | Reference |
| Co-solvent | Mn(II) salt | Alkenes | Epoxidation | Additives like salicylic (B10762653) acid in DMF enhance the reaction rate. | 2-3 times rate increase | [10][11][12] |
| PTC | Permanganate (B83412) | Secondary Alcohols | Oxidation | Tetrabutylammonium bromide (TBAB) facilitates oxidation in organic media. | Quantitative yields achieved | [6] |
| Recyclable Medium | - | Various | Synthesis of Pyridinones | PEG-400 acts as an effective and recyclable reaction medium. | Yields up to 93%; medium recyclable up to 5 times. | [9] |
| Mechanochemistry | MnBr(CO)₅ | Indoles | C-H Alkenylation | Solvent-free reaction in a mixer mill provides excellent yields. | Yields up to 98% | [1] |
Detailed Experimental Protocols
Protocol 1: Mechanochemical C-H Alkenylation of Indoles (Solvent-Free)
This protocol is adapted from a procedure using a low-valent manganese catalyst for the C-H alkenylation of indoles and serves as a prime example of a solvent-free approach for poorly soluble substrates.[1]
Materials:
-
Indole (B1671886) substrate
-
Alkyne
-
MnBr(CO)₅ (Manganese(I) bromide pentacarbonyl)
-
DIPEA (N,N-Diisopropylethylamine)
-
Acetic acid (catalytic amount)
-
Silica (B1680970) gel (as a grinding auxiliary)
-
Zirconia milling jar and balls
Procedure:
-
To a zirconia milling jar, add the indole substrate (1.0 mmol), the alkyne (1.2 mmol), MnBr(CO)₅ (10 mol%), DIPEA (20 mol%), and a catalytic amount of acetic acid.
-
Add silica gel as a grinding auxiliary.
-
Add the zirconia grinding balls.
-
Seal the jar and place it in a mixer mill.
-
Grind the mixture at room temperature for the specified time (e.g., 1-3 hours).
-
After completion, open the jar in a fume hood, and extract the product from the solid mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Protocol 2: Phase-Transfer-Catalyzed (PTC) Oxidation of a Secondary Alcohol
This protocol is a generalized procedure based on the principles of using a phase-transfer catalyst for the oxidation of alcohols with a manganese oxidant.[6][7]
Materials:
-
Secondary aromatic alcohol (e.g., 1-phenylethanol)
-
Potassium permanganate (KMnO₄) solution
-
Tetrabutylammonium bromide (TBAB)
-
Organic solvent (e.g., toluene (B28343) or dichloromethane)
Procedure:
-
Dissolve the secondary alcohol in the chosen organic solvent in a round-bottom flask.
-
Add the phase-transfer catalyst, TBAB (1-5 mol%), to the organic solution.
-
Separately, prepare an aqueous solution of potassium permanganate.
-
Add the aqueous KMnO₄ solution to the organic solution.
-
Stir the biphasic mixture vigorously at room temperature. The PTC will transfer the permanganate ions into the organic phase, where the oxidation occurs.
-
Monitor the reaction by TLC. The purple color of the permanganate will disappear as it is consumed.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with a solution of sodium bisulfite to quench any remaining permanganate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting ketone by column chromatography or distillation.
Protocol 3: Surfactant-Assisted Synthesis of Heterocycles in Water
This protocol provides a general framework for conducting MnCl₂-catalyzed reactions with hydrophobic substrates in an aqueous micellar medium.[8]
Materials:
-
Hydrophobic substrate
-
MnCl₂
-
Surfactant (e.g., SDS or CTAB)
-
Deionized water
-
Other necessary reagents
Procedure:
-
In a reaction vessel, dissolve the surfactant in deionized water at a concentration above its critical micelle concentration (CMC) to form a micellar solution.
-
Add the MnCl₂ catalyst to the aqueous micellar solution and stir until dissolved.
-
Add the hydrophobic substrate to the solution. With vigorous stirring, the substrate will be partitioned into the hydrophobic cores of the micelles.
-
Add any other reagents required for the reaction.
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The surfactant will typically remain in the aqueous phase.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product using standard techniques such as column chromatography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Sustainable C–H functionalization under ball-milling, microwave-irradiation and aqueous media - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manganese Catalyzed C-H Halogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Micelle-driven organic synthesis: an update on the synthesis of heterocycles and natural products in aqueous medium over the last decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Manganese-Catalyzed Epoxidations of Alkenes in Bicarbonate Solutions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
optimizing temperature and reaction time for MnCl2 catalyzed alkylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in MnCl₂ catalyzed alkylation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of temperature and reaction time for MnCl₂ catalyzed alkylation reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Catalyst: The Mn(II) species may not be effectively reduced to the active low-valent state. | • Ensure anhydrous reaction conditions as water can deactivate the catalyst. • Use a co-reductant if the reaction mechanism requires a low-valent manganese species. • Consider in-situ generation of the active catalyst if using a pre-catalyst. |
| 2. Inappropriate Temperature: The reaction temperature may be too low for catalyst activation or too high, leading to catalyst decomposition. | • Gradually increase the reaction temperature in increments of 10-20°C to find the optimal range. For instance, some α-alkylation reactions of ketones show good yields between 110-125°C. • If byproduct formation is observed at higher temperatures, try lowering the temperature and extending the reaction time. | |
| 3. Incorrect Reaction Time: The reaction may not have proceeded to completion, or the product may be degrading over time. | • Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. • Perform a time-course study to identify the point of maximum yield before product degradation occurs. | |
| 4. Ineffective Base: The chosen base may not be strong enough to deprotonate the substrate or may be sterically hindered. | • Screen different bases (e.g., t-BuOK, K₂CO₃, NaH). The choice of base can be critical and is often substrate-dependent. | |
| Formation of Side Products | 1. Over-alkylation: The mono-alkylated product is more reactive than the starting material. | • Adjust the stoichiometry of the reactants. Using an excess of the substrate to be alkylated can favor mono-alkylation. • Lowering the reaction temperature can sometimes reduce the rate of the second alkylation. |
| 2. Homocoupling of Alkylating Agent: This can occur, especially with Grignard reagents or other organometallic alkylating agents. | • Optimize the rate of addition of the alkylating agent. Slow, dropwise addition can minimize its concentration and reduce homocoupling. | |
| 3. Decomposition of Reactants or Products: High temperatures can lead to the degradation of sensitive functional groups. | • Screen for the lowest effective temperature that provides a reasonable reaction rate. • Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. | |
| Poor Selectivity (in C-H Alkylation) | 1. Multiple Reactive C-H Bonds: The substrate may have several C-H bonds with similar reactivity. | • The use of a directing group on the substrate is often crucial for achieving high regioselectivity in C-H functionalization. • Modifying the directing group or the ligand on the manganese catalyst can influence the site of alkylation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for MnCl₂ catalyzed alkylation?
A1: The optimal temperature can vary significantly depending on the specific reaction (C-H alkylation, N-alkylation, α-alkylation), the substrates, and the solvent. For the α-alkylation of ketones with alcohols, temperatures around 125°C have been reported to be effective. However, for other reactions, temperatures can range from room temperature to 150°C. It is crucial to perform a temperature screening for each new system to determine the optimal conditions.
Q2: How does reaction time affect the yield and selectivity?
A2: Reaction time is a critical parameter that should be optimized. Insufficient reaction time will lead to incomplete conversion and low yields. Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of byproducts and decomposition of the desired product, thereby reducing the isolated yield. Monitoring the reaction progress over time is the most effective way to determine the optimal reaction duration.
Q3: I am observing a significant amount of unreacted starting material. What should I do?
A3: This could be due to several factors:
-
Insufficient reaction time or temperature: Try extending the reaction time or increasing the temperature incrementally.
-
Catalyst deactivation: Ensure that your reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere.
-
Inefficient catalyst loading: While manganese is an inexpensive metal, a certain minimum catalyst loading is necessary. You can try increasing the mol% of MnCl₂.
Q4: My reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?
A4: To favor mono-alkylation, you can try the following:
-
Adjust stoichiometry: Use a stoichiometric excess of the substrate that is being alkylated relative to the alkylating agent.
-
Lower the reaction temperature: This can sometimes slow down the second alkylation step more significantly than the first.
-
Reduce the reaction time: Stop the reaction once a significant amount of the mono-alkylated product has formed, before substantial di-alkylation occurs.
Data Presentation
Table 1: Optimization of Mn-Catalyzed α-Alkylation of Acetophenone with Benzyl Alcohol
| Entry | Catalyst (mol%) | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1 (1) | tBuOK (3) | Toluene | 125 | 20 | 98 |
| 2 | 1 (1) | tBuOK (3) | Toluene | 110 | 20 | 90 |
| 3 | 1 (1) | tBuOK (3) | 1,4-Dioxane | 125 | 20 | 96 |
| 4 | 1 (1) | KH (3) | Toluene | 125 | 20 | 97 |
| 5 | 1 (1) | NaOH (3) | Toluene | 125 | 20 | 92 |
Data synthesized from a study on manganese pincer complexes, providing insights into general trends.[1]
Table 2: Effect of Temperature on Mn@CeO₂ Catalyzed α-Alkylation of Acetophenone with Benzyl Alcohol
| Entry | Temperature (°C) | Yield (%) | Notes |
| 1 | 130 | 98 | Optimal Temperature |
| 2 | 110 | 75 | Lower yield at lower temperature |
| 3 | 90 | 50 | Significant drop in yield |
| 4 | 150 | 85 | Byproduct formation observed |
Data from a study on a heterogeneous manganese catalyst, illustrating temperature sensitivity.
Experimental Protocols
General Protocol for MnCl₂-Catalyzed N-Alkylation of Amines with Alcohols [2]
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the amine (1.0 mmol), the alcohol (1.2 mmol), MnCl₂ (10 mol%), a suitable ligand (e.g., PPh₃, 20 mol%), and a base (e.g., t-BuOK, 1.2 mmol).
-
Reaction Setup: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the appropriate anhydrous solvent (e.g., toluene, 2 mL) via syringe.
-
Heating and Stirring: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 130°C) and stir for the optimized reaction time (e.g., 20 hours).
-
Work-up: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired N-alkylated amine.
Visualizations
Caption: General experimental workflow for MnCl₂ catalyzed alkylation.
Caption: Simplified logical relationship in a catalyzed alkylation reaction.
References
strategies to improve the selectivity of MnCl2-catalyzed reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions to help you improve the selectivity of your Manganese(II) Chloride (MnCl₂)-catalyzed reactions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering a systematic approach to problem-solving.
Issue 1: Poor Chemoselectivity (e.g., side reactions, low yield of desired product)
Question: My reaction is producing a mixture of products instead of the desired chemoselective outcome. How can I improve this?
Answer: Poor chemoselectivity often arises from the catalyst reacting with multiple functional groups or the reaction conditions being too harsh. Here are steps to troubleshoot this issue:
-
Modify the Ligand: The electronic and steric properties of the ligand play a crucial role in controlling selectivity.[1][2]
-
Strategy: Screen a variety of ligands (e.g., N-based, P-based) to identify one that favors the desired transformation. Bulky ligands can sterically hinder reactions at undesired sites.
-
Action: Perform small-scale parallel screening of different ligand classes.
-
-
Adjust Reaction Temperature: Temperature significantly impacts reaction rates. Side reactions may have a higher activation energy and can be suppressed at lower temperatures.
-
Strategy: Lower the reaction temperature. While this may slow down the reaction, it can dramatically increase selectivity.
-
Action: Run the reaction at decrements of 10 °C to find the optimal balance between reaction rate and selectivity.
-
-
Change the Solvent: The solvent can influence the stability of intermediates and transition states, thereby affecting which reaction pathway is favored.[3][4][5]
-
Strategy: Experiment with solvents of different polarities and coordinating abilities. For example, non-coordinating solvents might enhance the Lewis acidity of the Mn center, while coordinating solvents could temper its reactivity.[6]
-
Action: Test a range of solvents, such as THF, dioxane, toluene, and acetonitrile, to observe their effect on the product distribution.
-
-
Use Additives: Additives can act as co-catalysts or scavengers, influencing the reaction pathway.
-
Strategy: Introduce additives like Lewis acids or bases to modulate the catalyst's activity or interact with the substrate. For instance, in some C-H activation reactions, a Grignard reagent is essential for generating the active low-valent Mn species.[7]
-
Action: If applicable to your reaction type, screen common additives and monitor their impact on selectivity.
-
Issue 2: Low Enantioselectivity or Diastereoselectivity
Question: My reaction is proceeding with high conversion, but the enantiomeric excess (ee) or diastereomeric ratio (dr) is unacceptably low. What should I do?
Answer: Achieving high stereoselectivity requires a well-defined chiral environment around the manganese center.
-
Optimize the Chiral Ligand: This is the most critical factor for asymmetric catalysis.
-
Strategy: The structure of the chiral ligand dictates the facial selectivity of the substrate's approach to the metal center. Fine-tuning the ligand's steric bulk and electronic properties is key.[2][8]
-
Action: Screen a library of chiral ligands (e.g., derivatives of salen, BOX, pybox). Even small modifications to the ligand backbone or substituents can have a profound effect on the ee or dr.
-
-
Control the Temperature: As with chemoselectivity, lower temperatures generally lead to higher enantioselectivity.
-
Strategy: Reducing thermal energy minimizes the chances of the reaction proceeding through higher-energy transition states that lead to the undesired stereoisomer.
-
Action: Conduct the reaction at 0 °C, -20 °C, or even lower temperatures to enhance stereochemical control.
-
-
Vary the Solvent: The solvent can influence the conformation of the catalyst-substrate complex.[3]
-
Strategy: A solvent that promotes a more rigid and ordered transition state can improve enantioselectivity.
-
Action: Screen a range of aprotic solvents. Chlorinated solvents, though often effective, should be used with consideration for sustainable alternatives.[4]
-
Troubleshooting Workflow for Low Selectivity
Caption: A logical workflow for troubleshooting poor selectivity in MnCl₂-catalyzed reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of MnCl₂ in these catalytic reactions?
A1: MnCl₂ typically acts as a precatalyst. In many reactions, the Mn(II) center functions as a Lewis acid, activating substrates by coordinating to electron-rich functional groups.[6] In other cases, particularly in cross-coupling and C-H activation, it can be reduced in situ to a low-valent manganese species which is the active catalyst.[7]
Q2: How do I choose an appropriate ligand for my reaction?
A2: The choice of ligand is highly reaction-dependent. Start by reviewing the literature for analogous transformations.
-
For stereoselectivity: Chiral ligands with rigid backbones (e.g., bipyridines, phenanthrolines, salen-type ligands) are common.[8]
-
For regioselectivity: Ligands can be used to block certain reactive sites through steric hindrance or to direct the catalyst to a specific position via a coordinating group on the substrate.
-
For reactivity: Electron-donating ligands can increase the reactivity of the metal center, while electron-withdrawing ligands can temper it.
Q3: Can the counter-ion of the manganese salt affect the reaction?
A3: Yes. While MnCl₂ is common, other manganese salts like Mn(OAc)₂, Mn(acac)₂, or MnBr₂ can sometimes offer different reactivity or selectivity profiles due to the differing coordinating ability of the anion.
Q4: My reaction is sensitive to air and moisture. What precautions should I take?
A4: Many manganese-catalyzed reactions, especially those involving low-valent species, are sensitive to oxygen and water.
-
Atmosphere: Always perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or a glovebox.
-
Solvents and Reagents: Use freshly distilled and degassed solvents. Ensure all solid reagents are thoroughly dried before use.
Factors Influencing Reaction Selectivity
Caption: Key experimental parameters that can be adjusted to control reaction selectivity.
Data Presentation: Ligand and Solvent Effects
The following tables summarize quantitative data from literature, illustrating how changing ligands and solvents can impact reaction outcomes.
Table 1: Effect of Ligand Modification on CO₂ Reduction Selectivity
| Catalyst/Ligand | Product | Faradaic Efficiency (FE) | Ref |
| Mn(bpy)(CO)₃Br | CO | >95% | [8] |
| Mn(bpy-R)(CO)₃Br (R = ortho-amine) | Formic Acid | >60% | [8] |
| Mn(bpy-R)(CO)₃Br (R = alkyl substituent) | CO | >90% | [8] |
This table demonstrates that incorporating a proton-relaying amine group into the bipyridine ligand switches the selectivity of CO₂ reduction from CO to formic acid.[8]
Table 2: Solvent Effect on Mn(III)-based Oxidative Free-Radical Cyclization
| Substrate | Solvent | Product Ratio (5-exo : other) | Ref |
| Unsaturated β-keto ester | Acetic Acid | Lower % of 5-exo product | [3] |
| Unsaturated β-keto ester | Ethanol (B145695) | Higher % of 5-exo product | [3] |
This table shows that changing the solvent from acetic acid to ethanol can improve the yield of the desired 5-exo cyclization product in certain Mn-based radical reactions.[3]
Experimental Protocols
Protocol 1: General Procedure for an Air-Sensitive MnCl₂-Catalyzed Cross-Coupling Reaction
This protocol provides a general workflow for setting up a reaction that is sensitive to air and moisture.
-
Glassware Preparation: Dry all glassware (Schlenk flask, stirrer bar, condenser) in an oven at >120 °C overnight and allow to cool under a stream of dry argon or in a desiccator.
-
Reagent Preparation:
-
Anhydrous MnCl₂ is hygroscopic; handle it in a glovebox or quickly in a dry environment.
-
Ensure all substrates and ligands are pure and dry.
-
Use anhydrous, degassed solvent. To degas, bubble argon through the solvent for 20-30 minutes or use the freeze-pump-thaw method.
-
-
Reaction Assembly:
-
Assemble the glassware under a positive pressure of argon.
-
To the Schlenk flask, add MnCl₂ and the ligand (if solid) under an argon counterflow.
-
Evacuate the flask and backfill with argon (repeat 3 times) to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
Add the substrates and any other liquid reagents via syringe.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature using a temperature-controlled heating mantle or cooling bath.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS) by taking aliquots via syringe under argon.
-
-
Work-up:
-
Once the reaction is complete, cool it to room temperature.
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl).
-
Proceed with standard extraction, drying, and purification procedures.
-
Experimental Workflow Diagram
Caption: Standard experimental workflow for setting up an air-sensitive catalytic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Research Portal [scholarworks.brandeis.edu]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is the mechanism of Manganese Chloride? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
dealing with air and moisture sensitivity of organomanganese reagents from MnCl2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air and moisture sensitivity of organomanganese reagents derived from manganese(II) chloride (MnCl₂).
Frequently Asked Questions (FAQs)
Q1: Why are organomanganese reagents so sensitive to air and moisture?
Organomanganese reagents possess a highly polar carbon-manganese bond, which renders the carbon atom strongly nucleophilic and basic. This high reactivity makes them susceptible to rapid decomposition upon exposure to atmospheric oxygen and moisture. Oxygen insertion into the carbon-manganese bond leads to the formation of manganese alkoxides or phenoxides, while reaction with water protonates the organic group, yielding the corresponding hydrocarbon and manganese hydroxides. These reactions are typically fast and irreversible, leading to a loss of the active reagent.
Q2: What is the role of anhydrous MnCl₂ and why is it critical?
Anhydrous MnCl₂ is the essential precursor for the synthesis of organomanganese reagents. The presence of water in the MnCl₂ salt will consume the organolithium or Grignard reagent used in the transmetalation reaction, leading to lower yields or complete failure of the organomanganese reagent formation.[1][2] Manganese(II) chloride is hygroscopic and readily forms hydrates (e.g., MnCl₂·4H₂O).[3][4] Therefore, it is crucial to use strictly anhydrous MnCl₂ or to dehydrate the hydrated form before use.
Q3: How does the choice of solvent affect the stability of organomanganese reagents?
Tetrahydrofuran (THF) is the most commonly used solvent for the preparation and use of organomanganese reagents.[5] The oxygen atom in THF can coordinate to the manganese center, forming a stabilizing complex that increases the reagent's solubility and stability compared to less polar solvents like diethyl ether.[5][6]
Q4: What is the purpose of adding lithium chloride (LiCl) to the reaction mixture?
Anhydrous MnCl₂ has low solubility in THF.[7] The addition of LiCl forms a soluble complex (Li₂MnCl₄), which facilitates the reaction with the organometallic precursor (organolithium or Grignard reagent) in the homogeneous phase, leading to a more efficient and reproducible formation of the organomanganese reagent.[8]
Q5: What are the visual indicators of reagent preparation and decomposition?
The formation of organomanganese reagents is often accompanied by a color change. For example, the reaction of an organomagnesium or organolithium reagent with a suspension of the MnCl₂-LiCl complex in THF can result in a dark, often brown or reddish-brown, solution.[9] Decomposition of the organomanganese reagent upon exposure to air or moisture may be indicated by a color change, often to a lighter or heterogeneous mixture, and the formation of a precipitate (manganese oxides/hydroxides).
Q6: How can I determine the concentration of my freshly prepared organomanganese reagent?
Due to their instability, it is recommended to use organomanganese reagents immediately after their preparation. If the concentration needs to be determined, titration methods suitable for other organometallic reagents, such as those using iodine or diphenylacetic acid as an indicator, can be adapted.[10] However, these titrations must be performed under strictly inert conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or no yield of the desired product | 1. Incomplete formation of the organomanganese reagent. 2. Decomposition of the organomanganese reagent. 3. Impure starting materials. | 1. Ensure strictly anhydrous conditions. Flame-dry all glassware and use anhydrous MnCl₂ and dry, degassed solvents. 2. Check the quality of the organolithium or Grignard reagent via titration. 3. Use LiCl to ensure the dissolution of MnCl₂ in THF. 4. Perform the reaction under a positive pressure of an inert gas (argon or nitrogen).[11] |
| Formation of unexpected side products (e.g., homocoupling of the organic group) | 1. Presence of oxygen. 2. Reaction temperature is too high. | 1. Thoroughly degas all solvents and purge the reaction vessel with an inert gas. 2. Maintain the recommended low temperature for the specific reaction. Some organomanganese reagents are thermally unstable.[5] |
| Inconsistent reaction outcomes | 1. Variable quality of anhydrous MnCl₂. 2. Inconsistent inert atmosphere technique. 3. Variations in the addition rate of reagents. | 1. Use a consistent source of anhydrous MnCl₂ or a standardized drying procedure. 2. Ensure proper Schlenk line or glovebox technique is used consistently. 3. Use a syringe pump for the slow and controlled addition of the organometallic precursor. |
| Color of the reaction mixture is unusual or a precipitate forms prematurely | 1. Gross contamination with air or moisture. 2. Impure MnCl₂. | 1. Immediately check for leaks in the reaction setup. 2. Ensure the inert gas supply is dry and of high purity. 3. Use a fresh, high-purity batch of anhydrous MnCl₂. |
Experimental Protocols
Protocol 1: Preparation of Anhydrous MnCl₂ from MnCl₂·4H₂O
Objective: To prepare anhydrous MnCl₂ suitable for the synthesis of organomanganese reagents.
Materials:
-
Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O)
-
Thionyl chloride (SOCl₂) or anhydrous HCl gas
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Schlenk line or glovebox
Procedure:
-
Place MnCl₂·4H₂O in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Method A (Thionyl Chloride): In a fume hood, carefully add an excess of thionyl chloride to the flask. Heat the mixture to reflux for 2-4 hours. The completion of the reaction is indicated by the cessation of HCl gas evolution.
-
Method B (Anhydrous HCl): Heat the hydrated salt in a stream of anhydrous HCl gas.[12]
-
After cooling to room temperature under an inert atmosphere, remove the excess thionyl chloride or HCl gas under vacuum.
-
The resulting white to off-white powder is anhydrous MnCl₂. Store it under an inert atmosphere in a glovebox or a sealed Schlenk flask.
Protocol 2: Synthesis of an Alkylmanganese Chloride Reagent
Objective: To prepare an alkylmanganese chloride reagent from a Grignard reagent and anhydrous MnCl₂.
Materials:
-
Anhydrous MnCl₂
-
Anhydrous LiCl
-
Alkylmagnesium chloride (e.g., n-BuMgCl in THF)
-
Anhydrous THF
-
Schlenk flasks
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Flame-dry all glassware under vacuum and cool under a positive pressure of inert gas.
-
In a Schlenk flask, add anhydrous MnCl₂ and anhydrous LiCl (1:2 molar ratio) under a counterflow of inert gas.
-
Add anhydrous THF via syringe and stir the suspension at room temperature until the salts dissolve to form a clear solution of Li₂MnCl₄.
-
Cool the solution to the desired temperature (typically 0 °C or lower) in an ice or dry ice/acetone bath.
-
Slowly add the Grignard reagent (1 equivalent) dropwise via syringe with vigorous stirring.
-
The formation of the alkylmanganese chloride is typically complete after stirring for 30-60 minutes at the low temperature. The resulting solution is ready for use in subsequent reactions.
Visualizations
References
- 1. data.epo.org [data.epo.org]
- 2. US7125535B2 - Method of preparing anhydrous manganese chloride - Google Patents [patents.google.com]
- 3. CAS 13446-34-9: Manganese(II) chloride tetrahydrate [cymitquimica.com]
- 4. Manganese chloride tetrahydrate | 13446-34-9 [chemicalbook.com]
- 5. Organomanganese chemistry - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. researchgate.net [researchgate.net]
- 9. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 10. epfl.ch [epfl.ch]
- 11. Troubleshooting [chem.rochester.edu]
- 12. Sciencemadness Discussion Board - Anhydrous MnCl2 (Mn (II) chloride)? - Powered by XMB 1.9.11 [sciencemadness.org]
troubleshooting unexpected color changes in Manganese (II) chloride reactions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected color changes in reactions involving Manganese (II) chloride (MnCl₂). The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution, which should be pale pink, has turned a yellow or greenish-yellow color. What is the likely cause?
A: A yellow or greenish-yellow coloration in a this compound solution is often attributed to one of two primary factors: the formation of chloro complexes or the oxidation of Mn(II) to a higher oxidation state.
-
Formation of Chloro Complexes: At very high concentrations of hydrochloric acid (HCl), Manganese (II) can form tetrahedral chloro complexes, such as [MnCl₄]²⁻, which are known to be yellow-green. This is more likely to occur in non-aqueous or low-water environments. However, in aqueous solutions, oxidation is a more common cause.
-
Oxidation of Mn(II): Even trace amounts of higher oxidation states of manganese can impart a noticeable color. The presence of oxidizing agents or exposure to atmospheric oxygen, especially under certain conditions, can lead to the formation of Mn(III) or Mn(IV) species, which can contribute to a yellowish hue.
Troubleshooting Steps:
-
Dilution Test: Take a small aliquot of the colored solution and dilute it with deionized water. If the yellow color diminishes and the solution becomes paler or returns to the expected pale pink, it may suggest that the color is concentration-dependent, possibly due to chloro complexes. If the color persists or changes, oxidation is more likely.
-
Reductant Addition: Add a small amount of a reducing agent, such as a few drops of fresh sodium bisulfite (NaHSO₃) solution or ascorbic acid. If the yellow color disappears and the solution becomes pale pink, this strongly indicates that the color was due to the presence of oxidized manganese species.
Q2: My initially pale pink this compound solution has developed a brown or black precipitate upon standing or heating. What has happened?
A: The formation of a brown or black precipitate is a classic indication of the oxidation of Manganese (II) to Manganese (IV), typically in the form of manganese dioxide (MnO₂).[1][2]
Common Causes:
-
Aerial Oxidation: In neutral or alkaline solutions, dissolved oxygen from the air can oxidize Mn(II) to Mn(IV). This process is accelerated by heating.[3] The hydrates of this compound dissolve in water to produce mildly acidic solutions with a pH of around 4, which helps to inhibit this oxidation to some extent.[4]
-
Alkaline Conditions: Increasing the pH of the solution significantly promotes the oxidation of Mn(II). The addition of bases like sodium hydroxide (B78521) (NaOH) or ammonia (B1221849) (NH₃) will initially precipitate white manganese (II) hydroxide (Mn(OH)₂), which rapidly oxidizes in the presence of air to brown hydrated manganese oxides.[3][5]
-
Presence of Oxidizing Agents: Contamination with oxidizing agents will readily convert Mn(II) to higher oxidation states.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a brown or black precipitate.
Q3: My this compound solution turned green. What does this indicate?
A: A green color in a manganese-containing solution typically points to the presence of Manganate(VI) ions (MnO₄²⁻).[1] This oxidation state is stable only in strongly alkaline conditions.
Likely Scenario:
You have added a strong base (e.g., concentrated NaOH) to a solution containing manganese, possibly in the presence of an oxidizing agent, or you have started with a permanganate (B83412) solution and reduced it under basic conditions.
Confirmation:
Acidifying the green solution should cause the manganate(VI) to disproportionate into manganese dioxide (MnO₂, brown/black precipitate) and permanganate (MnO₄⁻, purple).
Data Summary
The color of a manganese solution is highly dependent on its oxidation state and the pH of the medium.
| Oxidation State | Ion/Compound | Color | Conditions for Stability |
| +2 | Mn²⁺(aq) | Pale Pink | Acidic to neutral pH[4] |
| +3 | Mn³⁺(aq) | Rose/Brownish-Red | Strongly acidic (pH ~ 0)[3][6] |
| +4 | MnO₂ | Brown/Black (precipitate) | Solid state, forms from oxidation of Mn(II) in neutral/alkaline solution[1][2] |
| +5 | MnO₄³⁻ | Blue | Strongly alkaline |
| +6 | MnO₄²⁻ | Green | Strongly alkaline (pH ≥ 13)[1][3] |
| +7 | MnO₄⁻ | Purple | Acidic to moderately alkaline solutions[3] |
Experimental Protocols
Protocol 1: Differentiation of Manganese Oxidation States by pH Adjustment
This protocol helps to identify the oxidation state of manganese based on color changes in response to pH.
Materials:
-
Your colored manganese solution
-
3 M Sulfuric Acid (H₂SO₄)
-
1 M Sodium Hydroxide (NaOH)
-
Test tubes or small beakers
-
pH meter or pH paper
Procedure:
-
Place a small sample (e.g., 1-2 mL) of your colored manganese solution into three separate test tubes.
-
Test Tube 1 (Control): Observe and record the initial color and pH.
-
Test Tube 2 (Acidification): While monitoring the pH, add 3 M H₂SO₄ dropwise until the pH is strongly acidic (pH < 2). Record any color changes.
-
Expected Results: If the color was due to higher oxidation states like Mn(VI) (green), it will likely disproportionate. If it was Mn(III), the color might stabilize or change. If it was due to a precipitate of MnO₂, it may dissolve in the presence of a reducing agent (if present) or remain as a solid.
-
-
Test Tube 3 (Alkalinization): While monitoring the pH, add 1 M NaOH dropwise until the solution is strongly alkaline (pH > 12). Record any color changes or precipitate formation.
-
Expected Results: If starting with Mn(II), a white precipitate will form and rapidly turn brown. If Mn(VI) (green) is present, the color will remain stable.
-
Caption: Experimental workflow for pH-based differentiation of manganese oxidation states.
Protocol 2: Spectrophotometric Analysis for Manganese Species
UV-Visible spectrophotometry can be used to identify and quantify different manganese species in solution.
Materials:
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Your manganese solution
-
Reference solutions of known manganese compounds (e.g., MnCl₂, KMnO₄) if available for comparison.
Procedure:
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Blank Measurement: Fill a cuvette with the solvent used for your sample (e.g., deionized water, or the specific buffer/acid solution) and use this to zero the instrument (measure the baseline).
-
Sample Measurement: Rinse the cuvette with a small amount of your manganese solution, then fill the cuvette and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths (e.g., 300-800 nm) to obtain the absorption spectrum.
-
Data Analysis: Compare the obtained spectrum to known spectra of different manganese oxidation states. For example, Mn(II) solutions have very weak absorption in the visible range, while permanganate (Mn(VII)) has a strong characteristic absorption peak around 525-545 nm. The formation of Mn-PAN complexes for quantitative analysis can be measured at 560 nm.[7]
Caption: The relationship between manganese oxidation states and observed colors.
References
- 1. savitapall.com [savitapall.com]
- 2. youtube.com [youtube.com]
- 3. Science made alive: Chemistry/Solutions [woelen.homescience.net]
- 4. Manganese(II) chloride - Wikipedia [en.wikipedia.org]
- 5. Sciencemadness Discussion Board - Anhydrous MnCl2 (Mn (II) chloride)? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Chloride of manganese - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. benchchem.com [benchchem.com]
influence of ligand choice on the outcome of MnCl2-catalyzed reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MnCl2-catalyzed reactions. The choice of ligand is a critical parameter that significantly influences the outcome of these reactions, and this resource is designed to address common issues related to ligand effects.
Frequently Asked Questions (FAQs)
Q1: My MnCl2-catalyzed reaction is showing low yield and/or selectivity. What are the first troubleshooting steps related to the ligand?
A1: Low yield or selectivity in MnCl2-catalyzed reactions can often be attributed to the ligand choice. Here are some initial steps to take:
-
Vary Ligand-to-Metal Ratio: The stoichiometry between the ligand and the MnCl2 precursor is crucial. A common starting point is a 1:1 or 1.2:1 ratio. It's advisable to screen a range of ratios (e.g., 0.5:1, 1.5:1, 2:1) to find the optimal conditions for your specific substrate and ligand.[1]
-
Evaluate Ligand Purity: Impurities in the ligand can poison the catalyst or lead to unwanted side reactions. Ensure your ligand is of high purity.
-
Consider Ligand Sterics and Electronics: The steric bulk and electronic properties of the ligand have a profound impact on the reaction outcome. For instance, in hydrogenation reactions, more electron-rich and less sterically hindered NNP-pincer ligands have shown higher reactivity compared to their PNP counterparts.[2] In hydroalkoxylation, bulkier ligands can favor Z-selectivity, while less hindered ligands may lead to E-selectivity.[3]
-
Check for Catalyst Inhibition: In some cases, ligand coordination can inhibit the reactivity of the manganese center.[4] If you suspect this, you might try a ligand with different binding properties or even a ligand-free system as a control experiment.
Q2: I am observing unexpected side products in my cross-coupling reaction. Could this be related to the manganese catalyst itself?
A2: It's possible that MnCl2 is not the true catalyst in your reaction. Some studies have shown that trace amounts of other metals (like palladium, nickel, or copper) in the reaction components can be responsible for the observed catalytic activity in what are presumed to be manganese-catalyzed cross-coupling reactions.[5]
-
Recommendation: Perform a control experiment without the addition of MnCl2 to see if any reaction occurs. Additionally, analyzing your reagents and solvents for trace metal impurities using techniques like inductively coupled plasma mass spectrometry (ICP-MS) can be insightful.[5]
Q3: How does the choice of ligand influence product selectivity in the electrochemical reduction of CO2 using a manganese catalyst?
A3: The ligand structure plays a pivotal role in determining the product of CO2 reduction. By modifying the ligand, you can steer the reaction towards different products. For example, using manganese carbonyl complexes with bipyridine or phenanthroline ligands, the product can be controlled:
-
Formic Acid Production: Incorporating strategically positioned tertiary amines in the ligand structure can promote the reduction of CO2 to formic acid. These amine groups can act as proton shuttles, facilitating the formation of a Mn-hydride intermediate, which is key to formic acid production.[6][7]
-
Carbon Monoxide (CO) Production: In the absence of these amine groups, or when they are placed far from the metal center, the primary product is CO.[6][7]
Q4: My epoxidation reaction of a terminal olefin is inefficient. What factors should I consider regarding the ligand and reaction conditions?
A4: The efficiency of Mn(II)-catalyzed epoxidation of terminal olefins is highly dependent on both the ligand and the pH of the reaction medium.[8]
-
pH Influence: Many Mn(II) complexes are more effective as epoxidation catalysts at a pH of 4 compared to a more acidic pH of less than 2.[8] Optimizing the pH is a critical step.
-
Ligand Structure: The choice of ligand is crucial. Screening a library of ligands can help identify the most effective one for your specific substrate. For instance, in one study, four out of nineteen screened Mn(II) complexes were found to be highly efficient, yielding approximately 80% epoxide in just 5 minutes with a low catalyst loading of 0.1 mol %.[8]
-
Oxidant: The choice of oxidant is also important. Peracetic acid is a common oxidant used in these reactions.[8]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in Hydroalkoxylation of Alkynylnitriles
Symptoms: Your reaction produces a mixture of (E)- and (Z)-3-alkoxyvinylnitriles with low selectivity.
Possible Cause: The steric properties of the PNP-pincer ligand are not optimized for the desired stereoisomer.
Troubleshooting Steps:
-
For (Z)-selectivity: Switch to a bulkier PNP-pincer ligand. For example, a ligand with tert-butyl substituents on the phosphorus atoms can favor the formation of the Z-isomer.[3]
-
For (E)-selectivity: Employ a less sterically hindered PNP-pincer ligand. A ligand with isopropyl substituents on the phosphorus atoms has been shown to promote the formation of the E-isomer.[3]
-
Screen Ligands: If the initial switch is not sufficient, a systematic screening of PNP-pincer ligands with varying steric bulk should be performed to fine-tune the selectivity.
Issue 2: Low Reactivity in Hydrogenation of N-Heterocycles
Symptoms: The hydrogenation of your N-heterocycle substrate is slow or incomplete.
Possible Cause: The electronic properties of the pincer ligand are not optimal for activating the substrate or the manganese center.
Troubleshooting Steps:
-
Switch Ligand Type: Consider switching from a PNP-pincer ligand to an NNP-pincer ligand. NNP-pincer ligands can be more electron-rich, leading to a more reactive manganese complex.[2]
-
Verify Catalyst Activation: Ensure that the precatalyst is being properly activated under the reaction conditions. In some systems, this involves the loss of a ligand to generate a vacant coordination site.[9][10]
-
Optimize Reaction Conditions: Along with ligand modification, re-evaluate other reaction parameters such as temperature, pressure, and solvent, as these can also influence catalyst activity.
Experimental Protocols
Protocol 1: Ligand-Controlled Electrochemical Reduction of CO2
This protocol is based on the work describing the selective reduction of CO2 to either formic acid or CO.[6]
Materials:
-
Manganese carbonyl complex with the desired bipyridine or phenanthroline ligand (1 mM)
-
2,2,2-Trifluoroethanol (TFE) (2.0 M)
-
Tetrabutylammonium tetrafluoroborate (B81430) (Bu4NBF4) (0.1 M) as the supporting electrolyte
-
Acetonitrile (MeCN) as the solvent
-
CO2-saturated solution
-
Standard three-electrode electrochemical setup (working electrode, counter electrode, reference electrode)
Procedure:
-
Prepare a CO2-saturated 0.1 M solution of Bu4NBF4 in acetonitrile.
-
Add the manganese catalyst to a final concentration of 1 mM.
-
Add TFE to a final concentration of 2.0 M.
-
Perform bulk electrolysis at the desired potential.
-
Analyze the reaction products (e.g., by gas chromatography for CO and H2, and NMR for formic acid).
Expected Outcome:
-
With a ligand containing ortho-benzylic diethylamine (B46881) groups, the major product will be formic acid.
-
With a simple bipyridine ligand lacking the amine functionality, the major product will be CO.
Protocol 2: Ligand Screening for Asymmetric Hydrogenation of Quinolines
This protocol provides a general workflow for screening ligands in the manganese-catalyzed asymmetric hydrogenation of quinolines.[11]
Materials:
-
Quinolone substrate (e.g., 0.25 mmol)
-
Mn(CO)5Br (2.0 mol %)
-
Chiral pincer ligand (2.2 mol %)
-
Potassium tert-butoxide (KOtBu) (20 mol %)
-
1,4-Dioxane (B91453) (0.5 mL)
-
Hydrogen gas (H2)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a reaction vial with the quinoline (B57606) substrate, Mn(CO)5Br, the specific chiral ligand to be tested, and KOtBu.
-
Add 1,4-dioxane to the vial.
-
Place the vial in an autoclave.
-
Seal the autoclave, purge with H2, and then pressurize to the desired pressure.
-
Heat the reaction to 80 °C and stir for 16 hours.
-
After cooling and venting, analyze the reaction mixture by gas chromatography (GC) to determine the yield and by chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (% ee).
-
Repeat the procedure for each ligand in the library.
Data Presentation
Table 1: Influence of Ligand on Product Selectivity in Electrochemical CO2 Reduction
| Catalyst (Ligand Type) | Major Product | Faradaic Efficiency for HCOOH (%) | Turnover Frequency (s⁻¹) |
| 1a (bpy with ortho-tertiary amine) | Formic Acid | > 60% | up to 5500 |
| 7 (phen with ortho-tertiary amine) | Formic Acid | > 60% | Not specified |
| 3 (bpy with hydroxyl substituent) | Carbon Monoxide | Minor HCOOH | Not specified |
| 4 (bpy with alkyl substituent) | Carbon Monoxide | Minor HCOOH | Not specified |
Data extracted from J. Am. Chem. Soc. 2020, 142, 9, 4265–4275.[6][7]
Table 2: Comparison of PNP and NNP Pincer Ligands in Mn-Catalyzed Hydrogenation of N-Heterocycles
| Substrate | Ligand Type | Yield (%) |
| Various N-heterocycles (32 examples) | NNP-pincer | up to 99% |
| Various N-heterocycles (32 examples) | PNP-pincer | Low reactivity |
Data extracted from PubMed, PMID: 31566418.[2]
Visualizations
Caption: Workflow for high-throughput ligand screening in catalysis.
Caption: Influence of ligand properties on reaction outcomes.
Caption: Ligand-dependent pathways in Mn-catalyzed CO2 reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. Unmasking the Ligand Effect in Manganese-Catalyzed Hydrogenation: Mechanistic Insight and Catalytic Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ligand-Controlled Product Selectivity in Electrochemical Carbon Dioxide Reduction Using Manganese Bipyridine Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand and pH influence on manganese-mediated peracetic acid epoxidation of terminal olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Understanding Precatalyst Activation and Speciation in Manganese-Catalyzed C–H Bond Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from MnCl₂-Containing Reaction Mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying reaction products from mixtures containing manganese(II) chloride (MnCl₂). Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: Why is removing MnCl₂ from my reaction mixture important?
A1: Manganese(II) chloride, often used as a catalyst or reagent, can interfere with downstream applications of your purified product.[1][2][3] Residual manganese ions may affect the product's stability, activity, and toxicity, which is particularly critical in drug development.[1][2][3] Furthermore, the presence of MnCl₂ can complicate analytical characterization techniques.
Q2: What are the most common methods for removing MnCl₂?
A2: The primary methods for removing MnCl₂ from reaction mixtures include:
-
Aqueous Extraction (Work-up): This is often the first and simplest step, leveraging the high water solubility of MnCl₂.[4][5]
-
Precipitation: In certain cases, manganese can be precipitated as an insoluble salt, such as manganese hydroxide (B78521) or carbonate.[6]
-
Chelation: Using a chelating agent can form a stable, often water-soluble, complex with manganese ions, facilitating their removal.[7][8][9][10][11]
-
Column Chromatography: For less polar organic products, silica (B1680970) or alumina (B75360) column chromatography can effectively separate the product from the inorganic salt.[12][13][14]
-
Filtration: If manganese is present as an insoluble species (e.g., MnO₂), filtration can be an effective removal method.[15][16][17]
Q3: My product is water-soluble. How can I remove MnCl₂?
A3: For water-soluble products, aqueous extraction is not a viable option. In this scenario, consider the following approaches:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. If there is a significant size difference between your product and the manganese salt, SEC can be an effective purification method.
-
Ion Exchange Chromatography: If your product has a net charge, ion exchange chromatography can be used to separate it from the Mn²⁺ and Cl⁻ ions.
-
Precipitation/Crystallization of the Product: If your product can be selectively precipitated or crystallized from the solution while MnCl₂ remains dissolved, this can be an effective purification strategy.
Q4: How can I tell if all the MnCl₂ has been removed?
A4: Several analytical techniques can be used to detect residual manganese:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS): These are highly sensitive techniques for quantifying trace amounts of metals.
-
Colorimetric Assays: Specific reagents can react with manganese to produce a colored compound, which can be quantified using UV-Vis spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not ideal for direct detection of Mn²⁺, its paramagnetic nature can cause significant broadening of proton signals in your product's NMR spectrum. The absence of this broadening can be an indicator of successful removal.[18]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Persistent pink or brown color in the organic layer after aqueous extraction. | Incomplete removal of MnCl₂. Oxidation of Mn(II) to higher oxidation states (e.g., MnO₂) which can be brown. | Perform additional aqueous washes. A wash with a dilute solution of a reducing agent like sodium bisulfite can help reduce MnO₂ to the more water-soluble Mn²⁺.[19] Consider a wash with a chelating agent solution (e.g., EDTA) to sequester the manganese ions into the aqueous phase.[7][8] |
| Formation of an emulsion during aqueous extraction. | High concentration of salts or polar compounds at the interface. Vigorous shaking. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer and break the emulsion. Allow the mixture to stand for a longer period. Gentle inversions of the separatory funnel are preferred over vigorous shaking.[20] |
| Product co-elutes with manganese salts during column chromatography. | The product is too polar and interacts strongly with the stationary phase, similar to the inorganic salt. | Use a less polar eluent system if possible. Consider using a different stationary phase, such as alumina instead of silica gel. Pre-treat the crude product with a wash or precipitation step to remove the bulk of the MnCl₂ before chromatography. |
| White precipitate forms when adding a basic solution to the reaction mixture. | Formation of insoluble manganese hydroxide (Mn(OH)₂). | This can be a deliberate purification step. If the precipitate is undesired, avoid basic conditions during work-up. If the precipitate has formed, it can be removed by filtration. The identity of the precipitate can be confirmed by its characteristic white to off-white color.[21] |
| Low product yield after purification. | Product loss during multiple extraction steps. Product adsorption onto precipitated manganese species. | Minimize the number of extraction steps. If precipitation occurs, ensure the precipitate is thoroughly washed with a suitable solvent to recover any adsorbed product. Optimize the pH of the aqueous washes to ensure the product remains in the organic phase. |
Quantitative Data
Table 1: Solubility of Anhydrous MnCl₂ in Various Solvents
| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |
| Water | 73.9 | 20 |
| Ethanol (absolute) | 49.9 | 37.5 |
| Pyridine | 1.06 | 25 |
| Diethyl Ether | Insoluble | - |
| Ethyl Acetate | Insoluble | - |
| DMSO | ~20 | Room Temperature |
Data compiled from various sources.[4][22][23]
Table 2: Efficiency of Manganese Removal from Aqueous Solutions by Different Methods
| Method | Conditions | Removal Efficiency (%) |
| Hydroxide Precipitation | pH 8.2 | 71.4 |
| Hydroxide Precipitation | pH 9.4 - 9.8 | 98 - 100 |
| Chelation with Polyacrylic Acid (PAA) | pH > 9 | > 90 |
| Oxidation with Potassium Permanganate followed by Filtration | pH 7.0 | ~90 |
| Adsorption on Banana Peel Activated Carbon | - | 98.79 - 99.43 |
This data is primarily from water treatment studies but illustrates the effectiveness of these principles for manganese removal.[6][7][16][24][25]
Experimental Protocols
Protocol 1: Aqueous Extraction
This protocol is suitable for water-insoluble organic products.
Objective: To remove the bulk of MnCl₂ from an organic reaction mixture.
Materials:
-
Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Separatory funnel
-
Erlenmeyer flasks
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water.
-
Gently invert the funnel several times to mix the layers, venting frequently to release any pressure buildup.[18][20]
-
Allow the layers to separate completely. The aqueous layer will contain the dissolved MnCl₂.
-
Drain the lower aqueous layer.
-
Repeat the washing step with deionized water two more times.
-
Perform a final wash with brine to help break any emulsions and remove residual water from the organic layer.
-
Drain the aqueous layer and transfer the organic layer to a clean Erlenmeyer flask.
-
Add a drying agent, swirl, and let it stand for 10-15 minutes.
-
Filter or decant the dried organic solution to remove the drying agent.
-
The solvent can then be removed in vacuo to yield the crude product, now largely free of MnCl₂.
Protocol 2: Purification by Precipitation of Manganese Hydroxide
This protocol is useful when the desired product is stable under basic conditions.
Objective: To remove manganese ions as an insoluble hydroxide.
Materials:
-
Crude reaction mixture
-
1 M Sodium hydroxide (NaOH) solution
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Suitable solvent for washing the product
Procedure:
-
Dissolve the crude reaction mixture in a suitable solvent.
-
While stirring, slowly add 1 M NaOH solution dropwise.
-
A white to off-white precipitate of manganese(II) hydroxide (Mn(OH)₂) will form.[21] Continue adding NaOH until no more precipitate is observed. The pH of the solution should be basic (pH > 9).
-
Stir the mixture for an additional 15-20 minutes.
-
Filter the mixture to remove the precipitated Mn(OH)₂.
-
Wash the filter cake with a small amount of the chosen solvent to recover any entrained product.
-
Combine the filtrate and the washings.
-
The resulting solution contains the product, free from manganese. Further purification steps, such as extraction or crystallization, may be necessary.
Protocol 3: Column Chromatography
This protocol is suitable for separating non-polar to moderately polar organic compounds from MnCl₂.
Objective: To purify the product using silica gel chromatography.
Materials:
-
Crude product mixture
-
Silica gel (or alumina)
-
Appropriate eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Prepare the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another thin layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be evaporated.
-
Alternatively, for a solid sample, perform a "dry loading" by adsorbing it onto a small amount of silica gel.
-
Carefully apply the sample to the top of the column.
-
-
Elute the Column:
-
Add the eluent to the top of the column and apply gentle pressure (flash chromatography) or allow it to flow by gravity.
-
The non-polar organic product will travel down the column faster than the highly polar, insoluble MnCl₂, which will remain at the top of the column.
-
Collect fractions as the eluent comes off the column.
-
-
Analyze Fractions:
-
Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify which fractions contain the pure product.
-
Combine the pure fractions and remove the solvent to obtain the purified product.
-
References
- 1. thieme-connect.de [thieme-connect.de]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. researchgate.net [researchgate.net]
- 4. Manganese (II) chloride (11132-78-8) for sale [vulcanchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. mdpi.com [mdpi.com]
- 7. Removal of manganese from water using combined chelation/membrane separation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Removal of Toxic Metabolites—Chelation: Manganese Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. deswater.com [deswater.com]
- 10. Chelation Combination—A Strategy to Mitigate the Neurotoxicity of Manganese, Iron, and Copper? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. cactus.utahtech.edu [cactus.utahtech.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. chromtech.com [chromtech.com]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. preprints.org [preprints.org]
- 17. mdpi.com [mdpi.com]
- 18. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 19. researchgate.net [researchgate.net]
- 20. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 21. Sciencemadness Discussion Board - Manganese Chloride Crystals - Powered by XMB 1.9.11 [sciencemadness.org]
- 22. manganese(II) chloride [chemister.ru]
- 23. researchgate.net [researchgate.net]
- 24. annals.fih.upt.ro [annals.fih.upt.ro]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Toxicity of Free Manganese Ions in Biological Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the toxicity of free manganese (Mn²⁺) ions in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving manganese, offering potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Unexpected Cell Death or Low Viability in Manganese-Exposed Cultures | - High concentration of free Mn²⁺: Exceeding the cytotoxic threshold for the specific cell line.[1][2] - Contamination: Presence of other toxic substances in the media or on labware. - Incorrect assessment of viability: Issues with the chosen cytotoxicity assay. | - Titrate Mn²⁺ concentration: Determine the EC₅₀/IC₅₀ for your cell line using a dose-response experiment. - Use chelators: Add a chelating agent like EDTA to the media to bind free Mn²⁺. Note that EDTA is poorly lipophilic and may not cross the blood-brain barrier effectively in in vivo models.[3][4] - Ensure sterility: Use sterile techniques and test media for contamination. - Validate assay: Use a secondary viability assay to confirm results (e.g., Trypan Blue exclusion alongside an MTT assay). |
| Inconsistent or Non-Reproducible Results in Manganese-Related Experiments | - Variability in Mn²⁺ stock solution: Inconsistent concentration or oxidation state of manganese. - Cell culture inconsistencies: Differences in cell passage number, density, or growth phase. - Experimental timing: Variations in incubation times with manganese or treatment agents. | - Prepare fresh Mn²⁺ solutions: Use a reliable source of manganese salt (e.g., MnCl₂) and prepare fresh solutions for each experiment. - Standardize cell culture: Use cells within a specific passage number range and seed at a consistent density. Ensure cells are in the logarithmic growth phase.[5] - Maintain consistent timing: Adhere strictly to predetermined incubation and treatment times. |
| Artifacts in Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) | - Motion artifacts: Patient or animal movement during the scan can cause blurring or ghosting.[6][7] - Susceptibility artifacts: Presence of metallic implants or other materials that distort the magnetic field.[8][9] - Chemical shift artifacts: Differences in the resonant frequencies of fat and water protons can create misregistration of signals.[8] | - Immobilization/Anesthesia: Use appropriate methods to minimize movement of the subject. - Sequence selection: Use motion correction sequences and avoid gradient echo sequences near metallic objects.[8] - Fat suppression: Employ fat suppression techniques to minimize chemical shift artifacts.[8] |
| Precipitation Observed in Media Containing Manganese and Chelators | - pH changes: The stability of some manganese-chelator complexes is pH-dependent. - High concentrations: Exceeding the solubility limits of the manganese salt or the chelator. - Interaction with media components: Components of the culture media may interact with the chelator or manganese. | - Buffer the media: Ensure the pH of the culture media is stable. - Optimize concentrations: Determine the optimal, non-precipitating concentrations of both manganese and the chelator. - Test in media: Perform a preliminary test of the manganese-chelator combination in the specific culture media to be used. |
Frequently Asked Questions (FAQs)
1. What are the primary mechanisms of free manganese ion toxicity?
Free manganese ion (Mn²⁺) toxicity is multifactorial and primarily involves:
-
Oxidative Stress: Mn²⁺ can increase the production of reactive oxygen species (ROS), leading to cellular damage.[3]
-
Mitochondrial Dysfunction: Manganese can impair mitochondrial function, leading to decreased ATP production and the initiation of apoptosis.[10]
-
Neuroinflammation: In the context of neurotoxicity, manganese can activate microglia and astrocytes, leading to the release of pro-inflammatory cytokines.[3]
-
Apoptosis: The culmination of oxidative stress and mitochondrial dysfunction can trigger programmed cell death.[11]
2. What are the most effective chelating agents for manganese?
Several chelating agents can bind to free Mn²⁺, reducing its toxicity. The effectiveness of a chelator depends on its stability constant with manganese and its ability to access the site of manganese accumulation.
| Chelating Agent | Abbreviation | Log K Stability with Mn²⁺ | Notes |
| Ethylenediaminetetraacetic acid | EDTA | ~14.0 | Commonly used, but has poor cell membrane permeability.[3][4][12] |
| Diethylenetriaminepentaacetic acid | DTPA | ~15.5 | Another common chelator with similar properties to EDTA.[13] |
| para-Aminosalicylic acid | PAS | Not readily available | Has shown some promise in clinical settings for treating manganism.[4][14] |
Note: The stability constant (Log K) indicates the strength of the bond between the chelator and the metal ion. A higher value signifies a more stable complex.[15][16]
3. How can I minimize manganese toxicity in my specific application?
-
Cell Culture:
-
Determine the cytotoxic threshold of Mn²⁺ for your specific cell line.
-
Consider co-treatment with antioxidants like N-acetylcysteine (NAC), resveratrol (B1683913), or quercetin (B1663063).[3][17][18][19]
-
-
In Vivo Imaging (MEMRI):
-
Drug Delivery:
4. What are some common antioxidants used to mitigate manganese-induced oxidative stress?
| Antioxidant | Mechanism of Action | Typical Experimental Concentrations |
| N-Acetylcysteine (NAC) | Precursor to glutathione (B108866) (GSH), a major intracellular antioxidant.[3] | Varies by study; often in the millimolar range for in vitro studies. |
| Resveratrol | Activates SIRT1 signaling, which can reduce oxidative stress and neuroinflammation.[24] | In vivo (mice): 30 mg/kg.[5][25] |
| Quercetin | Scavenges free radicals and can modulate antioxidant enzyme activity.[19] | In vitro: 5-20 µg/mL.[1] In vivo (rats): 10-20 mg/kg.[19] |
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
This protocol is adapted from standard MTT assay procedures.[26][27][28][29]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan is proportional to the number of viable cells.[26][27]
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
Manganese solution (e.g., MnCl₂)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the manganese solution in culture medium. Remove the old medium from the wells and add 100 µL of the manganese dilutions. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Detection of Intracellular Reactive Oxygen Species (ROS) using DCFDA
This protocol is based on the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[11][21][30][31][32]
Principle: DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[11][30]
Materials:
-
Cells of interest
-
24-well or 96-well plates (black, clear bottom for microscopy)
-
Culture medium
-
Manganese solution
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Cell Seeding and Treatment: Seed cells in an appropriate plate and treat with manganese as described in the MTT assay protocol.
-
DCFH-DA Staining: After treatment, remove the medium and wash the cells once with warm PBS or HBSS.
-
Prepare a working solution of DCFH-DA (e.g., 10-50 µM in PBS or HBSS). Add the working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS or HBSS to remove excess probe.
-
Fluorescence Measurement: Add PBS or HBSS to the wells. Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize using a fluorescence microscope.
Quantification of Intracellular Manganese using Atomic Absorption Spectroscopy (AAS)
This is a general guideline for preparing samples for AAS analysis.[33][34][35][36]
Principle: AAS is a highly sensitive technique used to determine the concentration of specific metal elements in a sample.
Materials:
-
Treated cells
-
PBS
-
High-purity nitric acid (HNO₃)
-
Deionized water
-
Digestion vessels
Procedure:
-
Cell Harvesting: After treatment with manganese, wash the cells thoroughly with PBS (at least 3 times) to remove any extracellular manganese.
-
Cell Lysis/Digestion: Harvest the cells and centrifuge to form a pellet. The cell pellet is then subjected to acid digestion (e.g., with concentrated nitric acid) to break down the organic matter and solubilize the manganese. This step should be performed in a fume hood with appropriate safety precautions.
-
Dilution: The digested sample is diluted to the appropriate concentration range for the AAS instrument using deionized water.
-
AAS Analysis: The prepared sample is introduced into the AAS instrument for the quantification of manganese. A standard curve is generated using solutions of known manganese concentrations to determine the concentration in the unknown samples.
Signaling Pathways and Experimental Workflows
Below are diagrams created using the DOT language to visualize key concepts.
Caption: Mechanisms of Manganese-Induced Cell Toxicity.
Caption: Experimental Workflow for Assessing Manganese Toxicity and Mitigation.
Caption: Logical Relationship of Manganese Chelation.
References
- 1. Quercetin Attenuates Manganese-Induced Neuroinflammation by Alleviating Oxidative Stress through Regulation of Apoptosis, iNOS/NF-κB and HO-1/Nrf2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective role of quercetin against manganese-induced injury in the liver, kidney, and lung; and hematological parameters in acute and subchronic rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective and Therapeutic Strategies for Manganese–Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effective Treatment of Manganese-Induced Occupational Parkinsonism With p-Aminosalicylic Acid: A Case of 17-Year Follow-Up Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effect of Resveratrol against Manganese-Induced Oxidative Stress and Matrix Metalloproteinase-9 in an “In Vivo” Model of Neurotoxicity [mdpi.com]
- 6. Hong Kong Journal of Radiology [hkjr.org]
- 7. Artifacts in Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.atlantisworldwide.com [info.atlantisworldwide.com]
- 9. radiopaedia.org [radiopaedia.org]
- 10. N-acetylcysteineamide protects against manganese-induced toxicity in SHSY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. doc.abcam.com [doc.abcam.com]
- 12. Chelation Combination—A Strategy to Mitigate the Neurotoxicity of Manganese, Iron, and Copper? | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Chelation Therapy of Manganese Intoxication with para-Aminosalicylic Acid (PAS) in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. The stability of metal chelates - Science in Hydroponics [scienceinhydroponics.com]
- 17. N-Acetylcysteine Ameliorates Neurotoxic Effects of Manganese Intoxication in Rats: A Biochemical and Behavioral Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Manganese neurotoxicity and protective effects of resveratrol and quercetin in preclinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chemoprotective role of quercetin in manganese-induced toxicity along the brain-pituitary-testicular axis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thermodynamic Stability of Mn(II) Complexes with Aminocarboxylate Ligands Analyzed Using Structural Descriptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Animal Models of Childhood Exposure to Lead or Manganese: Evidence for Impaired Attention, Impulse Control, and Affect Regulation and Assessment of Potential Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Resveratrol attenuates manganese-induced oxidative stress and neuroinflammation through SIRT1 signaling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Neuroprotective Effect of Resveratrol against Manganese-Induced Oxidative Stress and Matrix Metalloproteinase-9 in an "In Vivo" Model of Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. merckmillipore.com [merckmillipore.com]
- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 28. broadpharm.com [broadpharm.com]
- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 31. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 32. Flow-cytometric Detection of Low-level Reactive Oxygen Species in Cell Lines and Primary Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. nemi.gov [nemi.gov]
- 34. nemi.gov [nemi.gov]
- 35. agilent.com [agilent.com]
- 36. zora.uzh.ch [zora.uzh.ch]
Validation & Comparative
A Comparative Guide to Manganese (II) Chloride and Iron (II) Chloride as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is paramount in optimizing chemical reactions for efficiency, selectivity, and yield. Among the various Lewis acid catalysts available, manganese (II) chloride (MnCl₂) and iron (II) chloride (FeCl₂) have garnered attention due to their accessibility, relatively low cost, and catalytic activity in a range of organic transformations. This guide provides an objective comparison of the catalytic performance of MnCl₂ and FeCl₂, supported by experimental data, to assist researchers in making informed decisions for their synthetic endeavors.
Overview of Catalytic Activity
Both MnCl₂ and FeCl₂ function as Lewis acids, accepting electron pairs to activate substrates and facilitate reactions. Their catalytic applications span a variety of reaction types, including Friedel-Crafts alkylations, oxidations, and coupling reactions. The choice between these two catalysts often depends on the specific substrate, desired product, and reaction conditions, as their performance can differ significantly.
Head-to-Head Comparison in Friedel-Crafts Alkylation
A direct comparison of MnCl₂ and FeCl₂ has been documented in the Friedel-Crafts benzylation of benzene (B151609) with benzyl (B1604629) chloride. In this reaction, the catalyst facilitates the formation of a carbocation from benzyl chloride, which then undergoes electrophilic aromatic substitution with benzene to yield diphenylmethane.
Data Presentation
The following table summarizes the catalytic performance of alumina-supported MnCl₂ and FeCl₃ (an oxidized form of FeCl₂) in the benzylation of benzene. While the data for FeCl₂ is presented as FeCl₃, it provides a relevant benchmark for the catalytic potential of iron chloride in this transformation.
| Catalyst | Benzyl Chloride Conversion (%) | Diphenylmethane Selectivity (%) | Reaction Conditions |
| FeCl₃/Al₂O₃ | High | High | Liquid phase, 80 °C |
| MnCl₂/Al₂O₃ | Moderate | Moderate | Liquid phase, 80 °C |
Note: "High" and "Moderate" are used based on the qualitative description in the available literature. Specific quantitative data for MnCl₂ under the exact same conditions as FeCl₃ was not available in the cited sources.
The results indicate that under these specific conditions, iron (III) chloride supported on alumina (B75360) is a more active and selective catalyst for the benzylation of benzene compared to its this compound counterpart.
Experimental Protocols
General Procedure for Friedel-Crafts Benzylation of Benzene
This protocol is based on the general methodologies for Lewis acid-catalyzed Friedel-Crafts reactions.
Materials:
-
Anhydrous benzene
-
Benzyl chloride
-
Catalyst (e.g., MnCl₂/Al₂O₃ or FeCl₃/Al₂O₃)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or excess benzene)
-
Quenching solution (e.g., water or dilute hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred solution of anhydrous benzene in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the catalyst (typically 5-10 mol%).
-
Slowly add benzyl chloride to the reaction mixture at the desired temperature (e.g., 80 °C).
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water or dilute hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain diphenylmethane.
Logical Relationship of Catalysis
The following diagram illustrates the general logical workflow for selecting and applying a Lewis acid catalyst in a chemical reaction.
Caption: Workflow for Catalyst Selection and Evaluation.
Signaling Pathway in Friedel-Crafts Alkylation
The catalytic cycle of a Lewis acid (MCln) in a Friedel-Crafts alkylation reaction is depicted below.
Caption: Catalytic Cycle of Friedel-Crafts Alkylation.
Conclusion
Based on available literature, for the Friedel-Crafts benzylation of benzene, iron (III) chloride appears to be a more effective catalyst than this compound when supported on alumina. However, it is crucial to note that the catalytic performance is highly dependent on the specific reaction, substrates, and conditions. For other transformations, MnCl₂ might exhibit superior performance. Therefore, for any new application, it is recommended to perform a direct experimental comparison of the two catalysts to determine the optimal choice for achieving the desired outcome. This guide serves as a starting point for researchers, providing a framework for catalyst selection and evaluation in their synthetic chemistry endeavors.
Comparative Guide to the Mechanistic Validation of MnCl₂-Catalyzed C-H Activation
For Researchers, Scientists, and Drug Development Professionals
The pursuit of efficient and selective C-H activation methodologies is a cornerstone of modern synthetic chemistry, offering a more atom-economical approach to molecule construction. Among the earth-abundant metal catalysts, manganese, and specifically manganese(II) chloride (MnCl₂), has emerged as a cost-effective and less toxic alternative to precious metal catalysts.[1][2] This guide provides a comparative analysis of the mechanistic validation for MnCl₂-catalyzed C-H activation against other common manganese sources and alternative metal catalysts. We present key experimental data, detailed protocols for pivotal experiments, and visualizations of the proposed reaction pathways to offer a comprehensive resource for researchers in the field.
Comparative Performance of C-H Activation Catalysts
While MnCl₂ is an attractive starting material due to its low cost and stability, other manganese complexes, particularly organometallic species like [Mn₂(CO)₁₀] and [MnBr(CO)₅], often exhibit superior catalytic activity in C-H activation reactions.[3] The performance of manganese catalysts is frequently benchmarked against well-established precious metal catalysts (e.g., Pd, Rh, Ru) and other 3d transition metals (e.g., Fe, Co, Ni).[1][4] Below is a summary of comparative data for a representative C-H arylation reaction.
Table 1: Comparison of Catalyst Performance in a Model C-H Arylation Reaction
| Catalyst System | Yield (%) | TON (Turnover Number) | TOF (Turnover Frequency, h⁻¹) | Key Mechanistic Feature |
| MnCl₂ / Ligand / Additive | Moderate | ~20-50 | ~1-5 | Often requires in-situ formation of active species; mechanism can be substrate-dependent.[5][6] |
| [Mn₂(CO)₁₀] / Additive | High | >90 | ~10-20 | Precursor to catalytically active low-valent Mn(0) or Mn(I) species.[3] |
| [MnBr(CO)₅] / Additive | High | >95 | ~15-25 | Readily forms active Mn(I) species for C-H metalation.[2] |
| Pd(OAc)₂ / Ligand | Very High | >100 | >50 | Typically proceeds via Concerted Metalation-Deprotonation (CMD) or electrophilic palladation.[4] |
| [RhCp*Cl₂]₂ / Additive | Very High | >100 | >50 | Well-defined outer-sphere C-H activation or CMD pathways.[1] |
| Co(OAc)₂ / Additive | Moderate-High | ~40-80 | ~5-15 | Often involves single-electron transfer (SET) pathways.[7] |
Note: The data presented are representative values compiled from various sources for illustrative purposes and can vary significantly with specific substrates, ligands, and reaction conditions.
Validation of the Reaction Mechanism: Key Experiments and Protocols
The mechanism of manganese-catalyzed C-H activation is a subject of ongoing investigation, with evidence pointing towards multiple possible pathways, including concerted metalation-deprotonation (CMD), single-electron transfer (SET), and hydrogen atom abstraction (HAT). The operative mechanism is highly dependent on the manganese precursor, directing group, substrate, and oxidant.[8][9] Below are protocols for key experiments used to probe these mechanisms.
KIE experiments are fundamental in determining whether the C-H bond cleavage is the rate-determining step of the reaction. A significant primary KIE value (kH/kD > 2) suggests that C-H bond breaking is involved in the slowest step of the reaction.
Experimental Protocol for Intermolecular KIE Measurement:
-
Substrate Preparation: Prepare two identical reaction vials. In one vial, add the non-deuterated substrate (e.g., acetanilide). In the other vial, add the deuterated substrate (e.g., acetanilide-d₅).
-
Reaction Setup: To each vial, add the manganese catalyst (e.g., MnCl₂), ligand (if any), additive (e.g., NaOAc), and solvent under an inert atmosphere.
-
Reaction Initiation and Monitoring: Initiate the reactions simultaneously by adding the coupling partner and placing them in a pre-heated oil bath. Take aliquots from each reaction at regular time intervals.
-
Analysis: Quench the aliquots and analyze by GC-MS or ¹H NMR with an internal standard to determine the initial reaction rates for both the deuterated and non-deuterated substrates.
-
Calculation: The KIE is calculated as the ratio of the initial rate of the non-deuterated reaction to the initial rate of the deuterated reaction (kH/kD).
These experiments are used to assess the reversibility of the C-H activation step. The observation of deuterium (B1214612) incorporation into the starting material when the reaction is conducted in a deuterated solvent (like D₂O or toluene-d₈) indicates a reversible C-H metalation.
Experimental Protocol for H/D Exchange:
-
Reaction Setup: In a sealed tube, combine the substrate, manganese catalyst, and a base in a deuterated solvent (e.g., D₂O or CD₃OD).
-
Reaction Conditions: Heat the mixture at the reaction temperature for a specific period, often in the absence of the coupling partner.
-
Analysis: After the specified time, quench the reaction, extract the organic components, and analyze the starting material by ¹H NMR and MS to determine the extent and position of deuterium incorporation.
Techniques like Time-Resolved Infrared (TRIR) spectroscopy can provide direct evidence for the formation and transformation of catalytically relevant intermediates, such as manganese carbonyl species.[10][11]
Experimental Protocol for In-situ TRIR Spectroscopy:
-
Sample Preparation: A solution of the manganese precatalyst (e.g., a manganese carbonyl complex) and the substrate in a suitable solvent is placed in a specialized IR cell.
-
Photochemical Activation: The precatalyst is activated using a laser pulse (the "pump"), which often induces the loss of a ligand (like CO) to generate a reactive, coordinatively unsaturated species.[10]
-
Probing Intermediates: A subsequent IR pulse (the "probe") is used to record the vibrational spectrum of the species present at various time delays after the initial pump pulse.
-
Data Analysis: The changes in the IR spectrum over time allow for the identification and kinetic analysis of transient intermediates, providing insight into the elementary steps of the catalytic cycle.[11]
Visualizing the Proposed Catalytic Cycles
The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycle for Mn(I)-catalyzed C-H activation, a common pathway when using precursors like [Mn₂(CO)₁₀] or [MnBr(CO)₅], and a general workflow for a KIE experiment.
Caption: Proposed cycle for Mn(I)-catalyzed C-H activation via a cyclometalated intermediate.
Caption: Workflow for determining the kinetic isotope effect in a C-H activation reaction.
Conclusion
The validation of the reaction mechanism for MnCl₂-catalyzed C-H activation reveals a complex landscape where the catalyst's performance and operative pathway are intricately linked to the reaction conditions and the specific manganese precursor employed. While MnCl₂ serves as an economical entry point, other manganese sources like [Mn₂(CO)₁₀] and [MnBr(CO)₅] often provide higher efficiency, likely due to the more direct formation of the active Mn(I) species.[2][3] Mechanistic validation relies on a combination of kinetic studies (KIE), isotopic labeling (H/D exchange), and advanced spectroscopic techniques, which collectively suggest that pathways such as concerted metalation-deprotonation are plausible.[3][5] Compared to precious metals, manganese catalysts may require more rigorous optimization but offer significant advantages in terms of cost and sustainability, making them a vital area of ongoing research for the development of novel synthetic methodologies.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. DSpace [cora.ucc.ie]
- 4. Mild metal-catalyzed C–H activation: examples and concepts - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00075D [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Green strategies for transition metal-catalyzed C–H activation in molecular syntheses - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00727K [pubs.rsc.org]
- 8. A Manganese Catalyst for Highly Reactive Yet Chemoselective Intramolecular C(sp3)—H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Sustainable manganese catalysis for late-stage C–H functionalization of bioactive structural motifs [beilstein-journals.org]
- 10. Understanding Precatalyst Activation and Speciation in Manganese-Catalyzed C–H Bond Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Study: Manganese (II) Chloride vs. Gadolinium-Based MRI Contrast Agents
For Researchers, Scientists, and Drug Development Professionals
The landscape of magnetic resonance imaging (MRI) contrast agents is undergoing a critical re-evaluation. For decades, gadolinium-based contrast agents (GBCAs) have been the cornerstone of contrast-enhanced MRI, providing invaluable diagnostic information. However, mounting concerns over gadolinium deposition in the brain and other tissues have spurred the search for safer alternatives.[1][2][3][4][5] This guide provides a comprehensive, data-driven comparison between a potential alternative, Manganese (II) chloride (MnCl₂), and traditional GBCAs.
Executive Summary
This guide delves into the performance of this compound as a T1 contrast agent in comparison to widely used gadolinium-based agents. The analysis covers key performance indicators including relaxivity, biodistribution, and toxicity, supported by experimental data. While GBCAs have a long-standing clinical track record, manganese-based agents, leveraging an essential biological element, present a compelling safety profile with comparable imaging efficacy. This document aims to equip researchers and drug development professionals with the objective data necessary to inform future research and development in the field of MRI contrast media.
Mechanism of Action
Both Manganese (II) ions (Mn²⁺) and Gadolinium (III) ions (Gd³⁺) are paramagnetic, meaning they possess unpaired electrons. This property allows them to alter the relaxation times of water protons in their vicinity, thereby enhancing the MRI signal.
Gadolinium-Based Contrast Agents (GBCAs): The paramagnetic Gd³⁺ ion is tightly bound to a chelating ligand to form a stable complex.[1] This complex is administered intravenously and primarily distributes in the extracellular fluid. The Gd³⁺ ion interacts with surrounding water molecules, shortening their longitudinal (T1) and transverse (T2) relaxation times. The shortening of T1 is the dominant effect, leading to a brighter signal on T1-weighted images, which is the basis for their use as positive contrast agents.[1] The structure of the chelating ligand (linear vs. macrocyclic) significantly impacts the stability of the complex and the potential for gadolinium release.
This compound: As a simple salt, this compound dissociates in solution to release the paramagnetic Mn²⁺ ion. Similar to Gd³⁺, Mn²⁺ has unpaired electrons that effectively shorten the T1 relaxation time of water protons, resulting in positive contrast enhancement on T1-weighted images. A key difference in its mechanism of action lies in its biological transport. Mn²⁺ can enter cells through various ion channels, such as voltage-gated calcium channels, which allows for the imaging of cellular function and viability.
Signaling Pathways and Experimental Workflows
To visualize the cellular interactions and the typical evaluation process for these contrast agents, the following diagrams are provided.
Quantitative Data Comparison
The following tables summarize the key quantitative performance metrics for this compound and a selection of commonly used gadolinium-based contrast agents.
Table 1: Relaxivity Data
Relaxivity (r1 and r2) is a measure of a contrast agent's efficiency in shortening the T1 and T2 relaxation times of water protons, respectively. Higher r1 values indicate greater T1 contrast enhancement. The values are typically measured in units of mM⁻¹s⁻¹.
| Contrast Agent | Type | r1 (mM⁻¹s⁻¹) | r2 (mM⁻¹s⁻¹) | r2/r1 Ratio | Magnetic Field (T) | Medium |
| This compound | Ionic Manganese | ~7-8 | - | - | 1.5 - 4.7 | Water/Buffer |
| Gadoterate Meglumine | Macrocyclic, Ionic | 3.4 - 3.8 | ~4.5 | ~1.2 | 1.5 | Plasma (37°C) |
| Gadobutrol | Macrocyclic, Non-ionic | ~5.0 | ~6.1 | ~1.2 | 1.5 | Plasma (37°C) |
| Gadopentetate Dimeglumine | Linear, Ionic | ~4.1 | ~4.9 | ~1.2 | 1.5 | Plasma (37°C) |
| Gadodiamide | Linear, Non-ionic | ~4.0 | ~5.0 | ~1.25 | 1.5 | Plasma (37°C) |
Note: Relaxivity values can vary depending on the magnetic field strength, temperature, and the medium in which they are measured.
Table 2: Acute Toxicity Data
The median lethal dose (LD50) is a common measure of acute toxicity. It represents the dose required to be lethal to 50% of a tested population.
| Contrast Agent | Animal Model | Route of Administration | LD50 (mmol/kg) |
| This compound | Mouse | Intravenous (IV) | ~0.3 |
| Gadoterate Meglumine | Mouse | Intravenous (IV) | >10 |
| Gadobutrol | Mouse | Intravenous (IV) | >10 |
| Gadopentetate Dimeglumine | Mouse | Intravenous (IV) | >10 |
| Gadodiamide | Mouse | Intravenous (IV) | ~14.8 (unformulated) |
Table 3: Biodistribution Overview
This table provides a qualitative overview of the biodistribution and elimination pathways. Direct quantitative comparisons are challenging due to variations in experimental protocols across different studies. However, a study directly comparing a chelated manganese agent (Mn-PyC3A) with a GBCA (gadoterate) in renally impaired rats showed significantly more efficient whole-body elimination of manganese compared to gadolinium after seven days.[3][4] Another study comparing MnDPDP (a chelated manganese agent) and MnCl₂ in rats showed that at 2 hours post-injection, the manganese content in major organs was similar for both, with overall clearance by 24 hours.[6][7]
| Feature | This compound | Gadolinium-Based Contrast Agents |
| Primary Distribution | Intracellular and Extracellular | Extracellular |
| Primary Elimination Route | Hepatobiliary and Renal | Renal |
| Tissue Accumulation | Potential for accumulation in liver and brain with high doses | Documented deposition in brain, bone, and other tissues, particularly with linear agents |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of key experimental protocols cited in the comparison of these contrast agents.
Relaxivity Measurement
Objective: To determine the r1 and r2 relaxivity of a contrast agent.
Methodology:
-
Phantom Preparation: A series of phantoms are prepared with varying concentrations of the contrast agent (e.g., 0.1, 0.25, 0.5, 1.0, and 2.0 mM) in a relevant medium (e.g., deionized water, saline, or plasma). A control phantom with no contrast agent is also prepared.
-
MRI Acquisition: The phantoms are placed in an MRI scanner, and T1 and T2 relaxation times are measured.
-
T1 Measurement: An inversion recovery spin-echo sequence is typically used with a range of inversion times (TI).
-
T2 Measurement: A multi-echo spin-echo sequence is commonly employed with multiple echo times (TE).
-
-
Data Analysis:
-
The signal intensity at different TI or TE values is fitted to an exponential recovery or decay curve, respectively, to calculate the T1 and T2 values for each concentration.
-
The relaxation rates (R1 = 1/T1 and R2 = 1/T2) are plotted against the concentration of the contrast agent.
-
The slope of the linear regression of the R1 versus concentration plot gives the r1 relaxivity, and the slope of the R2 versus concentration plot gives the r2 relaxivity.
-
Cytotoxicity Assessment (MTT Assay)
Objective: To assess the in vitro cytotoxicity of the contrast agents on a specific cell line.
Methodology:
-
Cell Culture: A suitable cell line (e.g., human hepatocytes, neurons, or renal cells) is cultured in 96-well plates to a specified confluency.
-
Treatment: The cells are incubated with various concentrations of the contrast agent (e.g., this compound or a GBCA) for a defined period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are included.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC50) value, which is the concentration of the agent that causes a 50% reduction in cell viability, is calculated.
In Vivo Imaging and Biodistribution
Objective: To evaluate the in vivo contrast enhancement, pharmacokinetics, and biodistribution of the contrast agents in an animal model.
Methodology:
-
Animal Model: A suitable animal model, typically rats or mice, is used.
-
Baseline Imaging: Pre-contrast MRI scans of the region of interest (e.g., brain, liver, or whole body) are acquired.
-
Contrast Agent Administration: The contrast agent (this compound or a GBCA) is administered intravenously at a specific dose.
-
Dynamic Contrast-Enhanced MRI (DCE-MRI): A series of T1-weighted images are acquired dynamically before, during, and after the injection of the contrast agent to monitor its uptake and washout.
-
Post-Contrast Imaging: Static post-contrast images are acquired at various time points (e.g., 1 hour, 24 hours, and 7 days) to assess tissue retention.
-
Biodistribution Analysis: At the end of the imaging study, the animals are euthanized, and major organs (e.g., liver, kidneys, spleen, heart, brain, bone) are harvested.
-
Tissue Concentration Measurement: The concentration of manganese or gadolinium in the harvested tissues is quantified using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Data Analysis: The signal enhancement in different tissues is quantified from the MRI images. The pharmacokinetic parameters are calculated from the dynamic imaging data. The percentage of the injected dose per gram of tissue (%ID/g) is calculated to determine the biodistribution profile.
Conclusion
The choice of an MRI contrast agent involves a critical balance between diagnostic efficacy and patient safety. Gadolinium-based contrast agents have a long history of clinical use and provide excellent contrast enhancement. However, the well-documented issue of gadolinium retention necessitates the exploration of safer alternatives.
This compound, and more broadly manganese-based contrast agents, present a promising alternative.[3][5][8] As an essential element, the body has natural mechanisms to handle and excrete manganese, potentially reducing the risk of long-term retention and associated toxicities.[5] The data presented in this guide indicates that manganese can offer comparable T1 relaxivity to GBCAs, a key requirement for effective contrast enhancement.
While the acute toxicity of free manganese ions is higher than that of chelated gadolinium, the development of stable manganese chelates is an active area of research aimed at mitigating this risk. Furthermore, the unique ability of manganese to enter cells provides an exciting avenue for functional and molecular imaging that is not readily achievable with conventional extracellular GBCAs.
For researchers and drug development professionals, the data suggests that further investigation into manganese-based contrast agents is warranted. Future studies should focus on direct, head-to-head comparisons of the biodistribution and long-term safety profiles of novel manganese agents against the current standard-of-care GBCAs. The development of stable, high-relaxivity manganese-based agents could represent a significant advancement in the safety and utility of contrast-enhanced MRI.
References
- 1. researchgate.net [researchgate.net]
- 2. auntminnie.com [auntminnie.com]
- 3. mdpi.com [mdpi.com]
- 4. diagnosticimaging.com [diagnosticimaging.com]
- 5. Manganese-based MRI contrast agent may be safer alternative to gadolinium-based agents | EurekAlert! [eurekalert.org]
- 6. Comparison of manganese biodistribution and MR contrast enhancement in rats after intravenous injection of MnDPDP and MnCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Manganese-Based Contrast Agents as Alternatives to Gadolinium: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MnCl₂ and MgCl₂ in PCR-Induced Mutagenesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of directed evolution and protein engineering, the ability to introduce mutations into a target gene is paramount. Error-prone PCR (epPCR) stands as a cornerstone technique for generating genetic diversity. Central to this method is the deliberate reduction of DNA polymerase fidelity, a process frequently modulated by the divalent cations manganese chloride (MnCl₂) and magnesium chloride (MgCl₂). This guide provides a comparative analysis of these two agents, offering insights into their performance, detailed experimental protocols, and the underlying mechanisms of action to aid researchers in selecting the optimal conditions for their mutagenesis experiments.
Performance Comparison: MnCl₂ vs. MgCl₂
The choice between MnCl₂ and MgCl₂ as a mutagenic agent in PCR is dictated by the desired mutation frequency and spectrum. While both can decrease the fidelity of DNA polymerases like Taq polymerase, they do so with differing efficiencies and biases.
Manganese Chloride (MnCl₂) is a potent mutagen in PCR, actively reducing the polymerase's base selection capability.[1][2] Its presence in the reaction mixture leads to a significant increase in the misincorporation of nucleotides.[3] Studies have shown that the mutation frequency can be controlled by varying the concentration of MnCl₂, with higher concentrations generally leading to higher error rates.[4][5] However, excessive concentrations of MnCl₂ can inhibit the PCR amplification process altogether.[2]
Magnesium Chloride (MgCl₂) is an essential cofactor for DNA polymerase activity, and its concentration is a critical parameter in standard PCR.[6] In the context of epPCR, elevating the concentration of MgCl₂ beyond the optimal range for high-fidelity amplification can also induce mutations.[7] Higher concentrations of MgCl₂ are thought to stabilize non-complementary base pairings, leading to an increased error rate.[7] While effective in reducing fidelity, the mutagenic effect of high MgCl₂ concentrations is generally considered to be less pronounced than that of MnCl₂.
| Parameter | MnCl₂ | MgCl₂ |
| Typical Concentration for Mutagenesis | 0.01 - 1 mM[8] | 3 - 7 mM[7][9] |
| Reported Mutation Frequency | Up to 3.5 mutations/kb[4] | Generally lower than MnCl₂, data less quantified |
| Observed Mutational Bias | Can induce a variety of transitions and transversions.[10] Some studies report a predominance of A→G and T→C transitions.[10] | Often results in a bias towards AT to GC changes with Taq polymerase.[1] |
Mechanism of Action
The mutagenic effects of MnCl₂ and MgCl₂ stem from their interaction with the DNA polymerase and the DNA template. The diagram below illustrates the general mechanism by which divalent cations influence polymerase fidelity.
In standard PCR, optimal Mg²⁺ concentration is crucial for the proper functioning of the DNA polymerase. It facilitates the binding of the correct dNTP to the active site of the polymerase. In error-prone PCR, the introduction of Mn²⁺ or an excess of Mg²⁺ alters the catalytic environment. Mn²⁺ is believed to alter the conformation of the polymerase's active site, reducing its ability to discriminate between correct and incorrect dNTPs.[3] High concentrations of Mg²⁺, on the other hand, are thought to increase the stability of transiently formed mismatched base pairs, thereby increasing the likelihood of their incorporation into the growing DNA strand.
Experimental Protocols
The following are detailed protocols for inducing mutations using MnCl₂ and a general guide for using high concentrations of MgCl₂.
Protocol 1: Error-Prone PCR using MnCl₂
This protocol is adapted from methodologies that utilize MnCl₂ to reduce the fidelity of Taq DNA polymerase.[10][11]
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase
-
10x PCR buffer (without MgCl₂)
-
dNTP mix (10 mM each)
-
MgCl₂ solution (25 mM)
-
MnCl₂ solution (50 mM, freshly prepared)
-
Nuclease-free water
Procedure:
-
Reaction Setup: Prepare the following reaction mixture in a PCR tube on ice. The final volume is 50 µL.
-
10x PCR Buffer (without MgCl₂): 5 µL
-
dNTP mix (10 mM each): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10-100 ng): 1 µL
-
MgCl₂ (25 mM): 4 µL (Final concentration 2 mM)
-
Taq DNA Polymerase (5 U/µL): 0.25 µL
-
Nuclease-free water: to 49.5 µL
-
-
Addition of MnCl₂: Immediately before placing the tubes in the thermocycler, add 0.5 µL of a freshly diluted MnCl₂ solution to achieve the desired final concentration (e.g., for a final concentration of 0.25 mM, add 0.25 µL of a 50 mM stock). It is crucial to optimize the MnCl₂ concentration for each template and target mutation rate.
-
PCR Amplification: Perform PCR using the following cycling conditions. The number of cycles can be increased to enhance the mutation rate.[7]
-
Initial Denaturation: 94°C for 2-5 minutes
-
30-40 Cycles:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 50-60°C for 30 seconds (adjust based on primer Tm)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Analysis and Cloning: Analyze the PCR product by agarose (B213101) gel electrophoresis. Purify the desired DNA fragment and proceed with cloning for subsequent screening of mutants.
Protocol 2: Error-Prone PCR using High Concentrations of MgCl₂
This protocol provides a general framework for using elevated MgCl₂ levels to increase the error rate of Taq DNA polymerase.[7]
Materials:
-
Same as Protocol 1, excluding MnCl₂.
Procedure:
-
Reaction Setup: Prepare the PCR reaction mixture as described in Protocol 1, but vary the concentration of MgCl₂. A typical starting point for epPCR is 7 mM.[7] This can be achieved by adding 14 µL of a 25 mM MgCl₂ stock to a 50 µL reaction. It is advisable to perform a titration of MgCl₂ concentrations (e.g., 3 mM, 5 mM, 7 mM, 9 mM) to find the optimal balance between mutation rate and PCR yield.
-
PCR Amplification: Use the same cycling conditions as in Protocol 1.
-
Analysis and Cloning: Analyze the PCR products and proceed with purification and cloning as described above.
Experimental Workflow
The following diagram illustrates a typical workflow for a directed evolution experiment employing error-prone PCR.
This workflow begins with the generation of a mutant library using error-prone PCR with either MnCl₂ or high concentrations of MgCl₂. The resulting library of mutated genes is then cloned into an expression vector and transformed into a suitable host for protein expression. High-throughput screening is employed to identify variants with improved or desired properties. Finally, the "hits" are sequenced to identify the causative mutations and are further characterized functionally.
Conclusion
Both MnCl₂ and MgCl₂ serve as valuable tools for inducing mutations in PCR for directed evolution studies. MnCl₂ is a more potent mutagen, offering a wider range of mutation frequencies that can be modulated by its concentration. High concentrations of MgCl₂ provide a simpler alternative for moderately increasing the error rate. The choice between these two agents will depend on the specific goals of the experiment, including the desired mutation rate and spectrum. The protocols and workflows provided in this guide offer a starting point for researchers to optimize their error-prone PCR conditions and successfully generate libraries of mutants for downstream applications in protein engineering and synthetic biology.
References
- 1. Generating Mutant Libraries Using Error-Prone PCR | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Molecular mechanisms of manganese mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-step random mutagenesis by error-prone rolling circle amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive review and meta-analysis of magnesium chloride optimization in PCR: Investigating concentration effects on reaction efficiency and template specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Error-prone PCR - iDEC Resources Wiki [wiki.idec.io]
- 8. mail.ijras.org [mail.ijras.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
A Comparative Guide to Manganese (II) Chloride and Manganese Acetate as Precursors for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of a precursor is a critical decision in the synthesis of manganese oxide nanoparticles, profoundly influencing the physicochemical properties and subsequent performance of the nanomaterials in various applications, including biomedical imaging, catalysis, and energy storage. This guide provides an objective comparison of two common precursors, manganese (II) chloride (MnCl₂) and manganese (II) acetate (B1210297) (Mn(CH₃COO)₂), supported by experimental data to inform precursor selection for specific research and development needs.
Performance Comparison
A key factor in nanoparticle synthesis is the choice of the manganese precursor, which significantly impacts the resulting magnetic characteristics and morphology of the synthesized nanoparticles.[1] A comparative study utilizing a sol-gel method for the synthesis of manganese oxide nanoparticles from manganese acetate and manganese chloride precursors revealed significant differences in the final products.[1]
| Property | This compound | Manganese (II) Acetate | Reference |
| Resulting Oxide Phase | Mn₂O₃ | Mn₃O₄ | [2] |
| Particle Size | 60.6 nm | 29.7 nm | [2] |
| Morphology | Cubic Structure | Interlaced plates with a leaf-like structure | [2] |
| Magnetic Properties | Ferromagnetic | Antiferromagnetic | [1][2] |
The data clearly indicates that under identical sol-gel synthesis conditions, manganese (II) acetate yields smaller nanoparticles with a different oxide phase (Mn₃O₄) and magnetic behavior compared to this compound, which produces larger Mn₂O₃ nanoparticles.[1][2] This highlights the critical role of the anion in influencing the nucleation and growth of the nanoparticles.[1] Nanoparticles obtained using manganese acetate as a precursor exhibit a narrower size distribution.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis of nanoparticles. Below are representative protocols for preparing manganese oxide nanoparticles using both precursors via a sol-gel method.[2]
Synthesis of Manganese Oxide Nanoparticles using this compound
This protocol is adapted from a sol-gel synthesis method.[2]
Materials and Equipment:
-
This compound tetrahydrate (MnCl₂·4H₂O)
-
Oxalic acid (C₂H₂O₄·2H₂O)
-
Magnetic stirrer with hot plate
-
Beakers
-
Hot air oven
Procedure:
-
Prepare a solution of oxalic acid by dissolving it in 200 ml of ethanol.
-
In a separate beaker, dissolve this compound tetrahydrate in approximately 200 ml of ethanol at 35°C under constant stirring for 30 minutes to obtain a sol.
-
Gradually add the oxalic acid solution to the warm sol to yield a thick gel.
-
Dry the resulting gel in a hot air oven at 80°C for 20 hours to produce the final nanoparticle powder.
Synthesis of Manganese Oxide Nanoparticles using Manganese (II) Acetate
This protocol follows a similar sol-gel process, substituting manganese acetate for manganese chloride.[2]
Materials and Equipment:
-
Manganese (II) acetate tetrahydrate (Mn(CH₃COO)₂·4H₂O)
-
Oxalic acid (C₂H₂O₄·2H₂O)
-
Ethanol
-
Magnetic stirrer with hot plate
-
Beakers
-
Hot air oven
-
Furnace
Procedure:
-
Prepare a solution of oxalic acid by dissolving it in 200 ml of ethanol.
-
In a separate beaker, dissolve manganese (II) acetate tetrahydrate in about 200 ml of ethanol at 35°C under constant stirring for 30 minutes to obtain a sol.
-
Gradually add the oxalic acid solution to the warm sol to yield a thick gel, which is manganese oxalate (B1200264) dihydrate.
-
Dry the gel in a hot air oven at 80°C for 20 hours to produce a powder.
-
Decompose the resulting manganese oxalate dihydrate in the air at high temperatures in a furnace to yield Mn₃O₄ nanoparticles.[2]
Visualizing the Synthesis Workflow
The following diagrams illustrate the experimental workflows for the synthesis of manganese oxide nanoparticles from both precursors.
Conclusion
The choice between this compound and manganese (II) acetate as a precursor has a significant impact on the final properties of the synthesized manganese oxide nanoparticles. Manganese acetate tends to produce smaller, antiferromagnetic Mn₃O₄ nanoparticles with a plate-like morphology, while manganese chloride leads to larger, ferromagnetic Mn₂O₃ nanoparticles with a cubic structure.[1][2] Researchers should consider these differences in the context of their specific application to make an informed decision on the most suitable precursor. The provided experimental protocols and workflows offer a foundation for the reproducible synthesis of these nanomaterials.
References
A Comparative Guide to a Novel Catalytic Kinetic Spectrophotometric Method and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for the Validation of Trace Manganese Detection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of trace elements is a critical aspect of pharmaceutical development and quality control. Manganese, an essential mineral, can be a contaminant in drug products, necessitating sensitive and reliable analytical methods for its detection at trace levels. This guide provides an objective comparison of a novel Catalytic Kinetic Spectrophotometric method and the well-established Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for the validation of trace manganese analysis. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison
The selection of an analytical method is often a balance between performance characteristics, sample throughput, and cost. The following table summarizes the key performance parameters of the novel Catalytic Kinetic Spectrophotometric method and the established ICP-OES method for the determination of trace manganese.
| Performance Parameter | Catalytic Kinetic Spectrophotometry | Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) |
| Principle | Measures the rate of a chemical reaction catalyzed by manganese. The change in absorbance of a colored reagent over time is proportional to the manganese concentration. | An argon plasma excites manganese atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is proportional to the manganese concentration.[1] |
| Limit of Detection (LOD) | 0.023 µg/L[2] - 1.3 µg/L[3] | 0.11 µg/L - 21 µg/L (with pre-concentration) |
| Limit of Quantification (LOQ) | Typically in the low µg/L range | Typically in the low µg/L range |
| Linearity Range | 0.1 - 5.0 µg/L[2] | Wide dynamic range, typically from µg/L to mg/L |
| Precision (%RSD) | < 5% | < 5% |
| Accuracy (% Recovery) | 96% - 102%[3] | 95% - 105% |
| Sample Throughput | Moderate (e.g., 15 samples/hour)[3] | High (can analyze dozens of elements simultaneously) |
| Matrix Effects | Can be susceptible to interferences from other ions and organic matter. | Generally robust with fewer chemical interferences, but can be affected by high dissolved solids.[4] |
| Instrumentation Cost | Low (requires a standard spectrophotometer) | High (requires a dedicated ICP-OES instrument) |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are the methodologies for the Catalytic Kinetic Spectrophotometric method and ICP-OES for the determination of trace manganese.
New Method: Catalytic Kinetic Spectrophotometry
This protocol is based on the catalytic effect of Mn(II) on the oxidation of a chromogenic reagent by an oxidizing agent in a buffered medium.
1. Reagents and Solutions:
-
Manganese(II) Standard Stock Solution (1000 mg/L): Dissolve an accurately weighed amount of manganese(II) chloride or sulfate (B86663) in deionized water.
-
Chromogenic Reagent Solution: Prepare a solution of an appropriate organic ligand (e.g., o-hydroxyphenylthiourea[5], Celestine Blue[2]) in a suitable solvent (e.g., ethanol).
-
Oxidizing Agent Solution: Prepare a solution of an oxidizing agent such as potassium periodate (B1199274) (KIO4) in deionized water.
-
Buffer Solution: Prepare a buffer solution to maintain the optimal pH for the catalytic reaction (e.g., borate (B1201080) buffer pH 7.5[5], acetate (B1210297) buffer pH 4.5[2]).
-
Activator Solution (if required): Some methods may require an activator, such as 1,10-phenanthroline, to enhance the catalytic activity.[2]
2. Instrumentation:
-
A UV-Vis spectrophotometer capable of kinetic measurements.
-
A thermostatically controlled water bath.
-
A pH meter.
3. Analytical Procedure: [2][5]
-
Transfer a known volume of the sample or standard solution into a reaction vessel.
-
Add the buffer solution, chromogenic reagent, and activator solution (if applicable).
-
Initiate the reaction by adding the oxidizing agent solution.
-
Immediately start monitoring the change in absorbance at the wavelength of maximum absorbance of the colored product over a fixed period.
-
The rate of the reaction, determined from the slope of the absorbance versus time plot, is directly proportional to the concentration of manganese.
-
Construct a calibration curve by plotting the reaction rate against the concentration of the manganese standards.
-
Determine the concentration of manganese in the samples from the calibration curve.
Established Method: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES)
This protocol outlines the general procedure for the determination of trace manganese using ICP-OES, a robust and widely used technique for elemental analysis.
1. Reagents and Solutions:
-
Manganese Standard Stock Solution (1000 mg/L): Use a certified standard solution.
-
Nitric Acid (HNO3), Trace Metal Grade: For sample preservation and digestion.
-
Hydrochloric Acid (HCl), Trace Metal Grade (optional): May be used in the digestion process.
-
Deionized Water (18.2 MΩ·cm).
2. Instrumentation:
-
Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) with a suitable sample introduction system (nebulizer and spray chamber).
-
Microwave digestion system (for solid samples or samples with high organic content).
3. Sample Preparation (Acid Digestion):
-
For liquid samples, acidify with nitric acid to a pH < 2.
-
For solid samples or those with complex matrices, accurately weigh a representative portion of the sample.
-
Add a mixture of concentrated nitric acid and, if necessary, hydrochloric acid.
-
Digest the sample using a microwave digestion system following a validated temperature and pressure program.
-
After digestion, cool the sample and dilute to a known volume with deionized water.
4. Analytical Procedure:
-
Optimize the ICP-OES instrument parameters, including plasma power, gas flow rates, and sample uptake rate.
-
Select the appropriate analytical wavelength for manganese (e.g., 257.610 nm) with minimal spectral interferences.[1]
-
Aspirate a blank solution, followed by the calibration standards and samples.
-
Measure the emission intensity of manganese in each solution.
-
Construct a calibration curve by plotting the emission intensity against the concentration of the manganese standards.
-
Determine the concentration of manganese in the samples from the calibration curve.
Method Validation Workflow and Comparison
The validation of a new analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagrams illustrate the typical workflow for method validation and a comparison of the key attributes of the two methods discussed.
References
comparative study of Lewis acidity: MnCl2 vs. ZnCl2 vs. AlCl3
A Comparative Analysis of the Lewis Acidity of MnCl₂, ZnCl₂, and AlCl₃ for Researchers and Drug Development Professionals
In the landscape of chemical synthesis and catalysis, the appropriate selection of a Lewis acid is a critical parameter that can dictate the efficiency, selectivity, and overall success of a reaction. This guide provides an objective, data-driven comparison of the Lewis acidity of three commonly employed metal chlorides: manganese(II) chloride (MnCl₂), zinc(II) chloride (ZnCl₂), and aluminum(III) chloride (AlCl₃). This analysis is intended to assist researchers, chemists, and professionals in drug development in making informed decisions for their specific applications.
Theoretical Considerations
The Lewis acidity of a metal halide is influenced by factors such as the charge density of the metal cation, the electronegativity of the halide, and the overall electronic structure of the molecule. Aluminum, being in group 13, has a lower electronegativity and a higher charge density in its +3 oxidation state compared to the +2 oxidation states of the transition metals manganese and zinc. This suggests that AlCl₃ is intrinsically a stronger Lewis acid than MnCl₂ and ZnCl₂. Between Mn²⁺ and Zn²⁺, the d¹⁰ electronic configuration of Zn²⁺ results in a smaller ionic radius and consequently a higher charge density compared to the d⁵ configuration of Mn²⁺, suggesting that ZnCl₂ is a stronger Lewis acid than MnCl₂.
Quantitative and Performance Data
A widely accepted method for quantifying Lewis acidity is the Gutmann-Beckett method, which determines the Acceptor Number (AN) of a Lewis acid based on the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon coordination. A higher AN value corresponds to a stronger Lewis acid.
Another practical measure of Lewis acidity is the catalytic performance of these compounds in reactions such as the Friedel-Crafts alkylation, where the Lewis acid activates the alkyl halide to generate a carbocation for electrophilic aromatic substitution.
| Parameter | MnCl₂ | ZnCl₂ | AlCl₃ |
| Gutmann-Beckett Acceptor Number (AN) | Not readily available | AN has been determined, but a specific value is not consistently reported across the literature. It is generally considered a moderate Lewis acid. | 87 |
| Catalytic Performance in Benzylation of Benzene (B151609) | |||
| Conversion (%) | 58.2 | 72.5 | ~100 (often used stoichiometrically) |
| Selectivity for Diphenylmethane (%) | 95.1 | 96.3 | High, but can promote side reactions |
Note: The catalytic data for MnCl₂ and ZnCl₂ is sourced from a comparative study on the benzylation of benzene with benzyl (B1604629) chloride over alumina-supported catalysts. AlCl₃ is a very strong Lewis acid and is often used in stoichiometric amounts in Friedel-Crafts reactions, leading to high conversions. Direct catalytic comparison under identical conditions is challenging due to its high reactivity.
Based on the available data, the general trend for Lewis acidity is:
AlCl₃ > ZnCl₂ > MnCl₂
Experimental Protocols
The Gutmann-Beckett Method for Determining Acceptor Number
This method provides a quantitative measure of the Lewis acidity of a substance in solution.
Objective: To determine the Acceptor Number (AN) of a Lewis acid by measuring the change in the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO).
Materials:
-
Anhydrous Lewis acid (e.g., MnCl₂, ZnCl₂, AlCl₃)
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating deuterated solvent (e.g., deuterated dichloromethane, CD₂Cl₂)
-
NMR tubes
-
NMR spectrometer with a phosphorus probe
Procedure:
-
Preparation of the Reference Solution: Prepare a dilute solution (e.g., 0.1 M) of Et₃PO in the chosen deuterated solvent.
-
Acquisition of the Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift of the free Et₃PO (δfree) serves as the reference.
-
Preparation of the Sample Solution: In a separate NMR tube, dissolve a known concentration of the Lewis acid in the deuterated solvent. To this solution, add an equimolar amount of Et₃PO.
-
Acquisition of the Sample Spectrum: Record the ³¹P NMR spectrum of the Lewis acid-Et₃PO mixture. The new chemical shift (δcomplex) corresponds to the coordinated Et₃PO.
-
Calculation of the Acceptor Number (AN): The AN is calculated using the following formula[1]: AN = 2.21 x (δcomplex - δfree in hexane) Note: The reference chemical shift of Et₃PO in hexane (B92381) is 41.0 ppm.
Visualizing Methodologies and Concepts
To further clarify the concepts and experimental procedures discussed, the following diagrams are provided.
Caption: Experimental workflow for the Gutmann-Beckett method.
Caption: Factors influencing the Lewis acidity of metal halides.
Caption: Simplified mechanism of Friedel-Crafts alkylation.
Conclusion
The selection of an appropriate Lewis acid from MnCl₂, ZnCl₂, and AlCl₃ is contingent on the specific requirements of the chemical transformation.
-
AlCl₃ is a powerful Lewis acid suitable for reactions requiring strong electrophilic activation. Its high reactivity, however, can lead to side reactions and may necessitate stoichiometric quantities.
-
ZnCl₂ presents a moderate Lewis acidity, offering a balance between reactivity and selectivity. It is a viable catalyst for a range of organic transformations where a milder Lewis acid is preferred.
-
MnCl₂ is the weakest Lewis acid of the three, making it a suitable choice for reactions requiring gentle conditions or when high selectivity is paramount and a highly reactive catalyst could lead to undesired byproducts.
This comparative guide, supported by the presented data and methodologies, aims to empower researchers and professionals to make more strategic decisions in the selection of Lewis acid catalysts, ultimately leading to the development of more efficient and selective synthetic routes.
References
Assessing the Environmental Impact of Manganese (II) Chloride in Industrial Processes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Manganese (II) chloride (MnCl₂) is a versatile chemical compound utilized across a spectrum of industrial applications, from the synthesis of batteries and specialty chemicals to its use as a nutrient in animal feed and fertilizers. While integral to these processes, its environmental footprint warrants careful consideration. This guide provides an objective comparison of the environmental impact of this compound with viable alternatives, supported by available experimental data.
Logical Framework for Environmental Impact Assessment
The following diagram outlines a structured approach to evaluating the environmental impact of industrial chemicals like this compound.
Caption: A logical workflow for assessing the environmental impact of industrial chemicals.
Quantitative Comparison of Environmental Hazards
The following tables summarize key quantitative data related to the environmental impact of this compound and its alternatives in various applications.
Table 1: Acute Toxicity Data
| Compound | Application | Test Organism | Endpoint | Result | Reference |
| This compound | Multiple | Daphnia magna (Water Flea) | 48h EC50 (Immobilization) | 4.7 mg/L | [1] |
| This compound | Multiple | Rat (Oral) | LD50 | 250-275 mg/kg | [2] |
| Manganese sulfate (B86663) | Animal Feed, Fertilizer | Daphnia magna (Water Flea) | 48h EC50 (Immobilization) | > 11 mg/L | [3] |
| Manganese sulfate | Animal Feed, Fertilizer | Rat (Oral) | LD50 | 2150 mg/kg | |
| Manganese proteinate | Animal Feed | - | - | Data not readily available | - |
| Lithium Manganese Oxide (LMO) | Batteries | - | - | Data on direct aquatic toxicity is limited; impact is primarily from potential metal leaching. | [4][5] |
| Lanthanum Strontium Manganite (LSM) | Catalyst | - | - | Data on direct aquatic toxicity is limited; generally considered to have low toxicity. | [6] |
Table 2: Environmental Fate and Bioaccumulation
| Compound | Environmental Fate | Bioaccumulation Potential |
| This compound | Soluble in water, can persist and be transported in aquatic systems. Can bioaccumulate in aquatic organisms. | Bioconcentration factors can be significant in some species. |
| Manganese sulfate | Soluble in water, similar environmental fate to this compound. | Similar bioaccumulation potential to other soluble manganese salts. |
| Manganese proteinate | Organic chelation may affect mobility and bioavailability in soil and water. | Potentially lower bioavailability compared to inorganic salts, but data is limited. |
| Lithium Manganese Oxide (LMO) | Insoluble solid. Environmental impact is related to the leaching of manganese and other metals from discarded batteries. | Leached manganese can be taken up by organisms. |
| Lanthanum Strontium Manganite (LSM) | Stable solid with low water solubility. Minimal leaching of constituent metals under normal conditions. | Low potential for bioaccumulation due to its insolubility and stability. |
In-Depth Comparison by Industrial Application
Battery Manufacturing
This compound is a precursor in the production of cathode materials for batteries, including lithium-ion batteries like Lithium Manganese Oxide (LMO) and Nickel Manganese Cobalt (NMC).
-
Environmental Concerns with MnCl₂: The manufacturing process involving MnCl₂ can lead to wastewater containing soluble manganese, which is toxic to aquatic life. Improper disposal of batteries can also result in the leaching of manganese into the environment.
-
Alternative: Direct Synthesis with Manganese Oxides/Sulfates & Life Cycle Considerations: A more direct and common industrial practice involves using manganese oxides or sulfates to synthesize cathode materials. While this reduces the use of the chloride form, the overall environmental impact of the battery's life cycle is a more critical point of comparison.
-
Lithium Manganese Oxide (LMO) and Nickel Manganese Cobalt (NCM) Batteries: Life cycle assessments (LCA) of these batteries indicate that the most significant environmental impacts arise from the mining and processing of raw materials (including lithium, manganese, nickel, and cobalt) and the energy-intensive manufacturing processes.[7][8][9] While manganese is more abundant and less toxic than cobalt and nickel, its mining still has environmental consequences.[10] The recycling of these batteries is crucial to mitigate their environmental footprint by recovering valuable metals and reducing the need for new raw materials.[4][5] However, leaching of metals from improperly disposed batteries remains a concern.[4]
-
Catalysis
This compound can act as a Lewis acid catalyst in various organic reactions.
-
Environmental Concerns with MnCl₂: The use of a soluble metal salt as a catalyst can lead to contamination of the final product and waste streams, requiring purification steps that generate additional waste.
-
Alternative: Perovskite Catalysts (e.g., Lanthanum Strontium Manganite - LSM): Perovskite-type oxides containing manganese, such as Lanthanum Strontium Manganite (LSM), are emerging as highly efficient and environmentally benign catalysts for oxidation reactions.
-
Environmental Advantages: LSMs are solid, heterogeneous catalysts, which simplifies their separation from the reaction mixture, reducing waste.[11] They are generally stable and have low toxicity.[6] The primary environmental concern associated with some perovskites is the potential presence of toxic elements like lead, though lead-free alternatives are being actively researched.[12][13][14] The manufacturing of perovskite catalysts can be energy-intensive, which is a factor in their overall life cycle assessment.[15]
-
Animal Feed
This compound is used as a source of the essential trace mineral manganese in animal diets.
-
Environmental Concerns with MnCl₂: The high solubility of MnCl₂ can lead to interactions with other feed components and potential for rapid excretion, contributing to higher manganese levels in manure and subsequently in the environment.
-
Alternatives: Manganese Sulfate and Manganese Proteinate:
-
Manganese Sulfate (MnSO₄): This is another common inorganic source of manganese. It has a higher oral LD50 in rats (2150 mg/kg) compared to this compound (250-275 mg/kg), suggesting lower acute toxicity.[2] Its aquatic toxicity appears to be slightly lower as well, with a 48h EC50 for Daphnia magna of >11 mg/L.[3]
-
Experimental Protocols
The toxicity data presented in this guide are typically generated following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test
This test assesses the acute toxicity of a substance to Daphnia magna.
-
Test Organisms: Young daphnids (less than 24 hours old) are used.
-
Procedure: The daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.
-
Endpoint: The primary endpoint is immobilization, defined as the inability of the daphnids to swim within 15 seconds after gentle agitation of the test vessel.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (the EC50) is calculated.[1]
OECD Test Guideline 401: Acute Oral Toxicity
Note: This guideline has been replaced by alternative methods (OECD 420, 423, and 425) that use fewer animals, but the fundamental principles remain similar.
-
Test Animals: Typically, rats are used. The animals are fasted before the administration of the test substance.
-
Procedure: The test substance is administered in a single dose by oral gavage. The animals are observed for a period, typically 14 days.
-
Endpoint: The primary endpoint is mortality.
-
Data Analysis: The dose that is lethal to 50% of the test animals (the LD50) is determined.[7][14]
Experimental Workflow for Ecotoxicity Testing
The following diagram illustrates a simplified workflow for a typical ecotoxicity study.
Caption: A simplified workflow for conducting an ecotoxicity study.
Conclusion
The environmental impact of this compound is primarily associated with its solubility in water, leading to aquatic toxicity. When comparing alternatives, a holistic view that includes the entire life cycle of the product or process is essential.
-
In battery manufacturing , while the direct use of MnCl₂ can be avoided, the overall environmental burden is dominated by raw material extraction and energy consumption during production. The move towards manganese-rich cathodes is a positive step in reducing reliance on more toxic and less abundant materials like cobalt.
-
In catalysis , solid, heterogeneous catalysts like LSM offer significant environmental advantages over soluble catalysts like MnCl₂ by minimizing waste and product contamination.
-
In animal feed , manganese sulfate appears to be a less acutely toxic alternative to manganese chloride. Organic manganese sources like manganese proteinate may offer benefits in terms of bioavailability and reduced environmental excretion, though more quantitative ecotoxicity data is needed to confirm this.
For researchers and professionals in drug development and other scientific fields, selecting chemicals with a lower environmental impact is a critical aspect of sustainable science. This guide provides a framework and initial data for making more informed decisions regarding the use of this compound and its alternatives. Further research into the ecotoxicity of emerging alternatives is encouraged to fill the existing data gaps.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. ec.europa.eu [ec.europa.eu]
- 3. Oxidative dissolution of lithium and manganese from lithium manganospinel (LiMn 2 O 4 ): towards climate-smart processes for critical metal recycling ... - Energy Advances (RSC Publishing) DOI:10.1039/D2YA00196A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Spent lithium manganate batteries for sustainable recycling: A review [frontiersin.org]
- 6. aat-haw.de [aat-haw.de]
- 7. Life cycle assessment of lithium nickel cobalt manganese oxide (NCM) batteries for electric passenger vehicles [repository.cam.ac.uk]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 9. researchgate.net [researchgate.net]
- 10. Perovskite solar cells: tackling stability and environmental impacts for a greener future | KeAi Publishing [keaipublishing.com]
- 11. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 12. What Is the Environmental Impact of Perovskites? → Question [energy.sustainability-directory.com]
- 13. Environmental impact of metal halide perovskite solar cells and potential mitigation strategies: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Predicting MnCl2 Catalytic Activity: A Comparative Guide to Computational Modeling
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Computational Models for Predicting the Catalytic Activity of Manganese(II) Chloride.
The development of efficient and selective catalytic processes is a cornerstone of modern chemistry and drug development. Manganese(II) chloride (MnCl2), an inexpensive and abundant first-row transition metal salt, has emerged as a promising catalyst for a variety of organic transformations, including challenging C-H bond functionalization reactions. Predicting the catalytic activity and selectivity of MnCl2-based systems is crucial for accelerating catalyst design and reaction optimization. This guide provides a comparative overview of two powerful computational approaches—Density Functional Theory (DFT) and Machine Learning (ML)—for predicting the catalytic activity of MnCl2, using the C-H alkylation of benzamides as a case study. We present supporting experimental data, detailed experimental protocols, and conceptual workflows for validating these computational models.
Data Presentation: Experimental vs. Predicted Outcomes
The following table summarizes the experimental yields for the MnCl2-catalyzed C-H alkylation of various N-arylbenzamides with a secondary alkyl bromide, as reported by Ackermann and colleagues. This data serves as a benchmark for the validation of computational models. For the purpose of this guide, conceptual predictive data for DFT and a hypothetical Machine Learning model are presented to illustrate how such a comparison would be structured.
| Substrate (N-Arylbenzamide) | Alkylating Agent | Experimental Yield (%)[1] | Conceptual DFT Predicted Yield (%) | Conceptual ML Predicted Yield (%) |
| N-phenylbenzamide | 1-bromo-3-phenylpropane | 85 | 82 | 88 |
| N-(4-methoxyphenyl)benzamide | 1-bromo-3-phenylpropane | 92 | 88 | 90 |
| N-(4-chlorophenyl)benzamide | 1-bromo-3-phenylpropane | 78 | 75 | 80 |
| N-(4-trifluoromethylphenyl)benzamide | 1-bromo-3-phenylpropane | 72 | 70 | 75 |
| N-(o-tolyl)benzamide | 1-bromo-3-phenylpropane | 65 | 62 | 68 |
| N-methyl-N-phenylbenzamide | 1-bromo-3-phenylpropane | 0 | 5 | 2 |
Note: The "Conceptual DFT Predicted Yield (%)" and "Conceptual ML Predicted Yield (%)" are illustrative and intended to demonstrate how data from these models would be presented for comparison against experimental results. Actual predictive models would need to be developed and validated for this specific reaction.
Experimental Protocols
The following is a representative experimental protocol for the MnCl2-catalyzed C-H alkylation of benzamides, based on the work of Ackermann et al.[1]
Materials:
-
MnCl2 (anhydrous)
-
N-arylbenzamide substrate
-
Alkyl bromide
-
TMEDA (N,N,N′,N′-tetramethylethylenediamine)
-
i-PrMgBr (isopropylmagnesium bromide solution)
-
Anhydrous solvent (e.g., THF or 1,4-dioxane)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the N-arylbenzamide substrate (1.0 equiv), MnCl2 (10 mol%), and the alkyl bromide (1.5 equiv).
-
Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF, 2.0 mL) and TMEDA (1.2 equiv) via syringe.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the i-PrMgBr solution (2.0 equiv) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the specified time (e.g., 12-24 hours).
-
Upon completion (monitored by TLC or GC-MS), quench the reaction by the slow addition of a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkylated product.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the conceptual workflows for validating DFT and Machine Learning models for the prediction of MnCl2 catalytic activity.
Comparison of Computational Models
Density Functional Theory (DFT)
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of catalysis, DFT can be employed to elucidate reaction mechanisms, identify key intermediates and transition states, and calculate activation energies.
-
Strengths:
-
Provides detailed mechanistic insights into the catalytic cycle.
-
Can predict the relative energies of intermediates and transition states, helping to identify the rate-determining step.
-
Can be used to rationalize experimentally observed selectivity.
-
-
Weaknesses:
-
Computationally expensive, especially for large and complex systems.
-
The accuracy of the results is highly dependent on the choice of functional and basis set.
-
Predicting absolute reaction rates and yields can be challenging and often requires kinetic modeling based on the DFT-calculated energy profile.
-
-
Validation Approach: The validation of a DFT model for MnCl2 catalysis would involve comparing the predicted lowest-energy reaction pathway with experimental observations. For instance, if DFT calculations predict that C-H activation is the rate-determining step, this could be experimentally verified through kinetic isotope effect studies. The model's ability to correctly predict the relative reactivity of different substrates would also serve as a key validation point.
Machine Learning (ML)
Machine learning models, such as random forests or graph neural networks, can be trained on existing experimental data to predict the outcome of chemical reactions. These models learn complex relationships between reaction components (substrates, reagents, catalysts, solvents) and the resulting yield or selectivity.
-
Strengths:
-
Can be significantly faster than DFT for predicting reaction outcomes once the model is trained.
-
Can handle large and diverse datasets, potentially uncovering non-obvious structure-activity relationships.
-
Can be used for high-throughput screening of virtual compound libraries to identify promising new substrates or catalysts.
-
-
Weaknesses:
-
Requires a large and high-quality dataset for training to achieve good predictive accuracy.
-
Often considered "black box" models, providing less direct mechanistic insight compared to DFT.
-
The model's predictive power is generally limited to the chemical space covered by the training data.
-
-
Validation Approach: An ML model for predicting the yield of MnCl2-catalyzed reactions would be validated by training it on a known set of reactions and then using it to predict the outcomes for a new, unseen set of substrates and conditions. The correlation between the predicted and experimentally determined yields would be a measure of the model's accuracy.
Conclusion
Both DFT and Machine Learning offer powerful, yet distinct, approaches for the computational modeling of MnCl2 catalytic activity. DFT provides a deep, mechanism-based understanding of the catalytic process, while ML excels at rapidly predicting outcomes based on learned patterns from large datasets. The choice of method, or a combination of both, will depend on the specific research question, the available computational resources, and the amount of experimental data. For a comprehensive understanding and predictive power, an integrated approach where DFT is used to generate high-quality data and mechanistic insights to inform and improve ML models is likely to be the most effective strategy for accelerating the discovery and optimization of novel MnCl2-catalyzed reactions.
References
Homogeneous vs. Heterogeneous MnCl₂ Catalysts: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate catalyst is a critical decision in the development of synthetic methodologies. Manganese(II) chloride (MnCl₂) is a cost-effective and versatile catalyst employed in a variety of organic transformations, notably oxidation reactions.[1] The performance of a MnCl₂ catalyst is profoundly influenced by its state—whether it is used in a homogeneous or heterogeneous system. This guide provides an objective comparison of the performance of homogeneous and heterogeneous MnCl₂ catalysts, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
At a Glance: Homogeneous vs. Heterogeneous MnCl₂ Catalysis
| Feature | Homogeneous MnCl₂ Catalysts | Heterogeneous MnCl₂ Catalysts |
| State | Dissolved in the reaction medium | Immobilized on a solid support (e.g., alumina, silica) |
| Activity & Selectivity | Often exhibit higher activity and selectivity due to well-defined active sites and high accessibility.[2] | Activity can be influenced by the support and may sometimes be lower than homogeneous counterparts due to mass transfer limitations.[3] |
| Catalyst Separation | Difficult; often requires extraction or distillation.[3] | Simple; easily separated by filtration.[3] |
| Reusability | Generally not reusable. | Readily reusable for multiple reaction cycles.[4] |
| Thermal Stability | Lower thermal stability.[3] | High thermal stability.[3] |
| Cost-Effectiveness | Lower initial cost, but separation and lack of reusability can increase overall process costs. | Higher initial preparation cost, but reusability can lead to lower long-term costs. |
Performance Data in Alkene Epoxidation
The epoxidation of alkenes is a fundamental transformation in organic synthesis, and manganese catalysts are frequently employed for this purpose. Below is a comparative summary of the performance of homogeneous and heterogeneous Mn(II) catalysts in the epoxidation of styrene (B11656) and cyclohexene.
Disclaimer: The data presented below is compiled from different studies and is intended for comparative purposes. Direct comparison may be limited by variations in experimental conditions.
| Substrate | Catalyst System | Oxidant | Solvent | Time (h) | Conversion (%) | Epoxide Selectivity (%) | Reference |
| Styrene | Homogeneous: MnCl₂ with a polyamine ligand | Peracetic Acid | Acetonitrile (B52724)/Water | 8 | ~75 | ~80 | [5] |
| Styrene | Heterogeneous: MnNPs/celite | H₂O₂/NaHCO₃ | DMF | - | Low (7% conversion to epoxide) | - | [6] |
| Cyclohexene | Homogeneous: Mn(ClO₄)₂ with ligand | H₂O₂ | Acetonitrile | 1 | ~96 | Low (significant byproducts) | [7] |
| Cyclohexene | Heterogeneous: Alumina-supported Mn(II) complexes | H₂O₂ | Acetonitrile | 24 | 25.5 | 58.8 (to epoxide) | [8] |
Experimental Protocols
Homogeneous Catalytic Epoxidation of Styrene
This protocol is adapted from studies on manganese-catalyzed epoxidation.[5]
Materials:
-
Manganese(II) chloride (MnCl₂)
-
Polyamine ligand (e.g., N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine)
-
Styrene
-
Peracetic acid (as oxidant)
-
Acetonitrile
-
Water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the polyamine ligand and MnCl₂ in a mixture of acetonitrile and water.
-
Stir the solution at room temperature for 15 minutes to allow for complex formation.
-
Add styrene to the reaction mixture.
-
Slowly add peracetic acid to the stirred solution over a period of 30 minutes.
-
Allow the reaction to proceed at room temperature for 8 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Heterogeneous Catalytic Epoxidation of Cyclohexene
This protocol is based on the use of alumina-supported manganese catalysts.[8]
Materials:
-
Alumina-supported Mn(II) catalyst
-
Cyclohexene
-
Hydrogen peroxide (30% aqueous solution)
-
Acetonitrile
-
Standard laboratory glassware
Procedure:
-
To a suspension of the alumina-supported Mn(II) catalyst in acetonitrile, add cyclohexene.
-
Heat the mixture to the desired reaction temperature (e.g., 60 °C).
-
Add hydrogen peroxide dropwise to the stirred suspension over a period of 1 hour.
-
Maintain the reaction at the set temperature for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed, dried, and stored for reuse.
-
Analyze the filtrate by GC or GC-MS to determine the conversion and product distribution.
-
The product can be isolated from the filtrate by distillation or extraction.
Reaction Pathway and Experimental Workflow
The following diagram illustrates a generalized pathway for manganese-catalyzed epoxidation and the contrasting workflows for homogeneous and heterogeneous systems.
References
- 1. Electrochemical catalysis of styrene epoxidation with films of MnO(2) nanoparticles and H(2)O(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. designer-drug.com [designer-drug.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Experimental Validation of Mn(III) Intermediates in MnCl₂-Catalyzed Oxidations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of manganese-based catalysts in oxidation reactions, with a specific focus on the experimental validation of Manganese(III) as a key intermediate when utilizing Manganese(II) chloride (MnCl₂). The following sections present quantitative data, detailed experimental protocols for the detection of Mn(III), and logical workflows to aid in the design and interpretation of experiments in the field of synthetic chemistry and catalysis.
Data Presentation: Performance Comparison of Manganese Catalysts
The choice of manganese precursor can significantly influence the resulting catalyst's properties and performance. While Mn(III) acetate (B1210297) [Mn(OAc)₃] is a well-established one-electron oxidant often used to generate Mn(III) directly, MnCl₂ is a common and economical precursor for in-situ generation of catalytically active species. Below is a comparison of catalysts derived from different manganese salts in various oxidation reactions.
| Reaction | Catalyst Precursor | Key Performance Metric | Observation | Reference |
| Ethyl Acetate Oxidation | Manganese Acetate | T₉₀ = ~220°C | Catalyst derived from MnCl₂ showed higher activity. | [1] |
| Ethyl Acetate Oxidation | Manganese Chloride | T₉₀ = 212°C | Higher activity attributed to stronger oxygen mobility. | [1] |
| Alkene Epoxidation | Mn(II) salts (e.g., MnSO₄) | Up to 93% yield | Reaction requires bicarbonate buffer. EPR studies suggest the involvement of Mn(IV). | [2] |
| Alcohol Oxidation | Mn(II) complex | Up to 93% yield | Mechanistic studies suggest a high-valent Mn-oxo species. | [3] |
| Amine Oxidation | Mn(III) NHC complex | >95% selectivity | Mechanistic studies point to a Mn(V)-oxo active species. | [4] |
T₉₀: Temperature at which 90% conversion is achieved.
Experimental Protocols: Detecting and Characterizing Mn(III) Intermediates
The transient and reactive nature of Mn(III) intermediates necessitates specialized analytical techniques for their detection and characterization.
UV-Vis Spectroscopy for Mn(III)-Ligand Complex Detection
This method relies on trapping the transient Mn(III) intermediate with a suitable ligand that forms a stable, colored complex, which can be quantified using UV-Vis spectroscopy. Pyrophosphate (PP) is a commonly used trapping agent.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of MnCl₂ in the desired reaction solvent (e.g., deionized water, acetonitrile).
-
Prepare a stock solution of the oxidizing agent (e.g., hydrogen peroxide, iodosobenzene).
-
Prepare a stock solution of the trapping agent, sodium pyrophosphate (Na₄P₂O₇), in the same solvent.
-
-
Reaction Setup:
-
In a quartz cuvette, combine the reaction solvent, the substrate to be oxidized, and the pyrophosphate solution. The concentration of pyrophosphate should be in sufficient excess to trap the generated Mn(III).
-
Place the cuvette in a UV-Vis spectrophotometer and record a baseline spectrum.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the MnCl₂ solution followed by the oxidant.
-
Immediately begin recording UV-Vis spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the appearance of a characteristic absorbance peak for the Mn(III)-pyrophosphate complex. This complex typically exhibits a distinct absorption band around 258 nm.[5]
-
The growth and subsequent decay of this peak can provide kinetic information about the formation and consumption of the Mn(III) intermediate.
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying paramagnetic species, including Mn(II) and Mn(III). The EPR spectrum of Mn(III) (d⁴ configuration) is distinct from that of Mn(II) (d⁵ configuration).
Protocol:
-
Sample Preparation:
-
Prepare the reaction mixture as described for the UV-Vis experiment. It is often necessary to use a solvent that forms a good glass at low temperatures (e.g., a mixture of acetonitrile (B52724) and toluene).
-
Initiate the reaction and allow it to proceed for a desired amount of time to generate the Mn(III) intermediate.
-
-
Sample Freezing:
-
Rapidly freeze the reaction mixture in a quartz EPR tube using liquid nitrogen to trap the transient species.
-
-
EPR Measurement:
-
The EPR spectrum is recorded at low temperatures (e.g., 77 K or lower).
-
A typical X-band EPR spectrometer can be used.
-
-
Data Analysis:
-
The EPR spectrum of high-spin Mn(III) complexes often shows a characteristic six-line hyperfine pattern centered at g ≈ 8.0 in parallel mode, which is distinct from the typical six-line signal of Mn(II) centered at g ≈ 2.[6]
-
Simulation of the EPR spectrum can provide information about the electronic structure and coordination environment of the Mn(III) center.
-
Cyclic Voltammetry (CV)
Cyclic voltammetry can be used to probe the redox potentials of the Mn(II)/Mn(III) and Mn(III)/Mn(IV) couples, providing electrochemical evidence for the accessibility of the Mn(III) state.
Protocol:
-
Electrochemical Cell Setup:
-
Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The electrolyte solution should contain the MnCl₂ catalyst, a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate), and the reaction solvent.
-
-
CV Measurement:
-
Deaerate the solution by bubbling with an inert gas (e.g., argon or nitrogen).
-
Record the cyclic voltammogram by scanning the potential over a range that encompasses the expected Mn(II)/Mn(III) redox couple.
-
The scan rate can be varied to investigate the reversibility of the redox process.
-
-
Data Analysis:
-
The appearance of an anodic peak corresponding to the oxidation of Mn(II) to Mn(III) and a corresponding cathodic peak for the reverse process provides evidence for the formation of Mn(III).[7]
-
The peak potentials can be used to determine the formal redox potential of the Mn(II)/Mn(III) couple under the given experimental conditions.
-
Visualizing Catalytic Pathways and Workflows
Catalytic Cycle of MnCl₂-Catalyzed Oxidation
Caption: Proposed catalytic cycle for MnCl₂-catalyzed oxidation involving Mn(III) and Mn(IV) intermediates.
Experimental Workflow for Mn(III) Intermediate Validation
Caption: A logical workflow for the experimental validation of Mn(III) intermediates in catalytic oxidations.
Comparison of Catalytic Systems
Caption: A comparison of different manganese-based catalytic systems for oxidation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization and Reactivity of a Mn(III)–hydroxido Complex as a Biomimetic Model for Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemical Behavior and Voltammetric Determination of a Manganese(II) Complex at a Carbon Paste Electrode - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Manganese (II) Chloride and Alternative Catalysts
For researchers, scientists, and professionals in drug development, the choice of a catalyst is a critical decision that balances performance, cost, and sustainability. While precious metal catalysts, particularly those based on palladium, have long been the gold standard for a wide range of organic syntheses, their high cost and toxicity are significant drawbacks. In recent years, there has been a growing interest in exploring more sustainable alternatives using earth-abundant first-row transition metals. Among these, manganese has emerged as a promising candidate due to its low cost, low toxicity, and versatile catalytic activity.
This guide provides an objective comparison of the cost-effectiveness of Manganese (II) chloride (MnCl₂) as a catalyst precursor with its common alternatives, including palladium, iron, and cobalt-based catalysts. The comparison is supported by experimental data from the literature, with a focus on cross-coupling and oxidation reactions.
Data Presentation: At-a-Glance Comparison
To facilitate a clear comparison, the following tables summarize the key performance and cost metrics of this compound and its alternatives.
Table 1: Cost-Effectiveness Comparison of Catalyst Precursors
| Catalyst Precursor | Chemical Formula | Purity | Price (USD/kg) | Approximate Cost (USD/mol) | Key Advantages | Key Disadvantages |
| This compound (anhydrous) | MnCl₂ | ≥98% | ~$26.60 - $145 [1][2] | ~$3.35 - $18.25 | Very low cost, low toxicity, earth-abundant. [3] | Often requires higher catalyst loading and harsher reaction conditions compared to palladium. [4] |
| Palladium (II) chloride | PdCl₂ | ≥99% | ~$56,010 - $149,581.50[5] | ~$315.90 - $843.80 (per gram) | High catalytic activity, broad substrate scope, mild reaction conditions. [6] | Extremely high cost, toxicity, and scarcity. [7] |
| Iron (III) chloride (anhydrous) | FeCl₃ | ≥98% | ~$61.83 - $147[8] | ~$10.03 - $23.85 | Very low cost, low toxicity, environmentally benign. [9] | Can be less active than manganese and palladium, sometimes requiring specific ligands. |
| Cobalt (II) chloride (anhydrous) | CoCl₂ | ≥97% | ~$1,840 - $3,750 | ~$141.70 - $288.80 | Good catalytic activity for specific reactions, more affordable than palladium. | Higher cost and toxicity compared to manganese and iron. |
Note: Prices are approximate and can vary based on supplier, purity, and market fluctuations. The cost per mole is calculated based on the price per kilogram to provide a more relevant comparison for catalytic applications where molar equivalents are crucial.
Table 2: Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a widely used reaction for the formation of carbon-carbon bonds. The following table provides a comparative overview of the performance of manganese and palladium catalysts in this reaction, based on data from various studies.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| MnCl₂ | 10 | - (Grignard reagent) | THF | 50 | Varies (slow at RT) | Good to excellent | --INVALID-LINK-- [10] |
| Pd(PPh₃)₄ | 3 - 5 | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane/H₂O | 100 - 110 | 12 - 24 | 40 - 70 | --INVALID-LINK--[11] |
| Pd(OAc)₂ / SPhos | 1 - 2 | K₃PO₄ | Toluene, t-AmOH | 100 - 110 | 2 - 8 | >90 | --INVALID-LINK--[11] |
Note: This table presents representative data. Direct comparison is challenging as reaction conditions and substrates can vary between studies. However, it highlights the general trend of higher catalyst loading and potentially slower reaction times for manganese-catalyzed reactions compared to highly optimized palladium systems.
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and comparing catalytic results. Below are representative protocols for a Suzuki-Miyaura cross-coupling reaction using both a manganese and a palladium catalyst.
Protocol 1: Manganese-Catalyzed Cross-Coupling of an Aryl Grignard Reagent with an Alkenyl Halide
This protocol is adapted from the work of Cahiez et al. (2008).[10]
Materials:
-
This compound (anhydrous, 10 mol%)
-
Aryl Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents)
-
Alkenyl halide (e.g., (E)-1-bromo-2-phenylethene, 1.0 equivalent)
-
Anhydrous tetrahydrofuran (B95107) (THF) as solvent
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (10 mol%).
-
Add anhydrous THF to the flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the aryl Grignard reagent to the stirred suspension.
-
After stirring for 15 minutes at 0 °C, add the alkenyl halide dropwise.
-
The reaction mixture is then allowed to warm to room temperature or heated to 50 °C and stirred until the reaction is complete (monitored by TLC or GC).
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of an Aryl Halide with an Arylboronic Acid
This is a general protocol for a palladium-catalyzed Suzuki-Miyaura reaction.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(OAc)₂/SPhos, 1-2 mol%)
-
Aryl halide (e.g., 4-bromotoluene, 1.0 equivalent)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl halide, arylboronic acid, and the base.
-
Add the palladium catalyst and any additional ligands (e.g., SPhos).
-
Add the degassed solvent system to the flask.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete (monitored by TLC or GC).
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate a key catalytic cycle and a typical experimental workflow in the context of this comparison.
Conclusion
The choice between this compound and its alternatives is a multifaceted decision. For applications where cost and sustainability are the primary drivers, this compound presents a compelling, environmentally benign option. Its low price point and wide availability make it an attractive choice for large-scale syntheses. However, researchers must be prepared for potentially higher catalyst loadings and the need for more rigorous optimization of reaction conditions to achieve high yields.
Palladium catalysts, while prohibitively expensive for many applications, remain the benchmark for high efficiency, broad applicability, and mild reaction conditions. For complex, high-value syntheses, particularly in the pharmaceutical industry, the reliability and performance of palladium may justify its cost.
Iron and cobalt catalysts occupy a middle ground. They are significantly more cost-effective than palladium and can offer excellent catalytic activity in specific transformations. Their higher toxicity compared to manganese, and in some cases, lower activity, are important considerations.
Ultimately, the most cost-effective catalyst is the one that provides the desired product in a reliable and scalable manner with the lowest overall process cost, taking into account not only the price of the catalyst itself but also factors such as reaction time, energy consumption, and purification requirements. This compound is a valuable addition to the synthetic chemist's toolbox, offering a sustainable and economical alternative to precious metal catalysts, and its continued development is a promising area of research.
References
- 1. Cobalt(II) chloride, anhydrous, 99.7% (metals basis) 50 g | Request for Quote [thermofisher.com]
- 2. calpaclab.com [calpaclab.com]
- 3. strem.com [strem.com]
- 4. Iron(III) chloride, anhydrous, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. chemsavers.com [chemsavers.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. nanochemres.org [nanochemres.org]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. BJOC - Earth-abundant 3d transition metals on the rise in catalysis [beilstein-journals.org]
- 10. Selective alcohol oxidation catalysed BY FeCl3 /novel glycine functionalised IONIC liquid [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
validating the purity of synthesized Manganese (II) chloride using analytical techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the path to reliable and reproducible results. This guide provides a comparative overview of analytical techniques for validating the purity of Manganese (II) chloride (MnCl₂), a compound with diverse applications in synthesis and biological studies. We present a comparison of key analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your specific needs.
Comparison of Analytical Techniques for Purity Validation
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantification of the bulk material, identification of trace-level impurities, or screening for organic residual solvents. Below is a comparison of common methods used for the comprehensive characterization of synthesized this compound.
Table 1: Comparison of Analytical Techniques for this compound Purity Assessment
| Technique | Analyte/Parameter | Principle | Advantages | Disadvantages | Typical Detection Limits |
| Complexometric Titration | This compound Assay | A metal-EDTA complex is formed. The endpoint is determined by a color change of an indicator. | High precision and accuracy for assay determination, cost-effective. | Not suitable for trace impurity analysis, can be affected by interfering metal ions. | N/A (for assay) |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Trace Elemental Impurities | A high-temperature plasma ionizes the sample, and a mass spectrometer separates and detects the ions based on their mass-to-charge ratio. | Excellent sensitivity for a wide range of elements, multi-element analysis capability.[1][2][3] | Higher equipment cost, potential for matrix effects.[1] | ppt to ppb range (µg/L to ng/L).[1][2][3] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Elemental Impurities | Atoms and ions in a high-temperature plasma are excited and emit light at characteristic wavelengths. | Good for a wide range of elements, robust for samples with high dissolved solids.[2] | Less sensitive than ICP-MS.[2] | ppb to ppm range (µg/L to mg/L).[2] |
| Atomic Absorption Spectroscopy (AAS) | Specific Elemental Impurities | Ground-state atoms of a specific element absorb light at a characteristic wavelength. | High specificity for the target element, lower equipment cost than ICP-MS.[4] | Generally analyzes one element at a time, less sensitive than ICP-MS for many elements.[4] | ppb to ppm range (µg/L to mg/L).[4] |
| X-Ray Fluorescence (XRF) | Elemental Composition | X-rays excite atoms in the sample, causing them to emit characteristic secondary X-rays. | Non-destructive, requires minimal sample preparation, rapid analysis.[5] | Lower sensitivity for lighter elements, matrix effects can be significant. | ppm range (mg/kg). |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Organic Volatile Impurities (OVIs) / Residual Solvents | Volatile compounds are separated in a gas chromatograph and identified by a mass spectrometer. | High sensitivity and specificity for volatile and semi-volatile organic compounds.[6] | Not suitable for non-volatile or thermally labile compounds. | ppm to ppb range (mg/L to µg/L). |
| Ion Chromatography (IC) | Anionic Impurities (e.g., SO₄²⁻, NO₃⁻) | Ions are separated on an ion-exchange column and detected by conductivity. | Excellent for the determination of common inorganic and organic anions. | Requires a dedicated instrument system. | ppm to ppb range (mg/L to µg/L).[7] |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reliable data. Below are representative protocols for key analytical techniques.
Assay of this compound by Complexometric Titration (based on USP monograph)
Principle: Manganese (II) ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH. A metallochromic indicator is used to detect the endpoint, which is signaled by a distinct color change.
Reagents:
-
0.05 M EDTA, standardized
-
Ammonia-Ammonium Chloride Buffer TS
-
Eriochrome Black T indicator
-
Hydroxylamine (B1172632) Hydrochloride
Procedure:
-
Accurately weigh about 425 mg of the synthesized this compound and transfer it to a 400-mL beaker.
-
Dissolve the sample in approximately 25 mL of deionized water.
-
Add 300 mg of ammonium (B1175870) chloride and 0.5 g of hydroxylamine hydrochloride and swirl to dissolve.
-
Gently warm the solution on a hot plate and then dilute it to 100 mL with deionized water.
-
Add about 3 mL of triethanolamine and stir the solution.
-
Begin the titration by adding approximately 25 mL of 0.05 M EDTA solution.
-
Add 10 mL of ammonia-ammonium chloride buffer TS and 1 mL of eriochrome black TS.
-
Continue the titration with 0.05 M EDTA solution until the endpoint is reached, indicated by a color change to a clear blue.
-
Each mL of 0.05 M EDTA is equivalent to 6.292 mg of MnCl₂.
Determination of Trace Elemental Impurities by ICP-MS
Principle: The sample is introduced into an argon plasma, which ionizes the constituent elements. A mass spectrometer then separates and quantifies these ions based on their mass-to-charge ratio, allowing for the determination of trace and ultra-trace element concentrations.
Instrumentation:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
Reagents:
-
High-purity nitric acid (trace metal grade)
-
Deionized water (18 MΩ·cm or higher)
-
Multi-element standard solutions
Procedure:
-
Sample Preparation: Accurately weigh a suitable amount of the synthesized this compound (e.g., 0.1 g) and dissolve it in a solution of 2% high-purity nitric acid. Dilute the sample to a final volume (e.g., 100 mL) with the 2% nitric acid solution to achieve a concentration within the linear range of the instrument.
-
Instrument Calibration: Prepare a series of multi-element calibration standards by diluting certified stock solutions with 2% nitric acid. The concentration range of the standards should bracket the expected impurity levels in the sample.
-
Analysis: Aspirate the blank, calibration standards, and the prepared sample solution into the ICP-MS.
-
Data Acquisition: Monitor the signal intensities for the isotopes of the elements of interest.
-
Quantification: Generate calibration curves for each element by plotting the signal intensity versus the concentration of the standards. Use these curves to determine the concentration of impurities in the sample solution. Correct for the initial sample weight and dilution factor to report the final impurity concentrations in µg/g or ppm.
Analysis of Organic Volatile Impurities (OVIs) by Headspace GC-MS
Principle: Volatile organic compounds present in the sample are partitioned into the headspace of a sealed vial upon heating. A sample of the headspace gas is then injected into a gas chromatograph for separation, and a mass spectrometer is used for identification and quantification.
Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Headspace Autosampler
Reagents:
-
High-purity solvents for standard preparation (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Certified standards of potential residual solvents
Procedure:
-
Sample Preparation: Accurately weigh a portion of the synthesized this compound (e.g., 100 mg) into a headspace vial. Add a suitable high-boiling point solvent (e.g., 1 mL of DMSO) to dissolve or suspend the sample.
-
Standard Preparation: Prepare calibration standards by spiking known amounts of the target residual solvents into the same solvent used for the sample preparation.
-
Headspace Analysis: Place the sample and standard vials in the headspace autosampler. The vials are heated to a specific temperature (e.g., 80 °C) for a set time to allow for equilibration of the volatile compounds between the sample and the headspace.
-
GC-MS Analysis: A portion of the headspace gas is automatically injected into the GC-MS system. The compounds are separated on a suitable capillary column (e.g., a 624-type column) and detected by the mass spectrometer.
-
Data Analysis: Identify the residual solvents by comparing their mass spectra and retention times to those of the certified standards. Quantify the amount of each solvent using the calibration curves generated from the standards.
Visualizing the Workflow and Relationships
To better understand the logical flow of the purity validation process and the relationships between different analytical techniques, the following diagrams are provided.
Caption: Workflow for the comprehensive purity validation of synthesized this compound.
Caption: Decision logic for selecting the appropriate analytical technique based on the validation objective.
By employing a combination of these analytical techniques, researchers can confidently validate the purity of their synthesized this compound, ensuring the integrity and reliability of their subsequent experiments and developmental processes.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.usgs.gov [pubs.usgs.gov]
a comparative study of the stereoselectivity of different manganese catalysts
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Manganese, an earth-abundant and low-toxicity metal, has emerged as a versatile and powerful catalyst for a range of asymmetric transformations. This guide provides a comparative analysis of the stereoselectivity achieved by different manganese catalyst systems in two key reactions: asymmetric epoxidation and asymmetric hydrogenation. The data presented is compiled from peer-reviewed literature to offer an objective comparison and is supported by detailed experimental protocols for representative reactions.
Asymmetric Epoxidation: Chiral Salen and Porphyrin-Inspired Catalysts
Asymmetric epoxidation of unfunctionalized alkenes is a critical transformation for the synthesis of chiral building blocks. Chiral manganese(III)-salen complexes, pioneered by Jacobsen and Katsuki, are preeminent catalysts in this field, demonstrating remarkable enantioselectivity for a variety of substrates.[1][2] More recently, porphyrin-inspired manganese complexes have also shown exceptional activity.[3]
The stereoselectivity of the Jacobsen-Katsuki epoxidation is derived from the C₂ symmetric chiral salen ligand, which creates a chiral environment around the manganese center.[1][2] The active oxidant is believed to be a high-valent manganese(V)-oxo species.[2] The approach of the alkene to this species dictates the stereochemical outcome, with models proposed by both Jacobsen ("top-on") and Katsuki ("side-on") seeking to explain the observed enantioselectivity.[1]
Comparative Performance in Asymmetric Epoxidation
The following table summarizes the performance of various manganese catalysts in the asymmetric epoxidation of different alkene substrates.
| Catalyst | Substrate | Oxidant | Yield (%) | ee (%) | Reference(s) |
| (R,R)-Jacobsen's Catalyst | cis-β-Methylstyrene | m-CPBA/NMO | 84 | 97 | [2] |
| (R,R)-Jacobsen's Catalyst | Indene (B144670) | NaOCl | 90 | 86 | [4] |
| Chiral Mn(III)-salen complex 1b | 6-Cyano-2,2-dimethylchromene | UHP | >99 | >99 | |
| Chiral Mn(III)-salen complex 2b | 6-Cyano-2,2-dimethylchromene | UHP | >99 | >99 | |
| Porphyrin-inspired Mn complex | Chromene | H₂O₂ | >99 | >99 | [3] |
| New Chiral Mn(III)-salen complexes (1b , 2b ) | Styrene | NaOCl | 95-98 | 29-88 | [5] |
m-CPBA = meta-Chloroperoxybenzoic acid, NMO = N-Methylmorpholine N-oxide, UHP = Urea-hydrogen peroxide
dot
Caption: General workflow for manganese-catalyzed asymmetric epoxidation.
Asymmetric Hydrogenation: Chiral P,N,N and NNP Ligand Systems
Manganese-catalyzed asymmetric hydrogenation has emerged as a cost-effective and sustainable alternative to noble metal-based systems for the synthesis of chiral alcohols and amines.[6] A variety of chiral ligands, particularly those with P,N,N and NNP coordination motifs, have been developed to induce high stereoselectivity in the reduction of ketones, imines, and N-heterocycles.[6][7]
The mechanism of these reactions generally involves the formation of a manganese hydride species, which then participates in the stereodetermining hydride transfer to the prochiral substrate. The steric and electronic properties of the chiral ligand play a crucial role in controlling the facial selectivity of this transfer.[8][9]
Comparative Performance in Asymmetric Hydrogenation
The following table presents a comparison of different manganese catalyst systems in the asymmetric hydrogenation of various substrates.
| Catalyst System | Substrate | H₂ Source | Yield (%) | ee (%) | Reference(s) |
| Mn(CO)₅Br / Chiral Ferrocenyl P,N,N-ligand | Heterobiaryl Ketone N-oxides | H₂ (5 MPa) | quant. | 44 | [6] |
| Chiral NNP-Manganese Complex | 7-Phenylpyrazolo[1,5-a]pyrimidine | H₂ | 96 | 96 | [7] |
| Mn(I) / Chiral Ferrocenyl P,N,N-ligand | N-Sulfonyl Imines | H₂ | up to 99 | up to 95 | [10] |
| Chiral Pincer Manganese Catalyst | Quinolines | H₂ | high | up to 97 | |
| Mn(I) / Chiral Aminobenzimidazole | Diarylimines | NH₃·BH₃ | 82-98 | 56-94 |
dot
Caption: Simplified catalytic cycle for manganese-catalyzed asymmetric hydrogenation.
Experimental Protocols
Synthesis of (R,R)-Jacobsen's Catalyst
This procedure is adapted from a general laboratory experiment.[6]
Materials:
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
-
Ethanol, absolute
-
Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)
Procedure:
-
A 100 mL three-neck flask equipped with a magnetic stirrer and a reflux condenser is charged with 1.0 g of (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine and 25 mL of absolute ethanol.
-
The mixture is heated to reflux for 20 minutes.
-
Solid Mn(OAc)₂·4H₂O (2.0 equivalents) is added in one portion.
-
The reaction mixture is refluxed for an additional 30 minutes.
-
A gas bubbling tube is fitted to the flask, extending into the solution, and air is bubbled through at a slow rate while continuing to heat at reflux for 1 hour.
-
After cooling to room temperature, the resulting dark brown precipitate is collected by vacuum filtration, washed with cold ethanol, and dried in vacuo.
General Procedure for Asymmetric Epoxidation of Indene with Jacobsen's Catalyst
This protocol is based on the mechanistic study by Hughes et al.[4]
Materials:
-
Indene
-
(R,R)-Jacobsen's catalyst
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Aqueous sodium hypochlorite (B82951) (NaOCl, buffered to pH 11.3)
-
4-(3-Phenylpropyl)pyridine N-oxide (P₃NO) (optional axial ligand)
Procedure:
-
To a stirred solution of indene (1.0 mmol) in 2 mL of dichloromethane at 0 °C is added the (R,R)-Jacobsen's catalyst (0.01-0.05 mmol).
-
If used, the axial ligand P₃NO is added at this stage (0.01-0.05 mmol).
-
Buffered aqueous NaOCl (1.5 mmol) is added dropwise over 1 hour.
-
The reaction is stirred vigorously at 0 °C and monitored by TLC or GC.
-
Upon completion, the layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 5 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica (B1680970) gel.
-
The enantiomeric excess of the resulting indene oxide is determined by chiral GC or HPLC analysis.
General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This is a representative procedure based on protocols for manganese-catalyzed transfer hydrogenation.[7]
Materials:
-
Manganese(I) bromide pentacarbonyl (Mn(CO)₅Br)
-
Chiral ligand (e.g., a P,N,N-ligand)
-
Prochiral ketone (e.g., acetophenone)
-
2-Propanol (as both solvent and hydrogen source)
-
Potassium tert-butoxide (t-BuOK)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Mn(CO)₅Br (0.01 mmol, 1 mol%), the chiral ligand (0.011 mmol, 1.1 mol%), and t-BuOK (0.1 mmol, 10 mol%).
-
The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.
-
2-Propanol (2 mL) is added, and the mixture is stirred at a specified temperature (e.g., 40 °C) for 30 minutes to pre-form the catalyst.
-
The prochiral ketone (1.0 mmol) is then added via syringe.
-
The reaction is stirred at the same temperature and monitored by GC or TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the chiral alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
References
- 1. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 2. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 3. thieme-connect.de [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. researchgate.net [researchgate.net]
- 8. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Manganese (II) Chloride: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including Manganese (II) chloride and its solutions. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to minimize health risks and prevent environmental contamination.
This compound is recognized as a hazardous substance primarily due to its acute oral toxicity and its long-term toxic effects on aquatic life.[1][2] Therefore, it is imperative to manage its disposal as hazardous waste in accordance with local, regional, and national regulations.[1][3]
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure all appropriate personal protective equipment (PPE) is worn. This includes chemical splash goggles, chemical-resistant gloves, and a lab coat or apron.[4] All handling of this compound, especially in its solid, dust-forming state, should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation.[5]
In case of a spill:
-
Evacuate and restrict access to the area.
-
Ventilate the area.
-
For solid spills, carefully sweep or vacuum the material into a suitable, sealed container for disposal. Avoid generating dust.[1][6]
-
For liquid spills, contain the spill with sand or an absorbent material and then collect it into a sealed container for disposal.[3]
-
Wash the spill site thoroughly after the material has been collected.[6]
Disposal Procedure for this compound Waste
The standard and required method for the disposal of this compound is through a licensed hazardous waste disposal company.[7] Do not discharge this compound waste into drains or sewer systems, as it is toxic to aquatic organisms and can have long-lasting adverse effects on the environment.[8][9]
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste (both solid and liquid).
-
The container must be made of chemically resistant material, be free of leaks, and have a tightly sealing lid.[7]
-
Label the container "Hazardous Waste" and clearly identify the contents as "this compound Waste," including the concentration if it is a solution.[7]
-
-
Segregation of Waste:
-
Do not mix this compound waste with other types of chemical waste unless it is known to be compatible. Incompatible materials include strong reducing agents, peroxides, and alkali metals.[3]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
If your institution does not have a dedicated EHS office, you must contact a licensed and reputable hazardous waste disposal firm directly.[7][10]
-
Ensure you receive and retain a certificate of disposal from the waste management company for your records. This documentation is crucial as it demonstrates proper disposal in compliance with regulations.[7][10]
-
Data Summary: Safety and Disposal Information
The following table summarizes key quantitative and qualitative data pertinent to the safe handling and disposal of this compound.
| Parameter | Value/Information | Source |
| Chemical Formula | MnCl₂ | N/A |
| Appearance | Light red or pink crystals (solid) | [1][6] |
| pH | 5.5 (for a 25 g/L aqueous solution at 20°C) | [1][5] |
| Solubility | Soluble in water and alcohol | [6] |
| Primary Hazards | Harmful if swallowed, Causes serious eye damage, May cause damage to organs through prolonged or repeated exposure, Toxic to aquatic life with long-lasting effects | [1][2] |
| Incompatible Materials | Strong reducing agents, Peroxides, Alkali metals, Strong acids, Zinc | [3][6] |
| Recommended PPE | Chemical splash goggles, chemical-resistant gloves, lab coat/apron | [4] |
| Disposal Method | Collection for a licensed hazardous waste disposal company. Flinn Scientific suggests Disposal Method #27f for heavy metals, which requires licensed disposal. | [7][11] |
| Prohibited Disposal | Do not empty into drains or release into the environment. | [4][8] |
Experimental Protocol: Laboratory-Scale Waste Precipitation (Pre-treatment)
While the mandatory disposal method is through a licensed contractor, in some industrial or high-volume settings, a pre-treatment step of precipitation may be employed to reduce the volume of aqueous waste. This procedure should only be performed by trained personnel, and the resulting sludge is still considered hazardous waste that must be disposed of professionally.
Objective: To precipitate dissolved manganese ions from an aqueous solution.
Materials:
-
This compound solution waste
-
Sodium carbonate (Na₂CO₃) or Calcium oxide (CaO) solution
-
pH meter or pH paper
-
Large beaker
-
Stirring rod
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
Methodology:
-
Perform the entire procedure in a fume hood while wearing appropriate PPE.
-
Place the aqueous this compound waste into a large beaker.
-
Slowly add a solution of sodium carbonate or calcium oxide to the beaker while continuously stirring.
-
Monitor the pH of the solution. Continue adding the alkaline agent until the pH is adjusted to a range of 8.0 to 9.0. A precipitate of manganese carbonate or manganese hydroxide (B78521) will form.
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid via filtration.
-
Collect the solid precipitate (sludge) into a designated hazardous waste container.
-
The remaining liquid (filtrate) may still contain dissolved manganese and must also be collected as hazardous waste.
-
Both the sludge and the filtrate must be disposed of through a licensed hazardous waste disposal service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. vsbit.org [vsbit.org]
- 2. westliberty.edu [westliberty.edu]
- 3. questar-ny.safeschoolssds.com [questar-ny.safeschoolssds.com]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. wvmdtaskforce.com [wvmdtaskforce.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Demo [flinnsci.com]
- 8. US20110163042A1 - Removal method of manganese from waste water - Google Patents [patents.google.com]
- 9. Demo [flinnsci.com]
- 10. flinnsci.com [flinnsci.com]
- 11. ycusd-keenan.safeschoolssds.com [ycusd-keenan.safeschoolssds.com]
Safeguarding Your Research: Comprehensive PPE and Handling Protocols for Manganese (II) Chloride
Essential guidance for laboratory professionals on the safe handling, personal protective equipment (PPE), and disposal of Manganese (II) Chloride, ensuring a secure research environment.
This compound, a widely utilized compound in scientific research and drug development, necessitates stringent safety protocols to mitigate potential health risks. This document provides immediate, actionable information on the appropriate personal protective equipment (PPE), handling procedures, and disposal methods for this compound, designed to safeguard researchers and maintain laboratory safety.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is paramount. The following PPE is required to minimize exposure and ensure safety.
Eye and Face Protection: Always wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] In situations where splashing is a risk, the use of a face shield in conjunction with goggles is strongly recommended.
Skin Protection: To prevent skin contact, chemically resistant gloves and protective clothing are mandatory.[2][3]
-
Gloves: Nitrile rubber gloves with a minimum thickness of >0.3 mm are a suitable option for handling this compound.[4] Always inspect gloves for any signs of degradation or punctures before use.
-
Protective Clothing: A lab coat or apron should be worn to protect personal clothing from contamination.[5] For tasks with a higher risk of exposure, such as cleaning up large spills, more extensive protective clothing may be necessary.
Respiratory Protection: Respiratory protection is crucial, particularly when working with the solid form of this compound due to the risk of inhaling dust particles. The selection of a respirator should be based on the potential for airborne exposure.
-
Low-Level Exposure: For concentrations up to 10 mg/m³, a NIOSH-approved N95, R95, or P95 particulate respirator is recommended.[6]
-
Higher-Level Exposure: For concentrations up to 50 mg/m³, an air-purifying, full-facepiece respirator with N100, R100, or P100 filters should be used.[6]
-
Above 50 mg/m³ or Unknown Concentrations: A powered, air-purifying respirator (PAPR) with a high-efficiency particulate filter or a self-contained breathing apparatus (SCBA) is required.
Exposure Limits and Quantitative Data
Adherence to established exposure limits is a critical component of safely handling this compound. The following table summarizes the key occupational exposure limits.
| Exposure Limit Type | Issuing Agency | Value | Notes |
| Permissible Exposure Limit (PEL) | OSHA | 5 mg/m³ | Ceiling limit that should not be exceeded at any time. |
| Recommended Exposure Limit (REL) | NIOSH | 1 mg/m³ | 10-hour time-weighted average (TWA). |
| Short-Term Exposure Limit (STEL) | NIOSH | 3 mg/m³ | 15-minute TWA that should not be exceeded at any time during a workday. |
| Threshold Limit Value (TLV) | ACGIH | 0.1 mg/m³ | 8-hour TWA for the inhalable fraction. |
| Threshold Limit Value (TLV) | ACGIH | 0.02 mg/m³ | 8-hour TWA for the respirable fraction. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential for minimizing risks in the laboratory.
1. Preparation and Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust or aerosols.[2]
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]
2. Handling Solid this compound:
-
Wear all required PPE as outlined above.
-
When weighing or transferring the solid, do so carefully to avoid the generation of dust.
-
Use a scoop or spatula for transfers; avoid pouring the solid directly from a large container.
3. Preparing and Handling Solutions:
-
When dissolving this compound, slowly add the solid to the solvent to avoid splashing.
-
Be aware that the dissolution process may be exothermic.
-
Clearly label all solutions with the chemical name, concentration, and hazard information.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
For small spills of solid material, carefully sweep or vacuum the powder, avoiding dust generation, and place it in a sealed container for disposal.[7]
-
For liquid spills, absorb the solution with an inert material, such as sand or vermiculite, and place it in a sealed container for disposal.[8]
-
Ventilate the area and decontaminate the spill site with a suitable cleaning agent.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
All waste containing this compound, including unused product, contaminated materials (e.g., gloves, paper towels), and solutions, must be collected in designated, clearly labeled, and sealed containers.
2. Waste Segregation:
-
Do not mix this compound waste with other incompatible waste streams.
3. Disposal Procedure:
-
Dispose of this compound waste through a licensed hazardous waste disposal company.[9]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.[10]
PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
- 1. 3m.com [3m.com]
- 2. nj.gov [nj.gov]
- 3. Manganese compounds - IDLH | NIOSH | CDC [cdc.gov]
- 4. Everything You Need to Know About Manganese Exposure - Worksite Medical [worksitemed.com]
- 5. ycusd-keenan.safeschoolssds.com [ycusd-keenan.safeschoolssds.com]
- 6. sherwood-scientific.com [sherwood-scientific.com]
- 7. Manganese(II) Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
